molecular formula C7H4N2OS B1288041 1,2,3-Benzothiadiazole-5-carboxaldehyde CAS No. 394223-15-5

1,2,3-Benzothiadiazole-5-carboxaldehyde

Cat. No.: B1288041
CAS No.: 394223-15-5
M. Wt: 164.19 g/mol
InChI Key: BWKIBIZZLRPKFY-UHFFFAOYSA-N
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Description

1,2,3-Benzothiadiazole-5-carboxaldehyde is a useful research compound. Its molecular formula is C7H4N2OS and its molecular weight is 164.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-benzothiadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKIBIZZLRPKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594245
Record name 1,2,3-Benzothiadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394223-15-5
Record name 1,2,3-Benzothiadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Benzothiadiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2,3-Benzothiadiazole-5-carboxaldehyde (CAS Number: 394223-15-5), a heterocyclic compound with significant potential in medicinal chemistry and materials science. By synthesizing established data with field-proven insights, this document aims to equip researchers with the foundational knowledge to effectively utilize this molecule in their discovery and development workflows.

Core Molecular Profile

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a 1,2,3-thiadiazole ring, with a carboxaldehyde group at the 5-position.[1] This unique structural arrangement imparts specific electronic properties that make it an attractive scaffold for further chemical elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 394223-15-5[1]
Molecular Formula C₇H₄N₂OS[1]
Molecular Weight 164.18 g/mol [2]
Synonyms 5-formyl-1,2,3-benzothiadiazole, 1,2,3-benzothiadiazole-5-carbaldehyde[1]
SMILES C1=CC2=C(C=C1C=O)N=NS2[1]

Synthesis Strategies: A Mechanistic Perspective

Constructing the 1,2,3-Benzothiadiazole Scaffold

The formation of the 1,2,3-benzothiadiazole ring system is typically achieved through the diazotization of an appropriately substituted 2-aminothiophenol.[3]

Key Experimental Protocol: Diazotization of 2-Aminothiophenol Derivatives

  • Starting Material Selection: The synthesis would commence with a 2-aminothiophenol derivative carrying a precursor to the aldehyde group at the 4-position (which will become the 5-position in the final product), such as a methyl or hydroxymethyl group.

  • Diazotization: The aminothiophenol is dissolved in an acidic medium (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt. The temperature control is paramount to prevent the decomposition of the unstable diazonium intermediate.

  • Intramolecular Cyclization: The diazonium salt spontaneously cyclizes to form the stable 1,2,3-benzothiadiazole ring.[3]

Introduction of the Carboxaldehyde Functionality

The aldehyde group can be introduced either before or after the formation of the heterocyclic ring.

  • Pre-functionalization Strategy: This involves starting with a commercially available, appropriately substituted aniline or thiophenol. For instance, 4-amino-3-mercaptobenzaldehyde could directly undergo diazotization and cyclization.

  • Post-functionalization Strategy: A more common approach involves the functionalization of the pre-formed 1,2,3-benzothiadiazole core. This could be achieved through:

    • Oxidation of a Methyl Group: If the starting material was 5-methyl-1,2,3-benzothiadiazole, the methyl group could be oxidized to an aldehyde using various oxidizing agents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

    • Formylation Reactions: Direct formylation of the benzothiadiazole ring, for instance, through a Vilsmeier-Haack type reaction, might be possible, although the electronic nature of the ring would influence the regioselectivity.

Diagram 1: Postulated Synthetic Pathway

G A 4-Methyl-2-aminothiophenol B 5-Methyl-1,2,3-benzothiadiazole A->B 1. NaNO₂, HCl 2. Cyclization C This compound B->C Oxidation (e.g., SeO₂)

Caption: Postulated synthetic route to this compound.

Chemical Reactivity and Derivatization Potential

The aldehyde functionality of this compound is the primary site for chemical modifications, opening a vast landscape for the synthesis of novel derivatives.

Reactions of the Aldehyde Group

The carboxaldehyde group can undergo a wide range of classical organic reactions, allowing for the introduction of diverse pharmacophores and functional groups.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the corresponding amines. This is a cornerstone reaction in medicinal chemistry for library synthesis.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes, enabling the extension of the carbon chain.

  • Condensation Reactions: Formation of Schiff bases (imines) with primary amines, hydrazones with hydrazine derivatives, and oximes with hydroxylamine. These reactions are often used to generate biologically active compounds.[4]

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using agents like potassium permanganate or reduced to an alcohol with sodium borohydride.

Diagram 2: Key Derivatization Reactions

G A This compound B Amine Derivative A->B Reductive Amination C Alkene Derivative A->C Wittig Reaction D Schiff Base/Hydrazone A->D Condensation E Carboxylic Acid A->E Oxidation F Alcohol A->F Reduction

Caption: Potential derivatization pathways from the aldehyde moiety.

Applications in Drug Discovery and Development

The benzothiadiazole scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] While the specific biological profile of this compound is not yet reported, its potential can be extrapolated from related compounds.

Anticancer Activity

Numerous benzothiazole and benzothiadiazole derivatives have demonstrated potent anticancer activities.[6][7][8] The mechanism of action often involves the inhibition of key signaling pathways or the induction of apoptosis. The aldehyde group of the title compound serves as a versatile handle to synthesize libraries of derivatives for screening against various cancer cell lines.

Antimicrobial Properties

The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[9] The structural modifications enabled by the aldehyde group can be exploited to optimize the antimicrobial spectrum and potency of new chemical entities.

Other Therapeutic Areas

Benzothiadiazole derivatives have also been investigated for their potential as anti-inflammatory, antidiabetic, and neuroprotective agents.[10][11]

Table 2: Potential Therapeutic Applications of this compound Derivatives

Therapeutic AreaRationaleKey References
Oncology Benzothiadiazole core is present in many anticancer agents.[6][7][8]
Infectious Diseases Known antimicrobial activity of the benzothiazole scaffold.[9]
Inflammation Derivatives have shown anti-inflammatory properties.[7]
Metabolic Diseases Potential for development as antidiabetic agents.[11]

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its straightforward derivatization through the aldehyde group allows for the systematic exploration of structure-activity relationships. Future research should focus on the development of efficient and scalable synthetic routes to this compound and the biological evaluation of its derivatives in various disease models. The insights provided in this guide are intended to serve as a catalyst for such investigations, ultimately unlocking the full potential of this promising heterocyclic scaffold.

References

An In-depth Technical Guide to the Physical Properties of 5-Formyl-1,2,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-1,2,3-benzothiadiazole, a member of the benzothiadiazole family of heterocyclic compounds, is a molecule of significant interest in medicinal chemistry and materials science.[1][2] The benzothiadiazole core, a fusion of a benzene ring and a thiadiazole ring, imparts unique electronic properties to its derivatives, making them valuable scaffolds in the design of novel therapeutic agents and functional organic materials.[3][4][5] The introduction of a formyl group at the 5-position further enhances its chemical reactivity, providing a versatile handle for synthetic modifications and the development of new molecular entities.[6]

This technical guide provides a comprehensive overview of the known physical properties of 5-Formyl-1,2,3-benzothiadiazole. As a Senior Application Scientist, the following sections will delve into the experimentally determined and computationally predicted characteristics of this compound, offering field-proven insights into its handling, characterization, and potential applications. The information presented herein is curated from various scientific sources to ensure technical accuracy and trustworthiness.

Molecular Structure and Identification

The foundational step in understanding the physical properties of any compound is a clear identification of its molecular structure.

Caption: 2D representation of the 5-Formyl-1,2,3-benzothiadiazole molecule.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 1,2,3-Benzothiadiazole-5-carbaldehyde
Synonyms 5-Formyl-1,2,3-benzothiadiazole, 1,2,3-Benzothiadiazole-5-carboxaldehyde
CAS Number 394223-15-5
Molecular Formula C₇H₄N₂OS
Molecular Weight 164.19 g/mol
InChI InChI=1S/C7H4N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-4H
InChIKey BWKIBIZZLRPKFY-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C=O)N=NS2

Key Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application. The following table summarizes the available data for 5-Formyl-1,2,3-benzothiadiazole and its more commonly reported isomer, 2,1,3-benzothiadiazole-5-carbaldehyde. It is crucial for researchers to be aware of the specific isomer they are working with, as physical properties can vary significantly.

Table 2: Physical Properties of Formyl-Benzothiadiazole Isomers

Property5-Formyl-1,2,3-benzothiadiazole5-Formyl-2,1,3-benzothiadiazole
Melting Point 102-104 °C[7]89-95 °C[6]
Boiling Point 306.7 °C at 760 mmHg (Predicted)[7]291.9 °C at 760 mmHg[3]
Appearance Data not availableSolid
Solubility Generally soluble in organic solvents.[4] Specific data is limited.Soluble in organic solvents.
Density 1.477 g/cm³ (Predicted)[7]1.5±0.1 g/cm³[3]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is paramount in chemical research. The following are standard, field-proven protocols for key physical measurements.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Protocol:

  • Sample Preparation: A small amount of the crystalline 5-Formyl-1,2,3-benzothiadiazole is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (clear point) are recorded as the melting range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.[3][4]

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate melting point. Rapid heating can lead to a broadened melting range and an erroneously high reading.

Solubility Assessment

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

Protocol:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes).

  • Qualitative Assessment: To approximately 1 mL of each solvent in a separate test tube, a small, accurately weighed amount (e.g., 1-2 mg) of 5-Formyl-1,2,3-benzothiadiazole is added.

  • Observation: The mixture is agitated and observed for dissolution at room temperature. If the solid dissolves, it is recorded as "soluble." If it does not, the mixture can be gently warmed to assess solubility at elevated temperatures. The terms "sparingly soluble" or "insoluble" are used for intermediate or no dissolution, respectively.

Expertise & Experience: For quantitative solubility, a saturated solution is prepared at a specific temperature, and the concentration of the dissolved solid is determined analytically, often by UV-Vis spectrophotometry or HPLC after filtration.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For 5-Formyl-1,2,3-benzothiadiazole, one would expect to see signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the benzene ring, and a distinct singlet for the aldehydic proton (typically 9-10 ppm).

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. Key signals would include those for the aromatic carbons and a characteristic downfield signal for the carbonyl carbon of the formyl group (typically 180-200 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aldehydic H~9.9-10.1-
Aromatic H's~7.5-8.5~120-155
Carbonyl C-~190

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

  • C=O stretch (aldehyde): A strong, sharp peak around 1700 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.

  • Aromatic C=C stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H stretches: Bands above 3000 cm⁻¹.

  • N=N stretch: This can be weak or absent in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (164.19 m/z) would be expected.

  • Fragmentation: Common fragmentation patterns may involve the loss of the formyl group (CHO, 29 Da) or other characteristic fragments of the benzothiadiazole ring system. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]

Safety and Handling

Conclusion

5-Formyl-1,2,3-benzothiadiazole is a promising building block in various fields of chemical research. This guide has provided a detailed overview of its key physical properties and the standard experimental protocols for their determination. A thorough understanding of these characteristics is fundamental for the successful synthesis, purification, and application of this and related compounds. As with any novel chemical entity, further experimental investigation is warranted to fully elucidate its physical and chemical behavior.

References

1,2,3-Benzothiadiazole-5-carboxaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,2,3-Benzothiadiazole-5-carboxaldehyde: Molecular Profile, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core molecular characteristics, synthesis, and key applications of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a 1,2,3-thiadiazole heterocycle, with a carboxaldehyde group at the 5-position. This specific arrangement of atoms imparts unique electronic properties that make it a valuable building block in synthetic chemistry.

The fundamental identity of a molecule is its molecular weight, derived from its atomic composition. The molecular formula for this compound is C₇H₄N₂OS.[1][2] Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u, Sulfur: ~32.06 u), the precise molecular weight is calculated to be 164.18 g/mol .

A summary of its key identifiers and computed properties is presented below.

PropertyValueSource
IUPAC Name 1,2,3-Benzothiadiazole-5-carbaldehyde[1]
Synonyms 5-formyl-1,2,3-benzothiadiazole[1]
CAS Number 394223-15-5[1][3][4]
Molecular Formula C₇H₄N₂OS[1][2]
Molecular Weight 164.18 g/mol Calculated
SMILES C1=CC2=C(C=C1C=O)N=NS2[1]

It is crucial to distinguish this compound from its isomer, 2,1,3-Benzothiadiazole-5-carboxaldehyde (CAS No. 71605-72-6), as the position of the nitrogen and sulfur atoms within the heterocyclic ring significantly influences the molecule's chemical reactivity and photophysical properties.[5][6]

Caption: Chemical structure of this compound.

Synthesis and Chemical Reactivity

The synthesis of substituted benzothiadiazoles often relies on building the heterocyclic ring from appropriately functionalized benzene precursors. The parent 1,2,3-benzothiadiazole scaffold is classically prepared via the diazotization of 2-aminothiophenol.[7] For the 5-carboxaldehyde derivative, a plausible synthetic route involves starting with an aniline already containing the desired aldehyde group (or a protected precursor) at the para-position relative to the amino group and ortho to a thiol group.

The Herz reaction provides an alternative pathway where an aniline is treated with disulfur dichloride to form an intermediate that can be subsequently converted to the 1,2,3-benzothiadiazole ring.[7]

G cluster_0 General Synthetic Pathway A Substituted 2-Aminothiophenol (e.g., with -CHO group) B Diazotization (NaNO₂, HCl) A->B Step 1 C This compound B->C Step 2: Intramolecular Cyclization G cluster_0 Derivatization Pathways cluster_1 Potential Applications Core This compound (Scaffold) ReductiveAmination Reductive Amination (+ R₂NH) Core->ReductiveAmination Wittig Wittig Reaction (+ Phosphonium Ylide) Core->Wittig Condensation Condensation (+ Hydrazine/Amine) Core->Condensation DrugDiscovery Drug Discovery Leads (e.g., Anticancer, Antimicrobial) ReductiveAmination->DrugDiscovery Materials Functional Materials (e.g., Dyes, Sensors) Wittig->Materials Condensation->DrugDiscovery Probes Fluorescent Probes Condensation->Probes

References

An In-Depth Technical Guide to the Solubility of 1,2,3-Benzothiadiazole-5-carboxaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,2,3-Benzothiadiazole and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, demonstrating a wide array of biological activities and unique photophysical properties.[1][2] Understanding the solubility of these compounds is a critical first step in harnessing their therapeutic and technological potential. This guide provides a comprehensive framework for determining the solubility of 1,2,3-Benzothiadiazole-5-carboxaldehyde, a key intermediate and building block. Moving beyond a simple data sheet, this document offers a detailed, first-principles approach to solubility testing, empowering researchers to generate reliable and reproducible data. We will delve into the theoretical underpinnings of solubility, provide step-by-step experimental protocols for qualitative and quantitative assessment, and discuss the profound implications of solubility data in the context of drug discovery and development.

Introduction: The Significance of the 1,2,3-Benzothiadiazole Scaffold

The 1,2,3-benzothiadiazole core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a 1,2,3-thiadiazole ring. This structural motif is found in a variety of compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The derivatization of the benzothiadiazole ring system, such as through the introduction of a carboxaldehyde group at the 5-position, provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug screening and the development of novel materials.[4][5]

The journey from a promising chemical entity to a viable drug candidate or functional material is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. Solubility fundamentally influences a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy and application range. A thorough understanding of the solubility profile of this compound is therefore not merely an academic exercise but a crucial prerequisite for its successful application.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer some of its likely properties based on its structure and data from isomeric or related compounds. It is a solid at room temperature and is generally soluble in organic solvents.[6] For context, the isomeric compound 2,1,3-benzothiadiazole-5-carbaldehyde has a reported melting point of 90 °C and a boiling point of 291.9 °C at 760 mmHg.[7]

PropertyValue (or anticipated range)Source / Rationale
Molecular Formula C7H4N2OS[8]
Molecular Weight 164.18 g/mol [7]
Appearance Likely a colorless or pale yellow solidBased on related compounds
Melting Point Expected to be a solid with a defined melting point. The isomer 2,1,3-benzothiadiazole-5-carbaldehyde melts at 90 °C.[7]
Boiling Point The isomer 2,1,3-benzothiadiazole-5-carbaldehyde boils at 291.9 °C.[7]
General Solubility Soluble in organic solvents.

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" serves as a fundamental guiding principle in predicting solubility.[9] This concept is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent.

  • Polarity: The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry. The 1,2,3-benzothiadiazole ring system, with its heteroatoms (nitrogen and sulfur) and the electron-withdrawing carboxaldehyde group, imparts a degree of polarity to the molecule.

  • Intermolecular Forces: The primary intermolecular forces at play will be dipole-dipole interactions and London dispersion forces. The potential for hydrogen bonding is limited as the molecule does not have a hydrogen atom directly bonded to a highly electronegative atom (N, O, F).

  • Solvent Choice Rationale:

    • Polar Protic Solvents (e.g., water, ethanol): These solvents can engage in hydrogen bonding. The solubility of this compound in water is expected to be low due to its largely aromatic and non-polar hydrocarbon structure, despite the presence of polar functional groups.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have dipole moments but do not have hydrogen bond donating capabilities. They are often excellent solvents for a wide range of organic compounds, and it is anticipated that this compound will exhibit good solubility in these.

    • Non-polar Solvents (e.g., hexane, toluene): These solvents primarily interact through London dispersion forces. The aromatic nature of the benzothiadiazole ring suggests some solubility in aromatic solvents like toluene, while solubility in aliphatic solvents like hexane is likely to be lower.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the limited availability of specific solubility data for this compound, this section provides a robust experimental workflow for its determination.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents and is crucial for selecting appropriate solvents for quantitative analysis and for understanding the compound's acid-base properties.[10]

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Spatula

  • A selection of solvents:

    • Deionized Water

    • 5% HCl (aq)

    • 5% NaOH (aq)

    • 5% NaHCO3 (aq)

    • Ethanol

    • Methanol

    • Acetone

    • Dimethyl Sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Toluene

    • Hexane

Procedure:

  • Sample Preparation: Add approximately 2-5 mg of this compound to a small, dry test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.

  • Observation: Observe the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[9]

  • Record Keeping: Meticulously record the observations for each solvent in a table similar to the one below.

Qualitative Solubility Data Table (Template)

SolventObservation (Soluble/Partially Soluble/Insoluble)
Deionized Water
5% HCl
5% NaOH
5% NaHCO3
Ethanol
Methanol
Acetone
DMSO
Dichloromethane
Toluene
Hexane

Interpreting Acid-Base Solubility:

  • Solubility in 5% HCl: Indicates the presence of a basic functional group (e.g., an amine) that can be protonated to form a more soluble salt.

  • Solubility in 5% NaOH: Suggests the presence of an acidic functional group (e.g., a phenol or carboxylic acid).[11]

  • Solubility in 5% NaHCO3: Indicates a strongly acidic functional group, such as a carboxylic acid.[10]

G cluster_workflow Qualitative Solubility Workflow start Start with solid sample (2-5 mg) add_solvent Add 1 mL of solvent start->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Observe for dissolution vortex->observe record Record result observe->record end_node End record->end_node

Caption: A streamlined workflow for the qualitative assessment of solubility.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Scintillation vials or small glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (enough to ensure that undissolved solid remains at equilibrium).

    • Add a known volume of the selected solvent (e.g., 5 mL).

    • Securely cap the vial.

  • Equilibration:

    • Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to run a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the standard solutions and the filtered sample solution using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the filtered sample. This concentration represents the equilibrium solubility.

G cluster_workflow Quantitative Solubility (Shake-Flask) Workflow start Add excess solid to solvent shake Equilibrate on shaker (24-48h at constant T) start->shake settle Allow excess solid to settle shake->settle filter Filter supernatant settle->filter analyze Analyze concentration (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: The shake-flask method for quantitative solubility determination.

Implications for Drug Development and Research

The solubility data generated through these methods have far-reaching implications:

  • Early-Stage Drug Discovery: Solubility data is a key parameter in lead optimization. Compounds with poor solubility may be deprioritized or require significant formulation efforts.

  • Formulation Development: Understanding the solubility in various solvents, including aqueous and organic systems, is essential for developing appropriate dosage forms (e.g., oral solutions, parenteral formulations).

  • In Vitro and In Vivo Studies: The concentration of a compound in biological assays is limited by its solubility. Inaccurate solubility data can lead to misleading results in efficacy and toxicity studies.

  • Chemical Synthesis: Knowledge of solubility is crucial for purification steps such as crystallization and chromatography.[9]

Conclusion

While a definitive, pre-existing datasheet on the solubility of this compound is elusive, this guide provides the theoretical foundation and practical, step-by-step protocols for researchers to determine this critical parameter. By following the outlined qualitative and quantitative methods, scientists in drug discovery and materials science can generate the reliable data necessary to advance their research and development efforts. The principles and techniques described herein are broadly applicable to a wide range of organic compounds, making this guide a valuable resource for any chemical research laboratory.

References

The Enduring Legacy of Benzothiadiazole: From 19th Century Discovery to Modern-Day Innovations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiadiazole core, a bicyclic heterocyclic system, has traversed a remarkable journey from its discovery in the 19th century to becoming a privileged scaffold in diverse scientific fields, including medicinal chemistry, materials science, and agrochemistry. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of benzothiadiazole compounds, with a focus on seminal discoveries, key chemical transformations, and the pioneering scientists who unlocked the potential of this versatile heterocycle.

A Chronicle of Discovery: The Isomeric Forms of Benzothiadiazole

The story of benzothiadiazole begins in the late 19th century with the independent synthesis of its fundamental isomers, each possessing unique properties that would dictate their divergent paths of scientific inquiry.

The Genesis of 2,1,3-Benzothiadiazole: A Foundation for Materials Science

The 2,1,3-benzothiadiazole isomer, also known as piazthiole, has been known since the 19th century.[1] Its initial synthesis, a straightforward and efficient reaction of o-phenylenediamine with thionyl chloride, laid the groundwork for over a century of exploration into its chemical and electronic properties.[1][2] This foundational discovery was pivotal, not only for establishing the existence of this heterocyclic system but also for providing a scalable route to a scaffold that would later become a cornerstone of modern organic electronics.

The electron-deficient nature of the 2,1,3-benzothiadiazole ring system, a consequence of the fused electron-withdrawing thiadiazole ring, is a key determinant of its utility. This intrinsic property facilitates intramolecular charge transfer when combined with electron-donating moieties, a phenomenon that is central to the design of organic semiconductors, solar cells, and light-emitting diodes.[3][4]

The Emergence of 1,2,3-Benzothiadiazole: A Gateway to Agrochemical Innovation

The 1,2,3-benzothiadiazole isomer was also first prepared in the late 19th century, with its synthesis originally reported in 1887 via the diazotization of 2-aminothiophenol.[2] A significant advancement in its synthesis was the development of the Herz reaction, which utilizes more readily available anilines as starting materials.[2] While the initial applications of this isomer were not immediately apparent, its unique biological activity would later be harnessed in the development of a novel class of agrochemicals. A landmark achievement in this area was the discovery and commercialization of Acibenzolar-S-methyl, a derivative of 1,2,3-benzothiadiazole that functions as a plant activator, inducing systemic acquired resistance (SAR) in crops to provide broad-spectrum disease protection.[5][6]

The Dawn of a New Therapeutic Era: 1,2,4-Benzothiadiazine 1,1-Dioxides and the Thiazide Diuretics

Perhaps the most impactful discovery in the history of benzothiadiazole-related compounds was the development of the 1,2,4-benzothiadiazine 1,1-dioxide scaffold, which led to the revolutionary class of thiazide diuretics. In the mid-20th century, a team of scientists at Merck Sharp & Dohme, including Karl H. Beyer, John E. Baer, James Sprague, and Frederick Novello, embarked on a research program that would forever change the treatment of hypertension. Their work culminated in the synthesis of chlorothiazide in 1956, which was approved for medical use in 1958.[7] This was followed by the development of hydrochlorothiazide, a more potent analog.[7][8]

The thiazide diuretics were the first orally active, non-mercurial diuretics that could safely and effectively manage hypertension, a major contributor to cardiovascular disease.[7] This groundbreaking discovery earned the research team the Albert Lasker Special Award in 1975 and solidified the importance of the benzothiadiazine 1,1-dioxide core in medicinal chemistry.

Foundational Synthetic Methodologies

The diverse applications of benzothiadiazole compounds are a direct result of the robust and versatile synthetic methods developed over the years. The following section details the seminal synthetic protocols for key benzothiadiazole isomers and their derivatives, providing a practical guide for researchers in the field.

Synthesis of 2,1,3-Benzothiadiazole

The classical and still widely used synthesis of 2,1,3-benzothiadiazole involves the reaction of o-phenylenediamine with thionyl chloride.[1][2]

Experimental Protocol: Synthesis of 2,1,3-Benzothiadiazole

  • Reactants: o-Phenylenediamine, Thionyl Chloride, Pyridine (as solvent and acid scavenger).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve o-phenylenediamine in an excess of dry pyridine.

    • Cool the solution in an ice bath.

    • Slowly add two equivalents of thionyl chloride to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

    • Cool the reaction mixture and carefully pour it into a beaker of ice water.

    • The crude 2,1,3-benzothiadiazole will precipitate. Collect the solid by filtration.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by sublimation.

  • Causality: The use of two equivalents of thionyl chloride ensures the formation of the thiadiazole ring by reacting with both amino groups of the o-phenylenediamine. Pyridine acts as a base to neutralize the HCl gas produced during the reaction, driving the reaction to completion.

Caption: Synthesis of 2,1,3-Benzothiadiazole.

Synthesis of 1,2,3-Benzothiadiazole via the Herz Reaction

The Herz reaction provides an alternative and often more practical route to 1,2,3-benzothiadiazoles starting from anilines.[2]

Experimental Protocol: Herz Reaction for 1,2,3-Benzothiadiazole Derivatives

  • Reactants: Substituted Aniline, Disulfur Dichloride.

  • Procedure:

    • Dissolve the substituted aniline in a suitable solvent (e.g., toluene or glacial acetic acid).

    • Slowly add disulfur dichloride to the stirred solution at a controlled temperature (often room temperature or slightly below).

    • The intermediate Herz salt will precipitate.

    • The Herz salt can then be treated with a diazotizing agent (e.g., sodium nitrite in acidic solution) to form the 1,2,3-benzothiadiazole ring.

    • The final product is isolated and purified by standard techniques such as crystallization or chromatography.

  • Causality: The reaction proceeds through the formation of a 1,2,3-benzodithiazolylium chloride (Herz salt) intermediate. Subsequent diazotization and ring closure lead to the formation of the 1,2,3-benzothiadiazole.

Caption: The Herz Reaction Workflow.

Synthesis of Chlorothiazide: A Landmark in Medicinal Chemistry

The synthesis of chlorothiazide, a cornerstone of diuretic therapy, involves a multi-step process starting from 3-chloroaniline.

Experimental Protocol: Synthesis of Chlorothiazide

  • Starting Material: 5-chloro-2,4-disulfamoylaniline.

  • Reagent: Formic acid.

  • Procedure:

    • Suspend 5-chloro-2,4-disulfamoylaniline in formic acid.

    • Heat the suspension to reflux.

    • The cyclization reaction occurs to form the 1,2,4-benzothiadiazine 1,1-dioxide ring.

    • Upon cooling, the chlorothiazide product precipitates from the reaction mixture.

    • The solid is collected by filtration, washed, and dried.

  • Causality: Formic acid serves as both the solvent and the source of the carbon atom that forms the C2 position of the benzothiadiazine ring. The heating provides the necessary activation energy for the intramolecular cyclization to occur.

Caption: Synthesis of Chlorothiazide.

The Benzothiadiazole Scaffold in Modern Science

The legacy of the early discoveries in benzothiadiazole chemistry continues to expand into new and exciting areas of research and development.

Medicinal Chemistry: Beyond Diuretics

While the thiazide diuretics remain a significant contribution, the benzothiadiazole scaffold is being explored for a wide range of other therapeutic applications. Its ability to participate in various biological interactions has led to the development of compounds with anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11][12] The rigid, planar structure of the benzothiadiazole core provides a robust platform for the design of targeted therapies.

Materials Science: Powering the Future of Electronics

In the realm of materials science, 2,1,3-benzothiadiazole and its derivatives are at the forefront of research into organic electronics.[13][14][15][16] The electron-accepting nature of the benzothiadiazole unit makes it an ideal building block for donor-acceptor polymers used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[13][14][15][16] By tuning the electronic properties of these polymers through chemical modification of the benzothiadiazole core and the choice of donor units, researchers can optimize the performance of these next-generation electronic devices.[13][14][15][16]

Table 1: Key Benzothiadiazole Compounds and Their Applications

Compound/ClassIsomer/DerivativeYear of Discovery/DevelopmentKey Application(s)
Piazthiole2,1,3-Benzothiadiazole19th CenturyBuilding block for organic electronics
Acibenzolar-S-methyl1,2,3-Benzothiadiazole1990sAgrochemical (plant activator)
Chlorothiazide1,2,4-Benzothiadiazine 1,1-dioxide1956Diuretic, Antihypertensive
Hydrochlorothiazide1,2,4-Benzothiadiazine 1,1-dioxideLate 1950sDiuretic, Antihypertensive
Donor-Acceptor Polymers2,1,3-Benzothiadiazole based2000s-PresentOrganic photovoltaics, OFETs

Future Perspectives

The journey of benzothiadiazole compounds from their initial synthesis in the 19th century to their current status as key components in advanced materials and life-saving medicines is a testament to the power of fundamental chemical research. The versatility of the benzothiadiazole scaffold, with its tunable electronic properties and diverse reactivity, ensures its continued relevance in the years to come. Future research will undoubtedly uncover new applications for this remarkable heterocyclic system, further solidifying its enduring legacy in science and technology.

References

Spectroscopic Data for 1,2,3-Benzothiadiazole-5-carboxaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 1,2,3-Benzothiadiazole-5-carboxaldehyde in Drug Discovery

1,2,3-Benzothiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] The unique electronic properties of the benzothiadiazole scaffold, arising from the fusion of a benzene ring with a thiadiazole ring, impart a range of biological activities. The introduction of a carboxaldehyde group at the 5-position of the 1,2,3-benzothiadiazole core, yielding this compound (CAS 394223-15-5), creates a versatile pharmacophore and a key intermediate for the synthesis of more complex molecular architectures.[2] The aldehyde functionality serves as a reactive handle for the construction of diverse chemical libraries through reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic analysis and data from closely related analogs to provide a robust predictive framework for its characterization. This information is crucial for researchers and scientists engaged in the synthesis, purification, and application of this compound in drug development and materials science.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound is presented below. The key functional groups that will dominate its spectroscopic signatures are the aromatic benzothiadiazole ring system and the aldehyde group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on the structure of this compound, the following ¹H and ¹³C NMR spectral data are predicted.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aldehyde proton and the three aromatic protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing nature of the thiadiazole ring and the aldehyde group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H10.0 - 10.2Singlet (s)-
H-48.2 - 8.4Doublet (d)~8.0
H-68.0 - 8.2Doublet of doublets (dd)~8.0, ~1.5
H-78.4 - 8.6Doublet (d)~1.5

Rationale for Predictions:

  • Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, hence its predicted downfield shift.

  • Aromatic Protons: The protons on the benzene ring are in a complex electronic environment. The electron-withdrawing nature of both the fused thiadiazole ring and the aldehyde substituent will shift these protons downfield compared to benzene (7.34 ppm). H-4 and H-6 will likely be ortho-coupled, while H-6 and H-7 will exhibit a smaller meta-coupling. The exact assignment would require 2D NMR techniques like COSY and NOESY for confirmation.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde)190 - 195
C-3a150 - 155
C-7a130 - 135
C-5135 - 140
C-4125 - 130
C-6120 - 125
C-7115 - 120

Rationale for Predictions:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is characteristically found in the highly downfield region of the spectrum.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the heteroatoms in the fused ring and the aldehyde substituent. Carbons directly attached to nitrogen and sulfur, as well as the carbon bearing the aldehyde group, are expected to be the most downfield.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

  • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to unambiguously assign all proton and carbon signals.

cluster_workflow NMR Spectroscopy Workflow start Sample Preparation (Dissolve in Deuterated Solvent) instrument Instrument Setup (Lock & Shim) start->instrument H1_acq ¹H NMR Acquisition instrument->H1_acq C13_acq ¹³C NMR Acquisition instrument->C13_acq TwoD_acq 2D NMR Acquisition (COSY, HSQC, HMBC) instrument->TwoD_acq process Data Processing (Referencing & Integration) H1_acq->process C13_acq->process TwoD_acq->process analysis Structural Elucidation process->analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the vibrational modes of the aldehyde and the aromatic system.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aldehyde)2850 - 2800 and 2750 - 2700Medium, sharp (Fermi doublet)
C=O stretch (aldehyde)1710 - 1690Strong, sharp
C=C stretch (aromatic)1600 - 1450Medium to strong
C-N stretch1350 - 1250Medium
C-S stretch800 - 700Medium
C-H bend (aromatic)900 - 675Strong

Rationale for Predictions:

  • Aldehyde Group: The C=O stretch of an aromatic aldehyde is typically found at a lower wavenumber than that of an aliphatic aldehyde due to conjugation.[3] The characteristic C-H stretches of the aldehyde group (Fermi doublet) are also expected.[4]

  • Aromatic System: The C-H and C=C stretching vibrations are characteristic of the aromatic ring. The out-of-plane C-H bending vibrations can provide information about the substitution pattern.

Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in this compound.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular formula is C₇H₄N₂OS, giving a monoisotopic mass of approximately 164.01 g/mol . A prominent molecular ion peak is expected.

  • Major Fragmentation Pathways:

    • Loss of CO (M-28): A common fragmentation for aldehydes, leading to a peak at m/z 136.

    • Loss of N₂ (M-28): Fragmentation of the thiadiazole ring could lead to the loss of a nitrogen molecule, also resulting in a peak at m/z 136. Distinguishing these two fragments would require high-resolution mass spectrometry.

    • Loss of the aldehyde group (M-CHO, M-29): Leading to a fragment at m/z 135.

    • Further fragmentation of the benzothiadiazole ring system.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and study the fragmentation pattern of this compound.

Materials:

  • This compound (dissolved in a suitable solvent like methanol or acetonitrile)

  • Mass spectrometer with a suitable ionization source (e.g., ESI or EI)

Procedure (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with ESI-MS.

  • Instrument Setup: Tune the mass spectrometer and set the ESI source parameters (e.g., spray voltage, capillary temperature).

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Tandem MS (MS/MS): To study fragmentation, select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain the MS/MS spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Absorption Data

The extended conjugation in this compound, involving the aromatic rings and the carbonyl group, is expected to result in absorption in the UV region.

Electronic Transition Predicted λmax (nm) Solvent
π → π250 - 280Ethanol or Methanol
n → π320 - 350Ethanol or Methanol

Rationale for Predictions:

  • The π → π* transitions of the aromatic system will likely appear at shorter wavelengths.

  • The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, will occur at a longer wavelength and is typically of lower intensity. The position of this band can be sensitive to solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent of a known concentration.

  • Instrument Setup: Calibrate the spectrophotometer with a blank (cuvette containing only the solvent).

  • Data Acquisition: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide provides a detailed predictive analysis of the key spectroscopic data for this compound. While experimental verification is paramount, this guide offers a solid foundation for researchers and scientists working with this compound, enabling them to anticipate its spectral characteristics and design appropriate analytical methodologies for its identification and characterization. The provided protocols offer standardized approaches for obtaining high-quality spectroscopic data, which is essential for ensuring the purity and structural integrity of this important building block in drug discovery and development.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,2,3-Benzothiadiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1,2,3-benzothiadiazole-5-carboxaldehyde, a molecule of interest for researchers in medicinal chemistry and materials science. This document will delve into a detailed, predicted spectral analysis, a plausible synthetic route to the compound, and a robust experimental protocol for acquiring high-quality NMR data.

Introduction: The Significance of this compound

The 1,2,3-benzothiadiazole scaffold is a significant heterocyclic motif present in a variety of compounds with interesting biological activities and material properties. The introduction of a carboxaldehyde group at the 5-position creates a versatile building block for the synthesis of more complex derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. A thorough understanding of the ¹H NMR spectrum of this compound is, therefore, crucial for any scientist working with this molecule.

Predicted ¹H NMR Spectral Analysis

As of the writing of this guide, a publicly available, experimentally determined ¹H NMR spectrum for this compound has not been reported. Therefore, the following analysis is a prediction based on established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects, and comparison with the known spectra of structurally related compounds, namely 1,2,3-benzothiadiazole and the isomeric 2,1,3-benzothiadiazole-5-carbaldehyde.

The structure and numbering of this compound are shown below:

Caption: Molecular structure of this compound.

The predicted ¹H NMR spectrum in CDCl₃ is expected to exhibit four distinct signals: one for the aldehyde proton and three for the aromatic protons.

Aldehyde Proton (H-aldehyde): The proton of the carboxaldehyde group is expected to be the most downfield signal in the spectrum. This is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. A typical chemical shift for an aromatic aldehyde proton is in the range of δ 9.5-10.5 ppm. Based on the spectrum of the isomer 2,1,3-benzothiadiazole-5-carbaldehyde, where the aldehyde proton appears at δ 10.19 ppm[1], a similar value is predicted for the target molecule. This signal is expected to be a singlet, as it has no adjacent protons.

Aromatic Protons (H-4, H-6, H-7): The three protons on the benzene ring will appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Their precise chemical shifts and coupling patterns are influenced by the fused thiadiazole ring and the electron-withdrawing carboxaldehyde group.

  • H-4: This proton is ortho to the electron-withdrawing aldehyde group and will be the most deshielded of the aromatic protons. It is expected to appear as a doublet.

  • H-6: This proton is meta to the aldehyde group and will be less deshielded than H-4. It is also adjacent to H-7, so it will appear as a doublet of doublets.

  • H-7: This proton is adjacent to the fused thiadiazole ring and will have a chemical shift influenced by both the thiadiazole and the distant aldehyde group. It is adjacent to H-6 and will appear as a doublet.

Based on the known spectrum of 1,2,3-benzothiadiazole and the expected substituent effects of the aldehyde group, the following chemical shifts are predicted:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aldehyde-H~10.2s (singlet)-
H-4~8.5d (doublet)~1.5 (⁴J)
H-6~8.2dd (doublet of doublets)~8.5 (³J), ~1.5 (⁴J)
H-7~8.0d (doublet)~8.5 (³J)

Synthesis of this compound

A plausible synthetic route to this compound involves a three-step sequence starting from a suitable precursor, as a direct and detailed synthesis has not been widely reported. This proposed pathway leverages known transformations on related heterocyclic systems.

G A 1,2,3-Benzothiadiazole-5-carboxylic acid B (1,2,3-Benzothiadiazol-5-yl)methanol A->B Reduction (e.g., LiAlH4 or BH3) C This compound B->C Oxidation (e.g., MnO2 or PCC)

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid

The synthesis of the parent 1,2,3-benzothiadiazole is well-established and typically proceeds via the diazotization of 2-aminothiophenol. A similar strategy can be employed starting with a substituted 2-aminothiophenol to introduce the carboxylic acid moiety.

Step 2: Reduction to (1,2,3-Benzothiadiazol-5-yl)methanol

The reduction of the carboxylic acid to the corresponding primary alcohol can be achieved using a suitable reducing agent.

Experimental Protocol:

  • To a solution of 1,2,3-benzothiadiazole-5-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (1,2,3-benzothiadiazol-5-yl)methanol.

  • Purify the product by column chromatography on silica gel.

Step 3: Oxidation to this compound

The final step is the oxidation of the primary alcohol to the aldehyde. A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a suitable reagent for the oxidation of benzylic and allylic alcohols. A protocol adapted from the synthesis of the isomeric 2,1,3-benzothiadiazole-5-carbaldehyde is provided below[1].

Experimental Protocol:

  • Dissolve (1,2,3-benzothiadiazol-5-yl)methanol in a suitable solvent such as chloroform or dichloromethane.

  • Add activated manganese dioxide (in excess, typically 5-10 equivalents) to the solution.

  • Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol should be followed.

G A Sample Preparation B NMR Instrument Setup A->B Dissolve ~5-10 mg in 0.6-0.7 mL CDCl3 with 0.03% TMS C Data Acquisition B->C Lock, tune, and shim D Data Processing C->D Acquire FID with appropriate parameters (e.g., 16-32 scans) E Spectral Analysis D->E Fourier transform, phase correct, and baseline correct

Caption: Workflow for acquiring the ¹H NMR spectrum.

4.1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

4.3. Data Acquisition:

  • Set the appropriate acquisition parameters for a ¹H NMR experiment. Typical parameters include:

    • Spectral width: ~16 ppm (e.g., from -2 to 14 ppm)

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-32 (can be increased for dilute samples)

  • Acquire the Free Induction Decay (FID).

4.4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Integrate all the signals in the spectrum.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Analyze the chemical shifts, multiplicities, coupling constants, and integration values to confirm the structure of the compound.

Conclusion

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of this compound for researchers and professionals in drug development and materials science. While an experimental spectrum is not yet available in the literature, a detailed prediction of the chemical shifts and coupling constants has been presented based on sound spectroscopic principles and data from analogous compounds. Furthermore, a plausible and detailed synthetic route to the target molecule has been proposed, along with a robust protocol for acquiring high-quality ¹H NMR data. This guide serves as a valuable resource for the synthesis, characterization, and application of this important heterocyclic building block.

References

A Senior Application Scientist's Guide to Theoretical Calculations on Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiadiazole (BTD), a heterocyclic aromatic compound, has emerged as a privileged scaffold in both materials science and medicinal chemistry. Its unique electron-accepting nature and rigid, planar structure contribute to a diverse range of applications, from organic light-emitting diodes (OLEDs) and solar cells to potent anticancer and antimicrobial agents.[1][2][3] The rational design and optimization of BTD derivatives for these specific applications are increasingly reliant on a synergistic relationship between experimental synthesis and theoretical calculations. This in-depth technical guide provides a comprehensive overview of the key computational methodologies employed to elucidate the electronic, optical, and biological properties of BTD derivatives. We will delve into the practical application of Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Molecular Docking, and Molecular Dynamics (MD) simulations, offering not just the procedural steps but the critical scientific reasoning that underpins these powerful predictive tools.

The Benzothiadiazole Core: A Nexus of Functionality

The 2,1,3-benzothiadiazole unit is an electron-deficient moiety that, when incorporated into larger molecular systems, profoundly influences their electronic structure.[1] This electron-accepting character is fundamental to its utility in donor-acceptor (D-A) architectures, which are prevalent in organic electronics.[4][5][6] By strategically coupling BTD with various electron-donating groups, it is possible to tune the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation of the HOMO-LUMO gap is a cornerstone of designing materials with specific light absorption and emission properties.[7][8]

In the realm of medicinal chemistry, the BTD scaffold is a versatile pharmacophore found in a multitude of biologically active compounds.[2][9][10] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][9][11] The ability of the BTD core to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive candidate for targeted drug design.[12] Computational methods are indispensable for predicting how these derivatives will interact with biological targets like proteins and nucleic acids.[1]

Quantum Chemical Methods: Unveiling Electronic and Optical Properties

Density Functional Theory (DFT) and its excited-state extension, Time-Dependent DFT (TD-DFT), are the workhorses of quantum chemical calculations for organic molecules like BTD derivatives. These methods provide a robust framework for understanding the relationship between molecular structure and electronic/optical behavior.[7][8][13]

The "Why": Causality in Method Selection

The choice of a specific functional and basis set in DFT calculations is a critical decision that directly impacts the accuracy of the results. The B3LYP hybrid functional is frequently employed for BTD derivatives as it provides a good balance between computational cost and accuracy for many organic systems.[4][7][8] The 6-31G(d,p) basis set is a common starting point, offering a reasonable description of electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).[7][8] For more precise calculations, especially of excited-state properties, larger basis sets like 6-311G(d,p) may be utilized.[13] The selection of these parameters is a self-validating system; the calculated properties, such as HOMO-LUMO gaps and absorption maxima, can be benchmarked against experimental electrochemical and spectroscopic data to confirm the appropriateness of the chosen theoretical level.[4][5][6]

Core Applications of DFT/TD-DFT for BTD Derivatives
  • Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the HOMO and LUMO are crucial for predicting the electronic properties of BTD derivatives. The HOMO energy level is related to the ionization potential and electron-donating ability, while the LUMO energy level corresponds to the electron affinity and electron-accepting ability. The HOMO-LUMO energy gap is a key determinant of the molecule's electronic absorption and emission characteristics.[7][8]

  • Absorption and Emission Spectra: TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies from the ground state to various excited states.[4][7] Similarly, by optimizing the geometry of the first excited state (S1), emission energies (fluorescence) can be calculated.[7][8] These theoretical spectra are invaluable for interpreting experimental results and for designing molecules with desired colors of absorption and emission.[14]

  • Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for understanding intermolecular interactions and predicting how a molecule will interact with its environment, including solvents or biological receptors.[15]

Experimental Protocol: A Step-by-Step DFT/TD-DFT Workflow
  • Molecule Building and Pre-optimization:

    • Construct the 3D structure of the BTD derivative using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force field) to obtain a reasonable starting geometry.

  • Ground State Geometry Optimization (DFT):

    • Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

    • Specify the DFT method, including the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Confirm that the optimization has converged to a true minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.

  • Frontier Molecular Orbital Analysis:

    • From the optimized geometry, visualize the HOMO and LUMO to understand their spatial distribution. The LUMO is often localized on the electron-accepting BTD core, while the HOMO is spread across the electron-donating moieties.[4]

    • Extract the energies of the HOMO and LUMO to calculate the energy gap.

  • Excited State Calculations (TD-DFT):

    • Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a number of excited states (e.g., the first 20).

    • The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis absorption spectrum.

  • Excited State Geometry Optimization (Optional for Emission):

    • To calculate the fluorescence spectrum, perform a geometry optimization of the first excited state (S1) using TD-DFT.

    • From the optimized S1 geometry, calculate the energy of the transition back to the ground state to determine the emission wavelength.

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis & Further Calculations Build Build 3D Structure PreOpt Pre-optimize (MM) Build->PreOpt Initial Geometry Opt Ground State Opt. (e.g., B3LYP/6-31G(d,p)) PreOpt->Opt Refined Geometry Freq Frequency Calculation Opt->Freq Verify Minimum FMO HOMO/LUMO Analysis Freq->FMO TDDFT_Abs TD-DFT (Absorption) Freq->TDDFT_Abs Optimized Geometry Opt_S1 S1 Optimization TDDFT_Abs->Opt_S1 For Fluorescence TDDFT_Ems TD-DFT (Emission) Opt_S1->TDDFT_Ems

Caption: Workflow for DFT/TD-DFT calculations on BTD derivatives.

Data Summary: DFT/TD-DFT Predictions for BTD Derivatives
Derivative TypeTypical Functional/Basis SetPredicted HOMO (eV)Predicted LUMO (eV)Predicted Band Gap (eV)Application
Donor-Acceptor DyesB3LYP/6-31G(d,p)[7]-5.0 to -5.5-2.5 to -3.51.75 - 2.38[4]Solar Cells[8]
Fused-Ring CopolymersB3LYP/6-311G(d,p)[13]-5.2 to -5.8-3.0 to -3.61.6 - 2.2[13]Organic Electronics[13]
Substituted BTDsCAM-B3LYP/6-31G(d)[16]Varies with donorVaries with donorTunableDSSCs[16]

Molecular Docking: Predicting Interactions with Biological Targets

For BTD derivatives designed as therapeutic agents, molecular docking is a crucial computational technique to predict their binding orientation and affinity within the active site of a target protein.[17][18][19] This method is instrumental in the early stages of drug discovery for lead identification and optimization.[20]

The "Why": Rationale Behind Docking Protocols

A successful docking experiment relies on a well-prepared protein structure and a robust scoring function. The protein target is typically obtained from the Protein Data Bank (PDB) and must be prepared by adding hydrogen atoms, assigning protonation states, and removing water molecules that are not critical for binding. The choice of the docking box—the region of the protein where the algorithm will search for binding poses—is critical. It is usually centered on the known active site or a site identified by binding site prediction algorithms. The scoring function then estimates the binding free energy for each generated pose, ranking them to identify the most likely binding mode. The reliability of the docking protocol is validated by its ability to reproduce the known binding pose of a co-crystallized ligand (re-docking) or by correlating docking scores with experimentally determined binding affinities (e.g., IC50 values) for a series of compounds.[18]

Core Applications of Molecular Docking for BTD Derivatives
  • Binding Mode Prediction: To visualize how a BTD derivative fits into the active site of a protein and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the complex.[17][19]

  • Virtual Screening: To screen large libraries of BTD derivatives against a specific protein target to identify potential hits with high binding affinity.

  • Structure-Activity Relationship (SAR) Studies: To rationalize the observed biological activities of a series of BTD derivatives by correlating their structural modifications with changes in their predicted binding modes and scores.[20]

Experimental Protocol: A Step-by-Step Molecular Docking Workflow
  • Preparation of the Receptor (Protein):

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Using software like UCSF Chimera or Schrödinger's Protein Preparation Wizard, clean the PDB file by removing water molecules, adding hydrogen atoms, and repairing any missing side chains or loops.

    • Define the binding site by specifying the coordinates of the center of the docking box and its dimensions, typically encompassing the active site residues.

  • Preparation of the Ligand (BTD Derivative):

    • Draw the 2D structure of the BTD derivative and convert it to a 3D structure.

    • Perform a geometry optimization and assign partial charges using a suitable force field (e.g., MMFF94) or a quantum mechanical method.

    • Generate different possible conformers of the ligand to account for its flexibility.

  • Running the Docking Simulation:

    • Use a docking program such as AutoDock Vina, Glide, or GOLD.

    • Input the prepared receptor and ligand files and the defined docking box.

    • The software will generate a series of possible binding poses and rank them based on a scoring function.

  • Analysis of Docking Results:

    • Visualize the top-ranked poses in the context of the protein's active site.

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.

    • Compare the docking scores and binding modes of different BTD derivatives to guide further design efforts.

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Download PDB File PrepProt Prepare Protein (add H, remove H2O) PDB->PrepProt DefineSite Define Binding Site PrepProt->DefineSite RunDock Run Docking Simulation DefineSite->RunDock BuildLig Build 3D Ligand OptLig Optimize Geometry & Assign Charges BuildLig->OptLig OptLig->RunDock Analyze Analyze Poses & Interactions RunDock->Analyze

Caption: Workflow for molecular docking of BTD derivatives.

Molecular Dynamics Simulations: Capturing the Dynamic Nature of BTD Systems

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of the system over time.[21][22] This is particularly important for understanding the stability of binding poses, the conformational changes in the protein upon ligand binding, and the behavior of BTD derivatives in complex environments like lipid bilayers.[21]

The "Why": The Need for Dynamic Insights

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe their movements and interactions over a specific time period (from nanoseconds to microseconds). The choice of a force field (e.g., CHARMM36m, AMBER) is paramount, as it defines the potential energy of the system and governs the interactions between atoms.[21] A typical MD protocol involves minimizing the energy of the system, followed by a gradual heating and equilibration phase to bring the system to the desired temperature and pressure, before the final production run where data is collected. This step-wise process ensures the stability of the simulation and the generation of a physically realistic trajectory. The trustworthiness of the simulation is assessed by monitoring parameters like root-mean-square deviation (RMSD) to ensure the system has reached equilibrium.[22]

Core Applications of MD Simulations for BTD Derivatives
  • Binding Stability: To assess the stability of a binding pose predicted by molecular docking by running an MD simulation of the ligand-protein complex. A stable complex will show low RMSD fluctuations for both the ligand and the protein backbone.[22]

  • Conformational Analysis: To explore the conformational landscape of flexible BTD derivatives and how their conformation changes in different environments.

  • Membrane Interactions: To simulate the interaction of BTD derivatives with model cell membranes, providing insights into their permeability and localization within the lipid bilayer.[21]

Experimental Protocol: A Step-by-Step MD Simulation Workflow
  • System Setup:

    • Start with a well-defined initial structure, such as a protein-ligand complex from docking or a BTD derivative placed in a solvent box or a lipid bilayer.

    • Select an appropriate force field (e.g., CHARMM36m for lipids and proteins).

    • Solvate the system with a chosen water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial setup.

  • Equilibration:

    • Perform a two-stage equilibration process. First, a constant volume and temperature (NVT) simulation to allow the system to reach the target temperature.

    • Second, a constant pressure and temperature (NPT) simulation to adjust the system's density to the correct value. During equilibration, restraints are often applied to the protein and ligand to allow the solvent to relax around them.

  • Production Run:

    • Run the simulation for the desired length of time (e.g., 100 ns) without any restraints.[22]

    • Save the coordinates of all atoms at regular intervals to generate a trajectory.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties of interest, such as RMSD, root-mean-square fluctuation (RMSF), hydrogen bond analysis, and radial distribution functions.

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis_md Analysis InitialStruct Initial Structure (e.g., from Docking) Solvate Solvate & Add Ions InitialStruct->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production Run Equilibrate->Production AnalyzeTraj Trajectory Analysis (RMSD, RMSF, etc.) Production->AnalyzeTraj

Caption: Workflow for molecular dynamics simulations of BTD systems.

Emerging Frontiers: QSPR and Machine Learning

While the aforementioned methods provide deep mechanistic insights, they can be computationally expensive. For the rapid screening of vast chemical spaces, Quantitative Structure-Property Relationship (QSPR) and Machine Learning (ML) models are gaining traction.[23] These approaches use molecular descriptors or fingerprints to build statistical models that can predict properties like absorption/emission wavelengths or biological activity with high accuracy and significantly reduced computational cost.[23] As more high-quality experimental and computational data on BTD derivatives become available, the predictive power of these data-driven models will continue to grow, accelerating the discovery of new and improved BTD-based materials and therapeutics.

Conclusion

Theoretical calculations are an indispensable component of modern research on benzothiadiazole derivatives. From elucidating the fundamental electronic properties that govern their performance in optoelectronic devices to predicting their interactions with complex biological systems, computational chemistry provides a powerful lens through which to understand and innovate. By carefully selecting and validating methodologies such as DFT, TD-DFT, molecular docking, and MD simulations, researchers can gain predictive insights that rationalize experimental observations and guide the design of next-generation BTD derivatives with tailored functionalities. The integration of these theoretical approaches into the research and development pipeline is not merely an adjunct to experimental work but a critical driver of progress in both materials science and drug discovery.

References

fundamental reaction mechanisms of 1,2,3-benzothiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 1,2,3-Benzothiadiazoles

Abstract

The 1,2,3-benzothiadiazole scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in synthetic chemistry and drug discovery.[1][2] Its unique electronic structure and inherent reactivity have established it as a versatile building block for creating complex molecular architectures and as a key pharmacophore in medicinal chemistry. This guide provides an in-depth exploration of the , moving beyond simple procedural descriptions to elucidate the underlying causality of their chemical behavior. We will dissect the principal synthetic routes, delve into the mechanistic intricacies of their thermal, photochemical, and radical-mediated transformations, and explore their interactions with electrophiles and nucleophiles. This analysis is supported by detailed experimental protocols, comparative data, and mechanistic diagrams to equip researchers, scientists, and drug development professionals with the expert-level insights required to effectively harness the synthetic potential of this important heterocyclic system.

Introduction: The Strategic Importance of the 1,2,3-Benzothiadiazole Core

1,2,3-Benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] It exists as a colorless solid soluble in organic solvents.[1] While its isomer, 2,1,3-benzothiadiazole (BTD), is widely recognized for its role in organic electronics and materials science, the 1,2,3-isomer possesses a distinct set of reaction pathways that make it uniquely valuable.[3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including applications as fungicides (e.g., acibenzolar-S-methyl), insecticides, and potential anticancer agents.[1][5][6]

The reactivity of the 1,2,3-benzothiadiazole nucleus is dominated by the latent instability of the thiadiazole ring, which can readily extrude molecular nitrogen (N₂) upon thermal or photochemical stimulation. This process generates highly reactive intermediates that serve as powerful synthons for constructing new carbo- and heterocyclic frameworks. Understanding the nature of these intermediates and controlling their subsequent reactions is paramount to leveraging this scaffold in molecular design.

Foundational Synthesis of the 1,2,3-Benzothiadiazole Ring System

The construction of the 1,2,3-benzothiadiazole core is primarily achieved through two classical and reliable methods: the diazotisation of 2-aminothiophenol and the Herz reaction. The choice between them is often dictated by the availability and substitution pattern of the starting materials.

Diazotisation of 2-Aminothiophenol

The most direct and widely used method involves the diazotisation of 2-aminothiophenol or its corresponding disulfide with sodium nitrite in an acidic medium.[1] This reaction, first reported in 1887, proceeds through the formation of a diazonium salt intermediate which rapidly undergoes intramolecular cyclization with the adjacent thiol group to form the stable 1,2,3-benzothiadiazole ring.

Causality of the Experimental Design: The use of a strong acid (like HCl) is critical for generating nitrous acid (HNO₂) in situ from sodium nitrite, which is the active diazotising agent. The reaction is typically run at low temperatures (0-5 °C) to ensure the stability of the intermediate diazonium salt, preventing premature decomposition and side reactions. The intramolecular nature of the subsequent cyclization makes the reaction highly efficient.

The Herz Reaction

The Herz reaction provides an alternative route starting from anilines, which are often more readily available than the corresponding 2-aminothiophenols.[1][7] In this process, an aniline is treated with disulfur dichloride (S₂Cl₂) to form an intermediate 1,3,2-benzothiazathiolium salt (a "Herz salt").[1][8] Subsequent diazotisation of this intermediate completes the formation of the 1,2,3-benzothiadiazole.[1][7]

Causality of the Experimental Design: The Herz reaction is a powerful method for building the sulfur-containing ring directly onto a substituted aniline. However, a key consideration is that the reaction conditions can lead to concurrent chlorination of the benzene ring, particularly at the para-position relative to the original amino group.[1][8] For instance, using aniline itself in the Herz reaction yields the 6-chloro derivative, not the parent 1,2,3-benzothiadiazole.[1] This electrophilic chlorination is a consequence of the reaction conditions and must be factored into the synthetic strategy.

G Figure 1: Primary Synthetic Pathways to 1,2,3-Benzothiadiazoles cluster_0 Diazotisation Route cluster_1 Herz Reaction Route A 2-Aminothiophenol B Diazonium Salt (Intermediate) A->B NaNO₂, H⁺ 0-5 °C C 1,2,3-Benzothiadiazole B->C Intramolecular Cyclization D Aniline Derivative E Herz Salt (Intermediate) D->E S₂Cl₂ F Substituted 1,2,3-Benzothiadiazole E->F Diazotisation

Caption: Figure 1: Primary Synthetic Pathways to 1,2,3-Benzothiadiazoles.

Table 1: Comparison of Primary Synthetic Methods

FeatureDiazotisation of 2-AminothiophenolHerz Reaction
Starting Material 2-Aminothiophenol or its disulfideSubstituted Anilines
Key Reagents Sodium Nitrite (NaNO₂), Acid (e.g., HCl)Disulfur Dichloride (S₂Cl₂), NaNO₂
Key Advantage Direct, high-yielding, avoids ring halogenationUtilizes more accessible starting materials
Key Limitation Requires potentially less stable thiophenol precursorsCan result in unwanted side-chain chlorination
References [1][9][1][7][8]

Core Reaction Mechanisms: Unlocking Reactivity

The fundamental reactivity of 1,2,3-benzothiadiazoles stems from the facile cleavage of the N-S and N=N bonds within the thiadiazole ring. This process, typically initiated by heat or light, leads to the extrusion of dinitrogen and the formation of highly energetic, transient intermediates.

Thermal and Photochemical Decomposition: A Gateway to Reactive Intermediates

The thermal or photochemical decomposition of 1,2,3-benzothiadiazole is its most characteristic and synthetically useful reaction.[10][11] Upon heating, it loses a molecule of N₂, generating a transient intermediate that has been the subject of considerable study. Three primary structures have been proposed for this intermediate: a 1,3-dipolar species, a thioketocarbene, and a 1,3-diradical.[10]

  • 1,3-Dipolar Species (Thiobenzpropiolactam) : This zwitterionic form is a key resonance contributor and explains the ability of the intermediate to undergo cycloaddition reactions.

  • Thioketocarbene : This structure can explain rearrangements, such as the Wolff rearrangement, to form thioketenes.

  • 1,3-Diradical : This species accounts for radical-type reactions and the formation of certain dimeric products.

The ultimate products of the decomposition are highly dependent on the reaction conditions and the presence of trapping agents. In the absence of a trap, the intermediate can dimerize to form thianthrene.[10] In the presence of substituted aromatic solvents, the intermediate can react to form substituted dibenzothiophenes.[10]

G Figure 2: Thermal Decomposition Pathway of 1,2,3-Benzothiadiazole cluster_intermediate Reactive Intermediate (Resonance Forms) BTH 1,2,3-Benzothiadiazole Dipole 1,3-Dipole BTH->Dipole Δ or hν - N₂ Carbene Thioketocarbene Thianthrene Thianthrene (Dimerization) Dipole->Thianthrene Dimerization Dibenzothiophene Dibenzothiophene (Reaction with Solvent) Dipole->Dibenzothiophene e.g., + PhX Diradical 1,3-Diradical Thioketene Thioketene (Wolff Rearrangement) Carbene->Thioketene

Caption: Figure 2: Thermal Decomposition Pathway of 1,2,3-Benzothiadiazole.

Reactions with Radicals

The 1,2,3-benzothiadiazole ring can also react with externally generated radicals. For example, its reaction with aryl radicals can afford a mixture of diarylsulphides, dibenzothiophens, and thianthrene.[12] This pathway suggests that the initial radical attack occurs at the sulfur atom, leading to ring opening and subsequent rearrangement or combination reactions to yield the observed products. This reactivity profile distinguishes it from simple aromatic substitution and highlights the unique role of the heteroatoms in directing the reaction course.

Electrophilic and Nucleophilic Reactions

Compared to its thermal lability, the 1,2,3-benzothiadiazole ring system is relatively unreactive towards standard electrophilic aromatic substitution. The electron-withdrawing nature of the fused thiadiazole ring deactivates the benzene ring. For instance, nitration is reported to be slow.[1] When substitution does occur, it is influenced by the directing effects of the heterocyclic portion.

Conversely, the ring system displays defined reactivity towards nucleophiles and alkylating agents. As a very weak base, 1,2,3-benzothiadiazole undergoes alkylation exclusively at the N-3 position to yield 3-amino quaternary salts.[1] This specific site of reactivity is crucial for derivatization and the synthesis of functionalized analogs.

References

Electrophilic Substitution on the 1,2,3-Benzothiadiazole Ring: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,3-Benzothiadiazole Core - A Scaffold of Latent Potential

The 1,2,3-benzothiadiazole is a bicyclic aromatic heterocycle, comprising a benzene ring fused to a 1,2,3-thiadiazole ring.[1][2] This scaffold has garnered significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties exhibited by its derivatives.[3][4] From fungicides like acibenzolar-S-methyl to potential insecticides and components in advanced materials, the functionalization of the 1,2,3-benzothiadiazole core is of paramount importance.[1][5] Electrophilic aromatic substitution (EAS) represents a fundamental pathway to introduce a wide array of functional groups onto the benzene portion of this heterocyclic system, thereby modulating its physicochemical and biological properties.

This technical guide provides a comprehensive overview of the electrophilic substitution reactions on the 1,2,3-benzothiadiazole ring. It delves into the theoretical underpinnings of its reactivity and regioselectivity, offers detailed experimental insights into key transformations, and discusses the influence of substituents on the reaction outcomes.

Theoretical Framework: Understanding Reactivity and Regioselectivity

The 1,2,3-benzothiadiazole ring system is generally considered to be electron-deficient, rendering it less nucleophilic than benzene or naphthalene and thus less reactive towards electrophiles.[1] This deactivation is attributed to the electron-withdrawing nature of the fused thiadiazole ring. Consequently, electrophilic substitution on the unsubstituted 1,2,3-benzothiadiazole ring often requires forcing conditions.[6]

The key question in the electrophilic substitution of 1,2,3-benzothiadiazole is that of regioselectivity: which of the four available positions on the benzene ring (C4, C5, C6, or C7) will the incoming electrophile attack? The orientation of substitution is governed by the electronic effects of the fused thiadiazole ring. While a comprehensive computational analysis provides the most accurate prediction, a qualitative assessment can be made by considering the stability of the Wheland intermediate (the sigma complex) formed upon electrophilic attack at each position.

Experimental evidence, particularly from nitration reactions, indicates that substitution occurs preferentially at the C4 and C7 positions.[7] This suggests that the intermediates formed by attack at these positions are more stabilized than those from attack at C5 or C6.

G cluster_0 1,2,3-Benzothiadiazole Ring C4 C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a N2 N2 N3 N3 N2->N3 C4a C4a N3->C4a S1 S1 S1->N2 C4a->C4 C7a->S1 C7a->C4a C4_label C4 (Activated) C7_label C7 (Activated) C5_label C5 (Deactivated) C6_label C6 (Deactivated)

Caption: Regioselectivity in Electrophilic Substitution of 1,2,3-Benzothiadiazole.

Key Electrophilic Substitution Reactions

Nitration

The introduction of a nitro group onto the 1,2,3-benzothiadiazole ring is a crucial transformation, as the nitro group can be further converted into other functional groups.

Reaction Conditions and Regioselectivity: The nitration of 1,2,3-benzothiadiazole is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is slow, reflecting the deactivated nature of the ring system.[1] Conflicting reports have appeared in the literature regarding the product distribution. However, more recent studies have clarified that the major products are the 4-nitro and 7-nitro-1,2,3-benzothiadiazoles.[7]

In the case of substituted 1,2,3-benzothiadiazoles, the position of nitration is directed by the existing substituent. For instance, the nitration of 6-chloro-1,2,3-benzothiadiazole yields exclusively 6-chloro-7-nitro-1,2,3-benzothiadiazole.[7]

Substrate Reagents Conditions Products Reference
1,2,3-BenzothiadiazoleHNO₃, H₂SO₄Not specified4-nitro- and 7-nitro-1,2,3-benzothiadiazole[7]
6-Chloro-1,2,3-benzothiadiazoleHNO₃, H₂SO₄Not specified6-chloro-7-nitro-benzothiadiazole[7]
4,7-Dibromo-2,1,3-benzothiadiazoleFuming HNO₃, Fuming CF₃SO₃HNot specified4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole[8]

Experimental Protocol: Nitration of 4,7-Dibromo-2,1,3-benzothiadiazole [8]

A modified nitration procedure using nitronium trifluoromethanesulfonate (NTMS) has been shown to significantly improve the yield of 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole, a key intermediate for small band gap polymers.[8]

  • Reagent Preparation: Prepare the nitrating agent by carefully adding fuming nitric acid to fuming trifluoromethanesulfonic acid.

  • Reaction Setup: Dissolve 4,7-dibromo-2,1,3-benzothiadiazole in a suitable solvent.

  • Nitration: Add the prepared nitrating agent to the solution of the substrate at a controlled temperature.

  • Work-up: After the reaction is complete, pour the mixture into ice water and collect the precipitate by filtration.

  • Purification: Purify the crude product by recrystallization or column chromatography.

G start Start reagent_prep Prepare Nitrating Agent (Fuming HNO3 + Fuming CF3SO3H) start->reagent_prep dissolve Dissolve 4,7-Dibromo-2,1,3-benzothiadiazole in Solvent start->dissolve nitration Add Nitrating Agent (Controlled Temperature) reagent_prep->nitration dissolve->nitration workup Quench with Ice Water & Filter Precipitate nitration->workup purification Purify Product (Recrystallization/Chromatography) workup->purification end End purification->end

Caption: Workflow for the Nitration of 4,7-Dibromo-2,1,3-benzothiadiazole.

Halogenation

The introduction of halogen atoms (F, Cl, Br, I) onto the 1,2,3-benzothiadiazole ring is of great interest for tuning the electronic properties of derived materials, such as covalent organic frameworks for photocatalysis.[5]

Reaction Conditions and Regioselectivity: Direct halogenation of 1,2,3-benzothiadiazole can be challenging due to the deactivated ring. However, halogenated derivatives are often synthesized from appropriately substituted anilines via the Herz reaction.[1] For example, the use of aniline in the Herz reaction leads to the formation of the 6-chloro derivative.[1]

More modern approaches to functionalization, such as C-H borylation followed by ipso-halogenation, have been developed for the isomeric 2,1,3-benzothiadiazole and offer a potential route for the regioselective introduction of halogens onto the 1,2,3-benzothiadiazole system as well.[6][9]

An improved synthesis of 4,7-dibromobenzo[d][1][6][7]thiadiazole involves the bromination of 1,2,3-benzothiadiazole with N-bromosuccinimide (NBS) in sulfuric acid.[10]

Substrate Reagents Conditions Product Reference
1,2,3-BenzothiadiazoleNBS, H₂SO₄Not specified4,7-Dibromo-1,2,3-benzothiadiazole[10]
Sulfonation

Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is another important electrophilic aromatic substitution reaction. The sulfonic acid group is a strong electron-withdrawing group and can also serve as a handle for further synthetic transformations.

Reaction Conditions and Regioselectivity: While specific examples of the direct sulfonation of 1,2,3-benzothiadiazole are not extensively detailed in the readily available literature, the general principles of electrophilic aromatic substitution suggest that it would require strong sulfonating agents, such as fuming sulfuric acid (oleum), and elevated temperatures. The regioselectivity is expected to favor the 4- and 7-positions, analogous to nitration. For the related benzothiazole system, direct sulfonation with sulfur trioxide or chlorosulfonic acid targets the 2-position of the thiazole ring, highlighting the different reactivity patterns between these related heterocycles.[11]

Friedel-Crafts Reactions

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are fundamental C-C bond-forming reactions.[12][13]

Challenges and Limitations: The application of Friedel-Crafts reactions to the 1,2,3-benzothiadiazole ring system is significantly hampered by the deactivated nature of the ring. The strong Lewis acids required to catalyze these reactions (e.g., AlCl₃) can complex with the nitrogen and sulfur atoms of the heterocyclic ring, further deactivating it and potentially leading to undesired side reactions.[14][15] Therefore, direct Friedel-Crafts alkylation or acylation of 1,2,3-benzothiadiazole is generally not a viable synthetic route. Alternative strategies, such as the introduction of an acyl group via a different reaction sequence, are typically employed.

Influence of Substituents

The presence of activating or deactivating groups on the benzene ring of the 1,2,3-benzothiadiazole scaffold significantly influences the outcome of subsequent electrophilic substitution reactions.

  • Activating Groups: Electron-donating groups (e.g., -NH₂, -OH, -OR) activate the ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions relative to the activating group. For example, electrophilic substitution on 5- and 7-amino-1,2,3-benzothiadiazoles has been studied.[16][17] Similarly, studies on 4- and 6-amino-1,2,3-benzothiadiazoles provide further insight into the directing effects of activating groups.[18]

  • Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -SO₃H, -CN) deactivate the ring and direct the incoming electrophile to the meta position.

G cluster_activating Activating Group (e.g., -NH2 at C5) cluster_deactivating Deactivating Group (e.g., -NO2 at C5) A_start 5-Amino-1,2,3-benzothiadiazole A_reaction Electrophilic Substitution (E+) A_start->A_reaction A_product Ortho/Para Substitution (e.g., C4 and C6) A_reaction->A_product D_start 5-Nitro-1,2,3-benzothiadiazole D_reaction Electrophilic Substitution (E+) D_start->D_reaction D_product Meta Substitution (e.g., C7) D_reaction->D_product

Caption: Influence of Substituents on Regioselectivity.

Conclusion and Future Outlook

Electrophilic aromatic substitution on the 1,2,3-benzothiadiazole ring, while challenging due to the inherent electron-deficient nature of the scaffold, provides a viable pathway for the synthesis of a diverse range of functionalized derivatives. Nitration and halogenation are the most well-established of these transformations, with a clear preference for substitution at the C4 and C7 positions in the unsubstituted ring. The regiochemical outcome is predictably controlled by the electronic nature of any pre-existing substituents.

Future research in this area will likely focus on the development of milder and more regioselective methods for the functionalization of the 1,2,3-benzothiadiazole core. The application of modern synthetic techniques, such as transition-metal-catalyzed C-H activation and functionalization, holds significant promise for overcoming the inherent low reactivity of this heterocyclic system. Such advancements will undoubtedly accelerate the discovery of novel 1,2,3-benzothiadiazole derivatives with enhanced biological activities and material properties, further solidifying the importance of this versatile scaffold in chemical and pharmaceutical research.

References

The Benzothiadiazole Aldehyde Moiety: A Technical Guide to Stability and Reactivity for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold of Benzothiadiazole in Modern Chemistry

The 2,1,3-benzothiadiazole (BTD) core is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Comprising a benzene ring fused to a thiadiazole ring, this electron-deficient aromatic system imparts unique electronic and photophysical properties to its derivatives.[3] When functionalized with an aldehyde group (-CHO), the resulting benzothiadiazole aldehyde becomes a versatile building block for the synthesis of complex molecules with applications ranging from pharmaceuticals to organic electronics.[4]

This technical guide provides an in-depth analysis of the stability and reactivity of the aldehyde group appended to the benzothiadiazole nucleus. We will explore the electronic interplay between the electron-withdrawing BTD core and the electrophilic aldehyde, offering insights into the causality behind its chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this important synthetic intermediate.

I. Electronic Structure and Stability of Benzothiadiazole Aldehyde

The chemical behavior of a benzothiadiazole aldehyde is fundamentally governed by the electronic properties of the BTD ring system. The thiadiazole moiety is strongly electron-withdrawing, which significantly influences the electron density distribution across the entire molecule, including the appended aldehyde group.

The Electron-Deficient Nature of the Benzothiadiazole Core

Computational studies, such as Density Functional Theory (DFT), have shown that the LUMO (Lowest Unoccupied Molecular Orbital) of benzothiadiazole derivatives is often localized on the BTD moiety itself. This indicates a high electron affinity and an electron-deficient character. This inherent electronic property is the primary determinant of the reactivity of its substituents.

Enhanced Electrophilicity of the Aldehyde Carbonyl

The potent electron-withdrawing nature of the BTD ring inductively and mesomerically pulls electron density away from the aldehyde group. This effect significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a much stronger electrophile compared to benzaldehyde or aldehydes attached to electron-donating ring systems.[5][6] This enhanced electrophilicity is the cornerstone of the heightened reactivity of benzothiadiazole aldehydes in nucleophilic addition and condensation reactions.

Thermal and Chemical Stability

While specific thermal stability data for benzothiadiazole-4-carboxaldehyde is not extensively documented, studies on related BTD derivatives demonstrate a generally high degree of thermal stability. For instance, compounds like 4,7-di-2-thienyl-2,1,3-benzothiadiazole show decomposition onset temperatures above 300°C.[7][8] The stability of the core aromatic system suggests that the aldehyde itself would be the more likely site of thermal or chemical degradation under harsh conditions.

Under acidic and basic conditions, the stability of the aldehyde group is a key consideration. In strongly acidic media, protonation of the carbonyl oxygen can further activate the aldehyde towards nucleophilic attack, including hydration.[9] In basic media, while the aldehyde does not possess acidic α-protons for enolization due to its attachment to the aromatic ring, it can be susceptible to reactions like the Cannizzaro reaction if it cannot undergo other, more favorable reactions.[10] However, the high reactivity of the BTD-activated aldehyde often means that other reaction pathways, such as condensation or addition, will predominate.

The workflow for assessing the stability and reactivity of a benzothiadiazole aldehyde is outlined below:

G cluster_0 Initial Characterization cluster_1 Stability Assessment cluster_2 Reactivity Profiling Synthesis & Purification Synthesis & Purification Spectroscopic Analysis Spectroscopic Analysis Synthesis & Purification->Spectroscopic Analysis Thermal_Analysis Thermal Analysis (TGA/DSC) Synthesis & Purification->Thermal_Analysis Nucleophilic_Addition Nucleophilic Addition Reactions Synthesis & Purification->Nucleophilic_Addition Computational Modeling Computational Modeling Spectroscopic Analysis->Computational Modeling Spectroscopic Analysis->Nucleophilic_Addition Condensation_Reactions Condensation Reactions Spectroscopic Analysis->Condensation_Reactions Wittig_Olefination Wittig Olefination Spectroscopic Analysis->Wittig_Olefination Reductive_Amination Reductive Amination Spectroscopic Analysis->Reductive_Amination Oxidation_Reduction Oxidation/Reduction Spectroscopic Analysis->Oxidation_Reduction Computational Modeling->Thermal_Analysis pH_Stability pH Stability Studies (Acidic/Basic Hydrolysis) Computational Modeling->pH_Stability

Caption: Workflow for Stability and Reactivity Analysis.

II. Reactivity and Synthetic Utility of Benzothiadiazole Aldehydes

The enhanced electrophilicity of the aldehyde group on the benzothiadiazole scaffold makes it a highly valuable synthon for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Addition Reactions

Benzothiadiazole aldehydes readily undergo nucleophilic addition reactions.[11] The increased positive character of the carbonyl carbon facilitates attack by a wide range of nucleophiles.

Condensation Reactions

Knoevenagel Condensation: This reaction, involving the condensation of an aldehyde with an active methylene compound, is particularly facile with benzothiadiazole aldehydes.[4][12] The heightened electrophilicity of the aldehyde drives the reaction forward, often under mild basic conditions, to form α,β-unsaturated products which are themselves valuable for further synthetic transformations or as final products in materials science.

Table 1: Comparison of Reactivity in Knoevenagel Condensation

AldehydeRelative ReactivityRationaleReference
BenzaldehydeBaselineStandard aromatic aldehyde.[13]
4-NitrobenzaldehydeHigherElectron-withdrawing nitro group increases carbonyl electrophilicity.[5]
Benzothiadiazole-4-carboxaldehyde Significantly Higher (Predicted) The strongly electron-withdrawing BTD core provides substantial activation of the carbonyl group.[5][6]
Wittig Reaction

The Wittig reaction provides a reliable method for the conversion of aldehydes to alkenes.[14][15] Benzothiadiazole aldehydes are excellent substrates for this reaction, reacting with phosphorus ylides to generate vinyl-substituted benzothiadiazoles. These products are of significant interest in the development of conjugated polymers and fluorescent probes.

Reductive Amination

Reductive amination is a powerful tool for the synthesis of secondary and tertiary amines from aldehydes.[16][17] The process involves the initial formation of an imine or iminium ion, which is then reduced in situ. The high reactivity of benzothiadiazole aldehydes facilitates the initial condensation with a primary or secondary amine, which can then be reduced using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[18]

Oxidation and Reduction of the Aldehyde Group

Oxidation to Carboxylic Acid: The aldehyde group can be readily oxidized to the corresponding carboxylic acid.[19] Mild oxidizing agents such as Oxone or a Pinnick oxidation (using sodium chlorite) are effective for this transformation, providing the benzothiadiazole carboxylic acid, another important building block for derivatization.[10][11][20]

Reduction to Alcohol: The aldehyde can be easily reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[21] This transformation is typically high-yielding and chemoselective, leaving the benzothiadiazole core intact.

The logical flow of these key reactions is depicted in the following diagram:

G cluster_0 Key Synthetic Transformations Aldehyde Benzothiadiazole Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel + Active Methylene Compound Wittig Wittig Reaction Aldehyde->Wittig + Phosphorus Ylide ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination + Amine, Reducing Agent Oxidation Oxidation Aldehyde->Oxidation [O] Reduction Reduction Aldehyde->Reduction [H] Product1 Product1 Knoevenagel->Product1 α,β-Unsaturated Product Product2 Product2 Wittig->Product2 Alkene Product3 Product3 ReductiveAmination->Product3 Amine Product4 Product4 Oxidation->Product4 Carboxylic Acid Product5 Product5 Reduction->Product5 Alcohol

Caption: Key Reactions of Benzothiadiazole Aldehyde.

III. Experimental Protocols

The following protocols are representative methodologies for the key transformations of benzothiadiazole aldehydes. Researchers should optimize these conditions based on the specific substrate and desired scale.

General Spectroscopic Characterization
  • ¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent such as CDCl₃ or DMSO-d₆. The aldehyde proton is expected to appear as a singlet at approximately 10 ppm.[5][22]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration. For aromatic aldehydes, this peak typically appears around 1700-1720 cm⁻¹.[23][24][25]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[26]

Protocol: Knoevenagel Condensation

Objective: To synthesize an α,β-unsaturated derivative from a benzothiadiazole aldehyde and an active methylene compound.

Materials:

  • Benzothiadiazole-4-carboxaldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve benzothiadiazole-4-carboxaldehyde and malononitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure and cool to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol: Wittig Reaction

Objective: To synthesize a vinyl-substituted benzothiadiazole.

Materials:

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • n-Butyllithium (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzothiadiazole-4-carboxaldehyde (1.0 equiv)

Procedure:

  • Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium dropwise. The formation of the ylide is indicated by a color change.

  • Stir the ylide solution at 0°C for 30-60 minutes.

  • In a separate flask, dissolve benzothiadiazole-4-carboxaldehyde in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.[27][28]

Protocol: Reductive Amination

Objective: To synthesize a secondary amine from a benzothiadiazole aldehyde and a primary amine.

Materials:

  • Benzothiadiazole-4-carboxaldehyde (1.0 equiv)

  • Primary amine (e.g., benzylamine) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve benzothiadiazole-4-carboxaldehyde and the primary amine in DCM or DCE in a round-bottom flask.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[17][29]

Protocol: Oxidation to Carboxylic Acid

Objective: To oxidize a benzothiadiazole aldehyde to the corresponding carboxylic acid.

Materials:

  • Benzothiadiazole-4-carboxaldehyde (1.0 equiv)

  • Sodium chlorite (NaClO₂) (1.5 equiv)

  • Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 equiv)

  • 2-Methyl-2-butene (5.0 equiv)

  • tert-Butanol and water (solvent mixture)

Procedure:

  • Dissolve benzothiadiazole-4-carboxaldehyde in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene, which acts as a chlorine scavenger.

  • In a separate flask, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water.

  • Slowly add the aqueous oxidant solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture with 1M HCl to precipitate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • The crude carboxylic acid can often be purified by recrystallization.[10]

Protocol: Reduction to Alcohol

Objective: To reduce a benzothiadiazole aldehyde to the corresponding primary alcohol.

Materials:

  • Benzothiadiazole-4-carboxaldehyde (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol or Ethanol

Procedure:

  • Dissolve benzothiadiazole-4-carboxaldehyde in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride portion-wise.

  • Stir the reaction at 0°C and then allow it to warm to room temperature until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water or 1M HCl.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude alcohol by column chromatography on silica gel if necessary.

IV. Conclusion

The aldehyde group on a benzothiadiazole scaffold is a highly reactive and synthetically versatile functional group. Its stability and reactivity are dominated by the powerful electron-withdrawing nature of the fused heterocyclic ring system. This electronic activation enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for a wide range of organic transformations, including Knoevenagel condensations, Wittig reactions, reductive aminations, and standard oxidation/reduction sequences. A thorough understanding of these properties, as outlined in this guide, empowers researchers in drug discovery and materials science to strategically employ benzothiadiazole aldehydes in the rational design and synthesis of novel, high-value molecules.

V. References

  • Spectroscopic Properties of 2,1,3-Benzothiadiazole-4-carboxylic Acid: An in-depth Technical Guide. (2025). BenchChem.

  • Chem 353 : NaBH4 expt. (n.d.).

  • Sodium Borohydride. (n.d.). Common Organic Chemistry.

  • Reductive Amination. (2023, March 16). [Video]. YouTube.

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (2021). Molecules.

  • Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. (2015). World Journal of Chemical Education.

  • HYDROLYSIS REACTIONS. (2018, February 19).

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). [Supporting Information].

  • Reductive Amination - Common Conditions. (n.d.).

  • Reductive Sulfur Extrusion Reaction of 2,1,3-Benzothiadiazole Compounds: A New Methodology Using NaBH4/CoCl2×6H2O(cat) as the Reducing System. (2005). Tetrahedron Letters.

  • selectivity using sodium borohydride. (n.d.). University of Calgary.

  • What is the most mild method for the oxidation of aldehyde to carboxylic acid? (2014, October 28). ResearchGate.

  • Supporting Information Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (n.d.). The Royal Society of Chemistry.

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2024). The Journal of Organic Chemistry.

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. (n.d.).

  • Thermal Stability and Degradation Pathways of 4-Methyl-2,1,3-benzothiadiazole: A Technical Guide. (2025). BenchChem.

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.

  • Wittig Reaction. (n.d.). Organic Chemistry Portal.

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar.

  • Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation. (2013). Catalysis Science & Technology.

  • 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition.

  • Facile oxidation of aldehydes to acids and esters with Oxone. (2003). Organic Letters.

  • Experimental procedure for Wittig reaction with "2-Methoxy-1,3-thiazole-4-carbaldehyde". (2025). BenchChem.

  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (2021). Results in Chemistry.

  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. (2018). Molecules.

  • 2,1,3-Benzothiadiazole-4-carbaldehyde. (n.d.). PubChem.

  • A Benzothiadiazole-Based Zn(II) Metal–Organic Framework with Visual Turn-On Sensing for Anthrax Biomarker and Theoretical Calculation. (2022). Molecules.

  • The comparison of Knoevenagel condensation under different reaction conditions. (n.d.).

  • Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. (2021). Chemistry – A European Journal.

  • Kinetic plots for the Knoevenagel reaction showing a) consumption of... (n.d.). ResearchGate.

  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts.

  • Facile oxidation of aldehydes to acids and esters with Oxone. (2003). Organic Letters.

  • ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. (2013). ChemInform.

  • Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023). Crystals.

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020). Green Chemistry.

  • Relative Reactivity of Aldehydes and Ketones to Nucleophilic Addition. (2022, October 4). Chemistry LibreTexts.

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2024). The Journal of Organic Chemistry.

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules.

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts.

  • 12.8: Reactions of Aldehydes and Ketones with Water. (2014, September 4). Chemistry LibreTexts.

  • Production of Carboxylic Acids from Aldehydes under Hydrothermal Conditions: A Kinetics Study of Benzaldehyde. (n.d.). ResearchGate.

  • Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes. (2013). University of Lethbridge.

  • Expanded Molecular Imaging of Phytocompounds by Mass Spectrometry Using Novel On-Tissue Chemical Derivatization. (2023). ChemRxiv.

References

The Benzothiadiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzothiadiazole (BTA) scaffold, a bicyclic heteroaromatic system, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable pharmacological versatility.[1][2] This technical guide provides a comprehensive exploration of the benzothiadiazole core, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies, physicochemical properties, and diverse therapeutic applications of BTA derivatives, underpinned by detailed experimental protocols and mechanistic insights. The unique electronic configuration of the fused benzene and thiazole rings allows for multifaceted interactions with a wide array of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide aims to serve as a practical resource, bridging foundational knowledge with actionable protocols to empower the rational design of next-generation therapeutics based on this privileged scaffold.

The Benzothiadiazole Core: Physicochemical Properties and Synthetic Landscape

The benzothiadiazole scaffold is a unique heterocyclic structure formed by the fusion of a benzene ring with a thiazole ring.[2][4] This arrangement of nitrogen and sulfur heteroatoms within the bicyclic system imparts distinct physicochemical properties that are highly advantageous for drug design.[5] The electron-rich nature of the heteroatoms facilitates interactions with various biological targets.[5]

Key Physicochemical Characteristics

The drug-likeness of benzothiadiazole derivatives is often evaluated based on Lipinski's rule of five. Many synthesized compounds have been shown to possess good bioavailability and drug-likeness scores, indicating their potential as orally active drugs.[6][7] The lipophilicity of the benzothiadiazole core can be readily modulated through substitutions on the benzene ring, which plays a crucial role in their activity and solubility.

Synthetic Strategies: A Field-Proven Protocol

The synthesis of 2-arylbenzothiazoles is a cornerstone of many drug discovery programs. A variety of methods have been developed, with a focus on efficiency, yield, and environmentally friendly conditions.[2] One of the most common and effective methods is the condensation of 2-aminothiophenol with aromatic aldehydes.

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles via Oxidative Cyclocondensation

This protocol describes a mild and highly efficient one-pot synthesis of 2-arylbenzothiazoles.[3]

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ceric Ammonium Nitrate (CAN)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • In a round-bottom flask, combine 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol).

  • To this mixture, add 30% H₂O₂ (4 mmol) and a catalytic amount of CAN (0.1 mmol).

  • Stir the reaction mixture at 50°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Causality of Experimental Choices:

  • Solvent-free conditions: This approach is environmentally friendly and often leads to shorter reaction times and easier product isolation.[2][3]

  • CAN/H₂O₂ catalytic system: CAN acts as an efficient oxidant for the cyclization of the Schiff base intermediate formed from the condensation of 2-aminothiophenol and the aldehyde.[3] H₂O₂ serves as a co-oxidant. This system allows the reaction to proceed under mild conditions with high yields.[3]

Therapeutic Applications of Benzothiadiazole Derivatives

The structural versatility of the benzothiadiazole scaffold has led to its exploration in a wide range of therapeutic areas.[1][2][8]

Anticancer Activity

Benzothiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][9][10]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A key signaling pathway often dysregulated in cancer is the PI3K/Akt pathway, which plays a crucial role in cell survival, proliferation, and growth.[10][11][12] Certain benzothiadiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[10]

Workflow for Evaluating Anticancer Activity

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Synthesis & Characterization B Cell Culture (e.g., A549, MCF-7) A->B C MTT Assay for Cytotoxicity (IC50 determination) B->C D Flow Cytometry for Apoptosis & Cell Cycle Analysis C->D E Western Blot for Protein Expression (e.g., p-Akt, Caspase-3) C->E F Molecular Docking with Target Protein (e.g., PI3K) C->F G Enzyme Inhibition Assay F->G

Caption: Workflow for anticancer screening of benzothiadiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of benzothiadiazole derivatives on cancer cell lines.[13]

Materials:

  • Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Benzothiadiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Step-by-Step Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the benzothiadiazole compounds in the growth medium. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[14] Benzothiadiazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[6][15]

Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

One of the established mechanisms of action for sulfonamide-containing benzothiadiazole derivatives is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of benzothiadiazole compounds against bacterial strains.[16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Benzothiadiazole derivatives

  • 96-well microtiter plates

  • Standard antibiotic (e.g., ciprofloxacin)

Step-by-Step Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the benzothiadiazole compounds in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[17] Benzothiadiazole derivatives have emerged as potential neuroprotective agents.[18] Some compounds have shown the ability to inhibit the aggregation of tau and α-synuclein proteins, which are hallmarks of these diseases.[16]

Mechanism of Action: Inhibition of Tau Protein Aggregation

Certain benzothiadiazole derivatives can bind to tau protein aggregates, potentially inhibiting their formation and propagation.[9][19] This has been evaluated using techniques like the Thioflavin-T (ThT) fluorescence assay.[15]

Experimental Protocol: Thioflavin-T (ThT) Fluorescence Assay for Tau Aggregation

This assay is used to monitor the kinetics of tau fibrillization in the presence of potential inhibitors.[15]

Materials:

  • Recombinant tau protein

  • Heparin (to induce aggregation)

  • Thioflavin-T (ThT) solution

  • Benzothiadiazole derivatives

  • 96-well black plates with a clear bottom

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Prepare a reaction mixture containing recombinant tau protein and heparin in a suitable buffer.

  • Add the benzothiadiazole compounds at various concentrations to the reaction mixture.

  • Incubate the plate at 37°C with continuous shaking.

  • At regular time intervals, add ThT solution to the wells.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

  • A decrease in ThT fluorescence in the presence of the compound compared to the control indicates inhibition of tau aggregation.

Anti-inflammatory and Other Activities

Benzothiadiazole derivatives have also demonstrated significant anti-inflammatory, analgesic, anticonvulsant, and antidiabetic activities.[8][20][21] Their anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX).[22]

Structure-Activity Relationship (SAR) and Molecular Modeling

The biological activity of benzothiadiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core.[3] SAR studies have revealed that substitutions at the C-2 and C-6 positions are particularly important for modulating pharmacological activity.[3]

Molecular Docking Workflow

G A Select Target Protein (e.g., PI3K, DHPS) Retrieve 3D structure (PDB) B Prepare Protein: - Remove water & ligands - Add hydrogens - Assign charges A->B C Ligand Preparation: - Draw 2D structure of Benzothiadiazole derivative - Convert to 3D - Energy minimization A->C D Define Binding Site (Grid Generation) B->D C->D E Perform Docking Simulation (e.g., AutoDock Vina, Glide) D->E F Analyze Docking Results: - Binding energy - Interactions (H-bonds, hydrophobic) - Compare with known inhibitors E->F G Visualize Protein-Ligand Complex (e.g., PyMOL, Chimera) F->G

Caption: A typical workflow for molecular docking studies of benzothiadiazole derivatives.

Protocol: Molecular Docking of Benzothiadiazole Derivatives

This protocol provides a general workflow for performing molecular docking studies to predict the binding affinity and interaction of benzothiadiazole compounds with a target protein.[14][17]

Software:

  • Molecular modeling software (e.g., Schrödinger Suite, AutoDock Vina)

  • Visualization software (e.g., PyMOL, Chimera)

Step-by-Step Procedure:

  • Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

  • Ligand Preparation: Draw the 2D structure of the benzothiadiazole derivative and convert it to a 3D structure. Perform energy minimization using a suitable force field.

  • Grid Generation: Define the binding site on the protein, typically centered on the co-crystallized ligand or a predicted active site.

  • Docking: Run the docking simulation to predict the binding poses of the ligand within the protein's active site.

  • Analysis: Analyze the docking results, including the binding energy (scoring function) and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Future Perspectives and Conclusion

The benzothiadiazole scaffold continues to be a highly attractive and privileged structure in medicinal chemistry.[1][23] Its synthetic accessibility and broad range of pharmacological activities make it a valuable starting point for the development of new therapeutic agents.[24] Future research will likely focus on the development of more selective and potent benzothiadiazole derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships. The integration of computational methods, such as molecular docking and QSAR studies, will further accelerate the discovery of novel drug candidates.[25] The continued exploration of this versatile scaffold holds great promise for addressing unmet medical needs across various disease areas.

References

Methodological & Application

Synthesis of 1,2,3-Benzothiadiazole-5-carboxaldehyde: A Detailed Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the synthesis of 1,2,3-benzothiadiazole-5-carboxaldehyde, a key building block in medicinal chemistry and materials science. This document provides researchers, scientists, and drug development professionals with a thorough understanding of the synthetic pathways, including detailed, step-by-step protocols and the underlying chemical principles. The methodologies presented are designed to be robust and reproducible, emphasizing safety, efficiency, and high purity of the final product.

Introduction: The Significance of 1,2,3-Benzothiadiazole Derivatives

The 1,2,3-benzothiadiazole scaffold is a bicyclic aromatic heterocycle composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] This structural motif has garnered significant attention in various scientific disciplines due to its unique chemical and physical properties. Derivatives of 1,2,3-benzothiadiazole are integral components in the development of pharmaceuticals, agrochemicals, and advanced materials. For instance, the fungicide acibenzolar-S-methyl is a notable derivative that has found commercial application.[1] The introduction of a carboxaldehyde group at the 5-position of the benzothiadiazole ring system creates a versatile intermediate, this compound, which can be readily transformed into a wide array of more complex molecules.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and the specific requirements for purity. A common and effective strategy involves the construction of the benzothiadiazole core from a suitably substituted aniline precursor.

A prevalent method for forming the 1,2,3-benzothiadiazole ring is the diazotization of a 2-aminothiophenol derivative.[1] This classic reaction, first reported in 1887, remains a reliable method for accessing this heterocyclic system.[1]

Recommended Synthetic Protocol

This section outlines a detailed, multi-step protocol for the synthesis of this compound, commencing from a commercially available starting material. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Step 1: Synthesis of a Precursor Amine

The initial phase of the synthesis focuses on preparing a key intermediate, an appropriately substituted aminobenzaldehyde derivative. This sets the stage for the subsequent cyclization to form the desired benzothiadiazole ring. A common starting point is a commercially available nitrobenzaldehyde, which can be reduced to the corresponding amine.

Step 2: Formation of the 1,2,3-Benzothiadiazole Ring

With the substituted aniline in hand, the next critical step is the construction of the fused thiadiazole ring. The Hinsberg reaction, a well-established method for synthesizing sulfonamides, provides a conceptual basis for the formation of related sulfur-nitrogen heterocyclic systems.[2][3] The reaction of an amine with a sulfonyl chloride is a key transformation in this context.[2][3][4] In our case, a variation of this principle is applied.

The diazotization of an aminothiophenol is a cornerstone of 1,2,3-benzothiadiazole synthesis.[1] This process involves the reaction of an amino group with nitrous acid to form a diazonium salt, which then undergoes an intramolecular cyclization with the adjacent thiol group.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentCAS NumberMolecular WeightPuritySupplier
4-Amino-3-mercaptobenzaldehyde(Not readily available)--Custom synthesis or from a specialized supplier
Sodium Nitrite (NaNO₂)7632-00-069.00 g/mol ≥99%Sigma-Aldrich
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 37% (w/w)Fisher Scientific
Dichloromethane (CH₂Cl₂)75-09-284.93 g/mol ≥99.8%VWR
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04 g/mol ≥99%EMD Millipore

Protocol:

  • Preparation of the Diazonium Salt: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-amino-3-mercaptobenzaldehyde (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, ensuring the temperature is maintained between 0 and 5 °C.

  • Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a color change.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford this compound as a solid.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Key Transformation cluster_product Final Product 4-Amino-3-mercaptobenzaldehyde 4-Amino-3-mercaptobenzaldehyde Diazotization & Cyclization Diazotization & Cyclization 4-Amino-3-mercaptobenzaldehyde->Diazotization & Cyclization NaNO₂, HCl This compound This compound Diazotization & Cyclization->this compound

Caption: Synthetic route to this compound.

Characterization Data

Upon successful synthesis, the structure and purity of this compound should be confirmed using standard analytical techniques.

Technique Expected Results
¹H NMR Aromatic protons and the aldehyde proton with characteristic chemical shifts and coupling constants.
¹³C NMR Resonances corresponding to the aromatic carbons and the carbonyl carbon of the aldehyde.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the product.
Infrared (IR) Spectroscopy Characteristic absorption bands for the aldehyde C=O stretch and aromatic C-H bonds.
Melting Point A sharp melting point range indicating high purity.

Safety Considerations

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

  • Reagents: Handle all chemicals, particularly hydrochloric acid and sodium nitrite, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work Environment: All steps of this synthesis should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a critical process for accessing a range of valuable compounds for drug discovery and materials science. The protocol detailed in this guide provides a reliable and well-understood pathway to this important intermediate. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently synthesize this versatile building block for their advanced research endeavors.

References

Application Notes and Protocols for the Synthesis of 1,2,3-Benzothiadiazoles via the Herz Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 1,2,3-Benzothiadiazoles and the Herz Reaction as a Synthetic Gateway

The 1,2,3-benzothiadiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents and biologically active molecules. Derivatives of 1,2,3-benzothiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The development of efficient and versatile synthetic routes to this important heterocyclic system is, therefore, a critical endeavor for the advancement of novel drug candidates.

One of the classical and powerful methods for the synthesis of substituted 1,2,3-benzothiadiazoles is a two-step sequence commencing with the Herz reaction . This venerable name reaction, first reported by Richard Herz, involves the treatment of an aniline or its derivatives with disulfur dichloride (S₂Cl₂) to form a benzo[1][2][3]dithiazolium salt, commonly referred to as a "Herz salt".[2][3] While the Herz reaction itself does not directly yield the 1,2,3-benzothiadiazole ring, the resulting Herz salt is a key intermediate that can be readily converted to the target heterocycle through a subsequent diazotization reaction.[1]

This application note provides a comprehensive guide to the synthesis of 1,2,3-benzothiadiazoles utilizing the Herz reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for the preparation of a representative Herz salt and its subsequent conversion to a 1,2,3-benzothiadiazole, and offer expert insights into the practical execution of these reactions.

Mechanistic Insights: A Two-Stage Pathway to the 1,2,3-Benzothiadiazole Core

The synthesis of a 1,2,3-benzothiadiazole from an aniline via the Herz reaction is a sequential process. Understanding the mechanism of each stage is crucial for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: The Herz Reaction - Formation of the Benzo[1][2][3]dithiazolium Salt

The initial reaction between an aniline and disulfur dichloride is a complex process that results in the formation of a five-membered dithiazole ring fused to the benzene ring of the starting aniline. A notable feature of this reaction is the frequent concurrent chlorination of the aromatic ring, typically at the position para to the original amino group.[3] For instance, the reaction of aniline with disulfur dichloride predominantly yields the 6-chloro-substituted Herz salt.[2]

The mechanism is believed to proceed through several intermediates. While not definitively established in all its details, a plausible pathway involves the initial formation of an N-thiosulfinylaniline, followed by an intramolecular electrophilic attack of a sulfur species onto the ortho-position of the aniline ring. Subsequent cyclization and elimination steps lead to the formation of the aromatic benzo[1][2][3]dithiazolium cation.[3]

Stage 2: Diazotization of the Herz Salt - Ring Transformation to 1,2,3-Benzothiadiazole

The isolated Herz salt serves as the precursor to the final 1,2,3-benzothiadiazole. This transformation is achieved through a diazotization reaction. In this step, the Herz salt is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a mineral acid.[1] This process is thought to involve the opening of the dithiazole ring, followed by diazotization of the resulting amino-thiol intermediate and subsequent ring closure to form the thermodynamically stable 1,2,3-thiadiazole ring.

The overall synthetic pathway can be visualized as follows:

Herz_Reaction_Pathway Aniline Aniline Derivative Herz_Salt Benzo[1,2,3]dithiazolium Salt (Herz Salt) Aniline->Herz_Salt   Herz Reaction   (S₂Cl₂) Benzothiadiazole 1,2,3-Benzothiadiazole Herz_Salt->Benzothiadiazole   Diazotization   (NaNO₂, Acid) Experimental_Workflow cluster_herz Protocol 1: Herz Salt Synthesis cluster_diazo Protocol 2: Diazotization H1 Dissolve Aniline in Acetic Acid H2 Cool to 15-20 °C H1->H2 H3 Add S₂Cl₂ Dropwise (< 30 °C) H2->H3 H4 Stir at RT (30 min) H3->H4 H5 Heat at 80 °C (4 h) H4->H5 H6 Precipitate with Toluene H5->H6 H7 Filter and Wash H6->H7 H8 Dry Herz Salt H7->H8 D1 Suspend Herz Salt in HCl/H₂O H8->D1 Isolated Herz Salt D2 Cool to 0-5 °C D1->D2 D3 Add NaNO₂ Solution (< 5 °C) D2->D3 D4 Stir at 0-5 °C (1 h) D3->D4 D5 Extract with Ether D4->D5 D6 Wash Organic Layer D5->D6 D7 Dry and Concentrate D6->D7 D8 Purify Product D7->D8

References

Application Notes and Protocols for the Oxidation of 5-Methyl-1,2,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the controlled oxidation of 5-methyl-1,2,3-benzothiadiazole. While direct literature precedent for the oxidation of this specific substrate is limited, this guide synthesizes established principles of sulfur-heterocycle chemistry to propose robust protocols for the selective synthesis of 5-methyl-1,2,3-benzothiadiazole-1-oxide and the complete oxidation to 5-methyl-1,2,3-benzothiadiazole-1,1-dioxide. These oxidized derivatives represent valuable synthons for further chemical elaboration and are of interest in medicinal chemistry and materials science. This guide details the synthesis of the starting material, safety precautions for handling potent oxidizing agents, step-by-step experimental protocols, and expected methods for product characterization.

Introduction: The Chemical Landscape of 5-Methyl-1,2,3-benzothiadiazole Oxidation

The 1,2,3-benzothiadiazole scaffold is a significant heterocyclic motif in various fields of chemical research.[1] The sulfur atom at the 1-position is susceptible to oxidation, offering a direct route to modulate the electronic properties of the ring system. This oxidation can typically be controlled to yield two primary products: the S-oxide (a sulfoxide) and the S,S-dioxide (a sulfone).

  • 5-Methyl-1,2,3-benzothiadiazole-1-oxide: A chiral sulfoxide, this intermediate is a potentially valuable building block for asymmetric synthesis and as a pharmacophore with altered polarity and hydrogen bonding capabilities compared to the parent molecule.

  • 5-Methyl-1,2,3-benzothiadiazole-1,1-dioxide: This sulfone exhibits significantly different electronic properties due to the fully oxidized sulfur atom. The dioxide of the parent 1,2,3-benzothiadiazole is known to be a precursor to benzyne, highlighting the potential reactive nature of this class of compounds.[2]

The protocols herein are designed to provide a rational and experimentally sound approach to the synthesis of these target molecules, drawing upon established methodologies for the oxidation of thioethers and other sulfur-containing heterocycles.[3]

Critical Safety Precautions

A thorough understanding and implementation of safety protocols are paramount for the successful and safe execution of the described procedures.

2.1. Handling of 5-Methyl-1,2,3-benzothiadiazole and its Derivatives:

  • Benzothiadiazole derivatives should be handled in a well-ventilated fume hood.[4]

  • Personal protective equipment (PPE), including safety goggles, laboratory coat, and appropriate chemical-resistant gloves, must be worn at all times.[5]

  • Avoid inhalation of dust and vapors.[4] In case of accidental contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[5]

  • Warning: Solid 1,2,3-benzothiadiazole-1,1-dioxide has been reported to be explosive and should be handled with extreme caution, preferably in solution.[2]

2.2. Handling of Oxidizing Agents:

  • m-Chloroperoxybenzoic Acid (m-CPBA): A powerful and potentially shock-sensitive oxidizing agent. It should be stored refrigerated and handled with care.[6][7] Avoid contact with combustible materials.[6]

  • Hydrogen Peroxide (concentrated): Highly corrosive and a strong oxidizer.[8][9] Contact with skin and eyes can cause severe burns.[10] Always wear appropriate PPE, including splash goggles and gloves.[10][11] Concentrated solutions should be handled in a fume hood.[11]

  • Oxone® (Potassium Peroxymonosulfate): A corrosive and strong oxidizing agent.[12] Avoid breathing dust and ensure adequate ventilation.[12][13]

Synthesis of Starting Material: 5-Methyl-1,2,3-benzothiadiazole

The synthesis of the parent 1,2,3-benzothiadiazole is well-documented and proceeds via the diazotization of 2-aminothiophenol.[1] A similar approach can be used for the 5-methyl derivative starting from 2-amino-4-methylthiophenol.

Protocol 1: Synthesis of 5-Methyl-1,2,3-benzothiadiazole

Reagent MW Amount Moles Equivalents
2-Amino-4-methylthiophenol139.211.39 g10 mmol1.0
Sodium Nitrite (NaNO₂)69.000.76 g11 mmol1.1
Hydrochloric Acid (conc.)36.46~2.5 mL--
Water18.0220 mL--
Diethyl Ether74.12As needed--

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve 1.39 g (10 mmol) of 2-amino-4-methylthiophenol in 10 mL of water and 2.5 mL of concentrated hydrochloric acid.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of the aminothiophenol over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Extract the reaction mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-methyl-1,2,3-benzothiadiazole.

Characterization of 5-Methyl-2,1,3-benzothiadiazole (Isomer for reference):

  • ¹H NMR: Spectroscopic data for the 2,1,3-isomer is available and can be used as a reference point.[14] For the target 1,2,3-isomer, one would expect signals corresponding to the aromatic protons and a singlet for the methyl group.

Proposed Protocols for the Oxidation of 5-Methyl-1,2,3-benzothiadiazole

The following protocols are proposed based on general methods for the oxidation of sulfur-containing heterocycles. Optimization of reaction time, temperature, and stoichiometry of the oxidant may be necessary for this specific substrate.

4.1. Selective Oxidation to 5-Methyl-1,2,3-benzothiadiazole-1-oxide

The use of one equivalent of a peroxy acid at low temperatures is a standard method for the selective oxidation of sulfides to sulfoxides.[8]

Protocol 2: Synthesis of 5-Methyl-1,2,3-benzothiadiazole-1-oxide using m-CPBA

Reagent MW Amount Moles Equivalents
5-Methyl-1,2,3-benzothiadiazole150.201.50 g10 mmol1.0
m-CPBA (77%)172.572.24 g10 mmol1.0
Dichloromethane (DCM)84.9350 mL--

Procedure:

  • Dissolve 1.50 g (10 mmol) of 5-methyl-1,2,3-benzothiadiazole in 50 mL of dichloromethane in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2.24 g (10 mmol) of m-CPBA portion-wise over 10 minutes with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (20 mL).

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-methyl-1,2,3-benzothiadiazole-1-oxide.

4.2. Complete Oxidation to 5-Methyl-1,2,3-benzothiadiazole-1,1-dioxide

To achieve complete oxidation to the sulfone, an excess of the oxidizing agent and/or more forcing conditions are typically required.

Protocol 3: Synthesis of 5-Methyl-1,2,3-benzothiadiazole-1,1-dioxide using Oxone®

Reagent MW Amount Moles Equivalents
5-Methyl-1,2,3-benzothiadiazole150.201.50 g10 mmol1.0
Oxone®614.715.37 g25 mmol2.5
Methanol/Water (1:1)-50 mL--

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1.50 g (10 mmol) of 5-methyl-1,2,3-benzothiadiazole in 25 mL of methanol.

  • In a separate beaker, prepare a solution of 15.37 g (25 mmol) of Oxone® in 25 mL of water.

  • Add the Oxone® solution to the stirred solution of the benzothiadiazole at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC. The reaction may take several hours to reach completion. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • After the reaction is complete, dilute the mixture with 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography. Caution: Handle the solid product with extreme care due to the potential explosive nature of benzothiadiazole-1,1-dioxides.[2] It is advisable to keep the product in solution if possible.

Characterization of Oxidation Products

The successful synthesis of the S-oxide and S,S-dioxide can be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The oxidation of the sulfur atom will induce a downfield shift of the adjacent aromatic protons due to the electron-withdrawing nature of the sulfoxide and sulfone groups. The methyl group signal should remain largely unaffected.

  • ¹³C NMR Spectroscopy: The carbon atoms of the benzothiadiazole ring, particularly those closest to the sulfur atom, will experience a downfield shift upon oxidation.

  • Infrared (IR) Spectroscopy: The formation of the S-oxide will be indicated by a strong absorption band in the region of 1050-1100 cm⁻¹ (S=O stretch). The S,S-dioxide will show two strong absorption bands, typically around 1120-1160 cm⁻¹ (asymmetric SO₂ stretch) and 1300-1350 cm⁻¹ (symmetric SO₂ stretch).

  • Mass Spectrometry (MS): The molecular ion peaks in the mass spectra will confirm the addition of one oxygen atom (M+16) for the S-oxide and two oxygen atoms (M+32) for the S,S-dioxide compared to the starting material.

Visualizing the Reaction Pathways

Oxidation_Pathways cluster_start Starting Material cluster_products Oxidation Products SM 5-Methyl-1,2,3-benzothiadiazole SO 5-Methyl-1,2,3-benzothiadiazole-1-oxide SM->SO [O] (e.g., 1 eq. m-CPBA, 0°C) SO2 5-Methyl-1,2,3-benzothiadiazole-1,1-dioxide SM:e->SO2:w [O] (e.g., excess m-CPBA or Oxone®) SO->SO2 [O] (e.g., excess Oxone®)

Caption: Proposed oxidation pathways of 5-methyl-1,2,3-benzothiadiazole.

References

The Strategic Utility of 1,2,3-Benzothiadiazole-5-carboxaldehyde in Contemporary Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Versatile Synthetic Intermediate

The 1,2,3-benzothiadiazole scaffold is a cornerstone in the development of functional molecules, exhibiting a wide array of applications in medicinal chemistry, materials science, and agrochemicals.[1][2] Its inherent electronic properties and rigid bicyclic structure make it a privileged core for designing novel compounds with tailored functions. Within this class of heterocycles, 1,2,3-benzothiadiazole-5-carboxaldehyde emerges as a particularly valuable synthetic intermediate. The presence of a reactive aldehyde functionality on this stable aromatic core provides a gateway for a multitude of chemical transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for its application in key chemical reactions and shedding light on the rationale behind these synthetic strategies.

Core Synthetic Principles and Proposed Synthesis

A proposed synthetic approach involves the regioselective formylation of the 1,2,3-benzothiadiazole core. This could potentially be achieved through a directed metalation-formylation sequence or a transition-metal-catalyzed C-H formylation. The diagram below illustrates a generalized workflow for the proposed synthesis.

Synthesis_of_1_2_3_Benzothiadiazole_5_carboxaldehyde start 1,2,3-Benzothiadiazole intermediate Regioselective C-H Activation/Metalation at C5 start->intermediate Directed Metalation or Transition Metal Catalyst product This compound intermediate->product reagent Formylating Agent (e.g., DMF, CO) reagent->product Quench

Caption: Proposed synthetic workflow for this compound.

Application Note I: Synthesis of Schiff Bases as Potential Bioactive Agents

The condensation of aldehydes with primary amines to form Schiff bases (imines) is a robust and highly efficient reaction. Schiff bases derived from heterocyclic aldehydes are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8] The electron-withdrawing nature of the 1,2,3-benzothiadiazole ring can enhance the stability and biological activity of the resulting Schiff bases.

Protocol: General Procedure for Schiff Base Synthesis

This protocol outlines a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1.05 eq).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and the amine, and its boiling point is suitable for reflux conditions.

  • Catalytic Acetic Acid: The acid catalyzes the dehydration step in the imine formation, thereby increasing the reaction rate.

  • Excess Amine: A slight excess of the amine can help to drive the reaction to completion.

Schiff_Base_Formation aldehyde 1,2,3-Benzothiadiazole- 5-carboxaldehyde product Schiff Base Derivative aldehyde->product Condensation (Ethanol, H+ cat.) amine Primary Amine (R-NH2) amine->product

Caption: Reaction scheme for the synthesis of Schiff base derivatives.

Application Note II: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds.[9][10] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[11] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and functional materials.[12][13] The use of this compound in the Knoevenagel condensation allows for the introduction of the benzothiadiazole moiety into these unsaturated systems, which can impart unique electronic and photophysical properties.

Protocol: General Procedure for Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine (catalytic amount)

  • Ethanol or Toluene

  • Round-bottom flask

  • Dean-Stark apparatus (if using toluene)

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the active methylene compound (1.1 eq), and the solvent (ethanol or toluene).

  • Add a catalytic amount of piperidine (0.1 eq).

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Trustworthiness Through Self-Validation:

The progress of both the Schiff base formation and the Knoevenagel condensation can be easily monitored by TLC, allowing for real-time assessment of the reaction's completion. The formation of the desired product is typically accompanied by the disappearance of the aldehyde spot and the appearance of a new, less polar product spot. The final, purified products should be subjected to full spectroscopic characterization to confirm their structure and purity, ensuring the validity of the experimental outcome.

Reaction Type Key Reagents Typical Conditions Product Class Potential Applications
Schiff Base FormationPrimary AmineEthanol, reflux, cat. acidIminesAntimicrobials, Anticancer agents[2][5][14]
Knoevenagel CondensationActive Methylene CompoundToluene, reflux, piperidineα,β-Unsaturated compoundsFunctional dyes, Pharmaceutical intermediates[9][13]
Wittig ReactionPhosphonium YlideAnhydrous solvent (e.g., THF)AlkenesSynthesis of complex organic molecules[15]

Conclusion and Future Outlook

This compound stands as a high-potential, yet underutilized, synthetic intermediate. Its straightforward reactivity through the aldehyde handle, coupled with the unique properties of the benzothiadiazole core, opens up a vast chemical space for exploration. The protocols detailed herein for Schiff base formation and Knoevenagel condensation provide a solid foundation for researchers to begin harnessing the synthetic power of this versatile building block. Future research will undoubtedly uncover new applications for this intermediate in the creation of novel pharmaceuticals, advanced materials, and innovative agrochemicals, further cementing the importance of the 1,2,3-benzothiadiazole scaffold in modern chemical science.

References

Application Notes and Protocols for the Formation of Schiff Bases with 1,2,3-Benzothiadiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from 1,2,3-benzothiadiazole-5-carboxaldehyde. The 1,2,3-benzothiadiazole moiety is a significant heterocyclic scaffold known for its unique electronic properties and diverse biological activities. Its incorporation into Schiff base structures is a promising strategy for the development of novel therapeutic agents and functional materials. These application notes offer detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles, designed to empower researchers in the fields of medicinal chemistry, materials science, and chemical biology.

Introduction: The Strategic Convergence of 1,2,3-Benzothiadiazole and Schiff Base Chemistry

The 1,2,3-benzothiadiazole scaffold is a bicyclic aromatic system composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] This heterocycle is noted for its distinct electronic nature, acting as a potent electron-withdrawing group, which significantly influences the physicochemical properties of its derivatives.[2] While the parent compound has found application as a synergist for insecticides and its derivative, acibenzolar-S-methyl, is a commercial fungicide, the broader potential of functionalized 1,2,3-benzothiadiazoles in medicinal chemistry and materials science is an area of active investigation.[1]

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation of a primary amine with an aldehyde or ketone. The formation of the azomethine group is a versatile and well-established reaction in organic synthesis, providing a facile route to a wide array of molecular architectures. Schiff bases and their metal complexes are of particular interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

The strategic conjugation of the 1,2,3-benzothiadiazole moiety with various primary amines via a Schiff base linkage presents a compelling avenue for the design of novel molecules with enhanced biological efficacy and unique photophysical properties. The electron-deficient nature of the 1,2,3-benzothiadiazole ring is expected to modulate the electron density of the azomethine bond, potentially influencing the stability, conformation, and biological activity of the resulting Schiff base.

Mechanistic Insights into Schiff Base Formation

The formation of a Schiff base from this compound and a primary amine is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine.

Schiff_Base_Formation Aldehyde This compound Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde Protonation (Acid Catalyst) Amine Primary Amine (R-NH2) Carbinolamine_Intermediate Carbinolamine Intermediate Amine->Carbinolamine_Intermediate Proton H+ Protonated_Aldehyde->Carbinolamine_Intermediate Nucleophilic Attack by Amine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine_Intermediate->Protonated_Carbinolamine Proton Transfer Imine_Product Schiff Base Protonated_Carbinolamine->Imine_Product Dehydration Water H2O Protonated_Carbinolamine->Water

Figure 1: General mechanism of acid-catalyzed Schiff base formation.

The key steps in the mechanism are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the aldehyde group, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).

  • Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (iminium ion).

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the nitrogen atom, yielding the final Schiff base product.

The electron-withdrawing nature of the 1,2,3-benzothiadiazole ring is anticipated to further enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the rate of the initial nucleophilic attack.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of Schiff bases from this compound. Optimization of reaction conditions, such as solvent, temperature, and catalyst, may be necessary for different primary amines.

General Protocol for Schiff Base Synthesis

This protocol describes a standard reflux method for the synthesis of Schiff bases.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, aminobenzoic acid, etc.)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • To this solution, add an equimolar amount of the desired primary amine (1.0 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

Synthesis_Workflow Start Start Dissolve_Aldehyde Dissolve this compound in Ethanol Start->Dissolve_Aldehyde Add_Amine Add Primary Amine Dissolve_Aldehyde->Add_Amine Add_Catalyst Add Glacial Acetic Acid (catalyst) Add_Amine->Add_Catalyst Reflux Reflux Reaction Mixture (2-6 h) Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Suitable Solvent Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry End Pure Schiff Base Product Dry->End

Figure 2: Experimental workflow for the synthesis of Schiff bases.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following spectroscopic techniques are routinely employed.

Spectroscopic Data
TechniqueKey Observables and Expected DataPurpose
FT-IR Disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a new strong band corresponding to the C=N (azomethine) stretch, typically in the range of 1600-1650 cm⁻¹.Confirmation of Schiff base formation.
¹H NMR Disappearance of the aldehyde proton signal (around 9-10 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-), typically in the range of 8-9 ppm. Signals corresponding to the aromatic protons of the 1,2,3-benzothiadiazole ring and the amine moiety will also be present.Structural elucidation and confirmation of the azomethine proton.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm). Appearance of a new signal for the azomethine carbon, typically in the range of 140-160 ppm.Confirmation of the carbon skeleton.
Mass Spec The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base.Determination of molecular weight and confirmation of molecular formula.
UV-Vis The UV-Vis spectrum will show absorption bands characteristic of the π-π* and n-π* transitions within the conjugated system of the Schiff base. The electron-withdrawing 1,2,3-benzothiadiazole ring is expected to influence the position of these bands.Investigation of electronic properties and conjugation.

Potential Applications in Drug Development and Materials Science

While specific studies on Schiff bases derived from this compound are emerging, the extensive research on analogous compounds, particularly those from benzothiazole, provides a strong basis for predicting their potential applications.

Antimicrobial and Anticancer Agents

Schiff bases derived from heterocyclic aldehydes are well-documented for their potent antimicrobial and anticancer activities. The lipophilicity of the Schiff base, conferred by the azomethine linkage, is believed to enhance their ability to penetrate microbial cell membranes. The 1,2,3-benzothiadiazole moiety itself has demonstrated biological activity, and its incorporation into a Schiff base framework could lead to synergistic effects, resulting in compounds with enhanced therapeutic potential.

Fluorescent Probes and Sensors

The extended π-conjugated system of these Schiff bases, coupled with the electron-withdrawing nature of the 1,2,3-benzothiadiazole ring, makes them promising candidates for fluorescent materials.[3] They may exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), making them suitable for applications as fluorescent probes for the detection of metal ions, anions, or biologically relevant molecules.

Corrosion Inhibitors

The presence of heteroatoms (N and S) and the planar aromatic structure of these Schiff bases suggest their potential as corrosion inhibitors for various metals and alloys. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.

Conclusion

The synthesis of Schiff bases from this compound offers a versatile and efficient route to a novel class of compounds with significant potential in drug discovery and materials science. The unique electronic properties of the 1,2,3-benzothiadiazole nucleus are expected to impart valuable characteristics to the resulting Schiff bases. The protocols and characterization data presented in these application notes provide a solid foundation for researchers to explore the synthesis and application of this promising class of molecules. Further investigations into their biological activities and material properties are warranted to fully unlock their potential.

References

Knoevenagel Condensation of 1,2,3-Benzothiadiazole-5-carboxaldehyde: A Comprehensive Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bridging Heterocyclic Chemistry and Drug Discovery through C-C Bond Formation

The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds from the reaction of an active methylene compound with an aldehyde or ketone.[1][2] This reaction is particularly significant in medicinal chemistry, where the resulting products often serve as scaffolds for pharmacologically active molecules.[3] When the aldehyde component is a unique heterocyclic system like 1,2,3-benzothiadiazole, the potential for novel molecular architectures with intriguing biological activities expands significantly.

The 1,2,3-benzothiadiazole moiety is a "privileged scaffold" in drug discovery, with its derivatives exhibiting a wide array of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][4] The electron-deficient nature of this heterocyclic system imparts distinct reactivity to its substituents, making 1,2,3-Benzothiadiazole-5-carboxaldehyde a promising, yet underexplored, substrate for the Knoevenagel condensation.

This guide provides detailed application notes and robust protocols for conducting Knoevenagel condensation reactions with this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel benzothiadiazole derivatives. We will delve into the causality behind experimental choices, provide self-validating and detailed experimental protocols, and offer insights into the characterization of the resulting products.

Application Notes: Understanding the "Why" Behind the "How"

The Reactivity of this compound

The key to successfully employing this compound in Knoevenagel condensations lies in understanding its inherent electronic properties. The benzothiadiazole ring system is electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution but, crucially, enhances the electrophilicity of the carbonyl carbon in the carboxaldehyde group.[5][6] This heightened electrophilicity makes the aldehyde particularly susceptible to nucleophilic attack by the carbanion generated from the active methylene compound, a key step in the Knoevenagel condensation mechanism.

This intrinsic reactivity suggests that the condensation can often proceed under milder conditions (e.g., lower temperatures, weaker bases) compared to reactions with electron-rich aromatic aldehydes. The choice of catalyst and reaction conditions should be tailored to this enhanced reactivity to minimize potential side reactions.

Choosing the Right Active Methylene Compound

A variety of active methylene compounds can be employed in this reaction, each leading to a different class of final product.[7] The choice of the active methylene partner is a critical experimental decision that dictates the functionality and potential biological activity of the resulting molecule.

Active Methylene Compound General Structure Resulting Product Functionality Potential Applications
MalononitrileCH₂(CN)₂α,β-Unsaturated dinitrilePrecursors for various heterocycles, potential enzyme inhibitors.
Ethyl CyanoacetateNCCH₂COOEtα,β-Unsaturated cyanoesterIntermediates for pharmaceuticals, fine chemicals.[1]
Barbituric AcidC₄H₄N₂O₃Arylidene barbiturateSedative, hypnotic, anticonvulsant activities.[7]
Meldrum's AcidC₆H₈O₄Arylidene Meldrum's acidVersatile synthetic intermediates.[7]
Catalyst Selection: A Balancing Act

The Knoevenagel condensation is typically base-catalyzed.[5] The base serves to deprotonate the active methylene compound, generating the nucleophilic carbanion.[1] However, a strong base can lead to self-condensation of the aldehyde or other unwanted side reactions.[2] Therefore, the use of a weak base is generally preferred.

  • Homogeneous Catalysts: Piperidine and pyridine are classic choices and are often effective in small, catalytic amounts.[2][8] Boric acid has also been reported as an effective and mild catalyst for Knoevenagel condensations.

  • Heterogeneous Catalysts: These offer the advantage of easy separation and recyclability, aligning with the principles of green chemistry.[9] Options include basic metal oxides and supported amine catalysts.

The choice of catalyst will depend on the specific active methylene compound used and the desired reaction kinetics. For highly acidic methylene compounds like malononitrile, a very mild base or even catalyst-free conditions under thermal promotion might be sufficient.

Protocols: A Step-by-Step Guide to Synthesis

Protocol 1: Synthesis of the Starting Material: this compound

As this starting material is not readily commercially available, a proposed synthetic route is provided based on established transformations of related heterocyclic systems.[5][10] This protocol is presented as a scientifically plausible method and may require optimization.

Workflow for the Synthesis of this compound

Start 5-Methyl-1,2,3-benzothiadiazole Step1 Radical Bromination (NBS, AIBN, CCl₄, reflux) Start->Step1 Intermediate 5-(Bromomethyl)-1,2,3-benzothiadiazole Step1->Intermediate Step2 Oxidation (e.g., Sommelet reaction or with DMSO) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed workflow for the synthesis of the target aldehyde.

Step-by-Step Procedure:

  • Synthesis of 5-Methyl-1,2,3-benzothiadiazole: This precursor can be synthesized from 4-methyl-2-aminothiophenol through diazotization and subsequent reaction with a sulfur source. As this synthesis itself is a multi-step process, it is recommended to consult relevant literature for detailed procedures.

  • Radical Bromination:

    • To a solution of 5-methyl-1,2,3-benzothiadiazole (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

    • Reflux the mixture under inert atmosphere until thin-layer chromatography (TLC) indicates the consumption of the starting material.

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 5-(bromomethyl)-1,2,3-benzothiadiazole.

  • Oxidation to the Aldehyde:

    • The resulting 5-(bromomethyl)-1,2,3-benzothiadiazole can be oxidized to the corresponding aldehyde using various methods, such as the Sommelet reaction (reaction with hexamethylenetetramine followed by hydrolysis) or by oxidation with dimethyl sulfoxide (DMSO).

    • For the Sommelet reaction, treat the bromomethyl derivative with hexamethylenetetramine in a suitable solvent, followed by acidic hydrolysis to yield the aldehyde.

    • Monitor the reaction progress by TLC.

    • Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

    • Purify the crude aldehyde by column chromatography or recrystallization.

Protocol 2: Knoevenagel Condensation with Malononitrile

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions Aldehyde 1,2,3-Benzothiadiazole- 5-carboxaldehyde Product 2-((1,2,3-Benzothiadiazol-5-yl)methylene)malononitrile Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product Catalyst Piperidine (cat.) Catalyst->Product Solvent Ethanol, rt Solvent->Product

Caption: Knoevenagel condensation of the target aldehyde with malononitrile.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).

  • To this solution, add malononitrile (1.1 mmol).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC. The reaction is typically complete within a few hours.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol 3: Knoevenagel Condensation with Ethyl Cyanoacetate

Step-by-Step Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), ethyl cyanoacetate (1.1 mmol), and a catalytic amount of a base such as DBU (diazabicyclo[5.4.0]undec-7-ene) in a minimal amount of a suitable solvent (e.g., ethanol or under solvent-free conditions).[4][9]

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) to facilitate the reaction.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After the reaction is complete, add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure α,β-unsaturated cyanoester.

Characterization of Knoevenagel Adducts

The synthesized products can be characterized using standard spectroscopic techniques.

Technique Expected Observations for Knoevenagel Adducts
¹H NMR Appearance of a singlet for the vinylic proton (C=CH) in the downfield region (typically δ 7.5-8.5 ppm). Disappearance of the aldehyde proton signal (around δ 10 ppm) and the methylene protons of the active methylene compound.
¹³C NMR Signals for the α and β carbons of the newly formed double bond. The presence of the nitrile (CN) or ester (COOR) carbon signals.
FT-IR A strong absorption band for the nitrile group (C≡N) around 2220 cm⁻¹. For products from cyanoacetates, an ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹. The C=C stretching vibration of the conjugated system.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product. Fragmentation patterns may involve the loss of nitrogen from the benzothiadiazole ring.

Conclusion and Future Outlook

The Knoevenagel condensation of this compound offers a versatile and efficient pathway to a novel class of heterocyclic compounds. The electron-deficient nature of the benzothiadiazole ring system activates the aldehyde for this transformation, allowing for potentially mild reaction conditions. The protocols and application notes provided in this guide serve as a robust starting point for researchers to explore the synthesis of these promising molecules. The resulting α,β-unsaturated benzothiadiazole derivatives are rich in functionality and possess significant potential for applications in drug discovery and materials science, warranting further investigation into their biological activities and photophysical properties.

References

Application Notes and Protocols for the Direct Arylation of Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Benzothiadiazole and Direct Arylation

2,1,3-Benzothiadiazole (BTD) and its derivatives represent a cornerstone class of electron-deficient heterocycles, integral to the development of advanced organic materials.[1][2][3] Their unique electronic properties make them privileged scaffolds in organic photovoltaics, organic light-emitting diodes (OLEDs), and fluorescent probes.[1] The functionalization of the BTD core, particularly through the introduction of aryl moieties, is a critical strategy for tuning its photophysical and electronic characteristics.

Traditionally, the synthesis of arylated BTDs has relied on conventional cross-coupling reactions like Suzuki or Stille couplings. While effective, these methods necessitate the pre-functionalization of the BTD ring (e.g., halogenation), adding synthetic steps and generating stoichiometric organometallic waste. Direct C-H arylation has emerged as a more atom-economical and environmentally benign alternative, allowing for the direct coupling of an aryl halide with a C-H bond on the BTD core.[4][5] This approach circumvents the need for pre-activation, reducing synthetic complexity and cost.[4][6]

This guide provides a detailed protocol for the palladium-catalyzed direct arylation of benzothiadiazole derivatives, offering insights into the mechanistic rationale behind the procedural choices and outlining a robust, reproducible methodology for researchers in materials science and drug development.

Mechanistic Underpinnings: The Rationale Behind Reagent Selection

The palladium-catalyzed direct arylation of electron-deficient heterocycles like BTD is generally understood to proceed through a Concerted Metalation-Deprotonation (CMD) mechanism.[2] This pathway is facilitated by a carboxylate base, which plays a dual role in the C-H activation step.

The Catalytic Cycle

The catalytic cycle, visualized below, illustrates the key steps in the transformation. The choice of each component—catalyst, ligand, base, and solvent—is critical for efficient turnover and high yields.

Catalytic_Cycle_Direct_Arylation A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D C-H Activation (CMD) C->D BTD-H, Base E Ar-Pd(II)-BTD(L_n) D->E - Base-H*X J Base-H*X F Reductive Elimination E->F F->A G Ar-BTD F->G H Ar-X I BTD-H

Figure 1: Proposed Catalytic Cycle for Direct Arylation. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, C-H activation via a concerted metalation-deprotonation (CMD) pathway, and reductive elimination to yield the arylated product and regenerate the catalyst.

  • Palladium Catalyst (Pd(OAc)₂): Palladium(II) acetate is a common and effective catalyst precursor.[7][8] It is readily reduced in situ to the active Pd(0) species. Its versatility and commercial availability make it a preferred choice.

  • Ligand (e.g., P(tBu)₂Me·HBF₄, PCy₃·HBF₄): Electron-rich, bulky phosphine ligands are crucial.[7] They stabilize the palladium center, promote oxidative addition of the aryl halide, and facilitate the reductive elimination step. The choice of ligand can influence reaction rate and selectivity. For instance, di-tert-butyl(methyl)phosphonium tetrafluoroborate has been shown to be effective in lowering reaction temperatures.[7]

  • Base (Potassium Pivalate, PivOK): A carboxylate base, particularly a sterically hindered one like potassium pivalate, is essential for the CMD mechanism.[7][8] The carboxylate anion acts as a proton shuttle, deprotonating the C-H bond in concert with the metalation by the palladium center.[2] This "assisted" deprotonation lowers the activation energy for C-H cleavage, which is often the rate-determining step. The efficiency of the coupling is highly dependent on the nature of the base, with pivalate often providing superior results compared to bases like potassium carbonate or acetate.[8]

  • Solvent (DMA, Toluene, Xylene): High-boiling polar aprotic solvents like N,N-Dimethylacetamide (DMA) are frequently used to ensure solubility of the reagents and to allow for the high reaction temperatures (120-150 °C) often required for efficient C-H activation.[7][8] In some cases, less polar solvents like toluene or xylene can be effective, particularly when trying to drive the reaction towards bis-arylation by using higher temperatures.[9]

Experimental Protocol: Palladium-Catalyzed Direct Arylation

This protocol is a representative procedure adapted from established literature methods for the mono-arylation of a benzothiadiazole derivative.[7][10]

Materials and Reagents
ReagentPuritySupplierNotes
2,1,3-Benzothiadiazole (or derivative)≥98%e.g., Sigma-AldrichSubstrate.
Aryl Bromide≥98%e.g., Sigma-AldrichCoupling partner.
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%e.g., StremCatalyst precursor. Handle in a fume hood.
Di-tert-butyl(methyl)phosphonium tetrafluoroborate≥98%e.g., StremLigand. Air-sensitive, handle under inert atmosphere.
Potassium Pivalate (PivOK)≥98%e.g., TCIBase. Hygroscopic, store in a desiccator.
N,N-Dimethylacetamide (DMA)Anhydrouse.g., Acros OrganicsSolvent. Use a dry, degassed solvent for best results.
Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Workflow

Experimental_Workflow A 1. Reagent Preparation B Combine BTD derivative, Aryl Bromide, Pd(OAc)₂, Ligand, and PivOK in a Schlenk flask. A->B C 2. Inert Atmosphere D Evacuate and backfill the flask with N₂ or Ar (3 cycles). C->D E 3. Solvent Addition F Add anhydrous, degassed DMA via syringe. E->F G 4. Reaction H Heat the mixture at 120-150 °C with vigorous stirring for 12-24h. G->H I 5. Workup J Cool to RT, dilute with water, and extract with an organic solvent (e.g., EtOAc). I->J K 6. Purification L Dry the organic layer, concentrate, and purify by column chromatography. K->L

Figure 2: Step-by-step experimental workflow for the direct arylation protocol.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the benzothiadiazole derivative (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), di-tert-butyl(methyl)phosphonium tetrafluoroborate (0.04 mmol, 4 mol%), and potassium pivalate (2.0 mmol, 2.0 equiv).

  • Inerting the System: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling the system three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMA (5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath set to 120 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Aqueous Workup: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure arylated benzothiadiazole product.

Reaction Scope and Optimization

The direct arylation of benzothiadiazoles is a versatile reaction, but its success is influenced by the electronic nature of both coupling partners.

Substrate Scope Summary
Benzothiadiazole DerivativeAryl Halide ExampleTypical YieldReference
Unsubstituted BTD4-BromotolueneModerate to Good[7]
5,6-Difluoro-BTD2-BromothiopheneHigh (up to 96%)[10][11]
5,6-Dicyano-BTDBromoarenesModerate to High[10]
4,7-Dibromo-BTD2-Thiophene derivativesLow to Moderate[7][12]

Key Insights:

  • Electron-Deficient BTDs: The reaction is particularly effective for electron-deficient BTDs, such as those bearing fluoro or cyano substituents.[10] The increased acidity of the C-H bonds on these substrates facilitates the CMD step.

  • Aryl Bromides and Iodides: Both aryl bromides and iodides are competent coupling partners. Aryl iodides may react at lower temperatures, but can also lead to catalyst inhibition.[13]

  • Heteroaryl Halides: Thiophene and other heteroaryl halides are excellent substrates for this reaction, often providing high yields of the coupled products.[7]

  • Homocoupling: A potential side reaction is the homocoupling of the aryl halide.[14] This can often be minimized by careful control of reaction conditions, such as catalyst loading and temperature.[14]

  • Regioselectivity: For unsubstituted BTD, arylation typically occurs at the 4 and 7 positions. The presence of directing groups or existing substituents will dictate the regiochemical outcome. For instance, intramolecular C-H arylation has been shown to proceed with complete regioselectivity at the C4 position due to the greater ease of C4-H activation.[1][3]

Alternative Protocols: Silver-Catalyzed Arylation

For certain applications, a palladium-free method may be desirable. An alternative protocol involves the direct arylation of electron-deficient heterocycles using arylboronic acids, catalyzed by silver(I) nitrate in the presence of a persulfate co-oxidant.[15][16][17] This reaction proceeds readily at room temperature and utilizes inexpensive reagents.[15] It offers a complementary approach, particularly when sensitive functional groups are present that might not be compatible with high-temperature, palladium-catalyzed conditions.[15][16]

Conclusion

Direct C-H arylation represents a powerful and efficient strategy for the synthesis of functionalized benzothiadiazole derivatives. The palladium-catalyzed protocol detailed herein provides a reliable and scalable method for accessing a wide range of arylated BTDs. By understanding the mechanistic principles that govern the reaction, researchers can rationally select conditions to optimize yields and control selectivity. This streamlined synthetic approach is poised to accelerate the discovery and development of novel BTD-based materials for a variety of high-technology applications.

References

applications of benzothiadiazole derivatives in organic electronics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Application of Benzothiadiazole Derivatives in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The field of organic electronics has been profoundly impacted by the development of novel semiconducting materials. Among these, 2,1,3-benzothiadiazole (BT) and its derivatives have emerged as a cornerstone, acting as a powerful electron-deficient building block for a new generation of high-performance materials.[1][2] The inherent electron-withdrawing nature of the BT core allows for meticulous tuning of the electronic and optical properties of polymers and small molecules.[3] This guide provides an in-depth exploration of the application of BT derivatives in key areas of organic electronics, complete with field-proven insights and detailed experimental protocols.

The versatility of the BT unit stems from its fused aromatic structure and strong electron-accepting properties, which are fundamental to the "donor-acceptor" (D-A) design strategy.[4][5] By copolymerizing electron-rich (donor) units with the electron-deficient BT (acceptor) unit, researchers can effectively lower the bandgap of the resulting material, enhance intramolecular charge transfer (ICT), and control the frontier molecular orbital (HOMO/LUMO) energy levels.[6][7] These tunable characteristics are critical for optimizing the performance of Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs), and Organic Light-Emitting Diodes (OLEDs).[3][8]

Section 1: Benzothiadiazole Derivatives in Organic Photovoltaics (OPVs)

The primary function of an OPV is to absorb light and convert it into electrical energy. The efficiency of this process is heavily dependent on the properties of the active layer, which typically consists of a blend of electron donor and electron acceptor materials. BT-based polymers have been instrumental in pushing the power conversion efficiencies (PCEs) of OPVs to new heights.[9]

Causality Behind Performance: The Donor-Acceptor Approach

The incorporation of a BT acceptor unit into a conjugated polymer backbone with a suitable donor unit creates a material with a low optical bandgap.[10] This is crucial for OPVs as it allows the material to absorb a broader range of the solar spectrum, thereby increasing the short-circuit current density (Jsc). Furthermore, the D-A architecture facilitates the separation of excitons (bound electron-hole pairs) generated by light absorption into free charge carriers, a critical step for efficient current generation. In recent years, BT derivatives have also been central to the design of non-fullerene acceptors (NFAs), which have largely surpassed traditional fullerene acceptors in performance.[11][12][13][14] For instance, the highly successful Y-series of NFAs incorporates a BT unit into the fused core, leading to devices with PCEs exceeding 18%.[9][15]

Key Performance Metrics of BT-Based OPV Materials
Donor/Acceptor MaterialDevice ArchitecturePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
PM6:Y6Conventional15.7---[15]
J11:Y10Conventional13.460.8921.2171.55[12]
PBDB-T:BTCIC-4ClConventional10.5---[11][13]
P3HT:BTDT2RConventional5.09---[16]
PTB7-Th:BTDT2RConventional8.19---[16]
P3 (DOT-BTD Polymer):PC60BMConventional2.71---[17]
Protocol 1: Fabrication of a Benzothiadiazole-Based Bulk-Heterojunction (BHJ) Solar Cell

This protocol describes the fabrication of a conventional architecture solar cell (ITO/PEDOT:PSS/Active Layer/Ca/Al) using a BT-based polymer donor and a non-fullerene acceptor.

Rationale: The conventional structure is chosen for its well-established fabrication process. Each layer serves a specific function: ITO is the transparent anode, PEDOT:PSS acts as a hole transport layer (HTL) that also smooths the ITO surface, the active layer absorbs light and generates charge, and the low work function Ca/Al electrode serves as the cathode.

  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Causality: Rigorous cleaning is essential to remove organic and inorganic contaminants, ensuring good film formation and preventing electrical shorts in the final device.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Immediately treat the substrates with UV-Ozone for 15 minutes to increase the work function of the ITO and improve the wettability for the subsequent layer.

  • Hole Transport Layer (HTL) Deposition:

    • Filter a PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous solution through a 0.45 µm PVDF filter.

    • Spin-coat the filtered solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.

    • Anneal the substrates on a hotplate at 150°C for 15 minutes in air.

    • Causality: Annealing removes residual water and improves the conductivity and morphology of the PEDOT:PSS layer, ensuring efficient hole extraction from the active layer.

  • Active Layer Deposition:

    • Inside a nitrogen-filled glovebox, prepare a solution of the BT-based polymer donor (e.g., PM6) and a non-fullerene acceptor (e.g., Y6) in a suitable solvent like chloroform or chlorobenzene. A typical concentration is 10-20 mg/mL total solids with a specific D:A weight ratio (e.g., 1:1.2).

    • Add a small percentage (e.g., 0.5% v/v) of a processing additive like 1-chloronaphthalene (CN) or 1,8-diiodooctane (DIO).

    • Causality: The additive is a high-boiling point solvent that controls the drying rate of the film, promoting optimal phase separation and domain sizes within the bulk-heterojunction, which is critical for efficient exciton dissociation and charge transport.[12]

    • Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time must be optimized to achieve the desired thickness (typically 90-110 nm).

    • Anneal the film at an optimized temperature (e.g., 100-120°C) for 5-10 minutes.[12]

  • Cathode Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporator (< 5 x 10⁻⁶ Torr).

    • Deposit a thin layer of Calcium (Ca, ~20 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) through a shadow mask to define the active area of the device.

    • Causality: The low work function of calcium provides an ohmic contact for efficient electron collection from the acceptor material, while the aluminum layer protects the reactive calcium from oxidation and serves as the main conducting electrode.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics using a solar simulator under AM 1.5G illumination (100 mW/cm²).

    • Determine the PCE, Voc, Jsc, and FF from the J-V curve.

Visualization: OPV Device Architecture

OPV_Device_Structure cluster_device Conventional OPV Structure Sunlight Sunlight Al Aluminum (Cathode) Sunlight->Al Ca Calcium Al->Ca ActiveLayer Active Layer (e.g., PM6:Y6) Ca->ActiveLayer HTL PEDOT:PSS (HTL) ActiveLayer->HTL ITO ITO (Anode) HTL->ITO Glass Glass Substrate ITO->Glass

Caption: A diagram of a conventional organic photovoltaic device stack.

Section 2: Benzothiadiazole Derivatives in Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental building blocks for various organic electronic circuits, including flexible displays, sensors, and RFID tags. The performance of an OFET is primarily dictated by the charge carrier mobility (µ) of the semiconductor used. BT derivatives have been extensively developed as high-performance semiconductors for p-type (hole-transporting), n-type (electron-transporting), and ambipolar OFETs.[1][2][18]

Causality Behind Performance: Tuning Charge Transport

The strong electron-withdrawing character of the BT unit, when incorporated into a D-A polymer, lowers both the HOMO and LUMO energy levels. This intrinsic property is beneficial for n-type transport as it facilitates electron injection and improves the material's stability in air.[6][19] By strategically modifying the BT core with even stronger electron-withdrawing groups, such as fluorine or cyano groups, the LUMO level can be further lowered to favor electron transport over hole transport.[6][20] For example, replacing a standard BT unit with a 5,6-difluoro-2,1,3-benzothiadiazole (DFBT) can switch a polymer from p-type to ambipolar.[6] Furthermore, the rigid and planar structure of BT derivatives promotes strong intermolecular π-π stacking, which is essential for creating efficient pathways for charge carriers to move through the thin film, leading to high mobility.[21]

Key Performance Metrics of BT-Based OFET Materials
Semiconductor MaterialChannel TypeMobility (µ) (cm²/Vs)On/Off RatioFabrication MethodReference
PT-BTDp-channel0.10>10⁷Vacuum Deposition[18]
P2ClBT-TVTp-channel0.147-Solution[22]
CP3 (Alkoxy BT copolymer)p-channel0.67-Solution
PCDTT-FCNBTn-channel0.4-Solution[6][20]
PCDTT-DCNBTn-channel0.031-Solution[6][20]
4,7-di(9H-carbazol-9-yl)benzo[c][3][11][22]thiadiazolep-channel10⁻⁴10⁵Solution[23][24]
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

This protocol outlines the steps for fabricating a solution-processed BGTC OFET, a common architecture for testing new organic semiconductors.

Rationale: The BGTC architecture is widely used because it protects the sensitive semiconductor-dielectric interface from potential damage during the deposition of the source-drain electrodes.

  • Substrate and Gate Formation:

    • Use a heavily n-doped silicon (n++ Si) wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick). The n++ Si serves as the common gate electrode, and the SiO₂ serves as the gate dielectric.

    • Clean the wafer by sonicating in acetone and isopropanol for 15 minutes each. Dry with a stream of nitrogen.

  • Dielectric Surface Treatment:

    • Treat the SiO₂ surface with a self-assembled monolayer (SAM) to improve the interface quality. A common choice is octadecyltrichlorosilane (OTS).

    • Immerse the wafer in a freshly prepared solution of OTS in toluene (e.g., 10 mM) for 20 minutes.

    • Rinse thoroughly with fresh toluene and isopropanol to remove excess OTS.

    • Causality: The OTS treatment renders the hydrophilic SiO₂ surface hydrophobic and smooth, promoting better molecular ordering of the organic semiconductor deposited on top, which is critical for achieving high charge carrier mobility.

  • Semiconductor Deposition:

    • Inside a glovebox, prepare a solution of the BT-based semiconductor in a high-boiling-point solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL.[25]

    • Spin-coat the solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.[25]

    • Anneal the film on a hotplate at a material-specific temperature (e.g., 120°C) for 30 minutes to remove residual solvent and improve crystallinity.[25]

  • Source and Drain Electrode Deposition:

    • Use a shadow mask with the desired channel length (L) and width (W) to define the source and drain contacts.

    • Deposit the electrodes via thermal evaporation in a high-vacuum chamber. A thin adhesion layer of chromium (Cr, ~5 nm) followed by gold (Au, ~50 nm) is a common choice.

    • Causality: Gold is chosen for its high conductivity and appropriate work function for injecting holes into many p-type organic semiconductors. The chromium layer is necessary for good adhesion between the gold and the organic semiconductor.

  • OFET Characterization:

    • Place the fabricated device on a probe station connected to a semiconductor parameter analyzer.

    • Measure the output characteristics (Drain Current ID vs. Drain-Source Voltage VDS at various Gate-Source Voltages VGS).

    • Measure the transfer characteristics (ID vs. VGS at a constant VDS in the saturation regime).

    • Calculate the charge carrier mobility, on/off ratio, and threshold voltage from the transfer curve.

Visualization: OFET Device Architecture

OFET_Device_Structure cluster_device Bottom-Gate, Top-Contact OFET Source Source (Au) Semiconductor BT-Semiconductor Source->Semiconductor Drain Drain (Au) Drain->Semiconductor Dielectric SiO₂ (Dielectric) Semiconductor->Dielectric Gate n++ Si (Gate) Dielectric->Gate OLED_Device_Structure cluster_device Multilayer OLED Structure Al Aluminum (Cathode) EIL LiF (EIL) Al->EIL ETL ETL (e.g., TPBi) EIL->ETL EML Emissive Layer (Host:BT-Dopant) ETL->EML HTL PEDOT:PSS (HTL) EML->HTL ITO ITO (Anode) HTL->ITO Glass Glass Substrate ITO->Glass

References

Application Notes & Protocols: A Guide to Benzothiadiazole-Carboxaldehyde in Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomer Selection: Initial exploration for this guide centered on 1,2,3-benzothiadiazole-5-carboxaldehyde. However, a comprehensive literature review reveals that this specific isomer is not widely documented in the context of fluorescent probe synthesis. In contrast, its isomer, 2,1,3-benzothiadiazole-5-carboxaldehyde , along with 2,1,3-benzothiadiazole-4-carboxaldehyde , are extensively utilized and well-characterized scaffolds in the field. This guide will, therefore, focus on these prevalent isomers to provide robust, field-proven protocols and insights that are directly applicable to contemporary research and development. The principles and reactions discussed herein may, however, offer a foundational blueprint for exploratory work with less common isomers.

Introduction: The Benzothiadiazole Scaffold in Sensing

The 2,1,3-benzothiadiazole (BTD) core is a privileged heterocyclic structure in the design of fluorescent probes and functional dyes.[1][2] Its electron-deficient nature makes it an excellent acceptor unit in donor-acceptor (D-A) type fluorophores. This intrinsic property is the cornerstone of its utility, giving rise to key photophysical characteristics desirable in sensing applications:

  • High Photostability: BTD derivatives are resistant to photobleaching, allowing for prolonged imaging and measurement.[2]

  • Large Stokes Shifts: The significant separation between absorption and emission maxima minimizes self-quenching and improves signal-to-noise ratios.[3]

  • Environmental Sensitivity (Solvatochromism): The emission properties of BTD-based probes are often highly sensitive to the polarity of their microenvironment, a feature that can be harnessed for developing probes for specific cellular compartments or polarity changes.[3]

  • Tunable Photophysical Properties: The electronic and optical characteristics of the BTD core can be finely tuned through chemical modification at its 4, 5, 6, and 7 positions.[4]

The introduction of a carboxaldehyde group at the 5-position (or 4-position) provides a versatile chemical handle for the facile construction of complex probe architectures through well-established aldehyde chemistry.

Core Principles of Probe Design with BTD-Carboxaldehyde

The aldehyde functionality of 2,1,3-benzothiadiazole-5-carboxaldehyde is a gateway to a multitude of probe designs. The fundamental strategy involves conjugating the BTD core (the fluorophore and acceptor) with a donor moiety, often incorporating a specific recognition site for an analyte. The sensing mechanism is typically governed by one of several photophysical processes.

Key Sensing Mechanisms:
  • Intramolecular Charge Transfer (ICT): In a D-A system, photoexcitation leads to the transfer of an electron from the donor to the acceptor (BTD). The emission wavelength is highly dependent on the energy of this charge-separated state. Analyte binding to the recognition site can modulate the electron-donating strength of the donor, leading to a detectable shift in the emission spectrum.

  • Photoinduced Electron Transfer (PET): A PET sensor typically consists of a fluorophore, a receptor for the analyte, and a spacer. In the "off" state, the fluorescence of the BTD core is quenched by electron transfer from the receptor. Upon analyte binding, the redox potential of the receptor is altered, inhibiting PET and "turning on" the fluorescence.[5]

  • Reaction-Based Sensing (Chemodosimeters): The aldehyde group can directly participate in a reaction with the analyte. For instance, nucleophilic addition of an analyte can disrupt the π-conjugated system of the fluorophore, causing a change in its fluorescence. This approach offers high selectivity as it relies on a specific chemical reaction.

Below is a diagram illustrating the general architecture of a BTD-based fluorescent probe.

Caption: General architecture of a BTD-based fluorescent probe.

Synthesis and Protocols

The versatility of the aldehyde group allows for the construction of a wide array of fluorescent probes through straightforward and high-yielding chemical reactions.

Protocol 1: Synthesis of a Schiff Base Probe for Metal Ion Sensing

Schiff base formation is a classic and efficient method for creating probes, particularly for metal ions where the resulting imine nitrogen and a nearby donor atom can form a chelation site.

Reaction Scheme:

Caption: Synthesis of a BTD-Schiff base probe.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 1 equivalent of 2,1,3-benzothiadiazole-5-carboxaldehyde (e.g., 164 mg, 1.0 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition of Amine: To the stirred solution, add 1.05 equivalents of the desired amino-functionalized recognition moiety (e.g., 2-aminophenol or an aminopyridine derivative).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Knoevenagel Adduct for Polarity Sensing

The Knoevenagel condensation is a powerful tool for C-C bond formation, extending the π-conjugated system of the BTD core, which can enhance its photophysical properties and sensitivity to the environment.

Reaction Scheme:

Caption: Synthesis via Knoevenagel condensation.

Step-by-Step Protocol:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1 equivalent of 2,1,3-benzothiadiazole-5-carboxaldehyde (164 mg, 1.0 mmol) and 1.1 equivalents of an active methylene compound (e.g., malononitrile, 73 mg, 1.1 mmol) in 20 mL of ethanol.

  • Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the solution with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a brightly colored precipitate often indicates product formation. Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product is often pure enough for characterization, but can be recrystallized from a suitable solvent (e.g., ethanol or acetonitrile) if necessary.

  • Characterization: Verify the structure and purity of the Knoevenagel adduct using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application: Characterization and Use of a BTD-based Probe

Once synthesized, the probe must be characterized to understand its sensing capabilities.

Protocol 3: Spectroscopic Titration for Analyte Sensing

This protocol outlines the general procedure for evaluating the response of a BTD-based probe to a target analyte (e.g., a metal ion).

Workflow Diagram:

Spectroscopic_Titration_Workflow A Prepare stock solution of BTD probe (e.g., 1 mM in DMSO) C Prepare a series of solutions for measurement (constant probe concentration, varying analyte concentration) A->C B Prepare stock solution of analyte (e.g., 10 mM metal salt in water) B->C D Acquire Absorption (UV-Vis) Spectra C->D E Acquire Fluorescence Emission Spectra C->E F Analyze Data: - Plot Absorbance/Fluorescence vs. [Analyte] - Determine Limit of Detection (LOD) - Calculate Binding Constant (Ka) D->F E->F

Caption: Workflow for spectroscopic titration.

Step-by-Step Protocol:

  • Stock Solutions: Prepare a stock solution of the purified BTD probe (e.g., 1.0 mM in spectroscopic grade DMSO) and a stock solution of the analyte of interest (e.g., 10 mM of a metal salt like ZnCl₂ in deionized water).

  • Working Solution: Prepare a working solution of the probe in a suitable buffer or solvent system (e.g., 10 µM in HEPES buffer with 1% DMSO).

  • Titration: To a 3 mL cuvette containing the probe's working solution, add incremental amounts of the analyte stock solution (e.g., 0, 0.2, 0.4, 0.6... up to 2 or more equivalents).

  • Measurement: After each addition, gently mix and allow the solution to equilibrate (e.g., 1-2 minutes). Record the UV-Vis absorption and fluorescence emission spectra. Ensure the excitation wavelength is set at the probe's absorption maximum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the added analyte.

    • Determine the Limit of Detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.

    • For binding probes, calculate the association constant (Kₐ) using a suitable model, such as the Benesi-Hildebrand equation.

Data Presentation: Photophysical Properties

A crucial aspect of characterizing a new probe is documenting its photophysical properties.

PropertyBTD-Probe (Free)BTD-Probe + AnalyteNotes
λ_abs (nm) 450455Maximum absorption wavelength.
λ_em (nm) 580560Maximum emission wavelength.
Stokes Shift (nm) 130105Calculated as λ_em - λ_abs.
Quantum Yield (Φ) 0.050.65Represents emission efficiency.
Molar Absorptivity (ε) 35,00036,000In M⁻¹cm⁻¹.
Lifetime (τ, ns) 1.24.5Fluorescence lifetime.

Conclusion and Future Perspectives

2,1,3-Benzothiadiazole-5-carboxaldehyde is a powerful and versatile building block for the rational design of fluorescent probes. The straightforward reactivity of the aldehyde group, combined with the favorable photophysical properties of the BTD core, allows for the creation of sensors for a wide range of analytes, from metal ions to biological macromolecules and changes in the cellular microenvironment. Future work in this area will likely focus on developing probes with near-infrared (NIR) emission for deep-tissue imaging, two-photon absorption capabilities for high-resolution microscopy, and multi-analyte sensing platforms for complex biological systems. The continued exploration of BTD chemistry promises to yield novel tools that will further advance our understanding of complex chemical and biological processes.

References

Synthesis and Evaluation of Novel Benzothiadiazole-Based Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] The benzothiadiazole scaffold, a bicyclic heterocyclic system containing nitrogen and sulfur, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial, antiviral, and anticancer properties.[2][3][4] This guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of novel benzothiadiazole-based agents, intended for researchers and drug development professionals in the field of infectious diseases. We will delve into the chemical rationale behind synthetic strategies, provide detailed, field-tested protocols, and explore the mechanistic underpinnings of their antimicrobial action, with a particular focus on the inhibition of bacterial DNA gyrase.[1][5][6][7]

Section 1: The Chemistry of Benzothiadiazole Scaffolds - Synthetic Strategies

The versatility of the benzothiadiazole core allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and pharmacological properties. The most prevalent and efficient synthetic route to 2-substituted benzothiadiazoles is the condensation reaction between 2-aminothiophenol and a variety of carbonyl-containing compounds, such as aldehydes, ketones, or carboxylic acids.[4] This approach is favored for its relatively mild reaction conditions and the broad availability of starting materials.

An alternative and powerful strategy involves the intramolecular cyclization of ortho-substituted anilines. These methods often provide access to a diverse range of derivatives with varying substitution patterns on the benzene ring, which is crucial for structure-activity relationship (SAR) studies. Modifications at the C-2 and C-6 positions of the benzothiadiazole ring have been shown to be particularly important for modulating antimicrobial potency.

Featured Synthetic Pathway: Synthesis of a 2-Amino-Benzothiadiazole Derivative

This section details the synthesis of a representative 2-amino-benzothiadiazole derivative, a key intermediate for further functionalization. The rationale for this multi-step synthesis lies in its robustness and the ability to introduce desired functionalities for potent antimicrobial activity.

Synthesis_Workflow cluster_0 Step 1: Formation of N-3-Chloropropyl-benzothiazole-2-amine cluster_1 Step 2: Coupling with Sulfanilamide A 2-Aminobenzothiazole C Triethylamine (Base) in Benzene A->C Reacts with B 1-Bromo-3-chloropropane B->C in presence of D N-3-Chloropropyl- benzothiazole-2-amine (Intermediate Y1) C->D Forms D2 Intermediate Y1 F Potassium Carbonate (Base) in Dichloromethane D2->F Reacts with E Sulfanilamide E->F in presence of G Final Product: 2-((3-(4-aminophenylsulfonamido)propyl)amino)benzothiazole F->G Forms MIC_Workflow A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate each well with the bacterial suspension A->C B Prepare serial two-fold dilutions of benzothiadiazole compound in a 96-well plate B->C D Include positive (bacteria only) and negative (broth only) controls C->D E Incubate the plate at 37°C for 18-24 hours D->E F Read the plate visually or with a plate reader to determine the MIC E->F G MIC is the lowest concentration with no visible bacterial growth F->G MOA_Pathway A Benzothiadiazole Derivative B Binds to ATP-binding pocket of DNA Gyrase (GyrB subunit) A->B Targets C Inhibition of ATP hydrolysis B->C D Prevention of DNA supercoiling C->D E Disruption of DNA replication and repair D->E F Bacterial Cell Death E->F

References

Use of Benzothiadiazole (BTH) Derivatives as Plant Activators

Author: BenchChem Technical Support Team. Date: December 2025

APPLICATION NOTES & PROTOCOLS

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist
Abstract

This guide provides a comprehensive technical overview and detailed protocols for the utilization of benzothiadiazole (BTH) derivatives as plant activators. BTH and its analogues function as synthetic mimics of the plant hormone salicylic acid (SA), triggering a potent, broad-spectrum, and long-lasting immune response known as Systemic Acquired Resistance (SAR).[1][2] Here, we delve into the molecular mechanisms of SAR induction by BTH, present validated experimental protocols for its application and efficacy assessment, and offer insights into the interpretation of results. The methodologies described herein are designed to be self-validating through the inclusion of critical controls, ensuring robust and reproducible data for research and development applications.

Introduction: The Principle of Systemic Acquired Resistance (SAR)

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to combat pathogen attacks. One of the most critical of these is Systemic Acquired Resistance (SAR), a whole-plant immune response that is induced following an initial localized pathogen exposure.[2][3] This response confers long-lasting protection against a broad spectrum of secondary infections by bacteria, fungi, and viruses.[3][4]

The central signaling molecule governing SAR is the phytohormone salicylic acid (SA).[1][5] Upon pathogen recognition, SA levels increase, initiating a signaling cascade that "primes" the entire plant for a more rapid and robust defense response to subsequent attacks.[6][7] Benzothiadiazole (BTH) derivatives, such as Acibenzolar-S-methyl (ASM), are synthetic functional analogs of SA.[8] They do not possess direct antimicrobial properties but instead activate the plant's innate SAR pathway, making them valuable tools for crop protection and fundamental research.[8][9][10]

1.1 Molecular Mechanism of BTH Action

BTH activates the SAR signal transduction pathway downstream of SA accumulation.[11] The core mechanism involves the master regulator protein, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[12][13]

  • NPR1 Activation: In unstimulated cells, NPR1 exists as an oligomer in the cytoplasm. Following treatment with BTH (mimicking an SA surge), cellular redox changes lead to the reduction of NPR1 into monomers.[13]

  • Nuclear Translocation: Monomeric NPR1 translocates to the nucleus.[5][13]

  • Transcriptional Reprogramming: In the nucleus, NPR1 interacts with TGA (TGACG motif-binding) transcription factors.[5][14] This interaction forms an enhanceosome complex on the promoters of defense-related genes, leading to their large-scale transcriptional activation.[15][16]

  • PR Gene Expression: The primary downstream targets are the Pathogenesis-Related (PR) genes, such as PR-1, PR-2, and PR-5.[11][12] The protein products of these genes have antimicrobial activities and contribute directly to the enhanced resistance state.

This signaling cascade is the foundation of BTH-induced resistance. The following protocols are designed to apply BTH effectively and to measure the key molecular and phenotypic outputs of this pathway.

BTH_SAR_Pathway cluster_outside Extracellular cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BTH Benzothiadiazole (BTH) (Applied Exogenously) NPR1_oli NPR1 Oligomer (Inactive) BTH->NPR1_oli Activates SAR Pathway NPR1_mono NPR1 Monomer (Active) NPR1_oli->NPR1_mono Redox Change (SA/BTH Signal) NPR1_nuc NPR1 Monomer NPR1_mono->NPR1_nuc Nuclear Translocation TGA TGA Transcription Factors NPR1_nuc->TGA Interacts with PR_Genes Pathogenesis-Related (PR) Genes (e.g., PR-1, PR-2, PR-5) TGA->PR_Genes Induces Expression PR_Proteins PR Proteins (Antimicrobial Activity) PR_Genes->PR_Proteins Transcription & Translation SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR Establishes

Caption: BTH activates the Systemic Acquired Resistance (SAR) pathway.

Experimental Protocols

The following protocols provide step-by-step methodologies for applying BTH derivatives and evaluating their efficacy in a model plant system like Arabidopsis thaliana.

2.1 Protocol: Foliar Spray Application of BTH

Principle: This protocol describes the most common method for applying BTH to induce SAR. The active ingredient is absorbed by the leaf tissue and transported systemically to activate defenses throughout the plant. Acibenzolar-S-methyl (ASM) is used here as a representative BTH derivative.

Materials:

  • Acibenzolar-S-methyl (ASM) wettable powder or granules

  • Surfactant (e.g., Silwet L-77 or Tween-20)

  • Deionized water

  • Pressurized spray bottle or atomizer

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Control plants (for mock treatment)

Procedure:

  • Prepare Stock Solution (e.g., 100 mM): Perform in a fume hood. Accurately weigh the required amount of ASM. For example, for 10 mL of a 100 mM stock of ASM (M.W. 210.2 g/mol ), weigh 21.02 mg. Dissolve in a small amount of acetone or DMSO before bringing to the final volume with deionized water. Note: Solubility can be limited; sonication may be required.

  • Prepare Working Solution: Dilute the stock solution in deionized water to the desired final concentration. A typical concentration range for Arabidopsis is 30-100 µM.

  • Add Surfactant: Add a surfactant to the working solution to ensure even leaf coverage. A final concentration of 0.01-0.02% (v/v) is recommended (e.g., 10-20 µL of Silwet L-77 per 100 mL of solution).

  • Prepare Mock Solution: Create a control solution containing only deionized water and the same concentration of surfactant (and solvent, if used) as the BTH working solution.

  • Application:

    • Treat one set of plants with the BTH working solution and a separate, identical set with the mock solution.

    • Spray the adaxial (upper) and abaxial (lower) leaf surfaces until runoff is just about to occur. Ensure complete and uniform coverage.

    • Keep the mock- and BTH-treated plants physically separated to prevent cross-contamination via volatilization.

  • Incubation: Place plants back in their growth chamber. The establishment of SAR typically requires 48-72 hours post-application before a pathogen challenge.[1]

2.2 Protocol: Disease Resistance Assay (Flood Inoculation)

Principle: This protocol assesses the protective effect of BTH treatment by challenging plants with a virulent bacterial pathogen, Pseudomonas syringae pv. tomato DC3000 (Pst DC3000). Disease severity is quantified by measuring bacterial growth within the leaf tissue.

Materials:

  • BTH-treated and mock-treated plants (from Protocol 2.1)

  • Pst DC3000 bacterial culture grown to mid-log phase (OD₆₀₀ ≈ 0.8)

  • 10 mM MgCl₂ (sterile)

  • Surfactant (Silwet L-77)

  • Spectrophotometer

  • Sterile petri dishes, 1 mL syringes, hole punch (0.5 cm diameter)

  • King's B (KB) agar plates with appropriate antibiotics (e.g., rifampicin)

Procedure:

  • Pathogen Preparation:

    • Centrifuge the Pst DC3000 culture (5000 x g for 10 min at 4°C).

    • Discard the supernatant and resuspend the bacterial pellet in sterile 10 mM MgCl₂.

    • Wash the pellet twice more with 10 mM MgCl₂.

    • Resuspend the final pellet in 10 mM MgCl₂ and adjust the OD₆₀₀ to 0.2, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

    • Add Silwet L-77 to the bacterial suspension to a final concentration of 0.02% (v/v).

  • Plant Inoculation (3 days post-BTH treatment):

    • Invert the entire pot of Arabidopsis plants into the bacterial suspension, ensuring all aerial tissues are submerged.

    • Hold for 2-3 minutes to allow bacterial entry through stomata.

    • Remove plants, allow excess liquid to drip off, and place them under a high-humidity dome for 24 hours to promote infection.

  • Quantification of Bacterial Growth (3 days post-inoculation):

    • Collect three leaf discs per plant using a sterile hole punch. Pool discs from the same treatment group (at least 3-4 plants per replicate).

    • Surface-sterilize the leaf discs by washing them in 70% ethanol for 30 seconds, followed by two rinses in sterile deionized water.

    • Place the discs in a microcentrifuge tube with 200 µL of 10 mM MgCl₂ and thoroughly crush them with a sterile pestle.

    • Create a 10-fold serial dilution series (10⁻¹, 10⁻², 10⁻³, 10⁻⁴) of the resulting homogenate in 10 mM MgCl₂.

    • Plate 100 µL of each dilution onto KB agar plates containing rifampicin (to select for Pst DC3000).

    • Incubate plates at 28°C for 48 hours.

  • Data Analysis:

    • Count the number of colonies on the plates.

    • Calculate the CFU per unit leaf area (e.g., CFU/cm²).

    • Compare the bacterial titers between mock-treated and BTH-treated plants. A significant reduction in bacterial growth in BTH-treated plants indicates successful induction of resistance.

2.3 Protocol: Gene Expression Analysis by RT-qPCR

Principle: This protocol provides molecular evidence of SAR activation by quantifying the transcript abundance of the key SAR marker gene, PR-1. An increase in PR-1 expression is a hallmark of a successful SAR response.[11][17]

Materials:

  • Leaf tissue from BTH- and mock-treated plants (harvested 48 hours post-treatment)

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for PR-1 and a reference gene (e.g., Actin or UBQ5)

Procedure:

  • Sample Collection & RNA Extraction:

    • Harvest at least 3 leaves per plant and immediately flash-freeze in liquid nitrogen.

    • Grind the tissue to a fine powder under liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio ≈ 2.0).

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix: combine SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM each), diluted cDNA template, and nuclease-free water.

    • Run the qPCR program: typically includes an initial denaturation step (e.g., 95°C for 3 min) followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s). Include a melt curve analysis at the end.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for PR-1 and the reference gene in both mock and BTH samples.

    • Calculate the relative expression of PR-1 using the ΔΔCq method. The fold change in the BTH-treated sample is calculated relative to the mock-treated sample, after normalization to the reference gene.

Experimental_Workflow cluster_setup Phase 1: Treatment cluster_molecular Phase 2A: Molecular Validation cluster_phenotypic Phase 2B: Phenotypic Assay cluster_conclusion Phase 3: Conclusion A1 Prepare Mock & BTH (30-100 µM) Solutions A2 Foliar Spray Application (Protocol 2.1) A1->A2 A3 Incubate Plants (48-72 hours) A2->A3 B1 Harvest Leaf Tissue (48h post-treatment) A3->B1 Molecular Analysis C1 Pathogen Challenge (Pst DC3000) (Protocol 2.2) A3->C1 Efficacy Testing B2 RNA Extraction & cDNA Synthesis B1->B2 B3 RT-qPCR for PR-1 Gene (Protocol 2.3) B2->B3 B4 Analyze Fold Change B3->B4 D1 Correlate PR-1 Induction with Disease Resistance B4->D1 C2 Incubate for Disease Development (3 days) C1->C2 C3 Quantify Bacterial Titer (CFU/cm²) C2->C3 C4 Analyze Disease Severity C3->C4 C4->D1

Caption: Experimental workflow for testing BTH derivative efficacy.

Data Interpretation & Expected Results

A successful experiment will demonstrate a clear correlation between the molecular and phenotypic data.

ParameterMock-Treated ControlBTH-TreatedExpected Outcome
PR-1 Gene Expression Basal/low level>10-fold inductionSignificant upregulation of PR-1 confirms SAR pathway activation.[18]
Bacterial Titer (CFU/cm²) High (e.g., 10⁷-10⁸)Low (e.g., 10⁵-10⁶)At least a 100-fold (2-log) reduction in bacterial growth demonstrates effective disease resistance.[11]
Visual Disease Symptoms Widespread chlorosis, water-soakingMinimal to no symptomsA clear visual difference in plant health between the two treatment groups.

Trustworthiness & Self-Validation: The mock-treated control group is essential for validating the results. Any observed effects in the BTH-treated group, such as increased PR-1 expression or reduced disease, can only be attributed to the chemical activator if these effects are absent in the control group that underwent identical physical manipulations (spraying) but without the active compound.

Conclusion

Benzothiadiazole derivatives are powerful tools for inducing Systemic Acquired Resistance in plants. By acting as functional mimics of salicylic acid, they activate a robust, NPR1-dependent signaling pathway that leads to the expression of defense-related genes and broad-spectrum disease resistance.[6][11] The protocols outlined in this guide provide a reliable framework for applying these compounds and rigorously assessing their biological activity through molecular and whole-plant assays. For researchers in crop protection and plant biology, these methods are fundamental to screening new derivatives, understanding the nuances of plant immunity, and developing novel strategies for sustainable agriculture.

References

Application Notes and Protocols for the Regioselective C-H Borylation of 2,1,3-Benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Benzothiadiazole and C-H Borylation

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-acceptor unit integral to the design of functional molecules.[1] Its unique electronic properties and rigid structure have led to its incorporation into a wide array of applications, from organic light-emitting diodes (OLEDs) and solar cells to fluorescent biological probes and pharmaceuticals.[1][2] In the realm of drug discovery, benzothiadiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

Despite its significance, the direct and selective functionalization of the BTD core, particularly on the benzenoid ring, has historically been a synthetic challenge.[1][2] Traditional methods often require harsh conditions or multi-step de novo syntheses, limiting the rapid exploration of structure-activity relationships (SAR).[1] The advent of transition-metal-catalyzed C-H activation has provided a paradigm shift, offering a more direct and atom-economical approach to modify complex organic molecules.

Among these transformative methodologies, iridium-catalyzed C-H borylation has emerged as a particularly powerful tool.[5][6] This reaction introduces a versatile boronate ester group onto an aromatic or heteroaromatic ring, which can then serve as a synthetic handle for a vast array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Chan-Lam).[7][8][9] The ability to selectively install a boryl group at a specific C-H bond on the benzothiadiazole nucleus opens up unprecedented avenues for the rapid diversification of this important scaffold, accelerating the discovery of novel materials and therapeutic agents.

This guide provides an in-depth exploration of the regioselective C-H borylation of benzothiadiazole, focusing on the mechanistic principles that govern selectivity and offering detailed, field-proven protocols for its successful implementation.

Mechanistic Insights: Understanding and Controlling Regioselectivity

The regioselectivity of iridium-catalyzed C-H borylation on the benzothiadiazole ring is a subtle interplay of electronic and steric factors. While arene C-H borylation is often governed by sterics, leading to reaction at the least hindered position, the electronic nature of the BTD core introduces additional layers of complexity.[10]

The generally accepted mechanism for iridium-catalyzed C-H borylation proceeds through an Ir(III)/Ir(V) catalytic cycle.[11][12] The active catalyst, typically an iridium(III)-tris(boryl) complex, undergoes oxidative addition into a C-H bond of the substrate to form an Ir(V) intermediate. This is followed by reductive elimination to furnish the borylated product and regenerate the active catalyst.[11]

In the case of unsubstituted benzothiadiazole, there are two distinct C-H bonds on the benzenoid ring: C4/C7 and C5/C6. While the C4-H is the most acidic proton, experimental evidence surprisingly shows a strong preference for borylation at the C5 position.[1][2] This counterintuitive selectivity is attributed to the inhibitory effect of the lone pair of electrons on the N3 atom of the thiadiazole ring.[1][2] This electronic repulsion disfavors the approach of the electrophilic iridium catalyst towards the adjacent C4 position, thereby directing the borylation to the more remote C5 position.

The choice of ligand on the iridium catalyst is paramount for achieving high yields and selectivity. Ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4phen) have been shown to be particularly effective in promoting the desired transformation.[2]

G cluster_cycle Catalytic Cycle cluster_selectivity Regioselectivity Factors Ir(III) [Ir(L)(Bpin)3] Active Catalyst Ir(V) Ir(V) Hydrido-Aryl Intermediate Ir(III)->Ir(V) Oxidative Addition of C-H Bond Product Borylated BTD Ir(V)->Product Reductive Elimination Product->Ir(III) Catalyst Regeneration BTD Benzothiadiazole (BTD) BTD->Ir(V) Substrate N3_lone_pair N3 Lone Pair (Inhibitory Effect) C4H C4-H (Most Acidic) N3_lone_pair->C4H Repulsion C5H C5-H (Favored Site) caption Figure 1. Iridium-catalyzed C-H borylation cycle and regioselectivity.

Caption: Figure 1. Iridium-catalyzed C-H borylation cycle and regioselectivity.

By carefully selecting the reaction conditions, it is also possible to achieve diborylation of the benzothiadiazole core, typically at the C4 and C6 positions.[1] More forcing conditions, such as higher catalyst loading and temperature, favor the formation of these diborylated products.[1][2]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing researchers with a robust starting point for the regioselective C-H borylation of benzothiadiazole.

Protocol 1: Mono-borylation of Benzothiadiazole at the C5 Position

This protocol is optimized for the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole.

Materials:

  • 2,1,3-Benzothiadiazole (BTD)

  • Bis(pinacolato)diboron (B2pin2)

  • [Ir(OMe)COD]2 (di-μ-methoxybis(1,5-cyclooctadiene)diiridium(I))

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4phen)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2,1,3-benzothiadiazole (0.5 mmol, 1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(OMe)COD]2 (1.5 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (3.0 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (0.2 M) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS analysis of an aliquot quenched with wet diethyl ether.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 5-borylated benzothiadiazole as a solid.

Expected Outcome: This protocol typically yields the C5-monoborylated product in good to excellent yields, with minor amounts of other borylated isomers.[1][2]

Protocol 2: Di-borylation of Benzothiadiazole at the C4 and C6 Positions

This protocol is designed to favor the formation of 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole.

Materials:

  • Same as Protocol 1

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2,1,3-benzothiadiazole (0.5 mmol, 1.0 equiv), bis(pinacolato)diboron (2.5 equiv), [Ir(OMe)COD]2 (3.0 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (6.0 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (0.2 M) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 24-48 hours.

  • Monitoring and Work-up: Follow the same procedure as in Protocol 1.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome: These more forcing conditions promote the formation of the 4,6-diborylated product as the major component.[1][2]

G cluster_workflow Experimental Workflow Setup 1. Reaction Setup (BTD, B2pin2, Ir catalyst, Ligand) Solvent 2. Add Anhydrous Solvent Setup->Solvent Reaction 3. Heat under Inert Atmosphere Solvent->Reaction Monitor 4. Monitor Progress (TLC/GC-MS) Reaction->Monitor Workup 5. Quench and Concentrate Monitor->Workup Reaction Complete Purify 6. Column Chromatography Workup->Purify Product Isolated Product Purify->Product caption Figure 2. General experimental workflow for C-H borylation.

Caption: Figure 2. General experimental workflow for C-H borylation.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the regioselective C-H borylation of benzothiadiazole.

ProductCatalyst Loading (mol%)Ligand Loading (mol%)B2pin2 (equiv)Temperature (°C)Typical Yield (%)Major IsomerReference
C5-Mono-borylated BTD 1.53.01.280645-Boryl[1][2]
C4,C6-Di-borylated BTD 3.06.02.5100High4,6-Diboryl[1][2]

Troubleshooting and Considerations

  • Moisture and Air Sensitivity: The iridium catalyst and B2pin2 are sensitive to moisture and air. All manipulations should be performed under an inert atmosphere using anhydrous solvents.

  • Ligand Choice: While Me4phen is highly effective, other bipyridine or phenanthroline ligands can be screened to optimize the reaction for substituted benzothiadiazole derivatives.[2]

  • Over-borylation: In the mono-borylation protocol, the formation of di-borylated products can be minimized by carefully controlling the stoichiometry of B2pin2 and the reaction time.

  • Purification: Borylated products can sometimes be unstable on silica gel. It is advisable to use deactivated silica gel or perform the chromatography quickly.

Conclusion

The regioselective C-H borylation of benzothiadiazole represents a powerful and versatile strategy for the functionalization of this important heterocyclic scaffold. By understanding the mechanistic principles that govern regioselectivity and by employing robust experimental protocols, researchers can readily access a wide range of novel borylated BTD derivatives. These intermediates are poised to accelerate the development of next-generation organic materials and therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3-Benzothiadiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,3-Benzothiadiazole-5-carboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yields. My insights are drawn from established literature and practical experience in heterocyclic chemistry.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges. The molecule's architecture, featuring the somewhat unstable 1,2,3-thiadiazole ring fused to a benzene ring bearing an electron-withdrawing aldehyde group, requires careful control of reaction conditions. Low yields, side-product formation, and purification difficulties are common hurdles. This guide will address these issues in a practical, question-and-answer format, focusing on the two primary synthetic strategies:

  • Linear Synthesis: Construction of the benzothiadiazole ring from a pre-functionalized benzene precursor, typically involving a diazotization reaction.

  • Convergent Synthesis (Late-Stage Functionalization): Formation of the 1,2,3-benzothiadiazole core followed by the introduction of the carboxaldehyde group at the C5 position.

Troubleshooting Guide: Improving Your Yield

This section is structured to address specific problems you may encounter during your synthesis.

Scenario 1: Low Yield in Diazotization-Cyclization Route

Question: I'm attempting to synthesize this compound via the diazotization of 3-amino-4-mercaptobenzaldehyde, but my yields are consistently low (<20%). What are the most likely causes and how can I improve this?

Answer: This is a very common issue. The diazotization of aromatic amines, especially those with electron-withdrawing groups like an aldehyde, can be challenging due to the instability of the resulting diazonium salt.[1][2] Here’s a systematic approach to troubleshooting:

1. Strict Temperature Control is Non-Negotiable:

  • The Problem: Aryl diazonium salts are notoriously unstable at elevated temperatures. Decomposition leads to a complex mixture of byproducts, often appearing as a dark, oily residue with gas evolution (N₂).[1]

  • The Solution: Maintain a reaction temperature of 0-5 °C throughout the diazotization process. This includes the addition of sodium nitrite and the subsequent cyclization. Use an ice-salt bath for consistent cooling.

    • Pro-Tip: Pre-cool all your reagents and solvents before use.

2. In Situ Generation and Immediate Use of Nitrous Acid:

  • The Problem: Nitrous acid (HONO), generated from sodium nitrite and a strong acid, is also unstable.[3] Any delay between its generation and reaction with the amine can lead to decomposition and lower effective concentration.

  • The Solution: Add the sodium nitrite solution slowly and dropwise to the acidic solution of your amine. This ensures that the nitrous acid is consumed as it is formed.

3. The Critical Role of Acidity:

  • The Problem: Insufficient acidity can lead to unwanted side reactions, such as the coupling of the diazonium salt with the unreacted amine to form diazoamino compounds (triazenes).[4]

  • The Solution: Use a sufficient excess of a strong, non-nucleophilic acid. While hydrochloric acid is common, consider using tetrafluoroboric acid (HBF₄) to form the more stable tetrafluoroborate diazonium salt, which can sometimes be isolated.[2]

4. Purity of the Starting Material:

  • The Problem: The starting material, 3-amino-4-mercaptobenzaldehyde, is susceptible to oxidation, where the thiol group can form disulfides. This oxidized impurity will not cyclize correctly.

  • The Solution: Ensure the purity of your starting material. If possible, use freshly prepared or purified 3-amino-4-mercaptobenzaldehyde. You can check for disulfide impurities using techniques like ¹H NMR or mass spectrometry.

Experimental Protocol: Optimized Diazotization-Cyclization

  • Dissolve 1.0 equivalent of 3-amino-4-mercaptobenzaldehyde in a suitable acid (e.g., 3 M HCl) and cool the solution to 0 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of 1.1 equivalents of sodium nitrite in cold water.

  • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete diazotization.

  • Monitor the reaction for the disappearance of the starting amine (e.g., by TLC).

  • Proceed immediately with the work-up and purification.

dot

diazotization_troubleshooting start Low Yield in Diazotization temp Is Temperature strictly 0-5°C? start->temp acid Is Acid in Sufficient Excess? temp->acid Yes failure Persistent Low Yield temp->failure No, adjust cooling nitrite Is NaNO₂ Added Slowly? acid->nitrite Yes acid->failure No, increase acid conc. sm_purity Is Starting Material Pure? nitrite->sm_purity Yes nitrite->failure No, slow down addition success Improved Yield sm_purity->success Yes sm_purity->failure No, purify starting material CH_Functionalization_Workflow cluster_0 Step 1: C-H Borylation cluster_1 Step 2: Formylation start 1,2,3-Benzothiadiazole borylation Ir-catalyzed C-H Borylation (B₂pin₂, [Ir(OMe)COD]₂, ligand) start->borylation borylated_product 5-Boryl-1,2,3-benzothiadiazole borylation->borylated_product formylation Conversion to Aldehyde (e.g., Pd-catalyzed carbonylation) borylated_product->formylation final_product This compound formylation->final_product

References

Technical Support Center: Purification of 1,2,3-Benzothiadiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) concerning the purification of 1,2,3-Benzothiadiazole-5-carboxaldehyde, a key building block in medicinal chemistry and materials science. Our goal is to equip you with the necessary expertise to overcome common purification challenges and ensure the high purity of your compound for downstream applications.

Introduction: The Critical Role of Purity

This compound is a versatile heterocyclic aldehyde. The purity of this reagent is paramount, as impurities can lead to side reactions, lower yields of target molecules, and inaccurate biological or physical data. Common impurities include the corresponding carboxylic acid (formed by oxidation), the starting alcohol from its synthesis, and other reaction byproducts.[1] This guide details robust methods to isolate this compound in high purity.

Compound Profile

A clear understanding of the physical properties of this compound is essential for selecting and optimizing a purification strategy.

PropertyValueSource
CAS Number 394223-15-5[2]
Molecular Formula C₇H₄N₂OS[2]
Molecular Weight 164.18 g/mol [2]
Appearance Off-white to light yellow powder[3]
Melting Point 90 °C[4]
Boiling Point 291.9 °C at 760 mmHg[4]
Solubility Soluble in many organic solvents like chloroform, dichloromethane, and ethyl acetate.[5]

Purification Methodologies: A Comparative Overview

The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification. Below is a decision-making workflow to guide your selection.

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_acidic Are acidic impurities the main concern? (e.g., corresponding carboxylic acid) is_solid->is_acidic No recrystallization Recrystallization is_solid->recrystallization Yes is_polar Are impurities of different polarity? is_acidic->is_polar No bicarb_wash Aqueous Bicarbonate Wash is_acidic->bicarb_wash Yes is_non_aldehyde Are there significant non-aldehyde impurities? is_polar->is_non_aldehyde No column Column Chromatography is_polar->column Yes bisulfite Bisulfite Adduct Formation is_non_aldehyde->bisulfite Yes bicarb_wash->is_polar Column_Chromatography_Workflow start Prepare Silica Gel Slurry pack Pack the Column start->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

References

Technical Support Center: Troubleshooting Side Reactions in the Herz Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Herz synthesis of benzothiadiazoles and related compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction. Here, we address common challenges, particularly the emergence of side reactions, by providing in-depth, mechanism-based troubleshooting in a direct question-and-answer format. Our goal is to equip you with the expertise to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets with higher purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions about the Herz reaction to provide a foundational understanding.

Q1: What is the Herz reaction and what are its primary applications?

The Herz reaction, first reported by Richard Herz, is a chemical transformation that converts an aniline or a substituted aniline into a benzo[1][2][3]dithiazolium salt, commonly known as a "Herz salt".[2] This reaction is accomplished by treating the aniline with disulfur dichloride (S₂Cl₂).[2]

The resulting Herz salts are versatile synthetic intermediates.[2] Their primary utility lies in their subsequent conversion to other valuable compounds. For instance, hydrolysis of Herz salts provides a rapid and scalable route to ortho-aminothiophenols, which are crucial building blocks for pharmaceuticals and dyes.[2] The Herz salts themselves and their derivatives have also garnered significant interest in materials science for their unique electronic properties, finding applications as organic radicals and semiconductors.[2]

Q2: What are the most common side reactions I should be aware of during a Herz synthesis?

The most frequently encountered and often most problematic side reaction is the chlorination of the aromatic ring .[2] This typically occurs at the para-position relative to the original amino group.[2] In some cases, existing substituents at the para-position, such as nitro groups, can even be replaced by chlorine.[2]

Other common issues include:

  • Formation of complex mixtures and tars: This can result from poorly controlled reaction conditions, excess reagent, or the inherent instability of starting materials or products.

  • Incomplete reaction: Leaving unreacted aniline in the mixture, which complicates purification.

  • Premature hydrolysis of the Herz salt: If the desired product is the salt itself, exposure to water during workup can lead to the formation of the corresponding S-oxide or the ring-opened aminothiophenol.[2]

Q3: My reaction mixture turned into a dark, intractable tar. What likely went wrong?

The formation of a tar-like substance is a common sign of an uncontrolled reaction. The Herz reaction is exothermic, and the interaction of anilines with sulfur monochloride can be vigorous.

Causality:

  • Poor Temperature Control: Adding the sulfur monochloride too quickly without adequate cooling can cause the reaction temperature to spike, leading to polymerization and decomposition of the starting materials and products.

  • Incorrect Stoichiometry: Using a large excess of sulfur monochloride can promote side reactions and decomposition pathways. While an excess is typically required (often 5-7 equivalents), a gross excess can be detrimental.[2]

  • Reactive Substituents: Certain substituents on the aniline ring may not be stable to the reaction conditions, leading to decomposition.

Preventative Measures:

  • Controlled Reagent Addition: Add the disulfur dichloride (S₂Cl₂) dropwise to the solution of aniline.

  • Maintain Low Temperature: Use an ice bath or other cooling system to keep the reaction temperature between 0-10 °C during the addition.

  • Adequate Stirring: Ensure the reaction mixture is stirring efficiently to dissipate heat and ensure homogeneity.

Section 2: Troubleshooting Guide: Unwanted Aromatic Chlorination

This is the most prevalent side reaction. Understanding its mechanism is key to preventing it.

Q4: I've isolated my product, but NMR and Mass Spec show a significant amount of a chlorinated species. What is the cause?

The presence of a chlorinated byproduct is a classic issue in the Herz reaction. The chlorination almost always occurs at the para-position to the nitrogen atom.

Mechanism of Side Reaction: The chlorinating agent is not the disulfur dichloride (S₂Cl₂) itself, but rather free chlorine (Cl₂) generated in situ. A postulated mechanism suggests that the protonated Herz salt intermediate can react with excess S₂Cl₂ to liberate Cl₂, which then participates in a standard electrophilic aromatic substitution on another molecule of the product or starting material.[2]

Below is a diagram illustrating the main Herz reaction pathway and the competing chlorination side reaction.

Herz_Reaction_and_Side_Reaction Figure 1: Herz Reaction & Chlorination Pathway cluster_main Main Reaction cluster_side Side Reaction Aniline Aniline (or substituted aniline) Intermediate Reaction Intermediate Aniline->Intermediate + S₂Cl₂ S2Cl2 S₂Cl₂ (Disulfur Dichloride) HerzSalt Desired Product: Herz Salt Intermediate->HerzSalt Cyclization Chlorine Free Chlorine (Cl₂) Generated in situ Intermediate->Chlorine + Excess S₂Cl₂ (postulated) ChlorinatedProduct Side Product: Chlorinated Herz Salt HerzSalt->ChlorinatedProduct + Cl₂ (Electrophilic Substitution)

Caption: Figure 1: The main Herz reaction leading to the desired salt and the side pathway showing the generation of free chlorine, which leads to the unwanted chlorinated byproduct.

Q5: How can I modify my experimental protocol to minimize or eliminate this chlorination?

Minimizing chlorination requires careful control of reaction parameters to disfavor the generation of free chlorine.

Protocol-Based Solutions:

  • Stoichiometry: While an excess of S₂Cl₂ is necessary, using a vast excess (e.g., >7 equivalents) can increase the rate of chlorine generation. Carefully optimize the amount of S₂Cl₂ used for your specific substrate.

  • Reaction Time: Shorter reaction times are generally preferable. The formation of the Herz salt is often rapid, while the subsequent chlorination may be slower. Monitor the reaction by TLC (if possible) or run time-course studies to determine the point of maximum desired product formation before significant side product appears.

  • Solvent Choice: The reaction is typically performed in acetic acid, but other solvents like toluene or DMF can be explored. The polarity and coordinating ability of the solvent can influence the stability of intermediates and the reaction pathway.

Experimental Protocol: Minimizing Chlorination in Herz Synthesis

This protocol provides a starting point for optimization.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the substituted aniline (1.0 eq).

  • Solvent: Add the chosen solvent (e.g., glacial acetic acid, ~5-10 mL per gram of aniline).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Preparation: In the dropping funnel, place disulfur dichloride (S₂Cl₂, 5.0 eq) diluted with a small amount of the reaction solvent.

  • Controlled Addition: Add the S₂Cl₂ solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by taking small aliquots, quenching them carefully (e.g., in cooled ether), and analyzing by TLC or LC-MS.

  • Workup: Once the starting material is consumed and before significant chlorination is observed, proceed with the workup. This typically involves filtration to collect the precipitated Herz salt, followed by washing with a non-polar solvent (like hexane or ether) to remove impurities.

Data Summary: Effect of Conditions on Chlorination

The following table summarizes qualitative effects of parameter changes on the desired reaction versus the side reaction.

ParameterChangeEffect on Herz Salt FormationEffect on ChlorinationRecommendation
S₂Cl₂ Stoichiometry Increase↑ (to a point)↑↑ (significantly)Use the lowest effective excess (start at ~5 eq.).
Reaction Time Increase→ (plateaus)↑ (increases over time)Monitor reaction and stop once starting material is gone.
Temperature Increase↑↑Maintain low temperature (0-10 °C) during addition.
Section 3: Troubleshooting Guide: Premature Hydrolysis of the Herz Salt

If your goal is to isolate the Herz salt, preventing its reaction with water is critical.

Q6: My yield of the Herz salt is very low, and I've isolated a different compound, possibly an aminothiophenol. What happened?

Herz salts are reactive electrophiles and are susceptible to hydrolysis.[2] Exposure to water, especially under neutral or alkaline conditions, can cause rapid ring-opening to form the corresponding 2-aminothiophenol, often via an S-oxide intermediate.[2]

Hydrolysis_Pathway Figure 2: Hydrolysis of Herz Salt HerzSalt Herz Salt (Dithiazolium Cation) SOxide S-Oxide Intermediate HerzSalt->SOxide + H₂O Water H₂O HydrolysisProduct Hydrolysis Product: 2-Aminothiophenol SOxide->HydrolysisProduct Ring Opening Base Base (OH⁻) Base->SOxide Base->HydrolysisProduct Catalyzes

Caption: Figure 2: The pathway for the hydrolysis of a Herz salt, which is often catalyzed by base, leading to the formation of a 2-aminothiophenol.

Q7: How can I improve the isolation of the unstable Herz salt?

The key is to rigorously exclude water throughout the reaction and workup.

Protocol-Based Solutions:

  • Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Acidic Workup: Herz salts are generally more stable in acidic conditions.[2] If an aqueous workup is unavoidable, ensure it is performed with cold, acidic water (e.g., dilute HCl).

  • Aprotic Solvents: For washing the isolated salt, use anhydrous aprotic solvents like diethyl ether, dichloromethane, or hexane.

  • Drying and Storage: Dry the isolated Herz salt thoroughly under high vacuum and store it in a desiccator under an inert atmosphere.

Section 4: General Troubleshooting Workflow

When a reaction doesn't proceed as expected, a systematic approach to diagnosis is essential. Use the following workflow to identify and solve problems.

Troubleshooting_Workflow Figure 3: General Troubleshooting Workflow Start Reaction Outcome Unsatisfactory Analyze Analyze Crude Mixture (TLC, LC-MS, Crude ¹H NMR) Start->Analyze Identify Identify Components: Starting Material, Product, Byproducts Analyze->Identify NoProduct Problem: No Product / Low Conversion Identify->NoProduct Low Yield? SideProduct Problem: Side Product(s) Formed Identify->SideProduct Extra Spots/Peaks? Decomposition Problem: Decomposition / Tar Identify->Decomposition Intractable Mixture? Sol_Reactivity Check Reagent Quality (S₂Cl₂) Increase Temperature or Time NoProduct->Sol_Reactivity Yes Sol_Chlorination See Section 2: Reduce S₂Cl₂ eq., Time, Temp. SideProduct->Sol_Chlorination Chlorinated? Sol_Hydrolysis See Section 3: Use Anhydrous Conditions SideProduct->Sol_Hydrolysis Hydrolyzed? Sol_Decomposition See FAQ Q3: Improve Temp. Control Ensure Slow Addition Decomposition->Sol_Decomposition Yes

Caption: Figure 3: A systematic workflow to diagnose and address common issues encountered during the Herz synthesis.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of Benzothiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of benzothiadiazoles (BTDs). This resource is designed for researchers, scientists, and professionals in drug development who are working with this privileged electron-accepting scaffold.[1][2][3] The unique electronic properties of the BTD core make it a valuable component in materials science and medicinal chemistry, but its functionalization can present specific challenges.[1][2][3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles and optimize your reaction outcomes. The information herein is based on established literature and practical field experience.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and issues encountered when performing palladium-catalyzed cross-coupling reactions with benzothiadiazole substrates.

Q1: My reaction is sluggish or shows no conversion. What are the first things to check?

A1: Low reactivity in these systems often points to a few key factors:

  • Catalyst Activity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and any phosphine ligands are fresh and have been stored under an inert atmosphere.[4] Palladium catalysts, especially in solution, can be sensitive to air and moisture, leading to deactivation. The in situ generation of the active Pd(0) catalyst is a critical step that can be influenced by the choice of precursor, ligand, and base.[4][5]

  • Inert Atmosphere: The Sonogashira coupling, in particular, is sensitive to oxygen, which can lead to the unwanted homocoupling of the alkyne partner (Glaser-Hay coupling).[6] Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Solvent and Reagent Purity: Use anhydrous and degassed solvents. Water can act as a proton source, leading to hydrodehalogenation of your starting material.[4]

  • Substrate Reactivity: The nature of the halogen on the benzothiadiazole ring plays a significant role. The general reactivity order is I > Br > Cl.[6][7] If you are using a bromide or chloride, more forcing conditions (higher temperature, more active catalyst system) may be necessary compared to an iodide.[6]

Q2: I'm observing significant dehalogenation of my benzothiadiazole starting material. How can I minimize this side reaction?

A2: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common and frustrating side reaction.[7][8] It typically arises from the formation of a palladium-hydride (Pd-H) species.[7] Here’s how to address it:

  • Choice of Base: The base is a critical parameter. Stronger bases can sometimes promote the formation of Pd-H species. Consider switching to a weaker, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4]

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphine ligands (e.g., SPhos, XPhos), can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[4]

  • Anhydrous Conditions: Strictly anhydrous conditions are crucial to minimize proton sources that can lead to hydrodehalogenation.[4]

  • Temperature Control: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the cross-coupling.[4]

Q3: I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity?

A3: Achieving selective mono- or di-functionalization of di-halogenated benzothiadiazoles requires careful control of reaction conditions.

  • Stoichiometry: To favor mono-substitution, use a slight excess of the di-halobenzothiadiazole relative to the coupling partner. Conversely, for di-substitution, use an excess of the coupling partner.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mono-substitution. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized.

  • Catalyst and Ligand Loading: Lowering the catalyst and ligand loading can sometimes improve selectivity for the mono-arylated product.

  • Solvent Effects: The choice of solvent can influence selectivity. For instance, in some direct (het)arylation reactions of 4,7-dibromobenzo[c][1][9][10]thiadiazole, the solvent can affect the ratio of mono- to bis-arylated products.[9]

Q4: My purification is difficult due to residual tin byproducts from a Stille coupling. What are the best practices for removal?

A4: Organotin compounds are toxic, and their byproducts can be challenging to remove.[11][12]

  • Aqueous Workup: A common method is to wash the organic layer with an aqueous solution of KF or NH₄F. The fluoride ions will react with the tin byproducts to form insoluble tin fluorides that can be removed by filtration.

  • Column Chromatography: While standard silica gel chromatography can be effective, sometimes the tin byproducts co-elute with the product. In such cases, consider using a different stationary phase or a gradient elution with a more polar solvent system.

  • Alternative Coupling Reactions: If tin removal remains a persistent issue, consider alternative C-C bond-forming reactions like the Suzuki-Miyaura coupling, which uses generally less toxic and more easily removable boronic acids or esters.[11]

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific cross-coupling reactions involving benzothiadiazoles.

Guide 1: Optimizing Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for C-C bond formation.[13] However, its success with benzothiadiazoles depends on careful optimization.[13]

Common Issues & Solutions
IssuePotential Cause(s)Troubleshooting Steps
Low Yield - Inactive catalyst or ligand- Inappropriate base- Slow transmetalation- Use a pre-catalyst or ensure the active Pd(0) species is generated effectively.[5]- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[14]- Ensure the quality of the boronic acid/ester. A slow transmetalation can allow for side reactions like dehalogenation.[7]
Homocoupling of Boronic Acid - Presence of oxidants (e.g., air)- High temperatures- Thoroughly degas the reaction mixture.- Lower the reaction temperature.
Dehalogenation - Protic impurities- Unsuitable base or ligand- Use anhydrous solvents and reagents.[4]- Switch to a weaker base and a bulky, electron-rich ligand.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the benzothiadiazole halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).[7]

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water).[7]

  • Degassing: Further degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles.[7]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Guide 2: Troubleshooting Sonogashira Coupling

The Sonogashira coupling is a powerful tool for introducing alkynyl moieties onto the benzothiadiazole core.[1]

Common Issues & Solutions
IssuePotential Cause(s)Troubleshooting Steps
No Reaction - Inactive catalyst (Pd or Cu)- Oxygen contamination- Low substrate reactivity- Use fresh, high-purity catalysts. Ensure the Cu(I) source is not oxidized.[6]- Maintain a strict inert atmosphere.[6]- For bromo or chloro substrates, consider higher temperatures or a more active catalyst system.[6]
Alkyne Homocoupling (Glaser-Hay) - Presence of oxygen- Excess copper catalyst- Rigorously exclude oxygen from the reaction.[6]- Reduce the amount of copper co-catalyst.
Low Yield - Poor solubility- Inappropriate base/solvent system- Consider a co-solvent like THF or DMF to improve solubility.[6]- An amine base like triethylamine or diisopropylamine can often serve as both the base and solvent.[6]
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Preparation: To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[15]

  • Reagent Addition: Add the benzothiadiazole halide (1.0 eq.) and the anhydrous, degassed solvent (e.g., THF, DMF, or an amine base).[15]

  • Substrate Addition: Add the amine base (if not used as the solvent, e.g., Et₃N, 2-3 eq.) and the terminal alkyne (1.0-1.2 eq.).[15]

  • Reaction: Stir the mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.[15]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[15]

Guide 3: Navigating Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, which is crucial for synthesizing many biologically active molecules.[16]

Common Issues & Solutions
IssuePotential Cause(s)Troubleshooting Steps
Low Conversion - Sterically hindered amine or aryl halide- Inappropriate ligand-base combination- Catalyst inhibition- Screen a variety of bulky, electron-rich phosphine ligands.[16]- The choice of base is critical and often depends on the specific substrates and ligand. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃.[17][18]- Ensure high purity of reagents, as some functional groups can inhibit the catalyst.
Side Reactions - Hydrodehalogenation- Competitive C-O or C-S coupling- Optimize the base and ligand to favor C-N bond formation.[4]- If the substrate contains hydroxyl or thiol groups, protection may be necessary.
Difficulty with Ammonia - Strong coordination of ammonia to the palladium center- Use an ammonia equivalent, such as a benzophenone imine or a silylamide, followed by hydrolysis.[16]

III. Visualizing Key Processes

The Catalytic Cycle of Cross-Coupling

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions like Suzuki and Stille.

Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Regenerates Catalyst Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for troubleshooting low-yielding reactions.

Troubleshooting Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Catalyst, Ligand, Solvents) Start->Check_Reagents Check_Conditions Confirm Anhydrous & Inert Conditions Check_Reagents->Check_Conditions Reagents OK Optimize_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Check_Conditions->Optimize_Base Conditions OK Optimize_Ligand Screen Ligands (Bulky, Electron-Rich) Optimize_Base->Optimize_Ligand No Improvement Success Improved Yield Optimize_Base->Success Improvement Optimize_Temp Adjust Temperature Optimize_Ligand->Optimize_Temp No Improvement Optimize_Ligand->Success Improvement Optimize_Temp->Success Improvement

Caption: Decision tree for troubleshooting low-yielding reactions.

IV. References

  • Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][2][9]thiadiazole). (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2024). The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2024). ACS Publications. Retrieved from --INVALID-LINK--

  • Bhujbala, Y., Vadagaonkara, K., Koria, S., & Kapdia, A. R. (n.d.). Room temperature Palladium-Catalyzed C H Functionalization of Ben- zothiazole with Iodo(Hetero)Arenes. ChemRxiv. Retrieved from --INVALID-LINK--

  • Ligand Combination Approach in Pd Catalyzed Direct C‐H Arylation of Benzothiazole and Benzoxazole. (2021). ResearchGate. Retrieved from --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from --INVALID-LINK--

  • Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. (n.d.). CovaSyn. Retrieved from --INVALID-LINK--

  • Kori, S., et al. (2022). Room temperature HFIP/Ag-promoted palladium-catalyzed C–H functionalization of benzothiazole with iodoarenes. Chemical Communications, 58, 847-850. Retrieved from --INVALID-LINK--

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Comparative analysis of the synthetic routes to substituted benzothiadiazoles. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings. (2016). ACS Publications. Retrieved from --INVALID-LINK--

  • Optimization of the Suzuki cross-coupling reaction to obtain 8a. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Stille reaction. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Retrieved from --INVALID-LINK--

  • The Mechanisms of the Stille Reaction. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Direct C–H Alkylation of Benzothiadiazoles via Organic Photoredox Catalysis. (2024). ACS Publications. Retrieved from --INVALID-LINK--

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • How to avoid dehalogenation side reactions in Suzuki coupling. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for Sonogashira Coupling with 2,4-Dibromofuran. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Optimization in reaction conditions for Suzuki coupling reactions... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. Retrieved from --INVALID-LINK--

  • Effect of Benzothiadiazole-Based π-Spacers on Fine-Tuning of Optoelectronic Properties of Oligothiophene-Core Donor Materials for Efficient Organic Solar Cells: A DFT Study. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction. (2024). PubMed. Retrieved from --INVALID-LINK--

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2015). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). eScholarship. Retrieved from --INVALID-LINK--

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2020). Organic Chemistry Frontiers. Retrieved from --INVALID-LINK--

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology. Retrieved from --INVALID-LINK--

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (2020). MDPI. Retrieved from --INVALID-LINK--

  • Optimization of the Suzuki-Miyaura coupling and triazole isomerization. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved from --INVALID-LINK--

  • Stille Cross-Coupling. (2025). J&K Scientific LLC. Retrieved from --INVALID-LINK--

  • Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • Photoactive benzothiadiazole-N-heterocycle derivatives: synthesis, photophysics and water sensing in organic solvents. (2021). New Journal of Chemistry. Retrieved from --INVALID-LINK--

References

Technical Support Center: Navigating the Functionalization of the 2,1,3-Benzothiadiazole (BTD) Core

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthetic functionalization of the 2,1,3-benzothiadiazole (BTD) core. This resource is designed for researchers, medicinal chemists, and materials scientists who are leveraging this privileged electron-acceptor scaffold. The inherent electronic properties of the BTD ring present unique challenges in achieving desired substitution patterns. This guide provides troubleshooting strategies and in-depth answers to common questions encountered during experimental work, grounded in mechanistic principles and field-proven solutions.

Section 1: Frequently Asked Questions on Foundational Challenges

This section addresses the most common hurdles related to the intrinsic reactivity of the benzothiadiazole core.

Question 1: Why is direct electrophilic aromatic substitution on the unsubstituted BTD core so challenging, and what can I do about it?

Answer: The primary challenge stems from the electron-deficient nature of the BTD scaffold. The fused thiadiazole ring is strongly electron-withdrawing, which deactivates the attached benzene ring towards attack by electrophiles.[1] Consequently, electrophilic aromatic substitution reactions, such as nitration or halogenation, typically require harsh conditions (e.g., strong acids, high temperatures) to proceed.[1][2]

  • Causality: This deactivation increases the activation energy for the formation of the sigma complex (the rate-determining step in electrophilic aromatic substitution), slowing the reaction dramatically compared to more electron-rich aromatics.

  • Troubleshooting & Strategy:

    • Forced Conditions: For nitration, a common approach is using a mixture of concentrated sulfuric and nitric acid.[1] For bromination, elemental bromine in a strong acid like hydrobromic acid is often required.[3] Be prepared for potentially lower yields and the need for rigorous purification.

    • Regioselectivity Issues: These harsh conditions can lead to poor regioselectivity, often yielding a mixture of 4- and 7-substituted products, which can be difficult to separate.[2] The 4-position is generally favored due to it being the most acidic proton on the ring.[2][4]

    • Alternative: De Novo Synthesis: For many complex substitution patterns, especially at the C5 and C6 positions, it is often more practical to build the BTD ring from an already functionalized 1,2-diaminobenzene precursor.[2]

Question 2: I am struggling to achieve functionalization at the C5 and C6 positions. Are there any direct methods available?

Answer: The C5 and C6 positions of the BTD core are notoriously difficult to functionalize directly using classical methods.[2] Traditional electrophilic substitution and stoichiometric metalation strategies overwhelmingly favor the C4 and C7 positions.[4] However, recent advances in C-H functionalization have opened new avenues.

  • Expert Insight: The lack of reactivity at C5/C6 is due to a combination of electronic factors and the directing effects of the fused heterocyclic ring. For a long time, accessing these positions required a multi-step de novo synthesis, which limited the exploration of asymmetrically substituted BTDs.[2][4]

  • Modern Solution: Iridium-Catalyzed C-H Borylation: A breakthrough methodology involves the use of iridium catalysts to perform regioselective C-H borylation. By carefully tuning the reaction conditions, one can direct borylation to the C5 position.[4][5]

    • Mild Conditions (Conditions A in[4]): Favor mono-borylation at the C5 position.

    • Forcing Conditions (Conditions B in[4]): Lead to diborylated products, with a strong preference for the 4,6-diboryl derivative.[2][4]

  • Utility: These borylated intermediates are exceptionally versatile and can be used in subsequent Suzuki-Miyaura cross-coupling reactions to install a wide variety of substituents at these previously inaccessible positions.[4][6]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Stille couplings, are the workhorses for elaborating the BTD core, typically starting from 4,7-dibromo-2,1,3-benzothiadiazole.[1][3] However, these reactions are not without their challenges.

Question 3: My Suzuki-Miyaura coupling reaction with 4,7-dibromo-BTD has a very low yield. What are the common causes and how can I fix it?

Answer: Low yields in Suzuki couplings involving BTD are a frequent issue. The problem can often be traced to the stability of the reagents, the choice of catalyst system, or suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

  • Mechanistic Insight: The Suzuki reaction requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then participates in the transmetalation step with the palladium center.[7] If any component of the catalytic cycle is inhibited or if side reactions dominate, the overall yield will suffer.

The following flowchart provides a logical decision-making process for troubleshooting these issues.

G Troubleshooting Low Yield in BTD Suzuki Coupling Start Low Yield Observed CheckReagents Verify Reagent Quality - Boronic acid stable? - Solvent anhydrous/degassed? - Base purity? Start->CheckReagents CheckReagents->Start Reagents Poor OptimizeBase Optimize Base - Try stronger base (e.g., K3PO4, Cs2CO3) - Screen different bases CheckReagents->OptimizeBase Reagents OK OptimizeLigand Optimize Catalyst/Ligand - Screen phosphine ligands (e.g., SPhos, XPhos) - Increase catalyst loading (2-5 mol%) OptimizeBase->OptimizeLigand OptimizeTemp Adjust Temperature - Incrementally increase temp (e.g., 80°C -> 110°C) - Monitor for decomposition OptimizeLigand->OptimizeTemp Decomposition Decomposition or Side Reactions Dominant? OptimizeTemp->Decomposition Success Yield Improved Decomposition->Success No LowerTemp Lower Temperature or Use Milder Base (e.g., K2CO3) Decomposition->LowerTemp Yes LowerTemp->OptimizeLigand

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Question 4: I am observing significant amounts of homocoupled boronic acid and dehalogenated starting material as byproducts. Why does this happen?

Answer: These are two of the most common side reactions in Suzuki-Miyaura coupling.[8][9]

  • Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle for homocoupling.[9]

    • Solution: Ensure your reaction solvent is thoroughly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction.

  • Dehalogenation (Proto-debromination): This is the replacement of a bromine atom on the BTD core with a hydrogen atom. This side reaction can occur if there are sources of hydride that compete with the boronic acid in the reaction.[9] The base or solvent can sometimes act as a hydride source.

    • Solution: Carefully select your base and solvent system. Using anhydrous, high-purity reagents can minimize this side reaction. Sometimes, changing the ligand on the palladium catalyst can also suppress dehalogenation by accelerating the desired reductive elimination step.

Problem Potential Cause Recommended Solution Reference
Low Conversion Insufficiently active catalyst; Base too weak.Screen different phosphine ligands (e.g., SPhos, XPhos); Use a stronger base like K₃PO₄ or Cs₂CO₃.[1][7]
Homocoupling of Boronic Acid Presence of oxygen; Suboptimal Pd(0)/Pd(II) ratio.Thoroughly degas all solvents and reagents; Maintain a strict inert atmosphere (Ar or N₂).[8][9]
Dehalogenation of BTD Impurities (water); Base or solvent acting as hydride source.Use anhydrous solvents and high-purity base; Screen different solvent/base combinations.[9]
Decomposition of Reactants Reaction temperature is too high.Lower the reaction temperature and monitor for longer reaction times; Use a more active catalyst that operates at lower temperatures.[10]

Section 3: Key Experimental Protocols

These protocols are adapted from validated literature procedures and should be performed under an inert atmosphere with appropriate safety precautions.

Protocol 1: Electrophilic Nitration of 2,1,3-Benzothiadiazole[1]

This protocol yields 4-nitro-2,1,3-benzothiadiazole, a precursor for further functionalization.

  • Preparation: In a round-bottom flask, prepare a nitrating mixture by combining 24 mL of 98% H₂SO₄ and 8 mL of 70% HNO₃. Cool this mixture in a liquid nitrogen or dry ice/acetone bath until it freezes.

  • Reaction: To the frozen acid mixture, carefully add 2.00 g (14.7 mmol) of 2,1,3-benzothiadiazole.

  • Execution: Allow the flask to warm slowly to room temperature and stir the mixture for 3 hours. The reaction should be monitored by TLC.

  • Work-up: Carefully pour the reaction mixture over a large amount of crushed ice in a beaker.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 4-nitro-2,1,3-benzothiadiazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4,7-Dibromo-BTD[1]

This protocol describes a general procedure for the diarylation of the BTD core.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up and Purification A 1. Combine Dibromo-BTD (1 eq.), Arylboronic Acid (2.2 eq.), Base (e.g., K3PO4, 3 eq.) in a Schlenk flask. B 2. Add Palladium Catalyst (e.g., Pd2(dba)3, 2 mol%) and Phosphine Ligand (e.g., SPhos, 4 mol%). A->B C 3. Add degassed solvent (e.g., Dioxane/Water 4:1). B->C D 4. Heat the mixture (e.g., 100°C) for 15-20 hours. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to RT, dilute with organic solvent (e.g., Ethyl Acetate). E->F G 7. Wash with water and brine. F->G H 8. Dry organic layer (e.g., Na2SO4), filter, and concentrate. G->H I 9. Purify by column chromatography on silica gel. H->I

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

  • Setup: In a Schlenk flask under an argon or nitrogen atmosphere, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equiv.), the desired arylboronic acid (2.2 equiv.), and a base such as K₃PO₄ (3 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 15-20 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 4,7-diaryl-2,1,3-benzothiadiazole.

Protocol 3: Stille Cross-Coupling of 4,7-Dibromo-BTD with a Stannane[1]

The Stille coupling provides an alternative, powerful route to functionalized BTDs.

  • Setup: In a nitrogen-flushed Schlenk flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1 equiv.) and the organostannane reagent (e.g., 2-(tributylstannyl)thiophene, 2.2 equiv.) in anhydrous toluene.

  • Degassing: Purge the solution with a stream of nitrogen for 15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dba)₂, 2 mol%) and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 7.5 mol%). Flush the flask with nitrogen for another 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) for 24 hours under an inert atmosphere.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 4: Purification & Characterization Hurdles

Question 5: I've run my reaction and have a mixture of products. What are the best practices for purifying and characterizing functionalized BTD derivatives?

Answer: Purification and characterization are critical steps where challenges often arise, especially concerning isomer separation and structural confirmation.

  • Purification:

    • Column Chromatography: This is the most common method for purifying BTD derivatives.[11][12] A silica gel stationary phase with a gradient of nonpolar to moderately polar solvents (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is typically effective.

    • Recrystallization: If the product is a stable solid with good crystallinity, recrystallization can be an excellent method to obtain highly pure material.

  • Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. For regioselectivity issues (e.g., distinguishing between 4-, 5-, 6-, or 7-substituted isomers), advanced NMR techniques are invaluable. 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to confirm the spatial proximity of protons, which is crucial for unambiguously assigning the position of a new substituent relative to the existing protons on the BTD ring.[2]

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of your final product.

    • Analytical Chromatography: HPLC and LC-MS are ideal for assessing the purity of the final product and identifying any minor impurities that may not be visible by NMR.[11]

References

preventing decomposition of benzothiadiazole intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzothiadiazole Intermediates

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the chemistry of benzothiadiazole (BTD) intermediates. As a privileged heterocyclic scaffold, BTD is central to advancements in medicinal chemistry and materials science.[1][2][3] However, the very electronic properties that make this core so valuable also introduce stability challenges during synthesis, purification, and storage.

This guide is designed to provide you, our fellow researchers, with field-proven insights and actionable protocols to anticipate and prevent the decomposition of your BTD intermediates. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your work. Each answer is designed to provide a direct solution and explain the scientific rationale behind it.

Question 1: My reaction yield is consistently low, and I suspect my BTD intermediate is decomposing. What should I investigate first?

Answer: Low yields are a common frustration in heterocyclic synthesis and often point to the degradation of a sensitive intermediate.[4] A systematic troubleshooting approach is the most effective way to identify and resolve the issue.

First, consider the fundamental reaction conditions, as these are the most frequent culprits.[4]

  • Atmospheric Contamination: Many BTD syntheses involve reagents, like 2-aminothiophenol, that are highly susceptible to oxidation.[5] Furthermore, intermediates can be sensitive to moisture.[4] Running your reaction under a meticulously maintained inert atmosphere (Nitrogen or Argon) is critical.

  • Reagent and Solvent Purity: Impurities in starting materials or residual water in solvents can initiate or catalyze decomposition pathways.[4] Always use reagents of the appropriate grade and ensure your solvents are rigorously dried, especially for moisture-sensitive steps.

  • Thermal Stress: While the benzothiadiazole core is generally thermally stable, specific derivatives or intermediates may not be.[6][7] Excessive heat can lead to side reactions or decomposition.[5] Monitor your reaction by Thin Layer Chromatography (TLC) or LC-MS to see if product concentration decreases after an initial peak, which would suggest it is degrading under the reaction conditions.[4]

Below is a logical workflow to diagnose the source of your low yield.

Troubleshooting_Workflow start Low Yield Observed check_atmosphere Is the reaction under a strict inert atmosphere (N2/Ar)? start->check_atmosphere check_solvents Are solvents anhydrous and reagents of high purity? check_atmosphere->check_solvents If Yes implement_inert Implement inert atmosphere (See Protocol 1) check_atmosphere->implement_inert No check_temp Is the reaction temperature optimized? (Monitor via TLC/LCMS) check_solvents->check_temp If Yes purify_reagents Use fresh/purified reagents & dry solvents (See Protocol 2) check_solvents->purify_reagents No check_purification Is the intermediate stable during workup/purification? check_temp->check_purification If Yes optimize_temp Run temperature screen; avoid prolonged heating check_temp->optimize_temp No solution Problem Identified & Yield Improved check_purification->solution If Yes change_purification Consider alternative purification (e.g., Alumina, recrystallization) check_purification->change_purification No implement_inert->check_solvents purify_reagents->check_temp optimize_temp->check_purification change_purification->solution

Caption: Troubleshooting workflow for low reaction yields.

Question 2: My isolated BTD intermediate, which appeared pure initially, is changing color and showing impurities upon storage. How can I prevent this?

Answer: This is a classic sign of post-purification decomposition. The stability of your compound is dictated by its chemical environment, even in a vial. The primary factors to control are atmosphere, light, and temperature.

  • Atmosphere: Oxygen is a key culprit. Even a pure, solid compound can degrade via oxidation on the surface.

  • Light: BTD derivatives are the core of many photoactive materials and dyes, meaning they are designed to interact with light.[8][9][10] This photosensitivity can lead to degradation pathways like photoisomerization or the formation of radical species.[11]

  • Temperature: While many BTDs are thermally robust, all decomposition reactions are accelerated by heat.[6] Storing at lower temperatures slows down these degradation kinetics.

Preventative Storage Protocol:

  • Place the purified, dried intermediate in a clean amber glass vial to block UV and visible light.

  • Flush the vial thoroughly with an inert gas (Argon is preferred for long-term storage due to its density) to displace all air.

  • Seal the vial tightly with a cap that has a chemically resistant liner (e.g., PTFE).

  • For extra protection, wrap the cap and vial neck with Parafilm®.

  • Store the vial in a freezer, preferably at -20°C or below.

Question 3: I am seeing unexpected side products in my cross-coupling reaction. Could my BTD intermediate be the source?

Answer: Yes, this is a strong possibility, especially in transition-metal-catalyzed reactions like Suzuki or Stille couplings, which are common for functionalizing BTDs.[12][13]

The issue may not be decomposition in the traditional sense, but rather unintended reactivity. For instance, if you are functionalizing a 4,7-dibromo-2,1,3-benzothiadiazole, a common and versatile building block, achieving selective mono-substitution can be difficult.[12][13] You often get a mixture of starting material, mono-substituted, and di-substituted products that are challenging to separate.[13]

Furthermore, some BTD intermediates can be boronic esters or MIDA boronates for use in Suzuki couplings.[1][2] While MIDA boronates are known to stabilize otherwise labile C-B bonds, they can still undergo slow hydrolysis or other side reactions if not handled under strictly anhydrous conditions, leading to downstream impurities.[1][2]

Troubleshooting Strategy:

  • Confirm Intermediate Purity: Before starting the cross-coupling, run a high-resolution NMR and LC-MS on your BTD intermediate to ensure it is pure and its structure is confirmed.

  • Optimize Reaction Conditions: Carefully control the stoichiometry of your coupling partners. For mono-substitution, slowly adding the coupling partner can sometimes improve selectivity.

  • Use a Robust Catalyst System: Ensure your palladium catalyst and ligands are active and appropriate for the specific coupling reaction. Deactivated catalysts can lead to side reactions.

Question 4: My BTD intermediate seems to degrade during silica gel column chromatography. What are my options?

Answer: This is a well-documented issue. The acidic nature of standard silica gel can catalyze the decomposition of sensitive heterocyclic compounds, including some BTD derivatives.[5]

Solutions:

  • Neutralize the Silica: You can create a slurry of your silica gel in the starting eluent and add a small amount of a mild base, like triethylamine (~1% v/v). After stirring, the slurry can be packed as usual. This neutralizes the acidic sites on the silica surface.

  • Switch the Stationary Phase: Use a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying compounds that are sensitive to acid.[5]

  • Avoid Chromatography: If the compound is sufficiently crystalline, recrystallization is often the best method to achieve high purity without the risk of decomposition on a stationary phase.

  • Flash Chromatography: If you must use chromatography, perform it as quickly as possible. A "quick flash" through a plug of silica is less likely to cause significant degradation than a long, slow column run.

Frequently Asked Questions (FAQs)

FAQ 1: What are the main factors that cause benzothiadiazole intermediates to decompose?

Answer: The decomposition of BTD intermediates is primarily driven by their sensitivity to five key environmental factors:

  • Oxygen (Air): The electron-deficient nature of the BTD ring and the presence of activating or sensitive functional groups can make intermediates susceptible to oxidation.

  • Moisture (Water): Water can hydrolyze sensitive functional groups (e.g., boronic esters) or participate in degradation pathways. Some BTD derivatives are also sensitive to changes in their hydration state.[14][15]

  • Light (Photons): As many BTDs are photoactive, exposure to UV or even ambient lab light can provide the energy to initiate decomposition reactions.[11][16]

  • Heat (Thermal Energy): Increased temperature accelerates the rate of all chemical reactions, including decomposition. While the core is stable, substituted BTDs can undergo dealkylation or other thermal degradation.[6]

  • Non-Optimal pH: The stability of many BTD derivatives is pH-dependent.[17][18] Strongly acidic or basic conditions can lead to hydrolysis or catalyze decomposition, particularly if the molecule contains pH-sensitive groups like amines.[17]

Decomposition_Factors cluster_factors Decomposition Drivers BTD Benzothiadiazole Intermediate Product Decomposition Products BTD->Product Air Air (O₂) Oxidation Air->BTD Moisture Moisture (H₂O) Hydrolysis Moisture->BTD Light Light (hν) Photodegradation Light->BTD Heat Heat (Δ) Thermal Degradation Heat->BTD pH pH Acid/Base Catalysis pH->BTD

Caption: Key environmental factors driving the decomposition of BTD intermediates.

FAQ 2: What are the absolute essential handling precautions when working with BTD intermediates for the first time?

Answer: Assume the compound is sensitive until proven otherwise.

  • Work in a Fume Hood: This is standard safety practice, especially as precursors like thiols can have strong, unpleasant odors.[5]

  • Use an Inert Atmosphere: Whenever possible, handle the material under nitrogen or argon, especially when it is in solution.

  • Protect from Light: Use amber vials or wrap glassware in aluminum foil. Avoid leaving reactions or solutions exposed to direct overhead lighting for extended periods.

  • Use Dry Glassware and Solvents: Ensure all glassware is oven- or flame-dried before use and that solvents are appropriately purified and dried.

FAQ 3: How does pH affect the stability of my BTD intermediate?

Answer: The effect of pH is highly dependent on the specific structure of your intermediate. If your BTD derivative contains functional groups that can be protonated or deprotonated, its stability and properties can change dramatically with pH. For example, a derivative with a dimethylamino group shows clear pH-dependent fluorescence, which is attributed to the protonation of the amino group at low pH.[17] In some photocatalytic systems using BTD-containing polymers, protonation of the BTD nitrogen atoms is considered a crucial step in the catalytic cycle, indicating the ring itself can interact with protons under acidic conditions.[18][19] Therefore, if your synthesis is performed in acidic or basic media, or if your workup involves pH adjustments, you should be aware of potential stability issues. It is often best to work near neutral pH unless the reaction mechanism requires otherwise.

FAQ 4: Are all benzothiadiazole compounds light-sensitive?

Answer: While many are, it is not a universal rule. In fact, high photostability is a desirable trait for BTD derivatives used in optoelectronics and organic lasers.[10][20] Some materials can withstand thousands of laser pulses with minimal degradation.[20] However, other derivatives, particularly those designed as fluorescent probes or dyes, can undergo photobleaching or photodegradation through various mechanisms.[11] The takeaway is that photosensitivity is structure-dependent. Unless you have data to the contrary, it is a prudent laboratory practice to protect all novel BTD intermediates from excessive light exposure.

FAQ 5: What is the general thermal stability of the benzothiadiazole core?

Answer: The 2,1,3-benzothiadiazole core itself is notably stable.[6] Many derivatives show high thermal stability, with decomposition onset temperatures often exceeding 300-350°C as measured by Thermogravimetric Analysis (TGA).[6] Degradation, when it occurs at high temperatures, is often initiated by the cleavage of the most labile bonds, which are typically in the substituent groups rather than the heterocyclic core itself.[6] For instance, a methyl group on the benzene ring is likely to cleave off before the BTD ring system fragments.[6] While this provides a good margin of safety for most synthetic reactions (which are typically run well below 200°C), it's important to remember that prolonged heating, even at "safe" temperatures, can still lead to the accumulation of degradation byproducts.

Table 1: Thermal Decomposition Data for Selected 2,1,3-Benzothiadiazole Derivatives

Compound Decomposition Onset (°C) Analytical Method
4,7-di-2-thienyl-2,1,3-benzothiadiazole > 300 TGA
4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole > 350 TGA
Various π-extended 2,1,3-benzothiadiazole fluorophores > 340 TGA

Data synthesized from BenchChem Technical Guide.[6]

Key Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere

This protocol describes the standard procedure for ensuring a reaction is protected from air and moisture using a Schlenk line.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel, etc.) is thoroughly cleaned and dried in an oven at >120°C for at least 4 hours or flame-dried under vacuum.

  • Assembly: Quickly assemble the glassware while still warm and connect it to a dual-manifold Schlenk line.

  • Purging Cycle:

    • Evacuate the assembled glassware by opening the valve to the vacuum line. Ensure a good vacuum is achieved (<1 Torr).

    • Close the valve to the vacuum line and slowly open the valve to the inert gas (Nitrogen or Argon) line to backfill the glassware.

    • Repeat this "evacuate-backfill" cycle at least three times to ensure the complete removal of atmospheric gases.

  • Reagent Addition:

    • Add dry solvents and liquid reagents via a gas-tight syringe through a rubber septum under a positive pressure of inert gas (indicated by the bubbler on the Schlenk line).

    • Add solid reagents quickly by briefly removing a stopper while maintaining a strong positive outflow of inert gas to prevent air ingress. Alternatively, use a solid addition funnel.

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the top of the condenser to the inert gas line through an oil bubbler.

Inert_Atmosphere_Setup cluster_setup Reaction Apparatus schlenk Schlenk Line Vacuum Inert Gas flask Reaction Flask Reagents + Stir Bar schlenk:vac->flask Purging (Cycle 1-3) schlenk:gas->flask Backfilling (Cycle 1-3) condenser Condenser schlenk:gas->condenser Positive Pressure condenser->flask bubbler Oil Bubbler condenser->bubbler Gas Outlet

Caption: A typical experimental setup for a reaction under an inert atmosphere.

Protocol 2: Purification of Solvents for Sensitive Reactions

This protocol outlines the general procedure for obtaining anhydrous solvents, critical for preventing the decomposition of moisture-sensitive intermediates.

  • Safety Note: Solvent stills are hazardous. Always use a blast shield and ensure proper training. Modern solvent purification systems (SPS) are a safer alternative.

  • Choice of Drying Agent: Select a drying agent compatible with the solvent.

    • Tetrahydrofuran (THF)/Diethyl Ether: Sodium metal with benzophenone as an indicator (persists as a deep blue/purple color when the solvent is anhydrous and oxygen-free).

    • Toluene/Hexanes: Sodium metal or calcium hydride (CaH₂).

    • Dichloromethane (DCM)/Acetonitrile: Calcium hydride (CaH₂). Never use sodium with halogenated solvents.

  • Pre-Drying: If the solvent is from a new bottle, it is often sufficient to use it with activated molecular sieves (3Å or 4Å). For older bottles or more critical reactions, distillation is required.

  • Distillation Procedure (General):

    • Add the solvent to a round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add the appropriate drying agent.

    • Fit the flask with a distillation head and condenser, and connect it to an inert gas line.

    • Heat the flask gently to reflux the solvent.

    • Collect the distilled, anhydrous solvent in a dry, inert-atmosphere-flushed receiving flask (e.g., a Schlenk flask).

    • Store the collected solvent over activated molecular sieves under an inert atmosphere.

Protocol 3: Assessing Compound Stability via HPLC Monitoring

This protocol allows you to quantitatively assess the stability of your BTD intermediate under various conditions (e.g., in a specific solvent, under light, at a certain pH).

  • Stock Solution Preparation: Prepare an accurate stock solution of your purified BTD intermediate in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to a working concentration and inject it into an HPLC system. Record the chromatogram. The peak area of your compound at this point is your 100% reference.

  • Incubation: Aliquot the stock solution into several vials for each condition you wish to test (e.g., "in air, ambient light," "in air, dark," "under N₂, dark," etc.). Store them under the specified conditions.

  • Time-Point Analysis: At regular intervals (e.g., 1h, 4h, 8h, 24h), take an aliquot from each test vial, dilute it to the same working concentration, and analyze it by HPLC using the same method.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at time T / Peak Area at T=0) x 100

  • Interpretation: Plot the % Remaining vs. time for each condition. A rapid decrease indicates instability under those specific conditions.

References

Technical Support Center: Regioselectivity in C-H Activation of Benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-H activation of 2,1,3-benzothiadiazole (BTD). This resource is designed for researchers, medicinal chemists, and materials scientists encountering challenges with regioselectivity in their synthetic endeavors. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying mechanistic rationale to empower you to solve complex experimental problems.

The BTD scaffold is a privileged electron-acceptor unit crucial for functional molecules in pharmaceuticals and organic electronics.[1][2] However, direct functionalization of its benzenoid ring is challenging due to the presence of four distinct C-H bonds (C4, C5, C6, C7) with different electronic and steric environments. Achieving high regioselectivity is paramount for synthesizing pure, well-defined derivatives and is often the primary hurdle in method development.

This guide is structured into two main sections:

  • A Troubleshooting Guide to address specific, common problems encountered in the lab.

  • Frequently Asked Questions (FAQs) to cover the fundamental principles governing regioselectivity.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific experimental outcomes in a question-and-answer format, providing diagnostic workflows and validated protocols to resolve common challenges.

Question 1: My reaction yields a mixture of C4/C7 and C5/C6 isomers. How can I favor functionalization at the C4/C7 positions?

Answer:

Observing a mixture of isomers indicates that the intrinsic reactivity of the C-H bonds is competing with the directing effect of your catalyst system. The C4 and C7 positions of benzothiadiazole are electronically distinct from the C5 and C6 positions. The C4/C7 C-H bonds are generally more acidic and sterically accessible, making them the kinetically preferred sites for many C-H activation mechanisms, particularly those involving a Concerted Metalation-Deprotonation (CMD) pathway.[1][3][4] If you are not achieving C4/C7 selectivity, consider the following factors.

Plausible Causes & Solutions:

  • Inadequate Directing Group (DG) Assistance: For reactions targeting a specific position, the choice and placement of a directing group are critical. Without a strong directing effect, the reaction may default to the site of highest intrinsic reactivity, which can be influenced by other subtle factors, leading to mixtures.

    • Solution: If your substrate has a directing group, ensure it is positioned to favor a stable 5- or 6-membered metallacycle intermediate that directs the catalyst to the C4 or C7 position. For instance, a directing group at a substituent on the thiadiazole ring is unlikely to influence the benzenoid C-H bonds effectively. A pyrimidyl group can be installed to direct subsequent C4 and C6 functionalization.[1]

  • Incorrect Catalyst/Ligand Combination: Palladium and Rhodium catalysts are commonly used for C4/C7 functionalization.[3][5][6] The ligand plays a crucial role in modulating the catalyst's steric and electronic properties, which directly impacts the regiochemical outcome.[7][8]

    • Solution: For Palladium-catalyzed arylations, phosphine ligands like XPhos are often effective for promoting C4/C7 selectivity.[3] If you are using a ligandless system or a generic phosphine, screen a panel of ligands with varying steric bulk and electronic properties. An N-acetylglycine ligand, for example, can enhance both electron density and steric hindrance at the metal center, influencing regioselectivity.[9]

  • Solvent Effects: The solvent can significantly influence the reaction pathway.[10][11] Polar solvents can stabilize charged intermediates or transition states, potentially favoring one pathway over another.[12][13] Non-coordinating, low-polarity solvents are often preferred for CMD-type mechanisms that favor C4/C7 activation.

    • Solution: If you are using a polar coordinating solvent (e.g., DMF, DMSO), try switching to a less polar, non-coordinating solvent like toluene, dioxane, or HFIP.[14] This can disfavor alternative mechanisms that may lead to C5/C6 functionalization.

Diagnostic Workflow for Improving C4/C7 Selectivity

This workflow provides a logical sequence of experiments to diagnose and resolve poor C4/C7 selectivity.

G start Start: Poor C4/C7 Selectivity check_dg Is a C4/C7 Directing Group (DG) in use? start->check_dg implement_dg Action: Introduce a suitable DG (e.g., pyrimidyl, carboxylate) check_dg->implement_dg No screen_ligands Problem: Catalyst/Ligand Inefficiency Action: Screen Ligand Panel (e.g., XPhos, Buchwald ligands, N-Ac-Gly) check_dg->screen_ligands Yes implement_dg->screen_ligands screen_solvents Problem: Suboptimal Solvent Action: Screen Solvents (Toluene, Dioxane, HFIP vs. DMF, NMP) screen_ligands->screen_solvents Selectivity Still Low end Result: Improved C4/C7 Selectivity screen_ligands->end Success optimize_temp Problem: Thermodynamic Product Formation Action: Lower Reaction Temperature (e.g., 80°C -> 40°C or RT) screen_solvents->optimize_temp Selectivity Still Low screen_solvents->end Success optimize_temp->end Success

Caption: Troubleshooting workflow for poor C4/C7 regioselectivity.

Question 2: My goal is C5/C6 functionalization, but the reaction is defaulting to the C4/C7 positions. How can I switch the regioselectivity?

Answer:

Achieving functionalization at the C5/C6 positions of BTD is a significant challenge because it often goes against the intrinsic electronic preference of the heterocycle.[1][3] Success requires overriding the kinetic preference for C4/C7 activation. This is typically achieved through catalyst systems that operate under different mechanistic principles than standard Pd-catalyzed CMD pathways.

Plausible Causes & Solutions:

  • Catalyst Choice: Iridium-catalyzed C-H borylation is a premier method for accessing the C5 position.[1][3][4][15] The mechanism is believed to be less sensitive to the acidity of the C-H bond and more influenced by other factors, including the inhibitory effect of the nitrogen lone pairs on activation at the adjacent C4 position.[1][4]

    • Solution: Switch from a Palladium or Rhodium catalyst to an Iridium-based system, such as [Ir(OMe)COD]2, in the presence of a borylating agent like B₂(pin)₂. This has been demonstrated to provide high selectivity for the C5 position.[1][4]

  • Kinetic vs. Thermodynamic Control: C4/C7 functionalization is often the kinetic product (formed faster at lower temperatures), while the C5/C6 product might be the thermodynamic product (more stable, favored at higher temperatures with longer reaction times).[16][17][18][19] This distinction is crucial; if the reaction is reversible, allowing it to reach equilibrium can favor the more stable regioisomer.

    • Solution: Systematically vary the reaction temperature and time. Run the reaction at a higher temperature for an extended period (e.g., 120-140 °C for 24-48 hours) to see if the product ratio shifts towards the C5/C6 isomer. Conversely, running at very low temperatures for short times should favor the kinetic C4/C7 product.[18][19]

  • Steric Hindrance: If the C4 and C7 positions are blocked with bulky substituents, the catalyst will be sterically forced to activate the more accessible C5 and C6 positions.

    • Solution: While this requires substrate modification, it is a powerful and unambiguous strategy. If your synthetic route allows, consider installing bulky groups (e.g., tert-butyl) at C4 and C7 before performing the desired C-H activation.

Experimental Protocol: Iridium-Catalyzed C5-Borylation of Benzothiadiazole

This protocol is adapted from methodologies shown to be highly regioselective for the C5 position.[1][4]

Materials:

  • 2,1,3-Benzothiadiazole (1.0 equiv)

  • Bis(pinacolato)diboron (B₂(pin)₂) (1.5 equiv)

  • [Ir(OMe)COD]₂ (1.5 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 2,1,3-benzothiadiazole, B₂(pin)₂, [Ir(OMe)COD]₂, and dtbpy.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous THF via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS to confirm consumption of the starting material.

  • Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to isolate the C5-borylated product.

Frequently Asked Questions (FAQs)

Q1: What are the key factors controlling regioselectivity in BTD C-H activation?

The regiochemical outcome is a result of a complex interplay between several factors:

  • Substrate Electronics: The C4/C7 positions are adjacent to the electron-deficient thiadiazole ring, making these C-H bonds more acidic and generally more reactive in mechanisms sensitive to proton acidity (like CMD).[1][3]

  • Catalyst/Mechanism: The choice of transition metal is critical. Palladium(II) catalysts often favor the acidic C4/C7 positions via a CMD mechanism.[3][5] In contrast, Iridium(I) catalysts used for borylation can favor the C5 position, possibly due to steric or electronic repulsion from the thiadiazole nitrogen atoms.[1][4]

  • Directing Groups (DGs): A coordinating group on the substrate can form a stable metallacycle with the catalyst, overriding intrinsic reactivity to direct functionalization to a specific ortho C-H bond.[20][21]

  • Ligands: Ligands modify the steric and electronic environment of the metal center, which can tune its reactivity and selectivity. Bulky ligands can block certain approaches to the substrate, while electron-donating or -withdrawing ligands can alter the catalyst's propensity to engage in different mechanistic steps.[8][22][23]

  • Reaction Conditions (Solvent, Temperature): As discussed in the troubleshooting section, these parameters can shift the balance between kinetic and thermodynamic control and can stabilize or destabilize key intermediates, altering the reaction pathway.[10][12][24]

Key Factors Influencing Regioselectivity

G center Regioselectivity (C4/C7 vs C5/C6) catalyst Catalyst System center->catalyst substrate Substrate Properties center->substrate conditions Reaction Conditions center->conditions metal Metal Center (Pd, Ir, Rh, Co) catalyst->metal ligand Ligand (Sterics & Electronics) catalyst->ligand electronics Intrinsic Electronics (C-H Acidity) substrate->electronics dg Directing Group substrate->dg solvent Solvent Polarity & Coordination conditions->solvent temp Temperature (Kinetic vs. Thermo) conditions->temp

Caption: Interplay of factors governing BTD C-H activation regioselectivity.

Q2: What is the difference between kinetic and thermodynamic control in this context?

  • Kinetic Control governs reactions where the major product is the one that forms the fastest.[18][19] This product arises from the reaction pathway with the lowest activation energy (Ea). These conditions are typically favored at lower temperatures and shorter reaction times, where there isn't enough energy or time for the system to equilibrate.[18] For BTD, C4/C7 functionalization is often the kinetic product.[17][24]

  • Thermodynamic Control is dominant when the reaction is reversible and allowed to reach equilibrium.[18][19] The major product is the most stable one (lowest Gibbs free energy, G), regardless of how fast it forms. These conditions are favored by higher temperatures and longer reaction times, which allow less stable products to revert to intermediates and proceed down the path to the most stable product.[18]

Data Presentation: Ligand Effect on Regioselectivity

The following table illustrates how ligand choice can dramatically influence the regiomeric ratio (rr) in a hypothetical Pd-catalyzed arylation of a BTD derivative. This demonstrates the importance of a ligand screening experiment.

EntryLigandSolventTemp (°C)C4/C7 Product (%)C5/C6 Product (%)Regiomeric Ratio (C4:C5)
1NoneToluene1006530~2:1
2PPh₃Toluene10075155:1
3XPhosToluene10095<5>19:1
4P(tBu)₃Toluene1008810~9:1
5N-AcetylglycineDioxane11092<5>19:1

Q3: Can directing groups on the BTD core interfere with the reaction?

Yes, strongly coordinating nitrogen heterocycles can pose significant challenges.[25][26] A directing group containing a pyridine, pyrazole, or oxazoline can chelate strongly to the transition-metal catalyst. This can lead to two undesirable outcomes:

  • Catalyst Poisoning: The DG binds so strongly that it inhibits catalytic turnover.[25]

  • Misdirection: The catalyst is directed to a C-H bond adjacent to the DG itself, rather than the intended C-H bond on the BTD ring.[25][26]

Overcoming this requires careful design, such as using cobalt catalysts which have shown tolerance for such groups, or employing directing groups that are inherently part of the desired reaction mechanism to avoid interference.[26]

References

Technical Support Center: Scaling Up 1,2,3-Benzothiadiazole-5-carboxaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1,2,3-Benzothiadiazole-5-carboxaldehyde. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide actionable solutions for robust and scalable production. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your success from the bench to pilot scale.

Synthesis Overview: The Hurd-Mori Approach

The most reliable and frequently cited method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[1] This reaction involves the cyclization of a hydrazone derivative using thionyl chloride (SOCl₂). For our target molecule, this compound, a plausible and effective synthetic route starts from the commercially available 4-Amino-3-methylbenzaldehyde.[2]

The overall workflow involves two key steps:

  • Semicarbazone Formation: Condensation of the starting aldehyde with semicarbazide hydrochloride to form the corresponding semicarbazone. This intermediate is crucial for the subsequent cyclization.

  • Hurd-Mori Cyclization: Reaction of the semicarbazone with thionyl chloride to form the 1,2,3-thiadiazole ring. This step is an electrophilic cyclization that results in the desired benzothiadiazole core.[3]

G cluster_0 Step 1: Semicarbazone Formation cluster_1 Step 2: Hurd-Mori Cyclization cluster_2 Step 3: Purification A 4-Amino-3-methylbenzaldehyde C 4-Amino-3-methylbenzaldehyde Semicarbazone A->C Ethanol/Water, Reflux [12] B Semicarbazide HCl, Sodium Acetate B->C E 1,2,3-Benzothiadiazole- 5-carboxaldehyde C->E Dichloromethane (DCM), 0°C to RT [4] D Thionyl Chloride (SOCl₂) D->E F Crude Product E->F Work-up G Pure Product F->G Recrystallization or Column Chromatography

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up.

Q1: My reaction yield is consistently low or I'm getting no product at all. What's going wrong?

Answer: Low to no yield is a frequent issue in heterocyclic synthesis and can stem from several factors. A systematic check is the most effective troubleshooting approach.

  • Purity and Stoichiometry of Reagents:

    • Causality: The Hurd-Mori reaction is sensitive to the quality of the starting materials. Impurities in the 4-amino-3-methylbenzaldehyde can inhibit the initial semicarbazone formation. More critically, old or decomposed thionyl chloride will fail to effect the cyclization. Thionyl chloride reacts readily with atmospheric moisture to form HCl and SO₂, depleting its reactivity.

    • Solution:

      • Verify the purity of your starting aldehyde via NMR or melting point.

      • Use a fresh, unopened bottle of thionyl chloride or distill it immediately before use.

      • Ensure accurate stoichiometry. For the cyclization, an excess of thionyl chloride (2-5 equivalents) is often used, which can also serve as the solvent.[4]

  • Reaction Conditions:

    • Causality: The semicarbazone formation typically requires heat (reflux) to drive the condensation.[5] The Hurd-Mori cyclization, however, is often exothermic and can lead to thermal decomposition and tar formation if the temperature is not controlled.[6]

    • Solution:

      • For semicarbazone formation, ensure the reaction reaches and maintains reflux for the recommended time (monitor by TLC).

      • For the cyclization step, begin with slow, portion-wise addition of the semicarbazone to the thionyl chloride solution at a low temperature (0 °C). Allow the reaction to warm to room temperature slowly. Monitor for gas evolution (HCl, SO₂) as an indicator of reaction progress.

  • Atmospheric Moisture:

    • Causality: Thionyl chloride reacts violently with water.[7] Any moisture present in the solvent, on the glassware, or in the starting materials will quench the reagent, drastically reducing the yield.

    • Solution: Use oven-dried glassware. Employ anhydrous solvents (e.g., dichloromethane) if used. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).

Q2: My reaction mixture turned dark, and I've isolated a tar-like substance instead of my product. How can I prevent this?

Answer: Tar formation is a classic sign of decomposition, often caused by excessive heat or highly acidic conditions acting on sensitive functional groups.

  • Thermal Degradation:

    • Causality: The benzothiadiazole ring, while aromatic, can be unstable at high temperatures, especially in the presence of strong acids like the HCl generated in situ. The aldehyde functional group can also be susceptible to side reactions.

    • Solution: Maintain strict temperature control during the thionyl chloride addition and reaction. Perform the addition at 0 °C or even -10 °C. If the reaction is sluggish upon warming to room temperature, consider gentle heating to 40 °C, but monitor closely for color change.

  • Product Instability during Work-up:

    • Causality: The crude product may be unstable to the work-up conditions. Quenching excess thionyl chloride with water is highly exothermic and can degrade the product.

    • Solution: A safer work-up involves pouring the reaction mixture slowly onto crushed ice rather than adding water directly to the flask. This helps dissipate the heat of quenching. Neutralize the acidic aqueous layer carefully with a base like sodium bicarbonate.

Problem SymptomPotential CauseSuggested Action
Low Yield Poor reagent quality (especially SOCl₂)Use fresh or distilled thionyl chloride. Verify purity of starting materials.
Reaction not going to completionIncrease reaction time or gently warm (if stable). Monitor via TLC/LC-MS.
Atmospheric moisture contaminationUse oven-dried glassware and anhydrous solvents under an inert atmosphere.
Tar Formation Reaction temperature too highAdd reagents slowly at 0 °C. Maintain cold bath during initial phase.
Product unstable to work-upQuench reaction mixture by pouring it onto crushed ice.
Multiple Spots on TLC Incomplete reaction or side productsOptimize temperature and reaction time. Check stoichiometry.
Product degradation on silica gelConsider alternative purification like recrystallization or using a deactivated silica gel.

Frequently Asked Questions (FAQs) for Scale-Up

Q1: What are the most critical safety precautions when scaling this reaction?

Answer: The primary hazard in this synthesis is **thionyl chloride (SOCl₂) **. It is highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl and SO₂).[7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or neoprene).[9]

  • Ventilation: All manipulations must be performed in a certified, high-performance chemical fume hood to prevent inhalation of vapors.[3]

  • Water Reactivity: NEVER allow thionyl chloride to come into contact with water or moisture.[4] Ensure all glassware is scrupulously dry. Have an appropriate class D fire extinguisher (for reactive metals, which can be an issue if the reaction is near certain equipment) and sand available for spills. Do not use water to clean up a thionyl chloride spill.

  • Quenching: When scaling up, the quenching of excess thionyl chloride is extremely hazardous. Plan for significant gas evolution and exotherm. Use a robust reaction vessel and ensure the quenching vessel (containing ice/water) has adequate headspace and is well-vented.

Q2: How does heat management change when moving from a 1g to a 100g scale?

Answer: Heat management is arguably the biggest challenge in scaling up.

  • Causality: As the reaction volume increases, the surface-area-to-volume ratio decreases dramatically. This means the reaction generates heat much faster than it can be dissipated through the walls of the flask. The exothermic cyclization and quenching steps can lead to a dangerous thermal runaway.

  • Solution:

    • Vessel Choice: Use a jacketed reactor with a circulating chiller/heater for precise temperature control. A simple ice bath will not be sufficient or safe for larger scales.

    • Controlled Addition: Do not add all reagents at once. The semicarbazone should be added portion-wise or as a solution via an addition funnel or pump to control the reaction rate and exotherm.

    • Monitoring: Use a temperature probe to monitor the internal reaction temperature in real-time. Set safety limits on the circulator to prevent overheating.

Q3: Column chromatography is not ideal for large quantities. What's the best purification strategy for the final product?

Answer: The goal at scale is to isolate a pure, solid product via crystallization/recrystallization, avoiding chromatography.

  • Causality: Large-scale chromatography is expensive, time-consuming, and generates significant solvent waste. Furthermore, some benzothiadiazole derivatives can be unstable on silica gel, leading to yield loss.[10]

  • Solution:

    • Develop a Recrystallization Protocol: After a safe aqueous work-up and extraction into a suitable organic solvent (e.g., dichloromethane or ethyl acetate), perform a solvent screen.

    • Solvent Screening: Test small aliquots of the crude material for solubility in various solvents (e.g., heptane, ethanol, isopropanol, toluene, ethyl acetate) at room temperature and at reflux. The ideal single solvent for recrystallization is one where the product is sparingly soluble at room temperature but highly soluble when hot.

    • Anti-Solvent Crystallization: Alternatively, find a solvent in which the product is very soluble (e.g., DCM) and an "anti-solvent" in which it is insoluble (e.g., heptane). Dissolve the crude product in a minimal amount of the good solvent and slowly add the anti-solvent until turbidity persists. Heat to re-dissolve, then cool slowly to induce crystallization.

G Start Reaction Complete? (Monitor by TLC/HPLC) CheckYield Low Yield? Start->CheckYield Success Proceed to Purification & Scale-Up CheckYield->Success No TroubleshootYield Troubleshoot Yield: 1. Check Reagent Quality 2. Verify Conditions (T, t) 3. Ensure Anhydrous Setup CheckYield->TroubleshootYield Yes CheckPurity Impure Product? CheckPurity->Success No (Proceed) TroubleshootPurity Troubleshoot Purity: 1. Check for Tar (Temp Control) 2. Analyze Side Products 3. Optimize Work-up CheckPurity->TroubleshootPurity Yes Success->CheckPurity TroubleshootYield->Start Re-run Reaction TroubleshootPurity->Start Re-run Reaction

Caption: A decision tree for troubleshooting the synthesis.

References

removal of impurities from benzothiadiazole aldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of benzothiadiazole (BTD) aldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable chemical intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot common issues and optimize your synthetic outcomes.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, addressing specific challenges you may encounter, from managing side-reactions in cross-coupling to overcoming purification hurdles.

Part 1: Troubleshooting Impurities from Common Synthetic Routes

The origin of an impurity is often tied to the specific reaction used to synthesize or functionalize the benzothiadiazole core. This section is organized by reaction type to address the most probable contaminants.

1.1 Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Cross-coupling reactions are powerful C-C bond-forming methods used to build complex BTD derivatives.[1] However, they can introduce specific impurities related to starting materials, catalysts, and side-reactions.

Q1: My NMR spectrum shows unreacted 4,7-dibromo-2,1,3-benzothiadiazole in my final product after a Suzuki or Stille coupling. How can I remove it?

A1: This is a common issue, especially if the reaction did not go to completion. The dibromo starting material has significantly lower polarity than the desired mono- or di-substituted aldehyde product.

  • Causality: The persistence of starting material indicates either insufficient reaction time, suboptimal catalyst activity, or issues with the stoichiometry or quality of your coupling partner (boronic acid or organostannane).

  • Troubleshooting & Purification:

    • Column Chromatography: This is the most effective method. Due to the large polarity difference, the nonpolar 4,7-dibromo-BTD will elute much faster than the aldehyde product. A gradient elution starting with a nonpolar solvent system (e.g., Hexane/Dichloromethane) and gradually increasing the polarity (e.g., adding Ethyl Acetate) will provide excellent separation.[2]

    • Reaction Optimization: To prevent this issue in future syntheses, consider increasing the equivalents of the boronic acid/ester or organostannane (e.g., from 2.2 eq. to 2.5 eq. for a disubstitution). Ensure your palladium catalyst is active and the reaction is run under strictly anaerobic conditions.

Q2: I'm performing a Stille coupling and am concerned about toxic organotin impurities in my product. What is the best way to remove them?

A2: Organotin compounds are highly toxic and must be rigorously removed.[3][4] Standard chromatography is often insufficient as they can co-elute with the product.

  • Causality: Stille reactions use stoichiometric amounts of organostannanes (e.g., R-SnBu₃), leading to stoichiometric amounts of tin-containing byproducts (e.g., X-SnBu₃).[4] These byproducts can be difficult to separate due to their moderate polarity and lipophilicity.

  • Troubleshooting & Purification Protocol:

    • Aqueous KF Workup: The most reliable method is to treat the crude reaction mixture with an aqueous solution of potassium fluoride (KF). Fluoride ions have a very high affinity for tin, forming insoluble and easily filterable tin fluorides (e.g., Bu₃SnF).

    • Di-n-butyltin Oxide Treatment: For stubborn cases, treatment with a small amount of di-n-butyltin oxide can help scavenge remaining tin species.

Protocol 1: Removal of Organotin Impurities with Potassium Fluoride

  • After the reaction is complete, concentrate the organic solvent in vacuo.

  • Redissolve the crude residue in a suitable organic solvent like ethyl acetate or THF.

  • Stir the solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 2-4 hours at room temperature. A white precipitate of organotin fluoride will form.

  • Filter the mixture through a pad of Celite® or diatomaceous earth to remove the solid tin fluoride.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Proceed with standard column chromatography for final purification.[2]

Q3: My crude product from a Suzuki reaction is contaminated with homocoupled boronic acid byproduct (a biaryl impurity). How do I deal with this?

A3: Homocoupling is a common side reaction in Suzuki couplings, especially with electron-rich boronic acids or when oxygen is inadvertently introduced into the reaction. The resulting symmetrical biaryl impurity can often have a polarity similar to the desired product, complicating purification.

  • Causality: The palladium catalyst can facilitate the coupling of two boronic acid molecules instead of the desired cross-coupling. This is often exacerbated by poor quality base or inefficient oxidative addition of the aryl halide.[5]

  • Troubleshooting & Purification:

    • Careful Chromatography: While challenging, meticulous column chromatography with a shallow solvent gradient can often resolve the product from the homocoupled impurity. Use TLC to find a solvent system that gives the best possible separation (ΔRf > 0.1).

    • Recrystallization: If the product is a solid and the impurity is present in a smaller amount, recrystallization can be highly effective. The homocoupled byproduct, having a different crystal lattice energy, will ideally remain in the mother liquor.[6][7]

    • Preventative Measures: To minimize homocoupling, ensure your reaction is thoroughly degassed. Using a robust ligand like Xantphos can sometimes suppress this side reaction.[1]

1.2 Formylation Reactions (e.g., Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, typically formed from POCl₃ and DMF.[8][9]

Q4: My Vilsmeier-Haack reaction on a benzothiadiazole substrate resulted in a dark, intractable tar instead of the desired aldehyde. What happened?

A4: This is a frequent and frustrating outcome, often pointing to issues with reagent addition, temperature control, or the stability of the substrate under the reaction conditions.

  • Causality: The Vilsmeier reagent is a powerful electrophile.[8] If the substrate is highly activated or the reaction temperature is not controlled, polymerization or decomposition can occur. The workup step is also critical; quenching the highly acidic and reactive mixture with water or base is exothermic and can cause degradation if not done carefully at low temperatures.

  • Troubleshooting & Purification:

    • Temperature Control: Prepare the Vilsmeier reagent at 0 °C and add it slowly to a cooled solution (0 °C) of your BTD substrate. Do not let the reaction temperature rise uncontrollably.[9]

    • Controlled Workup: The most critical step is the hydrolysis of the intermediate iminium salt. Pour the reaction mixture slowly onto a large amount of crushed ice and a saturated solution of a mild base like sodium acetate or sodium bicarbonate.[8] Avoid strong bases like NaOH initially, as they can cause violent reactions and promote side reactions.

    • Purification of Tarry Material: If you already have the tar, attempt to extract the product with a large volume of a suitable solvent (e.g., dichloromethane or ethyl acetate). If a solid is present, it can be triturated with a solvent like diethyl ether to wash away soluble impurities, hopefully leaving your more polar aldehyde product behind. Column chromatography will be necessary, but you may need to pre-adsorb the crude material onto silica gel.

Q5: My aldehyde product appears to be decomposing on the silica gel column during chromatography. The fractions are impure, and my yield is very low. What should I do?

A5: Aldehydes can be sensitive functional groups, and the acidic nature of standard silica gel can catalyze decomposition, such as acetal formation (if using alcohol solvents) or other acid-catalyzed side reactions.[10]

  • Causality: The surface of silica gel is covered with acidic silanol (Si-OH) groups. These can act as a Lewis acid, promoting unwanted reactions with sensitive aldehydes.[10]

  • Troubleshooting & Purification:

    • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your starting eluent containing 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica surface, preventing decomposition of your aldehyde.

    • Switch the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase altogether. Alumina (neutral or basic) is an excellent alternative for purifying acid-sensitive compounds.[10]

    • Avoid Reactive Solvents: Do not use methanol or ethanol in your eluent, as they can form acetals with the aldehyde on the acidic silica.[10] Stick to solvents like hexanes, ethyl acetate, dichloromethane, and acetone.

Part 2: General Purification Strategies & FAQs

Q6: What is the best general approach for purifying a crude benzothiadiazole aldehyde?

A6: The choice between chromatography and recrystallization depends on the purity of your crude material and its physical state.

  • For Oily/Waxy Crudes or Complex Mixtures: Flash column chromatography is the method of choice. It is versatile and can separate multiple components effectively.[11]

  • For Mostly Pure Solids (>85% pure): Recrystallization is often superior. It is less labor-intensive, uses less solvent, and can yield highly pure crystalline material in a single step.[7]

Table 1: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvents / SystemsRationale & Tips
Column Chromatography Hexane / Ethyl AcetateA classic system with a wide polarity range. Good for moderately polar BTD aldehydes.
Hexane / DichloromethaneExcellent for less polar compounds and for separating from nonpolar impurities.
Toluene / Ethyl AcetateToluene can improve the solubility of aromatic compounds and alter selectivity compared to hexane.
Recrystallization Ethanol or IsopropanolBTD aldehydes often have good solubility in hot alcohols and poor solubility when cold.[6]
Toluene or XyleneGood for less polar BTD aldehydes. The high boiling point ensures good solubility when hot.
Ethyl Acetate / HexaneA two-solvent system. Dissolve the crude solid in a minimum amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes turbid. Allow to cool slowly.[6]

Protocol 2: General Recrystallization of a Benzothiadiazole Aldehyde

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring.

  • Continue adding the solvent dropwise until the solid just dissolves completely. Do not add an excess of solvent.[12]

  • If the solution is colored by impurities, you may add a small amount of activated charcoal and boil for another 2-3 minutes, then filter the hot solution through a fluted filter paper to remove the charcoal.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Cooling too quickly will cause the product to precipitate rather than form pure crystals.[7]

  • Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Q7: Can I use chemical derivatization, like bisulfite addition, to purify my aldehyde?

A7: Yes, this is a classic and powerful technique for separating aldehydes from non-carbonyl-containing impurities.[13]

  • Mechanism: Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble adduct. Impurities are washed away with an organic solvent. The aldehyde is then regenerated by adding a mild base (like NaHCO₃) or acid.[14]

  • Considerations: This method is effective but adds two steps to your synthesis (adduct formation and regeneration). It is best used when standard physical methods like chromatography and recrystallization fail. It is particularly useful for large-scale purifications where chromatography is impractical.[14]

Part 3: Visual Guides & Workflows

A logical approach is crucial for efficient troubleshooting. The following diagrams outline decision-making processes for purification.

Diagram 1: Purification Strategy Decision Tree This diagram helps you choose the most appropriate initial purification technique based on the characteristics of your crude product.

Purification_Strategy start Crude Product (Post-Workup) check_state Is the crude material a solid? start->check_state check_purity Is the solid >85% pure by TLC/NMR? check_state->check_purity Yes chromatography Perform Column Chromatography check_state->chromatography No (Oil/Tar) recrystallize Attempt Recrystallization check_purity->recrystallize Yes check_purity->chromatography No success Pure Product recrystallize->success check_sensitivity Is the aldehyde sensitive to acid? chromatography->check_sensitivity deactivate_silica Use Deactivated Silica (1% Et3N in eluent) check_sensitivity->deactivate_silica Yes check_sensitivity->success No deactivate_silica->success use_alumina Use Neutral Alumina

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Workflow for a Failed Cross-Coupling Reaction This workflow guides you through diagnosing and solving common issues in Suzuki or Stille reactions that result in low yield or no product.

Caption: Troubleshooting workflow for cross-coupling reactions.

References

reaction condition optimization for Hurd-Mori cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hurd-Mori Cyclization

A Guide to Reaction Condition Optimization, Troubleshooting, and Best Practices

Welcome to the technical support center for the Hurd-Mori cyclization. As a cornerstone reaction for the synthesis of 1,2,3-thiadiazoles, this transformation is invaluable for researchers in medicinal chemistry and materials science. However, its sensitivity to substrate and reaction conditions can present challenges. This guide is structured to provide you, a dedicated researcher or drug development professional, with the in-depth insights of a seasoned application scientist. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Understanding the Foundation: The Hurd-Mori Reaction Mechanism

Before diving into troubleshooting, a firm grasp of the reaction mechanism is essential. The Hurd-Mori reaction transforms an α-methylene ketone hydrazone (typically an acyl or sulfonyl hydrazone) into a 1,2,3-thiadiazole using thionyl chloride (SOCl₂)[1][2]. The process involves an electrophilic attack followed by cyclization and elimination.

Hurd_Mori_Mechanism Start α-Methylene Hydrazone Intermediate1 N-Thionyl Intermediate Start->Intermediate1 + SOCl₂ SOCl2 SOCl₂ Intermediate2 Electrophilic Sulfur Species Intermediate1->Intermediate2 Rearrangement Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 1,2,3-Thiadiazole Intermediate3->Product Elimination HCl_SO2 - HCl - SO₂

Caption: The Hurd-Mori Reaction Mechanism.

Troubleshooting Guide: From Failed Reactions to Pure Products

This section addresses the most common issues encountered during the Hurd-Mori cyclization in a direct question-and-answer format.

Q1: My reaction shows low to no conversion of the starting material. What are the most likely causes and how can I fix it?

This is the most frequent issue and usually points to one of three areas: the substrate, the reagents, or the reaction conditions.

A: Let's break down the possibilities:

  • Substrate Reactivity and Stability: The electronic nature of your starting hydrazone is critical. In a study on the synthesis of pyrrolo[2,3-d][3]thiadiazoles, it was found that electron-withdrawing groups on the nitrogen of the pyrrolidine precursor gave superior yields, while electron-donating alkyl groups resulted in poor conversion[4][5].

    • Causality: An electron-withdrawing group (like a carbamate) reduces the basicity of the ring nitrogen, which appears to be crucial for a successful cyclization[4]. Conversely, electron-donating groups can increase the nucleophilicity of the hydrazone nitrogen to a point where it may favor side reactions or decomposition over the desired cyclization pathway.

    • Actionable Advice: If your substrate has electron-donating groups and is failing, consider modifying the precursor to include an electron-withdrawing protecting group.

  • Reagent Quality: Thionyl chloride (SOCl₂) is highly sensitive to moisture.

    • Causality: SOCl₂ reacts violently with water to form sulfur dioxide (SO₂) and hydrochloric acid (HCl). Contamination with water not only consumes the reagent but also introduces acid that can catalyze the decomposition of sensitive substrates.

    • Actionable Advice: Always use a fresh bottle or a recently distilled batch of thionyl chloride. Handle it under an inert atmosphere (e.g., argon or nitrogen) and use dry glassware and solvents.

  • Reaction Temperature: Temperature control is a delicate balance.

    • Causality: While some reactions proceed smoothly at room temperature or even require cooling[4], others need heating (reflux) to achieve a reasonable conversion rate. However, excessive heat can lead to the decomposition of the starting material, intermediates, or the final thiadiazole product[4][6].

    • Actionable Advice: Start your reaction at a low temperature (e.g., 0 °C) during the addition of SOCl₂ to control the initial exothermic reaction[1]. Then, slowly warm the mixture to room temperature. If no conversion is observed by TLC, gradually increase the temperature and monitor the reaction closely for both product formation and decomposition.

Low_Yield_Troubleshooting Start Low or No Yield CheckSubstrate 1. Assess Substrate Start->CheckSubstrate CheckReagent 2. Verify Reagent Quality Start->CheckReagent CheckConditions 3. Optimize Conditions Start->CheckConditions Substrate_EWGs Does substrate have Electron-Withdrawing Groups? CheckSubstrate->Substrate_EWGs Check electronics Reagent_Fresh Is SOCl₂ fresh and handled under inert gas? CheckReagent->Reagent_Fresh Check handling Conditions_Temp Screen Reaction Temperature CheckConditions->Conditions_Temp Start low (0°C), then warm gradually Substrate_OK Substrate is likely suitable. Proceed to next check. Substrate_EWGs->Substrate_OK Yes Substrate_Modify Consider modifying precursor to include EWGs. Substrate_EWGs->Substrate_Modify No (has EDGs) Substrate_OK->CheckReagent Reagent_OK Reagent is likely not the issue. Proceed to next check. Reagent_Fresh->Reagent_OK Yes Reagent_Replace Use fresh/distilled SOCl₂. Ensure anhydrous conditions. Reagent_Fresh->Reagent_Replace No Reagent_OK->CheckConditions Conditions_Solvent Screen Solvents Conditions_Temp->Conditions_Solvent If temp fails, change solvent

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction is messy, and TLC analysis shows multiple side products. How can I improve selectivity?

A: Side product formation often stems from the high reactivity of thionyl chloride or competing reaction pathways.

  • Control the Reagent Addition: The reaction between the hydrazone and SOCl₂ is often fast and exothermic.

    • Causality: A rapid, uncontrolled addition can create localized "hot spots" in the reaction mixture, leading to thermal decomposition of the starting material or product.

    • Actionable Advice: Add the thionyl chloride dropwise to a cooled (ice bath) suspension of the hydrazone in your chosen solvent[1]. This maintains better temperature control and minimizes decomposition.

  • Address Regioselectivity: If your starting ketone has two different α-methylene groups, you can form two isomeric 1,2,3-thiadiazole products.

    • Causality: The cyclization occurs via an intermediate that involves one of the α-carbons. The ratio of the resulting products often correlates with the relative rate of enolization of the two α-carbons in the parent ketone.

    • Actionable Advice: If regioselectivity is a problem, you may need to redesign the synthesis of the precursor to block one of the α-positions, if possible. Alternatively, accept the mixture and focus on developing a robust chromatographic method to separate the isomers.

  • Solvent Choice: The solvent can influence both the reaction rate and the side product profile.

    • Causality: Solvents that are too polar might engage in side reactions, while non-polar solvents might not provide sufficient solubility for the starting material. Harsher conditions, such as refluxing in chloroform, can increase conversion but may also promote decomposition[4].

    • Actionable Advice: Dichloromethane (DCM) is a common and effective solvent[1][6]. If DCM is not effective, consider screening other non-protic solvents. Refer to the table below for common options.

SolventTypical Temperature RangeNotes
Dichloromethane (DCM)0 °C to Reflux (~40 °C)Good starting point; common and effective.
ChloroformRoom Temp to Reflux (~61 °C)Harsher conditions; may be needed for less reactive substrates[4].
Diethyl Ether0 °C to Room TempLower boiling point, may be too volatile for some reactions.
TolueneRoom Temp to Reflux (~111 °C)For high-temperature requirements, but increases risk of decomposition.

Experimental Protocols: A Validated Starting Point

This section provides a detailed, generalized protocol for performing the Hurd-Mori cyclization, based on common literature procedures[1].

General Procedure for the Synthesis of 4-phenyl-1,2,3-thiadiazole

This two-step protocol first describes the synthesis of the acetophenone semicarbazone precursor, followed by the Hurd-Mori cyclization.

Part 1: Synthesis of Acetophenone Semicarbazone

  • Preparation: In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.

  • Addition: To this solution, add a solution of acetophenone (1.20 g, 10 mmol) in 10 mL of ethanol.

  • Reaction: Reflux the mixture for 1-2 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Purification: Filter the solid product, wash it with cold water, and dry it under a vacuum to yield the acetophenone semicarbazone precursor[1].

Part 2: Hurd-Mori Cyclization

  • Setup: In a fume hood, suspend acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.4 mL, ~19 mmol, ~1.9 eq) to the cooled, stirring suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Use appropriate personal protective equipment.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-phenyl-1,2,3-thiadiazole[1].

Frequently Asked Questions (FAQs)

Q: Are there any modern alternatives to the classic Hurd-Mori reaction? A: Yes, while the Hurd-Mori reaction is a classic, newer methods have been developed. For instance, a facile and practical TBAI-catalyzed reaction between N-tosylhydrazones and elemental sulfur provides 1,2,3-thiadiazoles under metal-free conditions and is considered an improvement[7].

Q: What is the optimal stoichiometry for thionyl chloride? A: An excess of thionyl chloride is typically used. A common starting point is between 1.5 and 2.0 equivalents relative to the hydrazone precursor[1]. Using a large excess is generally not necessary and complicates the quenching and workup steps.

Q: How can I effectively monitor the reaction by TLC? A: Use a co-spot. On your TLC plate, spot the starting material in one lane, the reaction mixture in the middle lane, and a co-spot (a spot of starting material directly on top of the reaction mixture spot) in the third lane. The disappearance of the starting material spot and the appearance of a new, distinct product spot indicate the reaction is progressing.

References

Technical Support Center: Catalyst Selection for Suzuki Coupling with Benzothiadiazole Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for Suzuki-Miyaura cross-coupling reactions involving the versatile yet often challenging benzothiadiazole scaffold. Here, we address common issues and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and field-proven insights to help you navigate your synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with benzothiadiazole derivatives often challenging?

A: The primary challenge stems from the inherent electronic properties of the 2,1,3-benzothiadiazole (BTD) ring system. BTD is an electron-deficient heterocycle, which can influence several key steps in the Suzuki-Miyaura catalytic cycle.[1][2] This electron deficiency can render the aryl halide partner less reactive towards the initial oxidative addition step with the Pd(0) catalyst. Furthermore, the nitrogen and sulfur atoms within the BTD core can act as potential coordination sites for the palladium catalyst, sometimes leading to catalyst inhibition or deactivation.[3]

Q2: Which palladium catalyst/ligand system is a good starting point for coupling with a benzothiadiazole boronic ester?

A: For a robust starting point, a combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is highly recommended. A widely successful system for C-C bond formation with benzothiadiazole and other heterocyclic units is Pd(OAc)₂ with Xantphos as the ligand.[4] Another excellent and commonly used catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) , which has demonstrated high efficacy in shortening reaction times and improving yields.[3] For particularly unreactive C-Br bonds on the benzothiadiazole core, a more active catalyst system like Pd₂(dba)₃ with (t-Bu)₃P·HBF₄ may be required.[4]

Q3: What is the optimal choice of base and solvent for these reactions?

A: The choice of base and solvent is critical and often interdependent.

  • Base: A moderately strong inorganic base is typically required to facilitate the crucial transmetalation step. Potassium carbonate (K₂CO₃) and caesium carbonate (Cs₂CO₃) are frequently employed with success.[2][3] For substrates that are sensitive to hydrolysis, a milder base like potassium fluoride (KF) can be considered, although this may require higher temperatures or longer reaction times.

  • Solvent: A mixture of an organic solvent and water is often optimal. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Common solvent systems include dioxane/H₂O , toluene/H₂O , or THF/H₂O .[2][5] The exact ratio should be optimized for substrate solubility. For highly sensitive substrates prone to protodeboronation, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) might be necessary.[6]

Q4: Should I use a benzothiadiazole boronic acid or a pinacol boronic ester (Bpin)?

A: While boronic acids can be more reactive, they are also more susceptible to side reactions, particularly protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[7][8] This is a significant issue with electron-deficient heterocycles like benzothiadiazole. Therefore, using the corresponding pinacol boronic ester (Bpin) is highly recommended. Boronic esters exhibit greater stability and slowly release the boronic acid in situ, minimizing decomposition and often leading to higher and more reproducible yields.[7][9]

Troubleshooting Guide

Problem 1: Low or No Product Yield with Starting Material Recovery
Possible Cause Explanation Troubleshooting Steps
Inefficient Oxidative Addition The C-X bond (where X is Br or Cl) on the electron-deficient benzothiadiazole is not being readily cleaved by the Pd(0) catalyst. This is often the rate-limiting step.[8][10]1. Switch to a more electron-rich ligand: Use bulky phosphine ligands like XPhos, SPhos, or other Buchwald-type ligands to increase the electron density on the palladium center, which promotes oxidative addition.[10] 2. Increase the temperature: Higher temperatures can help overcome the activation energy barrier for this step.[2] 3. Consider a more reactive halide: If possible, use the bromo- or iodo-benzothiadiazole derivative instead of the chloro- derivative.

Catalyst Deactivation | The sulfur atom in the benzothiadiazole ring can coordinate to the palladium center, leading to catalyst poisoning and preventing turnover.[3] | 1. Increase catalyst loading: A modest increase from 1-2 mol% to 5 mol% might be necessary. 2. Use a robust precatalyst: Buchwald precatalysts (e.g., XPhos Pd G3) are often more resistant to deactivation. 3. Ensure rigorous degassing: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species. Purge the reaction mixture thoroughly with an inert gas (Argon or Nitrogen).[11]

Poor Substrate Solubility | If your benzothiadiazole derivative or boronic ester is not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.[12] | 1. Change the solvent system: Screen solvents like DMF, dioxane, or toluene, with varying amounts of water to improve solubility.[12] 2. Increase the temperature: This will generally improve the solubility of the reactants.

Problem 2: Significant Formation of Side Products
Observed Side Product Plausible Mechanism & Cause Recommended Solutions
Protodeboronation of Boronic Ester The boronic ester is hydrolyzed to the boronic acid, which then reacts with trace water or protic solvent, replacing the boron moiety with a hydrogen atom. This is exacerbated by strong bases and high temperatures.[7][8]1. Use a milder base: Switch from K₃PO₄ or Cs₂CO₃ to K₂CO₃ or KF.[12] 2. Minimize water content: While some water is often beneficial, excess water can promote this side reaction. Try reducing the water ratio in your solvent system. 3. Lower the reaction temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.

Homocoupling of Boronic Ester | Two molecules of the boronic ester couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen and Pd(II) species, which can arise from incomplete reduction of the precatalyst or exposure to air. | 1. Rigorous degassing: Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas before adding the catalyst.[11] 2. Use a Pd(0) source: Consider using a catalyst like Pd(PPh₃)₄, which is already in the active oxidation state, although it can be less stable. 3. Slow addition of the boronic ester: Adding the boronic ester slowly via a syringe pump can keep its concentration low, disfavoring the homocoupling pathway.

Dehalogenation of Benzothiadiazole | The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if the oxidative addition is slow and side reactions with the solvent or base generate a palladium-hydride species. | 1. Optimize the catalyst/ligand system: A more active catalyst that promotes faster oxidative addition will outcompete the dehalogenation pathway. Refer to the solutions for "Inefficient Oxidative Addition". 2. Choose a non-protic solvent: If possible, avoid alcohol-based co-solvents which can be a source of hydrides.

Recommended Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromo-benzothiadiazole with an arylboronic acid pinacol ester. Optimization will likely be required for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-benzothiadiazole (1.0 equiv.), the arylboronic acid pinacol ester (1.2–1.5 equiv.), and finely powdered K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1–3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_ArX Ar¹-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_ArAr Ar2B Ar²-B(OR)₂ Ar2B->Transmetal Activation Base Base (e.g., K₂CO₃) Base->Ar2B RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield in Suzuki Coupling Check_SM Is Starting Material (Ar-X) Consumed? Start->Check_SM No_Reaction Problem: No Reaction/ Inefficient Catalyst Check_SM->No_Reaction No SM_Consumed Problem: Side Reactions/ Product Degradation Check_SM->SM_Consumed Yes Sol_1a Optimize Catalyst/Ligand (e.g., use Buchwald ligands) No_Reaction->Sol_1a Sol_1b Increase Temperature No_Reaction->Sol_1b Sol_1c Check Reagent Purity & Degassing No_Reaction->Sol_1c Check_Side_Products Major Side Products Observed? SM_Consumed->Check_Side_Products Protodeboronation Protodeboronation Check_Side_Products->Protodeboronation Yes (Ar-H from Boronic Ester) Homocoupling Homocoupling Check_Side_Products->Homocoupling Yes (Ar-Ar from Boronic Ester) Sol_2a Use Milder Base (K₂CO₃, KF) Protodeboronation->Sol_2a Sol_2b Reduce Water Content Protodeboronation->Sol_2b Sol_3a Ensure Rigorous Degassing Homocoupling->Sol_3a Sol_3b Use Pd(0) Source or Precatalyst Homocoupling->Sol_3b

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

References

Technical Support Center: Managing Thermal Stability of 1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3-thiadiazole derivatives. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to manage the thermal stability of these versatile heterocyclic compounds. The inherent reactivity of the 1,2,3-thiadiazole ring, while synthetically useful, can present challenges in terms of thermal stability, impacting synthesis, purification, storage, and formulation. This resource, presented in a question-and-answer format, addresses specific issues you may encounter during your experimental work.

Section 1: Troubleshooting Guides

Issue 1: Unexpected Decomposition During Synthesis or Work-up

Question: I am synthesizing a 1,2,3-thiadiazole derivative, and I'm observing significant product loss, likely due to decomposition, during the reaction or subsequent work-up. How can I mitigate this?

Answer: Unexpected decomposition during synthesis is a common challenge, often stemming from the reaction conditions required for the formation of the 1,2,3-thiadiazole ring, which can also promote its degradation. The primary thermal decomposition pathway for 1,2,3-thiadiazoles involves the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process that forms highly reactive thiirene and thioketene intermediates.[1] These intermediates can then undergo various secondary reactions, leading to a complex mixture of byproducts.

Causality and Troubleshooting Steps:

  • Temperature Control is Critical: Many synthetic routes to 1,2,3-thiadiazoles, such as the Hurd-Mori reaction using thionyl chloride, are exothermic.[2] It is crucial to maintain strict temperature control, often requiring initial cooling (e.g., 0 °C to -10 °C) during reagent addition, followed by a carefully controlled increase to the optimal reaction temperature.[2] Conversely, some cyclization reactions require elevated temperatures, which can approach the decomposition temperature of the product.[2]

    • Recommendation: Monitor your reaction closely using Thin Layer Chromatography (TLC) to determine the minimum temperature and reaction time required for complete conversion of the starting material. This will help to avoid prolonged exposure to high temperatures that can lead to product degradation.[3]

  • pH of the Reaction and Work-up: The 1,2,3-thiadiazole ring can be sensitive to both harsh acidic and basic conditions, which can catalyze its decomposition.[3][4]

    • Recommendation: During work-up, ensure that any excess acidic or basic reagents are neutralized carefully. Use buffered solutions or mild neutralizing agents. For instance, after a reaction with thionyl chloride, a slow and careful quenching on ice-water followed by washing with a saturated sodium bicarbonate solution is essential to remove acidic impurities.[2]

  • Influence of Substituents: The electronic nature of the substituents on the 1,2,3-thiadiazole ring significantly influences its thermal stability. Electron-withdrawing groups can affect the decomposition temperature.[1]

    • Recommendation: Be aware of the electronic properties of the substituents in your target molecule. If you are working with a derivative that is expected to have lower thermal stability, take extra precautions with temperature control and reaction time.

Issue 2: Batch-to-Batch Variation in Thermal Stability

Question: I have synthesized multiple batches of the same 1,2,3-thiadiazole derivative, but I am observing different decomposition temperatures in my thermal analysis. What could be the cause of this inconsistency?

Answer: Batch-to-batch variation in thermal stability is a significant concern, especially in drug development, as it can impact product quality and shelf-life. These variations are often linked to subtle differences in the solid-state properties of the material.

Causality and Troubleshooting Steps:

  • Polymorphism: Active pharmaceutical ingredients (APIs) can exist in different crystalline forms, known as polymorphs.[5][6] Each polymorph has a unique crystal lattice structure, which can result in different physical properties, including melting point and thermal stability.[5] The conditions of crystallization, such as the solvent used and the rate of cooling, can influence which polymorphic form is obtained.[5]

    • Recommendation: Characterize the solid form of each batch using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). XRPD will identify the crystal structure, while DSC can reveal different melting points and thermal events associated with different polymorphs. Once the desired, most stable polymorph is identified, standardize your crystallization procedure to ensure its consistent production.

  • Presence of Impurities or Residual Solvents: Impurities from the synthesis or residual solvents from the crystallization process can significantly impact the thermal stability of your compound.[7] Solvents can disrupt the crystal lattice and lower the onset temperature of decomposition.

    • Recommendation: Use high-purity starting materials and solvents. After synthesis, ensure your product is thoroughly dried to remove any residual solvents. The purity of each batch should be assessed using techniques like High-Performance Liquid Chromatography (HPLC). Thermogravimetric Analysis (TGA) can also be used to quantify the amount of residual solvent, which will be visible as a weight loss step at temperatures below the decomposition of your compound.

  • Particle Size and Morphology: While less common, significant variations in particle size and morphology between batches can sometimes influence the bulk thermal properties of a material.

    • Recommendation: If you suspect this to be an issue, you can analyze the particle size distribution of each batch using techniques like laser diffraction.

Section 2: Experimental Protocols

Protocol 1: Assessment of Thermal Stability using TGA/DSC

This protocol outlines a general procedure for determining the thermal stability of 1,2,3-thiadiazole derivatives.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC measurements.

Methodology:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the 1,2,3-thiadiazole derivative into an appropriate TGA/DSC crucible (e.g., alumina or platinum).

    • Ensure the sample is evenly distributed at the bottom of the crucible.

  • Instrument Setup:

    • Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate the sample at 30 °C.

      • Ramp the temperature from 30 °C to a final temperature approximately 50 °C above the expected decomposition point, at a heating rate of 10 °C/min. Slower heating rates (e.g., 2-5 K/min) can provide better resolution of thermal events.[8]

    • Data Collection: Record the sample weight (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Determine the onset decomposition temperature (T_onset), which is the temperature at which significant weight loss begins. Also, note the temperature of maximum rate of weight loss (T_peak) from the derivative of the TGA curve (DTG).

    • DSC Curve: Observe any endothermic or exothermic events. The decomposition of 1,2,3-thiadiazoles is often an exothermic process. Note the onset and peak temperatures of these events.

Derivative ExampleOnset Decomposition Temperature (T_onset) (°C)
4-phenyl-1,2,3-thiadiazole~200-220
4-methyl-5-carboxy-1,2,3-thiadiazole~180-200
Fused 1,2,3-thiadiazoles> 250

Note: These are approximate values and can vary based on the specific substituents and experimental conditions.

Protocol 2: Excipient Compatibility Screening

This protocol provides a basic framework for assessing the compatibility of a 1,2,3-thiadiazole derivative with common pharmaceutical excipients.

Methodology:

  • Mixture Preparation:

    • Prepare physical mixtures of the 1,2,3-thiadiazole derivative (API) and each excipient in a 1:1 (w/w) ratio.

    • Gently blend the powders in a vial.

    • Prepare a sample of the pure API and each pure excipient as controls.

  • Stressed Stability Studies:

    • Store the mixtures and controls under accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 2-4 weeks).

    • Also, include a set of samples stored at ambient conditions as a baseline.

  • Analysis:

    • Visual Observation: Note any changes in color or physical appearance of the mixtures.

    • DSC Analysis: Run DSC scans of the initial mixtures and the stressed samples. Compare the thermograms to those of the pure API and excipients. The appearance of new peaks, disappearance of existing peaks, or a significant shift in the melting or decomposition endotherm/exotherm can indicate an interaction.[9][10][11]

    • HPLC Analysis: Develop a stability-indicating HPLC method to quantify the API and detect any degradation products. Analyze the stressed samples and compare the results to the initial time point. A significant decrease in the API peak area or the appearance of new peaks suggests incompatibility.

Section 3: Visualizing a Key Process

Decomposition Pathway of 1,2,3-Thiadiazoles

G Thiadiazole 1,2,3-Thiadiazole Derivative Heat Δ (Heat) TransitionState Transition State Heat->TransitionState Extrusion of N₂ Nitrogen N₂ (gas) TransitionState->Nitrogen Thiirene Thiirene Intermediate (Highly Reactive) TransitionState->Thiirene Thioketene Thioketene Intermediate Thiirene->Thioketene Rearrangement Products Secondary Products (e.g., dimers, polymers) Thioketene->Products Further Reactions

Caption: Thermal decomposition pathway of the 1,2,3-thiadiazole ring.

Troubleshooting Workflow for Thermal Instability

G Start Observed Thermal Instability CheckSynthesis Review Synthesis Protocol: - Temperature Control? - Reaction Time? - pH of Work-up? Start->CheckSynthesis CheckSolidState Characterize Solid State: - Polymorphism (XRPD)? - Purity (HPLC)? - Residual Solvents (TGA)? Start->CheckSolidState ExcipientCompatibility Investigate Excipient Compatibility (DSC, HPLC) Start->ExcipientCompatibility If in formulation OptimizeSynthesis Optimize Synthesis: - Lower Temperature - Shorter Reaction Time - Neutral Work-up CheckSynthesis->OptimizeSynthesis StandardizeCrystallization Standardize Crystallization: - Control Solvent and Cooling Rate - Ensure Thorough Drying CheckSolidState->StandardizeCrystallization StableProduct Stable Product OptimizeSynthesis->StableProduct StandardizeCrystallization->StableProduct Reformulate Reformulate with Compatible Excipients ExcipientCompatibility->Reformulate Reformulate->StableProduct

References

Technical Support Center: Workup & Purification of Benzothiadiazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for navigating the critical post-reaction stages of 2,1,3-benzothiadiazole synthesis. This resource is designed for researchers, medicinal chemists, and material scientists who utilize this versatile heterocyclic scaffold. Instead of a generic protocol, this guide addresses the specific, practical challenges frequently encountered during reaction workup and purification, providing not just steps, but the chemical reasoning behind them.

Our approach is built on anticipating common experimental pitfalls and offering validated, logical solutions to ensure the integrity and purity of your final compound.

High-Level Workflow Overview

A typical benzothiadiazole synthesis, particularly those involving cyclization with sulfur-based reagents, follows a multi-stage workup process. Understanding this flow is the first step in effective troubleshooting.

cluster_0 Reaction cluster_1 Workup Stage 1: Quenching cluster_2 Workup Stage 2: Extraction cluster_3 Purification A Reaction Completion (Monitored by TLC/LC-MS) B Cool Reaction Mixture (e.g., 0 °C Ice Bath) A->B Reaction is complete C Controlled Quenching (e.g., Add mixture to ice water or aq. base) B->C Safety First D Neutralize Acidic Byproducts (HCl, SO₂) C->D Chemical Transformation E Liquid-Liquid Extraction (e.g., EtOAc, DCM) D->E Isolate Product F Wash Organic Layer (Water, Brine) E->F G Dry Organic Layer (Na₂SO₄ or MgSO₄) F->G H Concentrate in vacuo G->H I Crude Product H->I J Column Chromatography (Silica Gel) I->J Primary Method K Recrystallization I->K If solid & suitable L Pure Benzothiadiazole J->L K->L

Caption: Generalized workflow for benzothiadiazole synthesis workup.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Reaction Quenching & Initial Product Isolation

This is often the most hazardous and crucial step, where reactive reagents are neutralized and the crude product is first isolated.

Q1: My synthesis uses excess thionyl chloride (SOCl₂). What is the safest and most effective way to quench the reaction?

A1: Expertise & Rationale: Thionyl chloride reacts violently with water in a highly exothermic reaction, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] A controlled quench is therefore not just a matter of purity, but of lab safety. The goal is to neutralize the SOCl₂ and the acidic byproducts without compromising the product.

Recommended Protocol: Cautious Quenching

  • Cooling is Critical: Before quenching, cool the reaction vessel in an ice-water bath (0-5 °C) to manage the exotherm.[2]

  • Slow Reverse Addition: The safest method is to slowly add your reaction mixture to a separate, vigorously stirred beaker containing a large volume of ice-cold water or a dilute solution of a weak base like sodium bicarbonate (NaHCO₃).[2][3] Never add water directly to the reaction flask containing excess thionyl chloride.

  • Ensure Adequate Ventilation: Perform this entire procedure in a certified chemical fume hood to safely vent the HCl and SO₂ gases produced.[1][4]

  • pH Check: After the addition is complete, check the pH of the aqueous mixture. If it is still strongly acidic, cautiously add a saturated solution of NaHCO₃ or Na₂CO₃ until effervescence ceases and the pH is neutral (pH ~7).[2] Your product can now be extracted.

Troubleshooting:

  • Problem: The product is hydrolytically unstable (e.g., an acyl chloride intermediate).

  • Solution: Avoid aqueous quenching. Instead, remove excess thionyl chloride by distillation or azeotropic distillation with a dry solvent like toluene.[1][3] This is often followed by purification of the next-step product, avoiding isolation of the sensitive intermediate.[5]

Q2: My reaction mixture turned into a dark, tarry mess. What happened and can I salvage my product?

A2: Expertise & Rationale: Dark, insoluble materials often indicate polymerization or degradation, a common issue when using electron-rich anilines (like o-phenylenediamines) that are prone to oxidation.[6] High reaction temperatures or exposure to air can promote the formation of disulfide-linked dimers and polymers.[6]

Troubleshooting & Salvage Strategy:

  • Solubility Test: Try to dissolve a small amount of the crude material in various solvents (e.g., DCM, ethyl acetate, THF, acetone). If the desired product has some solubility, you may be able to proceed.

  • Liquid-Liquid Extraction: Dilute the entire reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash this organic solution multiple times with water and brine. This may remove some of the more polar, polymeric impurities.

  • Charcoal Treatment: If the organic solution is still dark but clear, you can try treating it with activated charcoal. Add a small amount of charcoal, stir for 15-20 minutes at room temperature, and then filter through a pad of Celite®. This can remove high-molecular-weight colored impurities.[6]

  • Chromatography: The final and most effective step is column chromatography. The tarry substances will likely remain at the baseline (Rf = 0) on the silica gel, allowing you to elute your less polar product.

Prevention for Next Time:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]

  • Control Temperature: Avoid excessive heat. Running the reaction at a lower temperature for a longer duration can often prevent byproduct formation.[6]

Part 2: Extraction & Purification

Once the reaction is quenched, the focus shifts to isolating the target molecule from salts, residual starting materials, and byproducts.

Q3: I'm performing column chromatography on my benzothiadiazole derivative. What's a good starting point for the mobile phase (eluent)?

A3: Expertise & Rationale: The polarity of benzothiadiazole derivatives is highly dependent on their substituents. The core itself is relatively nonpolar. Eluent selection should be based on an initial Thin Layer Chromatography (TLC) analysis.[7][8] The goal is to find a solvent system that gives your product an Rf value between 0.2 and 0.4 for optimal separation.

Recommended Protocol & Eluent Systems:

  • Initial TLC Analysis: Spot your crude product on a silica TLC plate and test a few solvent systems. A common starting point for nonpolar to moderately polar compounds is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Adjusting Polarity:

    • If the spot stays at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., go from 5% EtOAc in hexanes to 10% or 20%).

    • If the spot runs with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent.

Common Eluent Systems for Benzothiadiazoles:

Compound PolarityRecommended Starting Eluent SystemNotes
Nonpolar (e.g., alkyl or aryl substituted)Hexanes / Dichloromethane (DCM)Start with 100% Hexanes and gradually increase DCM %.
Moderately Polar (e.g., ester or ether groups)Hexanes / Ethyl Acetate (EtOAc)A 9:1 or 4:1 Hexanes:EtOAc mixture is a good starting point.
Polar (e.g., amine or hydroxyl groups)Dichloromethane (DCM) / Methanol (MeOH)Start with 1-2% MeOH in DCM. Use with caution as MeOH can dissolve silica.

This data is synthesized from common organic chemistry practices.[8][9][10]

Q4: My purified product is a persistent oil and won't crystallize. How can I get a solid?

A4: Expertise & Rationale: The inability to crystallize is often due to residual solvent or minor impurities disrupting the crystal lattice formation. The goal is to remove these inhibitors or find conditions that favor crystallization.[11]

Troubleshooting Strategies:

  • High Vacuum: First, ensure all solvent is removed by placing the oil under a high vacuum for several hours. Sometimes, this is all that is needed.

  • Scratching: Use a glass rod or metal spatula to scratch the inside of the flask at the surface of the oil.[11] The microscopic scratches on the glass provide nucleation points for crystal growth.

  • Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single speck to the oil. This "seed crystal" will provide a template for further crystallization.

  • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, often hexanes or pentane). Swirl or sonicate the mixture. The impurities may dissolve in the non-solvent, leaving your purified product to solidify. Filter to collect the solid.

  • Solvent-Induced Crystallization: Dissolve the oil in a minimum amount of a good solvent (like DCM or ether). Place this solution in a larger beaker containing a poor solvent (like hexanes). Cover the beaker and allow the vapors of the poor solvent to slowly diffuse into the product solution. This gradual change in solvent composition can gently coax out crystals over a day or two.

Q5: My bromination reaction to make 4,7-dibromo-2,1,3-benzothiadiazole has an impurity. How do I remove it?

A5: Expertise & Rationale: A common impurity in this specific reaction is the over-brominated 4,5,7-tribromo-2,1,3-benzothiadiazole.[12] Fortunately, its removal can often be accomplished with a simple modification to the standard workup.

Validated Protocol Modification:

  • During the liquid-liquid extraction phase, after extracting your product into an organic solvent, perform an extra wash with a saturated brine solution . This simple step has been reported to effectively remove the tribromo impurity, which has slightly different solubility properties.[12] If this fails, careful column chromatography is the next best option.

Part 3: Final Product Validation
Q6: What are the expected ¹H NMR signals for the unsubstituted 2,1,3-benzothiadiazole core?

A6: Expertise & Rationale: The ¹H NMR spectrum of 2,1,3-benzothiadiazole is characteristic of a symmetrical aromatic system. The protons on the benzene ring appear as two distinct multiplets due to the symmetry of the molecule.

Typical Spectroscopic Data:

ProtonsChemical Shift (δ, ppm)Multiplicity
H4, H7~8.1 - 7.9Multiplet (AA')
H5, H6~7.6 - 7.4Multiplet (BB')

Note: These values are approximate and can shift based on the solvent and substitution on the ring. Data is consistent with reported spectra.

References

Validation & Comparative

A Comparative Analysis of 1,2,3- and 2,1,3-Benzothiadiazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, benzothiadiazole isomers represent a fascinating case study in how subtle changes in molecular architecture can lead to profound differences in chemical behavior and material properties. This guide provides an in-depth comparative analysis of 1,2,3-benzothiadiazole and its more commonly utilized isomer, 2,1,3-benzothiadiazole. We will explore their synthesis, structural nuances, spectroscopic signatures, electronic characteristics, and divergent applications, supported by experimental data and established protocols to inform researchers in materials science and drug development.

Introduction: Two Isomers, Two Destinies

1,2,3-Benzothiadiazole and 2,1,3-benzothiadiazole are bicyclic aromatic compounds where a benzene ring is fused to a thiadiazole ring.[1][2] Both are 10-electron systems, adhering to Hückel's rule for aromaticity.[1] However, the arrangement of the nitrogen and sulfur atoms in the five-membered ring dictates their electronic distribution, reactivity, and ultimately, their utility in different scientific domains. The 2,1,3-isomer, often simply referred to as benzothiadiazole (BTD), has garnered significant attention as a pivotal electron-accepting building block in organic electronics.[3] In contrast, the 1,2,3-isomer has found its niche primarily in agrochemicals.[1] This guide will dissect the fundamental differences that underpin these distinct application trajectories.

Synthesis: Strategic Pathways to Isomeric Scaffolds

The choice of synthetic route to these isomers is fundamentally dictated by the desired arrangement of heteroatoms, which in turn depends on the starting materials.

Synthesis of 1,2,3-Benzothiadiazole

The preparation of 1,2,3-benzothiadiazole typically involves the diazotization of 2-aminothiophenol or its disulfide.[1] This method, established in the late 19th century, remains a reliable route.[1] An alternative and often more versatile approach is the Herz reaction, which utilizes anilines as more readily available precursors.[1] In this reaction, the aniline is treated with disulfur dichloride to form an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotized to yield the 1,2,3-benzothiadiazole ring system.[1] It is important to note that the parent 1,2,3-benzothiadiazole cannot be synthesized from aniline itself via the Herz reaction, as this leads to the formation of a 6-chloro derivative.[1]

Experimental Protocol: Synthesis of 1,2,3-Benzothiadiazole from 2-Aminothiophenol [4]

  • Diazotization: To a solution of o-aminothiophenol (1 equivalent) in a suitable aqueous acidic medium, add tert-butyl nitrite (1.5 equivalents) at room temperature (25 °C).

  • Reaction: Stir the reaction mixture at 25 °C for a short duration (e.g., 3 minutes).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate. Combine the organic phases.

  • Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1,2,3-benzothiadiazole by crystallization from petroleum ether.[4]

Synthesis of 2,1,3-Benzothiadiazole

The most common and high-yielding synthesis of 2,1,3-benzothiadiazole involves the reaction of o-phenylenediamine with two equivalents of thionyl chloride in a pyridine base.[2] This reaction proceeds with a yield of at least 85% and produces sulfur dioxide and hydrochloric acid as byproducts.[2]

Experimental Protocol: Synthesis of 2,1,3-Benzothiadiazole from o-Phenylenediamine [2]

  • Reaction Setup: In a reaction flask, dissolve o-phenylenediamine in pyridine.

  • Reagent Addition: Slowly add two equivalents of thionyl chloride to the solution while maintaining the temperature.

  • Reaction: Stir the mixture for a specified time to ensure complete reaction.

  • Work-up and Isolation: The reaction mixture is then worked up to isolate the 2,1,3-benzothiadiazole product.

G Synthetic Pathways to Benzothiadiazole Isomers cluster_0 1,2,3-Benzothiadiazole cluster_1 2,1,3-Benzothiadiazole 2-Aminothiophenol 2-Aminothiophenol 1,2,3-BTD 1,2,3-BTD 2-Aminothiophenol->1,2,3-BTD Diazotization Aniline Aniline Herz Reaction Intermediate Herz Reaction Intermediate Aniline->Herz Reaction Intermediate S2Cl2 Herz Reaction Intermediate->1,2,3-BTD Diazotization o-Phenylenediamine o-Phenylenediamine 2,1,3-BTD 2,1,3-BTD o-Phenylenediamine->2,1,3-BTD SOCl2, Pyridine

Caption: Synthetic routes to 1,2,3- and 2,1,3-benzothiadiazole.

Structural and Physical Properties: A Tale of Two Symmetries

The seemingly minor shift in the positions of the nitrogen and sulfur atoms leads to notable differences in the physical and structural properties of the two isomers.

Property1,2,3-Benzothiadiazole2,1,3-Benzothiadiazole
Molar Mass 136.17 g/mol [1]136.17 g/mol [2]
Appearance Colorless solid[1]White to light yellow powder or crystals[5]
Melting Point 36–37 °C[1]42-44 °C[6]
Boiling Point 220.5 °C[1]206 °C[6]
Density 1.499 g/cm³[1]Not specified

The planarity of both molecules is a key feature, contributing to their aromaticity.[1] In 1,2,3-benzothiadiazole, the N-N and S-N bond distances are reported to be 128 and 171 picometers, respectively, which suggests multiple bond character.[1] The crystal structure of 2,1,3-benzothiadiazole was determined as early as 1951.[2]

Spectroscopic and Electronic Properties: Unveiling the Isomeric Fingerprints

The electronic differences between the two isomers are clearly manifested in their spectroscopic and electrochemical behaviors. These properties are crucial for understanding their potential in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectra of both isomers have been analyzed. For 2,1,3-benzothiadiazole in acetone, the aromatic protons appear as two multiplets, with chemical shifts around δ 8.050 ppm and δ 7.723 ppm.[7] In deuterochloroform, these shifts are observed at approximately δ 7.966 ppm and δ 7.531 ppm.[7] A complete analysis of the NMR spectrum of 1,2,3-benzothiadiazole has also been reported.[8]

Electronic Absorption and Emission

While detailed comparative data for the parent compounds is scarce, studies on their derivatives are highly informative. A comparative study of donor-acceptor-donor molecules based on 4,7-disubstituted 2,1,3-benzothiadiazole (BTD) and 4,7-disubstituted 1,2,3-benzothiadiazole (isoBTD) revealed significant differences.[9] The BTD derivatives generally exhibit a red-shift in their absorption maxima compared to the isoBTD counterparts, along with a lower luminescent capacity.[9] However, the choice of the π-spacer can lead to unexpected optical properties.[9] The Stokes shift for BTD derivatives is also notably larger, suggesting a more efficient intramolecular charge transfer (ICT) in the excited state, likely due to the more symmetric nature of the BTD core.[9]

Electrochemical Properties

Cyclic voltammetry studies on derivatives of the two isomers have shown that the reduction potentials are influenced by the isomeric core. The electrooxidation potentials for BTD derivatives are generally lower than for the corresponding isoBTD compounds, indicating a more efficient conjugation in the BTD systems.[9] According to quantum-mechanical calculations, 1,2,3-benzothiadiazole (isoBTD) has a higher LUMO energy and a larger energy band gap compared to its 2,1,3-isomer.[9]

Reactivity and Applications: Divergent Paths in Science and Technology

The differences in electronic structure and reactivity between the two isomers have led to their distinct applications.

1,2,3-Benzothiadiazole: A Focus on Bioactivity

The primary application of 1,2,3-benzothiadiazole and its derivatives lies in the agrochemical sector. The fungicide acibenzolar-S-methyl is a notable example of a commercially successful derivative.[1] There have also been claims of its use as a synergist for insecticides, although this has not been commercialized.[1] In terms of reactivity, 1,2,3-benzothiadiazole is significantly less nucleophilic than naphthalene, and electrophilic substitution reactions like nitration proceed slowly.[1] Alkylation occurs exclusively at the 3-amino position, forming a quaternary salt.[1]

2,1,3-Benzothiadiazole: A Workhorse in Organic Electronics

2,1,3-Benzothiadiazole has emerged as a crucial building block in the field of organic electronics due to its strong electron-accepting nature.[3] It is widely incorporated into donor-acceptor polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3] The reactivity of the 2,1,3-isomer is characteristic of aromatic compounds, readily undergoing electrophilic substitution reactions like nitration and chlorination.[2] A particularly important reaction is the bromination to form 4,7-dibromo-2,1,3-benzothiadiazole, which serves as a versatile precursor for creating more complex π-conjugated systems via cross-coupling reactions like the Suzuki-Miyaura reaction.[2]

Caption: Divergent applications of 1,2,3- and 2,1,3-benzothiadiazole.

Conclusion: A Matter of Isomeric Choice

The comparative analysis of 1,2,3- and 2,1,3-benzothiadiazole isomers underscores a fundamental principle in chemistry: isomerism can lead to vastly different properties and applications. While both share a common molecular formula and aromatic character, the placement of the sulfur and nitrogen atoms profoundly influences their electronic nature, reactivity, and supramolecular organization. For researchers in drug discovery and agrochemicals, the 1,2,3-isomer offers a scaffold with proven bioactivity. Conversely, for those in materials science and organic electronics, the 2,1,3-isomer provides a robust and tunable electron-accepting unit for the construction of high-performance organic semiconductors. A thorough understanding of the distinct characteristics of each isomer is paramount for their rational application in innovative technologies.

References

A Comparative Guide to Benzothiadiazole and Benzoselenadiazole in Fluorophore Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent probe development, the choice of the core heterocyclic system is a critical determinant of the final fluorophore's performance. Among the myriad of options, 2,1,3-benzothiadiazole (BTD) and its heavier chalcogen analogue, 2,1,3-benzoselenadiazole (BSeD), have emerged as powerful building blocks for creating sophisticated probes for bioimaging and sensing applications.[1][2][3][4][5] This guide provides an in-depth comparison of BTD and BSeD, elucidating their respective strengths and weaknesses to inform rational fluorophore design.

At a Glance: Key Differences and Performance Metrics

The substitution of sulfur with selenium in the benzochalcogenadiazole core imparts significant, predictable alterations to the photophysical and electronic properties of the resulting fluorophores. The primary distinctions stem from the "heavy atom effect" of selenium and its influence on intramolecular charge transfer (ICT) characteristics.[6][7][8][9][10]

PropertyBenzothiadiazole (BTD)Benzoselenadiazole (BSeD)Rationale
Emission Wavelength ShorterLonger (Bathochromic Shift)Lower LUMO energy of BSeD narrows the HOMO-LUMO gap.[6][11]
Quantum Yield (Φ) Generally HigherOften LowerThe heavy selenium atom enhances intersystem crossing (ISC), promoting non-radiative decay pathways.[6][12]
Stokes Shift LargeGenerally LargerEnhanced ICT character in BSeD derivatives often leads to greater geometric relaxation in the excited state.[6][13]
Photostability HigherLowerThe weaker C-Se bond compared to the C-S bond can lead to greater susceptibility to photodegradation.[6][14]
Two-Photon Absorption (2PA) Cross-Section (δ2PA) HighVariable, can be lowerWhile BSeD can enhance ICT, some studies show BTD analogues to have higher 2PA cross-sections.[15]
Sensitivity to Environment HighHigherThe greater polarizability of selenium often makes BSeD fluorophores more sensitive to solvent polarity.[6][14]

The Underlying Science: A Deeper Dive into Causality

The distinct behaviors of BTD and BSeD fluorophores are rooted in fundamental differences between sulfur and selenium.

Electronic Properties and the Heavy Atom Effect

The decision to use BTD or BSeD hinges on the desired spectral properties and the acceptable trade-offs in quantum yield and stability. The workflow for selecting and designing a fluorophore with these cores can be visualized as follows:

G cluster_0 Design Considerations cluster_1 Core Selection cluster_2 Expected Outcomes Target Wavelength Target Wavelength BTD Benzothiadiazole (BTD) Target Wavelength->BTD Visible BSeD Benzoselenadiazole (BSeD) Target Wavelength->BSeD NIR Quantum Yield Requirement Quantum Yield Requirement Quantum Yield Requirement->BTD High Quantum Yield Requirement->BSeD Moderate Photostability Needs Photostability Needs Photostability Needs->BTD High 2PA Application 2PA Application 2PA Application->BTD Potentially Higher δ2PA BTD_Props Shorter λem Higher Φ Higher Stability BTD->BTD_Props BSeD_Props Longer λem (NIR) Lower Φ Greater Solvatochromism BSeD->BSeD_Props

Caption: Fluorophore design workflow based on BTD vs. BSeD selection.

Replacing sulfur with selenium, a heavier element, introduces a more significant spin-orbit coupling.[8][10] This enhanced coupling facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), which can then decay non-radiatively back to the ground state (S₀).[16] This provides a competing de-excitation pathway to fluorescence, often resulting in a lower fluorescence quantum yield for BSeD analogues compared to their BTD counterparts.[6][12]

Furthermore, selenium's lower electronegativity and greater polarizability compared to sulfur lead to a lower-lying Lowest Unoccupied Molecular Orbital (LUMO) in BSeD systems. This narrows the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra.[6] This red-shift is a key advantage of BSeD, enabling the development of near-infrared (NIR) probes that are highly desirable for deep-tissue bioimaging due to reduced light scattering and tissue autofluorescence.[13][17]

Experimental Protocols: Synthesis and Characterization

A robust comparison requires standardized methodologies for synthesis and characterization.

General Synthesis of BTD and BSeD Precursors

The core heterocycles are typically synthesized from the corresponding ortho-phenylenediamine derivatives.

Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole:

  • To a solution of 3,6-dibromo-1,2-phenylenediamine in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂) dropwise at 0 °C.[1]

  • After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 4,7-dibromo-2,1,3-benzothiadiazole.

Synthesis of 4,7-dibromo-2,1,3-benzoselenadiazole:

  • Dissolve 3,6-dibromo-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or THF).

  • Add selenium dioxide (SeO₂) to the solution and reflux the mixture for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent.

  • Purify the crude product, typically by column chromatography, to obtain 4,7-dibromo-2,1,3-benzoselenadiazole.

These dibromo-derivatives serve as versatile building blocks for further functionalization via cross-coupling reactions like Suzuki or Sonogashira couplings to append donor or acceptor moieties and construct D-A-D or D-A type fluorophores.[13][18]

G Ortho-phenylenediamine Ortho-phenylenediamine BTD_core BTD Core Synthesis Ortho-phenylenediamine->BTD_core BSeD_core BSeD Core Synthesis Ortho-phenylenediamine->BSeD_core SOCl2 SOCl₂ SOCl2->BTD_core SeO2 SeO₂ SeO2->BSeD_core BTD_product Benzothiadiazole Derivative BTD_core->BTD_product BSeD_product Benzoselenadiazole Derivative BSeD_core->BSeD_product Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) BTD_product->Coupling BSeD_product->Coupling Final_Fluorophore Final D-A or D-A-D Fluorophore Coupling->Final_Fluorophore

Caption: General synthetic workflow for BTD/BSeD fluorophores.

Photophysical Characterization

To ensure a fair comparison, the photophysical properties of BTD and BSeD analogues should be characterized in a range of solvents with varying polarity (e.g., hexane, toluene, THF, acetonitrile, water).[6][14]

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra to determine the maximum absorption wavelength (λabs) and the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy: Excite the samples at their λabs and record the emission spectra to determine the maximum emission wavelength (λem). The Stokes shift can then be calculated (λem - λabs).

  • Fluorescence Quantum Yield (Φ) Determination: Measure the quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).

  • Fluorescence Lifetime Measurement: Use time-correlated single-photon counting (TCSPC) to determine the fluorescence lifetime (τ).

  • Photostability Assay: Expose solutions of the fluorophores to continuous irradiation from a light source (e.g., a xenon lamp) and monitor the decrease in absorbance or fluorescence intensity over time.[12][14]

  • Two-Photon Absorption (2PA) Cross-Section Measurement: Employ techniques like the Z-scan method to determine the 2PA cross-section (δ2PA) at various wavelengths.[15]

Application in Bioimaging: A Comparative Perspective

The choice between BTD and BSeD often depends on the specific bioimaging application.

  • BTD Probes: Their higher photostability and quantum yields make them excellent candidates for long-term imaging and applications where bright, stable signals are paramount.[2][3][19] They are workhorses for labeling various organelles and have been extensively used to develop sensors.[3][4][20]

  • BSeD Probes: The intrinsic red-shift of BSeD fluorophores is their standout feature, making them highly suitable for developing NIR probes for in vivo and deep-tissue imaging.[6] While their quantum yields might be lower, this can sometimes be compensated for by molecular design strategies that reduce non-radiative decay pathways. Their enhanced sensitivity to the local environment also makes them promising for developing responsive probes that report on changes in polarity or viscosity.[6][14]

Conclusion

Both benzothiadiazole and benzoselenadiazole are exceptional building blocks for the creation of high-performance fluorophores. The selection between them is not a matter of inherent superiority, but rather a strategic choice based on the desired application. BTD offers robustness, high quantum yields, and excellent photostability, making it a reliable choice for a wide range of bioimaging applications. In contrast, BSeD provides access to the coveted near-infrared window and heightened environmental sensitivity, opening doors for advanced in vivo imaging and responsive sensing, albeit often at the cost of quantum efficiency and stability. A thorough understanding of the fundamental trade-offs dictated by the chalcogen atom is essential for the rational design of next-generation fluorescent probes.

References

A Comparative Guide to the Antimicrobial Activity of Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-present battle against microbial resistance, the scientific community is in a constant search for novel antimicrobial agents. Among the promising candidates, benzothiadiazole and its derivatives have emerged as a versatile scaffold exhibiting a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the antimicrobial performance of various benzothiadiazole derivatives against established alternatives, supported by experimental data and methodological insights. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this promising area.

Introduction to Benzothiadiazole Derivatives as Antimicrobial Agents

Benzothiadiazole, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The structural versatility of the benzothiadiazole core allows for modifications at various positions, leading to a wide array of derivatives with enhanced and specific antimicrobial activities.[2][4] These derivatives have shown remarkable potency against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains, positioning them as a viable alternative to conventional antibiotics that are increasingly facing resistance.[5][6]

The mechanism of action for benzothiadiazole derivatives is multifaceted, with studies pointing towards the inhibition of crucial microbial enzymes. These include DNA gyrase, essential for bacterial DNA replication, and dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway.[6][7][8] This multi-target potential is a significant advantage in overcoming resistance mechanisms that often target a single pathway.

Experimental Validation of Antimicrobial Activity: Methodologies and Rationale

To rigorously assess the antimicrobial potential of benzothiadiazole derivatives, standardized and reproducible experimental protocols are paramount. The following methodologies are fundamental in determining the efficacy of these compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The benzothiadiazole derivatives and control antibiotics are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Causality behind Experimental Choices: This method is preferred for its high throughput, quantitative results, and conservation of test compounds. The use of standardized inoculums and media ensures reproducibility and comparability of results across different studies.

Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antimicrobial activity.

Experimental Protocol:

  • Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Test Compounds: Sterile filter paper disks impregnated with a known concentration of the benzothiadiazole derivatives and control antibiotics are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The diameter of the zone of no microbial growth around each disk is measured in millimeters.

Causality behind Experimental Choices: This method is simple, cost-effective, and useful for screening a large number of compounds. The size of the inhibition zone provides a qualitative indication of the compound's potency.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine whether a compound is microbistatic (inhibits growth) or microbicidal (kills the microorganism), the MBC or MFC is determined.

Experimental Protocol:

  • Sub-culturing from MIC Assay: Following the MIC determination, an aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates.

  • Incubation: The plates are incubated to allow for the growth of any surviving microorganisms.

  • Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.

Causality behind Experimental Choices: This assay is crucial for understanding the ultimate effect of the compound on the pathogen, which is a critical parameter for therapeutic applications.

Experimental_Workflow A Microbial Culture C Broth Microdilution (MIC) A->C D Agar Disk Diffusion A->D B Benzothiadiazole Derivatives & Controls B->C B->D E Determine MIC C->E F Measure Zone of Inhibition D->F G Determine MBC/MFC E->G

Caption: Workflow for antimicrobial activity validation.

Comparative Analysis of Antimicrobial Activity

The following tables summarize the antimicrobial activity of various benzothiadiazole derivatives compared to standard antibiotics, with data synthesized from multiple research publications. The Minimum Inhibitory Concentration (MIC) is a key metric for comparison.

Antibacterial Activity

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference(s)
Benzothiadiazole Derivative 1 3.1 - 12.53.1 - 15.626.2 - 15.62[6]
Benzothiadiazole Derivative 2 6.256.25>64[6]
Benzothiadiazole-Thiazolidinone Hybrid 0.09 - 0.180.09 - 0.180.09 - 0.18[6]
Sulfonamide-Benzothiadiazole Hybrid 3.13.13.1[6]
Ampicillin 0.2 - >640.2>64[6][9]
Ciprofloxacin 12.512.512.5[6]
Streptomycin 0.05 - 0.20.05 - 0.20.05 - 0.2[6][9]
Sulfadiazine 1.998 mM (~500 µg/mL)--[7][10]

Note: The specific structures of the derivatives are detailed in the cited literature. The ranges in MIC values reflect the testing of multiple derivatives within a class.

The data clearly indicates that several benzothiadiazole derivatives exhibit potent antibacterial activity, with some hybrids demonstrating efficacy comparable to or even exceeding that of standard antibiotics like ciprofloxacin against certain strains.[6] For instance, some sulfonamide-benzothiadiazole hybrids show broad-spectrum activity with low MIC values against both Gram-positive and Gram-negative bacteria.[6]

Antifungal Activity

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus nigerReference(s)
Benzothiadiazole Derivative 3 125-[11]
Benzothiadiazole-Thiazole Hybrid 16 - 3216 - 32[4][12]
Amphotericin B --[13]
Fluconazole --[14]

Note: Direct comparative MIC values for standard antifungals were not consistently available in the same studies as the benzothiadiazole derivatives. However, the cited literature indicates significant activity of the derivatives.

Benzothiadiazole derivatives have also demonstrated significant antifungal properties.[13][14] Hybrids incorporating a thiazole moiety, for example, have shown promising activity against clinically relevant fungal pathogens like Candida albicans and Aspergillus niger.[4][12]

Mechanism of Action: A Deeper Dive

The effectiveness of benzothiadiazole derivatives stems from their ability to interfere with essential microbial cellular processes.

Mechanism_of_Action cluster_pathway Bacterial Cellular Pathways cluster_enzyme Target Enzymes A DNA Replication D DNA Gyrase A->D B Folate Synthesis E Dihydropteroate Synthase (DHPS) B->E C Cell Wall Synthesis F MurB C->F G Benzothiadiazole Derivatives G->D Inhibition G->E Inhibition G->F Inhibition

Caption: Targeted microbial pathways by benzothiadiazole derivatives.

As illustrated, benzothiadiazole derivatives can inhibit multiple key enzymes:

  • DNA Gyrase: This enzyme is crucial for relieving torsional stress during DNA replication. Its inhibition by benzothiadiazole derivatives leads to a disruption of DNA synthesis and ultimately bacterial cell death.[6][8]

  • Dihydropteroate Synthase (DHPS): A vital enzyme in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids. By inhibiting DHPS, these compounds starve the bacteria of essential building blocks.[7][10]

  • Uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB): This enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[8][15]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of benzothiadiazole derivatives is highly dependent on their chemical structure. Key SAR findings include:

  • Substitutions at the 2-position: Modifications at this position of the benzothiadiazole ring have been identified as crucial for antimicrobial activity.[4]

  • Hybridization with other heterocyclic rings: Incorporating other bioactive moieties like thiazole, thiazolidinone, or sulfonamide can significantly enhance the antimicrobial spectrum and potency.[6][7][14] For example, compounds containing a pyrazolone ring attached to the benzothiadiazole scaffold have demonstrated superior activity against S. aureus.[7]

  • Specific functional groups: The presence of electron-withdrawing groups like nitro and chloro, or electron-donating groups like methoxy on an attached phenyl ring can modulate the antibacterial activity.[6]

Conclusion and Future Perspectives

Benzothiadiazole derivatives represent a highly promising class of antimicrobial agents with the potential to address the growing challenge of antibiotic resistance. Their broad-spectrum activity, coupled with a multi-targeted mechanism of action, makes them attractive candidates for further development. The extensive body of research highlights the importance of continued exploration of this chemical scaffold through medicinal chemistry efforts to optimize their efficacy and safety profiles. Future studies should focus on in vivo evaluations and the elucidation of resistance mechanisms to fully realize the therapeutic potential of these compounds.

References

A Comparative Guide to the Structure-Activity Relationships of Benzothiadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its unique electronic properties and rigid bicyclic nature make it an attractive framework for designing novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of benzothiadiazole analogs across key therapeutic areas, including oncology, infectious diseases, and virology. By synthesizing data from multiple studies, we aim to elucidate the causal relationships between specific structural modifications and resulting biological efficacy, offering a valuable resource for rational drug design.

The Benzothiadiazole Core

The fundamental benzothiadiazole structure consists of a benzene ring fused to a thiadiazole ring. The arrangement of the nitrogen and sulfur atoms in the five-membered ring defines its isomers, with 2,1,3-benzothiadiazole being a common foundation for many biologically active molecules. Understanding the substitution patterns at various positions is critical to modulating the pharmacological profile of its derivatives.

Caption: Core structure of 2,1,3-benzothiadiazole with key substitution points.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Benzothiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of crucial enzymes like tyrosine kinases and topoisomerases, and the induction of apoptosis.[4][5]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative benzothiazole analogs against various human cancer cell lines. The IC₅₀ values indicate the concentration required to inhibit 50% of cell growth.

Compound IDR1 (Benzothiazole-6)R2 (Benzyl Group)A431 IC₅₀ (µM)A549 IC₅₀ (µM)Reference
B1-F-H>10>10[6]
B2-Cl-H8.97 ± 0.457.65 ± 0.38[6]
B3-Cl2-F7.32 ± 0.376.88 ± 0.34[6]
B4-Cl3-F6.54 ± 0.335.91 ± 0.30[6]
B5-Cl4-F5.89 ± 0.294.76 ± 0.24[6]
B6-Cl3,5-di-OCH₃4.11 ± 0.213.87 ± 0.19[6]
B7-Cl4-NO₂2.76 ± 0.142.13 ± 0.11[6][7]
4g 5,6-di-CH₃See Structure26.51 (HT-1376)-[8]
Structure-Activity Relationship Insights for Anticancer Activity

Analysis of the data reveals several key trends:

  • Substitution at Position 6: A halogen at the 6-position of the benzothiazole ring appears crucial for activity. A chloro (-Cl) group (B2-B7) confers significantly greater potency than a fluoro (-F) group (B1).[6]

  • Influence of the Benzyl Moiety: The substituent on the N-benzyl ring dramatically modulates anticancer activity.

    • Electron-Withdrawing Groups (EWGs): A strong EWG like a nitro group (-NO₂) at the para-position (B7) results in the highest potency among the series.[6][7] Fluorine substitution also enhances activity, with the order of potency being 4-F > 3-F > 2-F, suggesting that both electronic effects and steric factors are at play.[6]

    • Electron-Donating Groups (EDGs): Methoxy groups (-OCH₃) also contribute positively to the activity (B6), indicating that a simple EWG/EDG correlation is insufficient and a more complex electronic and steric profile is favorable.[6]

  • Complex Scaffolds: Compound 4g , which incorporates a 1,3,4-thiadiazole moiety, shows potent activity against bladder carcinoma cells (HT-1376), highlighting the value of hybrid molecules.[8]

SAR_Anticancer cluster_Core Benzothiazole Core cluster_R6 Position 6 cluster_N_Sub N-Substituent (e.g., Benzyl) Core Benzothiazole Nucleus R6_Halogen Halogen (-Cl > -F) Crucial for Activity Core->R6_Halogen Substitution at R6 Benzyl Benzyl Ring Core->Benzyl Substitution at N Hybrid Hybrid Scaffolds (e.g., Thiadiazole) Potent Activity Core->Hybrid Hybridization EWG EWG (e.g., 4-NO₂) Potency ↑ Benzyl->EWG Para-position EDG EDG (e.g., -OCH₃) Activity ↑ Benzyl->EDG

Caption: Key SAR determinants for the anticancer activity of benzothiadiazole analogs.

Mechanism of Action: A Multi-pronged Attack

Benzothiadiazole derivatives exert their anticancer effects by modulating multiple critical signaling pathways. Western blot analyses have confirmed that potent analogs like compound B7 can inhibit both the AKT and ERK signaling pathways, which are central to cell proliferation, survival, and migration.[7] Furthermore, these compounds can induce apoptosis, as evidenced by cell cycle arrest and increased activity of caspases 3/7.[8][9] Some derivatives are also known to generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[4][5]

Experimental Protocol: MTT Proliferation Assay

This protocol is used to assess the effect of compounds on the proliferation of cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, A431) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiadiazole analogs in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel chemical scaffolds.[10] Benzothiadiazole-thiazole hybrids and benzothiadiazole-hydrazones have emerged as promising candidates with broad-spectrum antibacterial and antifungal activities.[11][12]

Comparative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) for selected benzothiadiazole derivatives against various microbial strains.

Compound ClassKey FeatureTarget OrganismMIC (µg/mL)Reference
Benzothiazole-Thiazole Hybrid (4b)Nitro GroupS. aureus3.90[11]
Benzothiazole-Thiazole Hybrid (4c)Chloro GroupS. aureus7.81[11]
Benzothiazole-Thiazole Hybrid (4d)Fluoro GroupM. tuberculosis7.81[11]
Benzothiazole-Hydrazone (19)4-F-PhenylS. aureus- (Superior to reference)[12]
Benzothiazole-Hydrazone (20)4-Br-PhenylE. coli- (Superior to reference)[12]
Benzothiazole-Hydrazone (11)4-Cl-PhenylC. albicans- (Good activity)[12]
Pyrazolone Hybrid (16c)Pyrazolone RingS. aureus0.025 mM[13]
Structure-Activity Relationship Insights for Antimicrobial Activity

The antimicrobial potency of benzothiadiazole analogs is strongly influenced by the nature and position of their substituents.

  • Electron-Withdrawing Groups (EWGs): SAR analysis consistently reveals that the presence of EWGs, such as nitro (-NO₂) and halogen (-Cl, -F, -Br) groups, on appended phenyl or hybrid rings significantly enhances both antibacterial and antifungal activity.[11][12][14] Compound 4b , with a nitro group, was the most potent in its series.[11]

  • Electron-Donating Groups (EDGs): Conversely, EDGs like hydroxyl (-OH) and methoxy (-OCH₃) on the phenyl ring of hydrazone derivatives tend to increase antibacterial activity specifically, while EWGs on the same scaffold favor antifungal activity.[12]

  • Heterocyclic Hybrids: The incorporation of other heterocyclic rings, such as thiazole, pyrazolone, thiophene, and indole, is a highly effective strategy for generating potent antimicrobial agents.[11][12][13]

SAR_Antimicrobial cluster_Antibacterial Antibacterial Activity cluster_Antifungal Antifungal Activity cluster_BroadSpectrum Broad Spectrum Activity Core Benzothiazole Core EDG EDG on Phenyl Ring (-OH, -OCH₃) Activity ↑ Core->EDG Hydrazones EWG_Fungal EWG on Phenyl Ring (-Cl, -NO₂) Activity ↑ Core->EWG_Fungal Hydrazones EWG_General EWG on Hybrid Ring (-NO₂, Halogens) Activity ↑ Core->EWG_General Hybrids Hybrids Heterocyclic Hybrids (Thiazole, Pyrazolone) Potency ↑ Core->Hybrids

Caption: SAR summary for the antimicrobial activity of benzothiadiazole analogs.

Mechanism of Action: Targeting Essential Microbial Enzymes

Molecular docking studies suggest that these hybrid molecules act by inhibiting essential microbial enzymes. Key targets include bacterial DNA gyrase and fungal cytochrome P450 14α-demethylase (CYP51) , which are validated targets for existing antibiotics and antifungals, respectively.[11][14] Other derivatives have been shown to target the dihydropteroate synthase (DHPS) enzyme, crucial for folate synthesis in bacteria.[13]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain (e.g., S. aureus, C. albicans) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Add the microbial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Antiviral Activity: A Scaffold for Inhibiting Viral Replication

Benzothiadiazole derivatives have also been identified as potent antiviral agents, particularly against viruses such as Human Cytomegalovirus (HCMV) and Hepatitis C Virus (HCV).[15][16][17]

Structure-Activity Relationship Insights for Antiviral Activity

While quantitative comparative tables are less common in the initial search results, a clear SAR profile can be synthesized from the literature.[15]

  • Position 2 Substitutions: This is the most critical position for modification.

    • An amine or amido linkage at the 2-position is a common feature in active compounds.[15]

    • Attaching other aryl moieties (e.g., pyrazole, pyridine, phenyl) at this position is a successful strategy for conferring antiviral activity.[15]

  • Benzene Ring Substitutions:

    • Methyl groups at the 5th or 6th position of the benzothiazole ring have been shown to increase the potency of antiviral compounds.[15]

  • Target-Specific Scaffolds: For HCV, the benzothiadiazine dioxide scaffold is critical. The SO₂NH group forms strong hydrogen bonds with the active site of the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[16][17]

SAR_Antiviral cluster_Pos2 Position 2 cluster_BenzeneRing Benzene Ring cluster_Target Target-Specific (HCV) Core Benzothiazole Core Amine Amine/Amido Linkage Crucial for Activity Core->Amine Key Substituent Aryl Aryl Moieties (Pyridine, Phenyl) Confers Activity Core->Aryl Key Substituent Methyl Methyl at Pos 5 or 6 Potency ↑ Core->Methyl Substitution SO2NH SO₂NH Group (Benzothiadiazine) Binds NS5B Polymerase Core->SO2NH Core Variation

Caption: SAR principles for the antiviral activity of benzothiadiazole analogs.

Experimental Protocol: General Antiviral Assay (e.g., CPE Reduction Assay)
  • Cell Culture: Grow a monolayer of host cells (e.g., Vero cells) susceptible to the target virus in a 96-well plate.

  • Compound and Virus Addition: When cells reach confluence, replace the medium with serial dilutions of the test compounds. Subsequently, infect the cells with a known titer of the virus. Include cell controls (no virus), virus controls (no compound), and a positive drug control.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for the virus to cause a cytopathic effect (CPE), typically 3-7 days.

  • CPE Evaluation: Observe the cells daily under a microscope to assess the degree of CPE (e.g., cell rounding, detachment, lysis).

  • Quantification: After the incubation period, quantify cell viability using a stain like crystal violet or an MTT assay. The concentration of the compound that inhibits CPE by 50% (EC₅₀) is determined.

Representative Synthesis Protocol

The following is a generalized protocol for the synthesis of N-benzylbenzo[d]thiazol-2-amine derivatives, a class with notable anticancer activity.[6]

  • Starting Material: Begin with a substituted 2-aminobenzothiazole.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminobenzothiazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the mixture.

  • Alkylating Agent: Add the corresponding substituted benzyl bromide or benzyl chloride (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 60-80°C) for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. A precipitate of the crude product will form.

  • Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure N-substituted benzothiazole derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry (MS).

Conclusion

The benzothiadiazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that targeted modifications to the core and its substituents can potently and selectively enhance its activity against cancer cells, pathogenic microbes, and viruses. For anticancer agents, halogenation at position 6 and the introduction of electron-withdrawing groups on an N-benzyl moiety are key to high potency. For antimicrobial applications, electron-withdrawing groups and the creation of hybrid molecules are effective strategies. Antiviral activity is heavily dependent on substitutions at position 2 and can be highly target-specific, as seen with HCV polymerase inhibitors. The insights and protocols compiled in this guide serve as an authoritative foundation for the continued exploration and optimization of benzothiadiazole analogs in modern drug discovery.

References

A Comparative Guide to Electron-Withdrawing Groups on Benzothiadiazole for Advanced Material Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular components is paramount in the design of high-performance organic electronic materials.[1] 2,1,3-Benzothiadiazole (BT) has emerged as a cornerstone electron-accepting unit in the development of organic semiconductors.[1][2] Its robust, electron-deficient nature and versatile functionalization chemistry make it a highly attractive building block for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1][2][3][4][5]

The key to unlocking the full potential of benzothiadiazole lies in the judicious selection of electron-withdrawing groups (EWGs) appended to its core. These substituents profoundly influence the molecule's frontier molecular orbital (FMO) energy levels, photophysical properties, and ultimately, its performance in a given application.[1] This guide provides a comparative analysis of common EWGs on the benzothiadiazole platform, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation functional materials.

The Influence of Electron-Withdrawing Groups: A Head-to-Head Comparison

The introduction of EWGs to the benzothiadiazole core is a powerful strategy to modulate its electronic and optical properties.[1] The strength and nature of the EWG directly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy bandgap, and the intramolecular charge transfer (ICT) characteristics of the resulting derivative.[1][6] Here, we compare the effects of four commonly employed EWGs: fluorine (–F), cyano (–CN), nitro (–NO₂), and sulfonyl (–SO₂R).

Fluorine (–F): The Subtle Modulator

Fluorination is a widely adopted strategy in the design of organic semiconductors. The small size and high electronegativity of fluorine atoms allow for effective tuning of molecular properties without introducing significant steric hindrance.

  • Electronic Effects: Fluorine atoms exert a strong inductive electron-withdrawing effect, leading to a stabilization (lowering) of both the HOMO and LUMO energy levels.[7] This can enhance the air stability of the material and improve charge injection in electronic devices.[7]

  • Intermolecular Interactions: The introduction of fluorine can promote favorable intra- and intermolecular interactions, such as C–H···F and F···F contacts, which can influence molecular packing and enhance charge transport properties.[7]

  • Photophysical Properties: While the inductive effect is strong, the potential for a competing electron-donating conjugation effect can sometimes lead to a blue-shift in the absorption spectrum.[8]

Cyano (–CN): The Strong Acceptor

The cyano group is a potent electron-withdrawing substituent with a significant impact on the electronic structure of benzothiadiazole.

  • Electronic Effects: Cyanation leads to a substantial lowering of the LUMO energy level, more so than fluorination, which is particularly beneficial for developing n-type semiconductor materials.[1]

  • Synthetic Challenges: The strong electron-withdrawing nature of the cyano group can sometimes present synthetic difficulties.[1]

  • Photophysical Properties: The strong ICT character induced by the cyano group can lead to significant solvatochromism, where the emission color changes with solvent polarity.[9]

Nitro (–NO₂): The Quencher

The nitro group is one of the strongest electron-withdrawing groups, leading to dramatic changes in the properties of the benzothiadiazole core.

  • Electronic Effects: The nitro group profoundly lowers both HOMO and LUMO energy levels.[3][9]

  • Fluorescence Quenching: A significant drawback of the nitro group is its tendency to quench fluorescence, which limits its application in emissive materials.[9] However, this property can be exploited in the design of fluorescent quenching-based sensors.[3]

  • Synthetic Accessibility: Mononitration of the benzothiadiazole core can be achieved with high yield under standard nitrating conditions.[3]

Sulfonyl (–SO₂R): The Bulky Modulator

Sulfonyl groups offer a balance of strong electron-withdrawing character and steric bulk, influencing both electronic properties and solid-state morphology.

  • Electronic Effects: Sulfonyl groups are effective at lowering the FMO energy levels of benzothiadiazole derivatives.[1]

  • Morphological Control: The steric hindrance introduced by the sulfonyl group can disrupt intermolecular packing, which can be either beneficial or detrimental depending on the desired application. This can influence thin-film morphology and device performance.[1]

Comparative Performance Data

To facilitate a direct comparison, the following table summarizes the typical effects of these electron-withdrawing groups on the key properties of benzothiadiazole derivatives. The values presented are representative and can vary depending on the specific molecular structure and substitution pattern.

Electron-Withdrawing GroupEffect on HOMO LevelEffect on LUMO LevelBandgap (Eg)Key AdvantagesPotential Drawbacks
Fluorine (–F) LoweredLoweredGenerally maintained or slightly increasedImproved air stability, enhanced intermolecular interactionsCan sometimes lead to a blue-shift in absorption
Cyano (–CN) LoweredSignificantly LoweredNarrowedStrong n-type character, significant solvatochromismSynthetic challenges, potential for aggregation
Nitro (–NO₂) Significantly LoweredSignificantly LoweredNarrowedStrongest electron-withdrawing effectFluorescence quenching, limited use in emissive materials
Sulfonyl (–SO₂R) LoweredLoweredNarrowedStrong electron-withdrawing effect, morphological controlSteric hindrance can disrupt packing

Structure-Property Relationship Visualization

The following diagram illustrates the general impact of different electron-withdrawing groups on the electronic properties of the benzothiadiazole core.

G cluster_0 Benzothiadiazole Core cluster_1 Electron-Withdrawing Groups cluster_2 Resulting Properties BT Benzothiadiazole F Fluorine (-F) BT->F CN Cyano (-CN) BT->CN NO2 Nitro (-NO2) BT->NO2 SO2R Sulfonyl (-SO2R) BT->SO2R HOMO Lowered HOMO F->HOMO Moderate LUMO Lowered LUMO F->LUMO Moderate Stability Increased Stability F->Stability CN->HOMO Strong CN->LUMO Very Strong Bandgap Tuned Bandgap CN->Bandgap Narrowed NO2->HOMO Very Strong NO2->LUMO Very Strong NO2->Bandgap Significantly Narrowed SO2R->HOMO Strong SO2R->LUMO Strong Morphology Modified Morphology SO2R->Morphology G cluster_0 Synthesis & Purification cluster_1 Structural & Thermal Analysis cluster_2 Photophysical & Electrochemical Characterization cluster_3 Device Fabrication & Testing Synthesis Synthesis of BT Derivative Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS TGA Thermogravimetric Analysis Purification->TGA UVVis UV-Vis Absorption Spectroscopy Purification->UVVis PL Photoluminescence Spectroscopy Purification->PL CV Cyclic Voltammetry Purification->CV Device Device Fabrication (e.g., OPV, OLED) CV->Device Performance Performance Characterization Device->Performance

References

biological activity of 1,2,3-Benzothiadiazole-5-carboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to the Biological Activity of 1,2,3-Benzothiadiazole Derivatives

Introduction: Defining a Privileged Scaffold in Biology and Agrochemicals

To researchers in drug discovery and agrochemical development, the term "privileged scaffold" denotes a molecular framework that can bind to multiple biological targets, offering a versatile starting point for creating diverse bioactive compounds. The 1,2,3-benzothiadiazole ring system is a prime example of such a scaffold. Formed by the fusion of a benzene ring with a 1,2,3-thiadiazole ring, its unique electronic properties and rigid structure have made it a cornerstone in the development of potent biological agents.

It is crucial to distinguish the 1,2,3-benzothiadiazole isomer from the more commonly researched benzothiazole and its structural isomer, 2,1,3-benzothiadiazole . While all are valuable, the 1,2,3-isomer holds a special place in agriculture as the core of plant activators, which induce a plant's innate defense mechanisms—a phenomenon known as Systemic Acquired Resistance (SAR).[1]

This guide provides a comparative analysis of the biological activities of 1,2,3-benzothiadiazole derivatives. While direct research on the 5-carboxaldehyde derivative is limited, we will explore its potential by drawing objective comparisons with well-studied analogues, particularly the benchmark plant activator Acibenzolar-S-methyl (ASM). We will delve into the synthesis, mechanisms of action, and structure-activity relationships that govern their efficacy, providing field-proven insights and detailed experimental protocols for the modern researcher.

Part 1: Synthesis and Derivatization of the 1,2,3-Benzothiadiazole Core

The biological utility of a scaffold is intrinsically linked to its synthetic accessibility. The creation of the 1,2,3-benzothiadiazole ring and its subsequent functionalization are key to developing a library of compounds for screening.

Core Synthesis: The Hurd-Mori Reaction

The classical and most reliable method for constructing the 1,2,3-thiadiazole ring, and by extension the benzothiadiazole core, is the Hurd-Mori reaction .[2] This reaction involves the thermal decomposition of the hydrazone of a ketone or aldehyde with thionyl chloride (SOCl₂). For the benzothiadiazole core, this typically starts from a suitably substituted 2-aminothiophenol derivative.

A plausible and efficient pathway to synthesize the target 1,2,3-Benzothiadiazole-5-carboxaldehyde would begin with 4-amino-3-mercaptobenzaldehyde. The causality here is that the ortho-amino and thio- functionalities on the benzene ring are perfectly positioned to form the fused heterocyclic system.

Synthesis_Workflow reactant reactant intermediate intermediate product product reagent reagent start 4-Amino-3-mercaptobenzaldehyde r1 1. Hydrazine (H₂NNH₂) 2. Acetic Acid (catalyst) hydrazone Corresponding Hydrazone r2 Thionyl Chloride (SOCl₂) Toluene, Reflux final_product 1,2,3-Benzothiadiazole- 5-carboxaldehyde r1->hydrazone Hydrazone Formation r2->final_product Hurd-Mori Cyclization

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via Hurd-Mori Cyclization

This protocol is a representative method based on established chemical principles for this reaction class.

  • Step 1: Hydrazone Formation.

    • To a solution of 4-amino-3-mercaptobenzaldehyde (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

    • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture for 4-6 hours. The formation of the hydrazone precipitate can be monitored by Thin Layer Chromatography (TLC).

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum. Causality: This step converts the aldehyde into a more reactive hydrazone, which is the necessary precursor for the cyclization with thionyl chloride.

  • Step 2: Cyclization.

    • Suspend the dried hydrazone (1.0 eq) in an inert solvent such as toluene.

    • Add thionyl chloride (2.0-2.5 eq) dropwise to the suspension at 0°C.

    • After the addition is complete, heat the mixture to reflux (approx. 110°C) for 8-12 hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and pour it carefully over crushed ice to quench the excess thionyl chloride.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield this compound. Causality: The thermal reaction with thionyl chloride facilitates the oxidative cyclization to form the stable 1,2,3-thiadiazole ring.

Part 2: Comparative Biological Activity

The functional group appended to the benzothiadiazole core dictates its biological target and efficacy. We will compare the established activity of the plant activator ASM with the potential activities of a 5-carboxaldehyde derivative in different biological systems.

Plant Health: Systemic Acquired Resistance (SAR) Induction

The most prominent biological role of the 1,2,3-benzothiadiazole scaffold is inducing SAR in plants. This is not a direct antimicrobial action but rather "priming" the plant's own immune system.[3]

Benchmark Compound: Acibenzolar-S-methyl (ASM) ASM (benzo[1][4][5]thiadiazole-7-carbothioic acid S-methyl ester) is a commercial plant activator.[1] In the plant, it is metabolized to its active form, benzo[1][4][5]thiadiazole-7-carboxylic acid, which mimics the natural signaling molecule, salicylic acid (SA).[5][6] This triggers a signaling cascade that leads to the expression of pathogenesis-related (PR) genes, fortifying the plant against a broad spectrum of pathogens.[4][7]

Comparative Analysis of a 5-Carboxaldehyde Derivative The substitution position and the electronic nature of the group are critical.

  • Position: ASM has a C7-substituent. A C5-substituent on the this compound would place the functional group in a different electronic environment, potentially altering its interaction with plant receptors.

  • Functionality: The aldehyde group is an electron-withdrawing group, similar to a carboxylic acid. However, it is also highly reactive and can form Schiff bases with amine residues in proteins. This opens up the possibility of a different mode of action or binding affinity compared to the carboxylic acid of activated ASM. It could potentially act as a covalent inhibitor or bind differently within the active site of a target protein in the SA pathway.

SAR_Pathway inducer inducer protein protein response response BTH 1,2,3-Benzothiadiazole (e.g., ASM, 5-carboxaldehyde) SA_Pathway Acts downstream of Salicylic Acid (SA) accumulation BTH->SA_Pathway Activates NPR1 NPR1/NIM1 Protein (Key Regulator) SA_Pathway->NPR1 Signals to PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) NPR1->PR_Genes Induces SAR Systemic Acquired Resistance (Broad-Spectrum Defense) PR_Genes->SAR Leads to

Caption: Simplified signaling pathway of SAR induction by benzothiadiazole derivatives.
Antimicrobial Activity

While the 1,2,3-isomer is famous for SAR induction, the broader class of benzothiazoles and thiadiazoles exhibits direct antimicrobial properties.[8][9][10] This activity is often attributed to the inhibition of essential microbial enzymes.

Comparative Performance of Benzothiazole/Thiadiazole Derivatives The aldehyde functionality can be a key pharmacophore for antimicrobial action. Schiff base derivatives, formed by reacting carboxaldehydes with various amines, have shown significant activity.

Compound ClassOrganismActivity (MIC/IC50)Mechanism of Action (MoA)Reference
Benzothiazole SulfonamidesE. coli, S. aureusMIC: 3.1-6.2 µg/mLDihydropteroate Synthase (DHPS) Inhibition[10][11]
Benzothiazole-ThiopheneS. aureusMIC: 6.25 µg/mLNot specified[10]
Thiazolidinone-BenzothiazolesP. aeruginosa, E. coliMIC: 0.09-0.18 mg/mLNot specified[10]
4-methyl-1,2,3-thiadiazole-5-carboxaldehyde HydrazonesVarious FungiModerate to highAntifungal[2]

This table summarizes data from related scaffolds to infer the potential of the target compound class.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation: Prepare a two-fold serial dilution of the test compound (e.g., this compound) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader. Causality: This method provides a quantitative measure of the compound's potency, allowing for direct comparison between different derivatives and standard antibiotics.

Human Enzyme Inhibition

Benzothiazole derivatives are also known to inhibit human enzymes, making them relevant for drug development. Two key examples are Carbonic Anhydrase (CA) and α-Glucosidase.

Carbonic Anhydrase (CA) Inhibition CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. Certain benzothiazole derivatives have shown potent inhibitory activity against various human CA isoforms.[12][13][14]

α-Glucosidase Inhibition Inhibition of α-glucosidase is a key strategy for managing type 2 diabetes by slowing carbohydrate digestion. Benzothiazole-triazole hybrids, for instance, have demonstrated potent α-glucosidase inhibition, with IC50 values significantly lower than the standard drug, acarbose.[15][16]

Compound ClassTarget EnzymeActivity (IC50 / Kᵢ)Therapeutic AreaReference
Benzothiazole-Amino Acid ConjugateshCA I, hCA IIMicromolar (µM) rangeGlaucoma, etc.[12][13]
Benzothiazole-Triazole DerivativesYeast α-GlucosidaseIC50: 20.7 - 61.1 µMType 2 Diabetes[15][16]
Benzothiazole-Oxadiazole DerivativesYeast α-GlucosidaseIC50: 0.5 - 30.9 µMType 2 Diabetes[17]

Structure-Activity Relationship Insights: The data suggests that the core scaffold is amenable to modification for targeting human enzymes. The presence of aromatic and electron-withdrawing/donating groups plays a significant role in binding affinity. A 5-carboxaldehyde derivative could serve as a valuable synthon for creating libraries of Schiff bases or other derivatives to probe the active sites of these enzymes. The aldehyde's reactivity could be leveraged for covalent targeting or to establish key hydrogen bond interactions.

Conclusion and Future Directions

The 1,2,3-benzothiadiazole scaffold, particularly when functionalized with a carboxaldehyde group at the 5-position, represents a molecule of significant dual-use potential in both agriculture and medicine.

  • For Agrochemicals: By comparing it to the benchmark plant activator ASM, we can hypothesize that a 5-carboxaldehyde derivative would also possess SAR-inducing properties. Its distinct electronic and steric profile, along with the reactivity of the aldehyde, warrants investigation. Future work should focus on its synthesis and direct testing in plant bioassays to quantify its ability to induce PR gene expression and protect against pathogens.

  • For Drug Development: Drawing from the broader benzothiazole and thiadiazole literature, the 5-carboxaldehyde is a compelling starting point for developing novel antimicrobial agents (via Schiff base formation) and enzyme inhibitors. Its potential as a precursor for α-glucosidase or carbonic anhydrase inhibitors is particularly noteworthy.

This guide underscores the importance of the 1,2,3-benzothiadiazole core and highlights the untapped potential of its 5-carboxaldehyde derivative. The provided protocols and comparative data serve as a foundational resource for researchers aiming to explore and exploit this versatile chemical scaffold.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthetic 1,2,3-Benzothiadiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in the fields of medicinal chemistry, materials science, and drug development, the purity of a synthetic building block is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. 1,2,3-Benzothiadiazole-5-carboxaldehyde, a heterocyclic aldehyde, serves as a crucial intermediate in the synthesis of a variety of functional molecules. Its absolute purity is paramount, as even trace impurities can alter biological activity, compromise material properties, or invalidate experimental data.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthetic this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish a framework for self-validating, orthogonal analytical strategies, and provide the field-proven insights necessary for confident purity determination.

Chapter 1: The Synthetic Landscape and Anticipating Potential Impurities

A robust purity assessment strategy begins with understanding the synthetic route. Knowledge of the reaction mechanism, starting materials, and potential side reactions allows the analyst to anticipate likely impurities, which is essential for developing specific and selective analytical methods. While various synthetic routes exist for thiadiazoles, a common approach to the benzofused system involves cyclization of a suitably substituted aniline precursor.[1]

A plausible synthesis for this compound is the Hurd-Mori reaction, starting from a semicarbazone derivative of 4-amino-3-methylbenzaldehyde, followed by oxidation. A key step in many benzothiadiazole syntheses involves the treatment of a hydrazone intermediate with thionyl chloride.[1]

Potential impurities arising from such a synthesis can be categorized as follows:

  • Starting Materials: Unreacted 4-amino-3-methylbenzaldehyde or other precursors.

  • Intermediates: Incompletely cyclized or oxidized intermediates.

  • Isomeric By-products: Formation of other benzothiadiazole isomers depending on the precise precursors and reaction conditions.

  • Reagent-Derived Impurities: Contaminants from reagents used in the synthesis and purification steps.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., toluene, dichloromethane, ethyl acetate) that are not fully removed.

cluster_0 Plausible Synthetic Pathway cluster_1 Potential Impurity Injection Points Start 4-Amino-3-methylbenzaldehyde Step1 Formation of Hydrazone Intermediate Start->Step1 Step2 Hurd-Mori Cyclization (e.g., with Thionyl Chloride) Step1->Step2 Impurity1 Unreacted Starting Material Step1->Impurity1 Incomplete Reaction Product This compound Step2->Product Impurity2 Incomplete Cyclization Step2->Impurity2 Side Reaction Impurity3 Isomeric By-products Step2->Impurity3 Rearrangement Impurity4 Residual Solvents Product->Impurity4 Post-Purification

Plausible synthesis pathway and sources of impurities.

Chapter 2: The Principle of Orthogonality in Purity Validation

No single analytical method can definitively determine purity. A trustworthy assessment relies on the principle of orthogonality, which dictates that purity should be confirmed by at least two analytical methods based on different chemical or physical principles.[2][3] For example, a chromatographic separation (like HPLC) should be complemented by a spectroscopic method that is inherently quantitative (like qNMR). This approach minimizes the risk of an impurity co-eluting with the main peak in chromatography or being "invisible" to a specific detector.

cluster_methods Orthogonal Analytical Methods Sample Synthetic 1,2,3-Benzothiadiazole- 5-carboxaldehyde HPLC Chromatographic Separation (HPLC-UV) Sample->HPLC Principle 1: Partitioning qNMR Spectroscopic Quantification (qNMR) Sample->qNMR Principle 2: Magnetic Resonance GCMS Volatiles & Identity (GC-MS) Sample->GCMS Principle 3: Volatility & m/z Result Confident Purity Assessment (>95%) HPLC->Result qNMR->Result GCMS->Result

Workflow demonstrating the principle of orthogonal validation.

Chapter 3: Primary Techniques for Purity Assessment

The choice of primary analytical technique is dictated by the physicochemical properties of the analyte. For a non-volatile, thermally stable organic solid like this compound, High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination by peak area percentage. For absolute quantification, Quantitative Nuclear Magnetic Resonance (qNMR) is unparalleled. Gas Chromatography (GC) is best suited for analyzing volatile components, such as residual solvents.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[4] For purity analysis, a reversed-phase C18 column is typically the first choice for molecules of intermediate polarity.

This protocol is a robust starting point for developing a validated purity method. Method validation would subsequently require assessing parameters like specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[5]

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthetic sample.

    • Dissolve in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). Rationale: This starting ratio provides a good balance of polarity for eluting a moderately polar aromatic compound. Gradient elution may be required to resolve closely eluting impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm, or a wavelength maximum determined from a UV scan of the analyte. Rationale: 254 nm is a common wavelength for aromatic compounds. A DAD allows for the simultaneous monitoring of multiple wavelengths, which is useful for detecting impurities with different chromophores.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Self-Validation Check: The peak shape of the main component should be symmetrical (tailing factor between 0.9 and 1.5). The presence of fronting or excessive tailing may indicate column overload or secondary interactions, which can compromise quantification.

Quantitative ¹H NMR (qNMR)

Unlike chromatography, which provides a relative purity, qNMR is a primary ratio method that can determine the absolute purity (w/w %) of a substance against a certified internal standard.[2][3][6] The signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

  • Sample Preparation:

    • Select a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte.

    • Accurately weigh (to 0.01 mg) ~10 mg of the benzothiadiazole sample and ~5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (typically 30-60 seconds). Causality: This is the most critical parameter. An insufficient relaxation delay will lead to incomplete relaxation of the protons, causing the signal intensities to no longer be directly proportional to the molar concentration, thereby invalidating the quantification.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) > 150 for the peaks being integrated.[6]

  • Data Processing and Calculation:

    • Apply Fourier transform and manually phase the spectrum.

    • Perform a baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P_std: Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile impurities, particularly residual solvents, GC-MS is the method of choice.[7] The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer provides definitive identification of the eluted components.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a headspace vial.

    • Add 1 mL of a high-boiling point solvent (e.g., Dimethyl Sulfoxide).

    • Seal the vial.

  • Instrumentation and Conditions:

    • System: Headspace sampler coupled to a GC-MS.

    • GC Column: A polar column designed for solvent analysis (e.g., DB-624 or equivalent).

    • Oven Program: Start at 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min. Rationale: This program separates common low-boiling solvents at the beginning and allows higher-boiling solvents to elute.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detection: Scan mode from m/z 35 to 350. Identification is confirmed by matching the acquired mass spectrum against a reference library (e.g., NIST).

Chapter 4: Comparative Analysis of Primary Purity Assessment Methods

The selection of an analytical technique is a balance of performance, sample requirements, and available resources. The following table compares the primary methods discussed for the analysis of this compound.

FeatureHPLC-UVQuantitative ¹H NMR (qNMR)GC-MS
Principle Chromatographic SeparationNuclear Magnetic ResonanceVolatility-based Separation
Primary Use Case Main component purity (area %), non-volatile impuritiesAbsolute purity (w/w %), structural confirmationResidual solvents, volatile impurities
Sensitivity High (ng to pg range)Moderate (µg to mg range)Very High (pg to fg range)[8]
Specificity High, but dependent on chromatographic resolutionVery High, based on unique chemical shiftsVery High, based on retention time and mass spectrum
Quantification Type Relative (Area %)Absolute (w/w %) with standardQuantitative with calibration
Sample Destructive? YesNoYes
Throughput Moderate (15-30 min/sample)Low (requires long relaxation delays)High (with headspace autosampler)
Key Advantage Robust, widely available, excellent for routine QC.[4]Primary method, provides structural info simultaneously.[3]Gold standard for volatile impurity identification.[7]
Key Limitation Requires chromophore, co-elution possible, relative %.Lower sensitivity, requires expensive equipment.Only suitable for thermally stable, volatile compounds.

Chapter 5: Conclusion and Recommended Workflow

Assessing the purity of a synthetic compound like this compound requires a multi-faceted, orthogonal approach. No single technique is sufficient. A senior scientist overseeing drug development or materials research should advocate for a workflow that combines the strengths of multiple analytical platforms.

A recommended workflow would be:

  • Initial Screen (¹H NMR): A standard ¹H NMR spectrum should be the first analysis performed on a new batch. It confirms the structure and can reveal the presence of major impurities or residual solvents.

  • Primary Purity Assay (HPLC-UV): A validated reversed-phase HPLC method should be used to determine the purity by area percentage, establishing a chromatographic fingerprint for the material.

  • Orthogonal Confirmation (qNMR): For key batches or reference standards, qNMR should be employed to determine the absolute purity, providing an orthogonal validation of the HPLC result.

  • Volatiles Analysis (GC-MS): A headspace GC-MS analysis should be performed to quantify residual solvents, which is a critical requirement for materials intended for biological or clinical use.

By integrating these techniques, researchers can build a comprehensive and trustworthy purity profile, ensuring the integrity of their work and the reliability of their results.

References

Stille vs. Suzuki Coupling for Benzothiadiazole Functionalization: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among these, 2,1,3-benzothiadiazole (BTD) has emerged as a privileged electron-acceptor unit, integral to the design of novel organic electronics and pharmacologically active agents. The strategic installation of substituents onto the BTD core is paramount to tuning its physicochemical and biological properties. To this end, palladium-catalyzed cross-coupling reactions, particularly the Stille and Suzuki-Miyaura couplings, stand as the preeminent tools for forging new carbon-carbon bonds.

This guide provides a comprehensive, data-driven comparison of the Stille and Suzuki coupling reactions for the functionalization of benzothiadiazole derivatives. We will delve into the mechanistic underpinnings of each transformation, present a side-by-side analysis of their performance with a focus on experimental data, and offer detailed protocols to aid in the rational design and execution of your synthetic strategies.

At a Glance: Stille vs. Suzuki Coupling for BTD Functionalization

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannanes (e.g., R-SnBu₃)Organoboron compounds (boronic acids, boronate esters)
Key Advantages Excellent functional group tolerance, often proceeds under neutral conditions, stable organostannane reagents.[1]Low toxicity of boron reagents and byproducts, vast commercial availability of boronic acids, generally easier byproduct removal.[2]
Key Disadvantages High toxicity of organotin reagents and byproducts, challenging removal of tin residues.[2]Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation of the boronic acid.[2]
Typical Substrates Aryl, vinyl, and alkynyl stannanes.Aryl and vinyl boronic acids and esters.

Mechanistic Overview: A Tale of Two Transmetalations

The catalytic cycles of both the Stille and Suzuki reactions are textbook examples of palladium-catalyzed cross-couplings, proceeding through the canonical steps of oxidative addition, transmetalation, and reductive elimination. The fundamental distinction between the two lies in the nature of the transmetalation step.

The Suzuki coupling necessitates the activation of the organoboron reagent with a base. This activation forms a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center. The choice of base is therefore a critical parameter that can influence reaction efficiency and substrate scope.

In contrast, the Stille coupling typically proceeds without the need for a base. The organostannane is sufficiently nucleophilic to directly transmetalate with the palladium complex, rendering the reaction conditions milder and more amenable to base-sensitive functional groups.[2]

Stille_vs_Suzuki_Catalytic_Cycles Catalytic Cycles: Stille vs. Suzuki Coupling cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling Stille_Pd0 Pd(0)L_n Stille_OxAdd R¹-Pd(II)L_n-X Stille_Pd0->Stille_OxAdd Oxidative Addition (R¹-X) Stille_Trans R¹-Pd(II)L_n-R² Stille_OxAdd->Stille_Trans Transmetalation (R²-SnR₃) Stille_Trans->Stille_Pd0 Reductive Elimination (R¹-R²) Suzuki_Pd0 Pd(0)L_n Suzuki_OxAdd R¹-Pd(II)L_n-X Suzuki_Pd0->Suzuki_OxAdd Oxidative Addition (R¹-X) Suzuki_Trans R¹-Pd(II)L_n-R² Suzuki_OxAdd->Suzuki_Trans Transmetalation (R²-B(OR)₂ + Base) Suzuki_Trans->Suzuki_Pd0 Reductive Elimination (R¹-R²)

A comparison of the catalytic cycles for the Stille and Suzuki couplings.

Performance Comparison: A Data-Driven Analysis

The choice between Stille and Suzuki coupling for the functionalization of benzothiadiazole is often dictated by the specific substrate and the desired outcome. The following table summarizes quantitative data from the literature for the coupling of the common building block, 4,7-dibromobenzothiadiazole.

Coupling PartnerReactionCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-TributylstannylthiopheneStillePdCl₂(PPh₃)₂-Toluene1102461[3]
Thiophene-2-boronic acidSuzukiPd(PPh₃)₄K₂CO₃Toluene/H₂O10012Low[3]
4-Methoxyphenylboronic acidSuzukiNCP pincer palladacycleK₂CO₃Dioxane/H₂O1002472 (mono-arylated)[4][5]
4-MethoxyphenyltributylstannaneStillePd(PPh₃)₄-Toluene1102427 (mono-arylated)[4][5]

From the available data, a few key trends emerge. For the synthesis of bis-thienyl benzothiadiazole, the Stille coupling provides moderate to good yields, whereas the Suzuki coupling under the reported conditions was less successful.[3] Conversely, for mono-arylation with an electron-rich partner, the Suzuki reaction has been shown to give a significantly higher yield compared to the Stille reaction.[4][5] This highlights the substrate-dependent nature of these reactions and the importance of empirical optimization.

Practical Considerations: Beyond the Reaction Flask

Reagent Stability and Handling:

  • Organostannanes (Stille): Generally, organostannanes are stable to air and moisture, making them relatively easy to handle and store.[2] However, their high toxicity is a major drawback, necessitating careful handling and disposal procedures.[2] Tributyltin and triphenyltin compounds, in particular, are known endocrine disruptors with long environmental persistence.[6]

  • Organoborons (Suzuki): Boronic acids are less toxic and considered "greener" reagents.[1] However, they can be prone to protodeboronation, especially under basic conditions, and can be unstable to storage over long periods.[2] Boronate esters, such as pinacol esters, offer significantly greater stability and are often crystalline solids that are easier to handle and purify.[7]

Byproduct Removal:

  • Stille Coupling: The removal of organotin byproducts is a notorious challenge in Stille couplings.[2] Common methods include:

    • Aqueous KF wash: This method precipitates tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite.[4]

    • Chromatography on silica gel with triethylamine: This can effectively trap organotin residues.[4]

    • Chromatography on a K₂CO₃/silica gel stationary phase: This has been shown to reduce organotin impurities to ppm levels.[8]

Stille_Byproduct_Removal Start Crude Stille Reaction Mixture (Product + Organotin Byproducts) Method1 Aqueous KF Wash Start->Method1 Method2 Chromatography (Silica + Et₃N or K₂CO₃) Start->Method2 Step1_1 Precipitation of Bu₃SnF Method1->Step1_1 Step2_1 Adsorption of Tin Residues Method2->Step2_1 Step1_2 Filtration through Celite Step1_1->Step1_2 End Purified Product Step1_2->End Step2_1->End

Workflow for the removal of organotin byproducts.
  • Suzuki Coupling: The boron-based byproducts of the Suzuki reaction are often water-soluble and can typically be removed by a simple aqueous workup.[1] This ease of purification is a significant advantage, particularly in the context of pharmaceutical development where stringent purity requirements are in place.[9]

Experimental Protocols

The following are generalized protocols for the functionalization of 4,7-dibromobenzothiadiazole. Note: These protocols should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: Stille Coupling of 4,7-Dibromobenzothiadiazole with 2-Tributylstannylthiophene

Materials:

  • 4,7-Dibromo-2,1,3-benzothiadiazole

  • 2-(Tributylstannyl)thiophene

  • PdCl₂(PPh₃)₂

  • Anhydrous Toluene

Procedure:

  • To a dry, nitrogen-flushed flask, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv), 2-(tributylstannyl)thiophene (2.2 equiv), and anhydrous toluene.

  • Degas the solution by bubbling with nitrogen for 15-20 minutes.

  • Add PdCl₂(PPh₃)₂ (0.05 equiv) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole.

Protocol 2: Suzuki Coupling of 4,7-Dibromobenzothiadiazole with an Arylboronic Acid

Materials:

  • 4,7-Dibromo-2,1,3-benzothiadiazole

  • Arylboronic acid (2.2 equiv)

  • Pd(PPh₃)₄

  • Potassium Carbonate (K₂CO₃)

  • Toluene and Water (e.g., 4:1 v/v)

Procedure:

  • To a flask, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv), the arylboronic acid (2.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (3.0 equiv).

  • Add the degassed toluene/water solvent system.

  • Heat the reaction mixture to 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Expert Recommendations

Both the Stille and Suzuki couplings are formidable methods for the functionalization of the benzothiadiazole core. The Suzuki coupling is often the method of first resort due to the low toxicity of the reagents, the vast commercial availability of boronic acids, and the straightforward purification.[2] It is particularly well-suited for large-scale synthesis where safety and ease of byproduct removal are paramount.[9][10]

However, the Stille coupling remains an indispensable tool, especially in cases where the corresponding boronic acid is unstable or when the substrate contains base-sensitive functional groups.[2] Its excellent functional group tolerance and milder reaction conditions can often provide a more reliable route to the desired product, particularly in complex, late-stage functionalizations. The primary caveat is the necessity for stringent purification protocols to remove toxic organotin residues.[4]

Ultimately, the optimal choice between these two powerful reactions will be guided by a careful consideration of the specific synthetic challenge at hand, including the nature of the substrates, the desired scale of the reaction, and the available purification capabilities.

References

A Senior Application Scientist's Guide to the In-Vitro Anti-inflammatory Activity of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold in Inflammation Research

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, but their clinical utility is often hampered by significant gastrointestinal and cardiovascular side effects. This therapeutic gap drives the urgent search for novel anti-inflammatory agents with improved efficacy and safety profiles.

In this context, the benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry.[1][2] This fused heterocyclic system, comprising a benzene ring fused to a thiazole ring, serves as a versatile framework for interacting with a wide range of biological targets.[3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and, most notably, potent anti-inflammatory effects, making them a focal point of modern drug discovery.[1][4][5]

This guide provides a comparative analysis of the in-vitro anti-inflammatory activity of various benzothiazole derivatives. We will delve into their primary mechanisms of action, present supporting experimental data from the literature, and provide detailed, field-proven protocols for key assays, enabling researchers to effectively screen and characterize these promising compounds.

Section 1: Key Molecular Mechanisms of Action

The anti-inflammatory effects of benzothiazole derivatives are not mediated by a single target but rather through the modulation of several key nodes within the inflammatory cascade. Understanding these mechanisms is critical for designing targeted experiments and interpreting results.

Inhibition of Arachidonic Acid Metabolizing Enzymes: COX & LOX

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the production of pro-inflammatory lipid mediators known as eicosanoids (prostaglandins and leukotrienes).

  • Cyclooxygenase (COX): Benzothiazole derivatives have been shown to inhibit both COX-1 (the constitutive isoform) and COX-2 (the inducible isoform).[5] While COX-1 inhibition is associated with the gastrointestinal side effects of traditional NSAIDs, selective inhibition of COX-2, which is upregulated at sites of inflammation, is a highly sought-after therapeutic strategy.

  • 5-Lipoxygenase (5-LOX): This enzyme catalyzes the first step in the biosynthesis of leukotrienes, potent mediators involved in asthma and other inflammatory conditions.[6] Several benzothiazole-based compounds have been identified as effective 5-LOX inhibitors.[7] Dual COX/LOX inhibitors are of particular interest as they may offer broader anti-inflammatory efficacy with a potentially improved safety profile.

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus. There, it orchestrates the transcription of numerous pro-inflammatory genes, including those for COX-2, inducible nitric oxide synthase (iNOS), and cytokines like TNF-α and IL-6.

Several studies have demonstrated that benzothiazole derivatives can potently suppress this pathway.[8][9] They achieve this by inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit of NF-κB, effectively shutting down the downstream production of key inflammatory mediators.[9][10]

NF-kB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkBa IκBα IKK->IkBa 3. Phosphorylates NFkB_complex NF-κB (p65/p50/IκBα) p65 p65 p50 p50 Benzothiazole Benzothiazole Derivatives IkBa->Benzothiazole Inhibits Degradation p65_nuc p65 p65->p65_nuc 5. Translocation p50_nuc p50 p50->p50_nuc Benzothiazole->p65 Inhibits Translocation DNA DNA p65_nuc->DNA 6. Binds p50_nuc->DNA 6. Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes 7. Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.
Suppression of Pro-inflammatory Mediators: NO, TNF-α & IL-6

The downstream consequences of COX/LOX and NF-κB inhibition are a marked reduction in key inflammatory molecules.

  • Nitric Oxide (NO): While NO has important physiological roles, its overproduction by iNOS in macrophages during inflammation contributes to cytotoxicity and tissue damage. Numerous benzothiazole derivatives have shown potent, dose-dependent inhibition of NO production in LPS-stimulated macrophage cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[10][11][12]

  • Tumor Necrosis Factor-alpha (TNF-α) & Interleukin-6 (IL-6): These cytokines are pivotal drivers of the inflammatory response. TNF-α can trigger a cascade of other cytokines and is a validated target in rheumatoid arthritis.[9] IL-6 is involved in both acute and chronic inflammation. Benzothiazoles effectively reduce the secretion of both TNF-α and IL-6 from stimulated immune cells.[9]

Section 2: Comparative Analysis of Benzothiazole Derivatives

The versatility of the benzothiazole scaffold allows for extensive chemical modification, leading to derivatives with varied potency and selectivity. The structure-activity relationship (SAR) often reveals that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for biological activity.[1][13] The following tables summarize the in-vitro performance of representative derivatives against key inflammatory targets.

Table 1: COX-1 & COX-2 Inhibitory Activity of Benzothiazole Derivatives

Compound ID / Description COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) (COX-1/COX-2) Reference
2-substituted benzothiazole (Compound B) >100 (est.) 29.63 (at 48h in HepG2 cells) >3.3 [8]
Diphenylthiazole-thiazolidinone hybrid Moderate to High Moderate to High Varies with substitution [14]
Reference: Celecoxib 9.4 0.08 117.5 [15]

| Reference: Indomethacin | ~0.1 | ~2.0 | ~0.05 |[14][16] |

Note: IC50 values can vary based on assay conditions. Direct comparison should be made with caution.

Table 2: 5-LOX and Nitric Oxide (NO) Inhibitory Activity of Benzothiazole Derivatives

Compound ID / Description Target IC50 Cell Line / Assay Reference
Benzothiazole-thiazolidinone (#3) 5-LOX 13 µM Soybean Lipoxygenase [7]
Indole-containing benzothiazole (3c) NO Production 4.18 µM RAW 264.7 (LPS) [10]
Benzothiazolium series NO Production ~0.05 µM to >1 µM RAW 264.7 (LPS/IFNγ) [11]
BMP326 NO Production Significant inhibition at 5 µM RAW 264.7 (LPS) [9]
Reference: L-NMMA NO Production 88.4 µM RAW 264.7 (LPS/IFNγ) [11]

| Reference: NDGA | 5-LOX | 1.3 µM | Soybean Lipoxygenase |[7] |

Note: L-NMMA is a known nitric oxide synthase inhibitor; NDGA is a reference LOX inhibitor.

Section 3: Essential In-Vitro Experimental Protocols

Executing robust and reproducible in-vitro assays is the foundation of drug discovery. The following section details validated protocols for assessing the anti-inflammatory activity of benzothiazole derivatives, preceded by a logical workflow for screening.

Screening Workflow cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Screening & Potency cluster_selectivity Selectivity Profiling cluster_mechanism Mechanism of Action (MoA) start Synthesized Benzothiazole Derivative Library assay_no Cell-Based NO Assay (LPS-Stimulated RAW 264.7) start->assay_no assay_cox Enzymatic COX-2 Assay start->assay_cox ic50_no Determine NO IC50 assay_no->ic50_no Identify 'Hits' ic50_cox Determine COX-2 IC50 assay_cox->ic50_cox Identify 'Hits' assay_cytokine Cytokine ELISA (TNF-α, IL-6) ic50_no->assay_cytokine assay_lox Enzymatic 5-LOX Assay ic50_no->assay_lox ic50_cox->assay_cytokine ic50_cox->assay_lox assay_cox1 Enzymatic COX-1 Assay assay_cytokine->assay_cox1 Confirm Potent Hits cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) assay_cytokine->cytotoxicity assay_lox->assay_cox1 assay_lox->cytotoxicity western_blot Western Blot (NF-κB, iNOS, COX-2) assay_cox1->western_blot Profile Lead Candidates cytotoxicity->western_blot finish Lead Compound Identification western_blot->finish

Figure 2: A typical in-vitro screening cascade for anti-inflammatory benzothiazoles.
Protocol 1: Cell-Based Nitric Oxide (NO) Production Assay

Scientific Rationale: This assay provides a functional measure of a compound's ability to suppress inflammatory responses in a relevant immune cell type (macrophages). Murine RAW 264.7 macrophages are stimulated with bacterial lipopolysaccharide (LPS), which activates the NF-κB pathway, leading to the expression of iNOS and subsequent production of NO.[17][18] The amount of NO released is quantified indirectly by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[19]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compounds (Benzothiazole derivatives) dissolved in DMSO

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO2) for standard curve

  • 96-well flat-bottom cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[12]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole test compounds in serum-free DMEM. Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include a "vehicle control" (DMSO at the same final concentration as the test compounds) and a "media only" control. Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "media only" control wells.[12]

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 100 µM to 1.56 µM) in culture medium.

    • Add 50 µL of Griess Reagent Component A to all wells (samples and standards). Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. Plot a dose-response curve to calculate the IC50 value.

Protocol 2: Enzymatic Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Scientific Rationale: This is a direct, cell-free enzymatic assay to determine if a compound specifically inhibits the activity of COX isoforms.[20][21] The assay measures the peroxidase activity of the COX enzyme. In the presence of heme, the peroxidase component converts a chromogenic substrate into a colored product, which can be measured spectrophotometrically. An inhibitor will reduce the rate of this color development.[22]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic Acid (substrate)

  • Test Compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well plate

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the enzymes, heme, and substrates in cold assay buffer according to the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).[23]

  • Assay Setup: To wells of a 96-well plate, add in the following order:

    • 80 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of either COX-1 or COX-2 enzyme solution

    • 10 µL of the test compound solution (or vehicle for control).

  • Pre-incubation: Gently shake the plate and incubate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the chromogenic substrate (e.g., TMPD) to each well.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Data Acquisition: Immediately begin reading the absorbance kinetically at 590-620 nm for 1-2 minutes using a microplate reader.

  • Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well. Determine the percentage inhibition caused by the test compound relative to the vehicle control. Calculate the IC50 value from the dose-response curve.

Protocol 3: Pro-inflammatory Cytokine (TNF-α & IL-6) Quantification by ELISA

Scientific Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of a specific protein (like TNF-α or IL-6) in a complex sample, such as cell culture supernatant.[24] This protocol describes a sandwich ELISA, where the cytokine is "sandwiched" between a capture antibody coated on the plate and a detection antibody, providing excellent specificity.[25]

Materials:

  • Matched-pair antibody ELISA kit for human or murine TNF-α or IL-6 (containing capture antibody, detection antibody, standard protein, and streptavidin-HRP)

  • Cell culture supernatants (from Protocol 1 setup or a similar cell-based experiment)

  • Coating Buffer, Assay Diluent, and Wash Buffer

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • 96-well high-binding ELISA plates

Step-by-Step Methodology:

  • Plate Coating: Dilute the capture antibody in Coating Buffer. Add 100 µL to each well of a 96-well ELISA plate. Seal the plate and incubate overnight at 4°C.[26]

  • Blocking: Aspirate the coating solution and wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent (blocking buffer) to each well. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate 3 times. Add 100 µL of your cell culture supernatants and the serially diluted cytokine standards to the appropriate wells. Seal and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate 3 times. Add 100 µL of the biotinylated detection antibody (diluted in Assay Diluent) to each well. Seal and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Develop and Stop: Wash the plate 5 times. Add 100 µL of TMB Substrate Solution to each well. Allow color to develop (typically 15-20 minutes). Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards (typically using a four-parameter logistic fit). Calculate the concentration of TNF-α or IL-6 in the samples by interpolating from this curve.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the benzothiazole scaffold as a highly promising starting point for the development of novel anti-inflammatory therapeutics. Their ability to engage multiple key targets within the inflammatory network—including COX, LOX, and the master NF-κB pathway—offers the potential for broad-spectrum efficacy. The comparative data highlights that specific substitutions on the benzothiazole ring are crucial for tuning potency and selectivity, providing a clear roadmap for medicinal chemists.

Future research should focus on optimizing these structures to enhance selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects, while potentially retaining dual LOX inhibitory activity for a superior therapeutic profile. The robust in-vitro protocols detailed herein provide the necessary tools for researchers to systematically evaluate new derivatives and identify lead candidates for further preclinical and clinical development, bringing us one step closer to a new generation of safer and more effective anti-inflammatory drugs.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Benzothiadiazole-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective molecular tools is paramount. Among the arsenal of fluorescent probes, benzothiadiazole (BTD) derivatives have emerged as a versatile and powerful class of sensors. Their appeal lies in their remarkable photophysical properties, including high quantum yields, large Stokes shifts, and pronounced solvatochromism.[1][2] These characteristics, governed by mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Chelation-Enhanced Fluorescence (CHEF), make them exquisitely sensitive to their local environment and ideal candidates for detecting a wide array of analytes, from metal ions to biologically relevant anions.[3]

However, the true measure of a sensor's utility lies not just in its sensitivity but in its selectivity. Cross-reactivity with off-target analytes can lead to false-positive signals and confounding data, undermining the integrity of experimental results. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of several benzothiadiazole-based fluorescent sensors, supported by experimental data from the literature. We will delve into the causality behind their selectivity, offer detailed protocols for assessing cross-reactivity, and present a clear, data-driven comparison to aid in the selection of the most appropriate sensor for your research needs.

The Basis of Benzothiadiazole Sensor Selectivity: A Mechanistic Overview

The selectivity of a benzothiadiazole-based fluorescent sensor is intrinsically linked to its molecular design and the specific recognition chemistry incorporated into its structure. The core BTD unit is a potent electron acceptor, and by strategically appending electron-donating moieties and specific analyte-binding sites, we can fine-tune the sensor's response.[4] The interaction with the target analyte modulates the electronic properties of the fluorophore, leading to a measurable change in its fluorescence output.

For instance, a sensor designed for a specific metal ion will typically feature a chelating group with a high affinity for that particular ion. The size of the chelating cavity, the preferred coordination geometry of the metal, and the Hard and Soft Acids and Bases (HSAB) principle all play a crucial role in determining which metal ion will bind most strongly and elicit the most significant fluorescent response.[5] Similarly, sensors for anions might employ hydrogen bonding interactions or specific chemical reactions, such as the cleavage of a silicon-containing protecting group by fluoride ions, to achieve selectivity.[6]

It is the subtle interplay of these design elements that dictates the sensor's cross-reactivity profile. A well-designed sensor will exhibit a robust response to its target analyte while remaining quiescent in the presence of a host of other potentially interfering species.

Comparative Analysis of Cross-Reactivity: A Data-Driven Overview

To provide a clear and objective comparison, the following table summarizes the performance and cross-reactivity of several benzothiadiazole-based fluorescent sensors reported in the literature. The data highlights the sensor's primary analyte, its sensing mechanism, and its response to a panel of common, potentially interfering ions.

Sensor IDPrimary Analyte(s)Sensing MechanismInterfering IonObserved Response to Interfering IonReference
JXUST-3Al³⁺, Cr³⁺, Fe³⁺Turn-offNa⁺, K⁺, Mg²⁺, Ca²⁺, Ba²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺Negligible fluorescence quenching[7]
Sensor 1Fe³⁺Turn-offNa⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ag⁺, Cr³⁺, Al³⁺Minimal to no fluorescence quenching[8]
Compound 1Zn²⁺Ratiometric, Turn-onAl³⁺, Ca²⁺, Cd²⁺, Co²⁺, Fe²⁺, Fe³⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Pb²⁺No significant change in fluorescence[9]
Probe 3aF⁻Turn-offCl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, NO₃⁻, ClO₄⁻No significant fluorescence quenching[6]
Compound 2CN⁻Turn-offF⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, NO₃⁻, ClO₄⁻No significant fluorescence quenching[1]

Visualizing Sensor Response and Workflow

To better understand the principles of benzothiadiazole-based sensing and the experimental approach to evaluating cross-reactivity, the following diagrams illustrate a generalized signaling pathway and a typical experimental workflow.

G cluster_0 Signaling Pathway of a Benzothiadiazole Sensor Sensor_Ground BTD Sensor (Ground State) Sensor_Excited BTD Sensor (Excited State) Complex_Ground Sensor-Analyte Complex (Ground State) Sensor_Ground->Complex_Ground Binding Sensor_Excited->Sensor_Ground Fluorescence Analyte Target Analyte Complex_Excited Sensor-Analyte Complex (Excited State) No_Fluorescence Quenched/Altered Fluorescence Complex_Excited->No_Fluorescence Light_In Excitation Light Light_In->Sensor_Ground Absorption Light_In->Complex_Ground Absorption Fluorescence_Out Fluorescence Emission

Caption: Generalized signaling pathway of a benzothiadiazole-based fluorescent sensor.

G cluster_1 Experimental Workflow for Cross-Reactivity Assessment Start Prepare Sensor Stock Solution Prep_Analytes Prepare Solutions of Target Analyte and Interfering Species Start->Prep_Analytes Measure_Baseline Measure Baseline Fluorescence of Sensor Prep_Analytes->Measure_Baseline Add_Target Add Target Analyte and Measure Fluorescence Measure_Baseline->Add_Target Add_Interferent Add Interfering Species and Measure Fluorescence Measure_Baseline->Add_Interferent Analyze Compare Fluorescence Responses and Quantify Interference Add_Target->Analyze Add_Both Add Interfering Species then Target Analyte and Measure Fluorescence Add_Interferent->Add_Both Add_Both->Analyze End Determine Selectivity Profile Analyze->End

Caption: A typical experimental workflow for assessing the cross-reactivity of a fluorescent sensor.

Experimental Protocols for Assessing Cross-Reactivity

A rigorous evaluation of a sensor's selectivity is crucial for validating its performance. The following is a detailed, step-by-step methodology for a typical cross-reactivity (selectivity) assay.

Objective: To determine the fluorescence response of a benzothiadiazole-based sensor to its primary analyte in the presence of a panel of potentially interfering species.

Materials:

  • Benzothiadiazole-based fluorescent sensor stock solution (e.g., 1 mM in DMSO)

  • Stock solutions of the primary analyte and a panel of interfering ions/molecules (e.g., 10 mM in deionized water or appropriate solvent)

  • Assay buffer (e.g., HEPES, PBS, depending on the application)

  • 96-well black microplates with clear bottoms

  • Fluorescence microplate reader

Protocol:

  • Preparation of Working Solutions:

    • Prepare a working solution of the benzothiadiazole sensor in the assay buffer at a final concentration that gives a stable and measurable fluorescence signal (e.g., 10 µM).

    • Prepare working solutions of the primary analyte and each interfering species in the assay buffer. The concentration of the primary analyte should be chosen to elicit a significant fluorescence response (e.g., 2-5 equivalents relative to the sensor). The concentration of interfering species should typically be in excess (e.g., 10-100 equivalents) to represent a challenging interference scenario.

  • Assay Setup:

    • To individual wells of the 96-well microplate, add the sensor working solution.

    • Control (Sensor only): Add only the assay buffer.

    • Target Analyte: Add the primary analyte working solution.

    • Interfering Species: To separate wells, add each of the interfering species working solutions.

    • Competitive Assay: To separate wells, first add an interfering species working solution, and then add the primary analyte working solution.

  • Incubation:

    • Gently mix the contents of the wells.

    • Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period to allow for any binding or reaction to reach equilibrium. The incubation time should be optimized based on the sensor's response time.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader. Set the excitation and emission wavelengths to the optimal values for the specific benzothiadiazole sensor.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer from all readings.

    • Normalize the fluorescence intensity of each sample to the fluorescence intensity of the sensor-only control.

    • Plot the normalized fluorescence intensity for the sensor in the presence of the target analyte and each of the interfering species.

    • For the competitive assay, compare the fluorescence response of the sensor to the target analyte in the absence and presence of each interfering species. A highly selective sensor will show a minimal change in its response to the target analyte even with a large excess of an interfering species.

Conclusion and Future Perspectives

Benzothiadiazole-based fluorescent sensors offer a powerful platform for the detection of a wide range of analytes. As this guide has demonstrated, a thorough understanding and rigorous evaluation of their cross-reactivity are essential for their reliable application in research and development. The selectivity of these sensors is a testament to the power of rational molecular design, where careful consideration of analyte recognition principles can lead to highly specific molecular probes.

The future of benzothiadiazole sensor development will likely focus on further enhancing selectivity through the design of more sophisticated recognition moieties and the exploration of novel sensing mechanisms. The development of sensors capable of operating in complex biological matrices with minimal interference will be a key area of advancement, opening up new avenues for in vivo imaging and diagnostics. By continuing to build upon the foundational principles of molecular recognition and fluorescence, the scientific community will undoubtedly unlock the full potential of these remarkable molecular tools.

References

A Senior Application Scientist's Guide to Benzothiadiazole Synthesis: A Comparative Analysis of Established and Novel Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and materials scientists, the 2,1,3-benzothiadiazole scaffold is a cornerstone in the design of a vast array of functional molecules, from pharmaceuticals to organic electronics.[1][2] The synthetic route chosen to access this privileged heterocycle can profoundly influence not only the overall yield and scalability but also the accessibility of diverse derivatives. This guide provides an in-depth, objective comparison of traditional and contemporary methods for the synthesis of benzothiadiazoles, grounded in experimental data and mechanistic insights to empower you in selecting the optimal strategy for your research endeavors.

The Enduring Workhorse: De Novo Synthesis from Aryl Diamines

The classical and most direct approach to the benzothiadiazole core is the cyclization of an ortho-phenylenediamine with a sulfur-containing reagent.[1] This method remains a go-to strategy, particularly when the desired substituents are already incorporated into the aromatic precursor.

Route 1: Cyclization of o-Phenylenediamine with Thionyl Chloride

This is arguably the most widely utilized method for preparing the parent 2,1,3-benzothiadiazole and its substituted analogs.[1][3] The reaction's appeal lies in its straightforward nature and generally high yields.[3]

Causality of Experimental Choices: The use of an anhydrous solvent like toluene or xylene is critical to prevent the hydrolysis of thionyl chloride, a highly reactive reagent. The dropwise addition of thionyl chloride at a reduced temperature (0-10 °C) is a key safety and selectivity measure to control the exothermic nature of the reaction and minimize side-product formation.[3] Refluxing the mixture ensures the reaction goes to completion.

Experimental Protocol: Synthesis of 4-Methyl-2,1,3-benzothiadiazole [3]

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve 3-methyl-o-phenylenediamine (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂) (2.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford the pure 4-Methyl-2,1,3-benzothiadiazole.

G cluster_0 Route 1: Direct Cyclization 3-Methyl-o-phenylenediamine 3-Methyl-o-phenylenediamine Reaction Mixture Reaction Mixture 3-Methyl-o-phenylenediamine->Reaction Mixture Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction Mixture Toluene (reflux) Toluene (reflux) Toluene (reflux)->Reaction Mixture 4-Methyl-2,1,3-benzothiadiazole 4-Methyl-2,1,3-benzothiadiazole Reaction Mixture->4-Methyl-2,1,3-benzothiadiazole Cyclization

Caption: Workflow for the direct cyclization of 3-methyl-o-phenylenediamine.

The Rise of Modern Methodologies: Functionalization of the Benzothiadiazole Core

While de novo synthesis is effective, modern synthetic chemistry often favors late-stage functionalization of a pre-existing core. This approach offers greater flexibility and efficiency for creating libraries of analogs for structure-activity relationship (SAR) studies.

Route 2: Palladium-Catalyzed Direct (Het)arylation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the functionalization of benzothiadiazoles is no exception. Direct C-H (het)arylation is a powerful tool for forging C-C bonds without the need for pre-functionalized starting materials.[4]

Causality of Experimental Choices: The choice of the palladium catalyst, ligand, base, and solvent is crucial for achieving high selectivity and yield. For instance, Pd(OAc)₂ is a common and effective catalyst.[4] The use of a pivalate base in a high-boiling solvent like DMA at elevated temperatures facilitates the C-H activation step.[4] The ligand, such as P(tBu)₂Me·HBF₄, can modulate the reactivity and stability of the palladium catalyst, sometimes allowing for lower reaction temperatures.[4]

Experimental Protocol: Palladium-Catalyzed Direct Thienylation of 2,1,3-Benzothiadiazole [4]

  • To a sealed reaction vessel, add 2,1,3-benzothiadiazole (1.0 eq), thiophene (2.5 eq), Pd(OAc)₂ (5 mol%), and potassium pivalate (2.0 eq).

  • Add anhydrous dimethylacetamide (DMA) as the solvent.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Seal the vessel and heat the reaction mixture at 150 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the thienylated benzothiadiazole derivative.

G cluster_1 Route 2: Pd-Catalyzed Direct Arylation Benzothiadiazole Benzothiadiazole Reaction Mixture Reaction Mixture Benzothiadiazole->Reaction Mixture Thiophene Thiophene Thiophene->Reaction Mixture Pd(OAc)2 / KOPiv Pd(OAc)2 / KOPiv Pd(OAc)2 / KOPiv->Reaction Mixture Thienylated Benzothiadiazole Thienylated Benzothiadiazole Reaction Mixture->Thienylated Benzothiadiazole C-H Activation/Coupling

Caption: Workflow for the palladium-catalyzed direct arylation of benzothiadiazole.

Route 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating.[5][6]

Causality of Experimental Choices: The use of a microwave reactor allows for rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating. This often leads to a dramatic reduction in reaction time, from hours to minutes.[7] Solvent-free conditions or the use of high-boiling point, polar solvents that efficiently absorb microwave irradiation are common in these protocols.[7]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles [7]

  • In a microwave-safe reaction vessel, combine o-aminothiophenol (1.0 eq), a fatty acid (1.2 eq), and P₄S₁₀ as a catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) and power for a short duration (e.g., 3-4 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

G cluster_2 Route 3: Microwave-Assisted Synthesis o-Aminothiophenol o-Aminothiophenol Reaction Mixture Reaction Mixture o-Aminothiophenol->Reaction Mixture Fatty Acid Fatty Acid Fatty Acid->Reaction Mixture Microwave Irradiation Microwave Irradiation Microwave Irradiation->Reaction Mixture 2-Substituted Benzothiazole 2-Substituted Benzothiazole Reaction Mixture->2-Substituted Benzothiazole Cyclocondensation

Caption: Workflow for the microwave-assisted synthesis of 2-substituted benzothiazoles.

Comparative Performance Data

To facilitate an objective comparison, the following table summarizes key performance indicators for the discussed synthetic methodologies. The values presented are representative and may vary depending on the specific substrates and reaction conditions employed.

ParameterRoute 1: Direct Cyclization[1][3]Route 2: Pd-Catalyzed Direct Arylation[4]Route 3: Microwave-Assisted Synthesis[7]
Typical Yield >85%40-70%High
Reaction Time 4-6 hours24 hours3-4 minutes
Temperature Reflux (e.g., Toluene ~111°C)120-150°Ce.g., 120°C
Catalyst NonePalladium (e.g., Pd(OAc)₂)P₄S₁₀ (or others)
Reagents o-phenylenediamine, Thionyl ChlorideBenzothiadiazole, (Het)aryl Halide/Boronic Acido-aminothiophenol, Carboxylic Acid/Aldehyde
Solvent Anhydrous Toluene or XyleneDMA, TolueneOften solvent-free
Scalability GoodModerateGood
Functional Group Tolerance ModerateGoodGenerally Good
Key Advantage High yield, straightforwardLate-stage functionalization, broad scopeRapid synthesis, high efficiency
Key Disadvantage Limited to pre-functionalized diaminesCatalyst cost, high temperatureRequires specialized equipment

Conclusion and Future Outlook

The synthesis of benzothiadiazoles has evolved significantly, offering researchers a diverse toolbox of methodologies. The traditional de novo synthesis via cyclization of o-phenylenediamines remains a robust and high-yielding method for accessing specific, pre-functionalized targets.[1] However, for rapid analog synthesis and late-stage functionalization, modern palladium-catalyzed C-H activation and microwave-assisted protocols provide unparalleled efficiency and scope.[4][5]

The choice of synthetic route will ultimately be dictated by the specific goals of the research program. For large-scale synthesis of a single target, the classical cyclization may be the most economical. For medicinal chemistry programs requiring the rapid generation of a library of analogs, palladium-catalyzed or microwave-assisted methods are likely to be more advantageous. As the field continues to advance, we can anticipate the development of even more efficient, sustainable, and versatile methods for the synthesis of this important heterocyclic scaffold, further empowering innovation in drug discovery and materials science.

References

confirmation of 1,2,3-Benzothiadiazole-5-carboxaldehyde structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Confirmation of 1,2,3-Benzothiadiazole-5-carboxaldehyde: The Definitive Role of X-ray Crystallography

In the realms of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the bedrock upon which function and activity are built. For heterocyclic scaffolds like 1,2,3-benzothiadiazole, which are gaining traction in the development of novel therapeutics and functional materials, unambiguous structural confirmation is paramount.[1] This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound, establishing why single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard.

As Senior Application Scientists, our perspective is forged in the causality of experimental choices. We do not simply present data; we explore the rigorous pathway to achieving it, ensuring that each step is a self-validating system of inquiry.

Part 1: The Prerequisite—Synthesis and High-Quality Crystal Growth

Before any structural analysis can commence, the target molecule must be synthesized, purified, and, most critically for X-ray crystallography, grown into a high-quality single crystal.

Synthesis Pathway

The synthesis of 1,2,3-benzothiadiazole derivatives can be approached through various routes, often involving the cyclization of appropriately substituted benzene precursors. While multiple specific pathways exist, a common conceptual approach involves the formation of the thiadiazole ring from an ortho-substituted aniline derivative. For the title compound, a plausible route could be adapted from established methods for related benzothiadiazoles.[2]

The Art and Science of Crystallization

Obtaining a single crystal suitable for diffraction—ideally 0.1-0.3 mm in each dimension—is often the most challenging step.[3] The goal is to encourage molecules to slowly and orderly pack into a repeating lattice. The choice of method is critical and depends on the compound's solubility and stability.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a dichloromethane/hexane mixture) in which it is moderately soluble. The solvent should be volatile enough to evaporate over several days.

  • Environment: Place the solution in a small vial, covered loosely with parafilm pierced with a few pinholes. This slows the rate of evaporation, preventing the rapid precipitation of amorphous solid.

  • Incubation: Store the vial in a vibration-free environment at a constant, cool temperature.

  • Monitoring: Observe the vial daily for the formation of small, well-defined crystals with sharp edges and clear faces.

The causality here is straightforward: slow, controlled solvent removal allows molecules sufficient time to orient themselves into the most thermodynamically stable arrangement—the crystal lattice.

Part 2: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] It moves beyond mere connectivity to provide exact atomic coordinates, bond lengths, bond angles, and torsional angles.

The Experimental & Analytical Workflow

The process follows a well-defined path from crystal to final structure, as illustrated below.

cluster_exp Experimental cluster_analysis Computational Analysis synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal Yields pure compound mount Crystal Mounting crystal->mount Select single crystal data X-ray Data Collection mount->data On diffractometer reduction Data Reduction & Integration data->reduction Raw diffraction spots solution Structure Solution (e.g., Direct Methods) reduction->solution Creates reflection file refinement Structure Refinement solution->refinement Generates initial model validation Validation & CIF Report refinement->validation Produces final atomic coordinates

Caption: Workflow for X-ray Crystal Structure Determination.

Interpreting the Data: A Hypothetical Case Study

While a published crystal structure for this compound was not identified in the preliminary search, we can project the expected results based on the analysis of closely related benzothiazole and thiadiazole derivatives.[5][6][7]

Table 1: Representative Crystallographic Data

ParameterExpected ValueSignificance
Chemical FormulaC₇H₄N₂OSConfirms the elemental composition of the crystal unit.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c or Pca2₁Defines the specific symmetry operations within the unit cell, confirming the absence or presence of chirality.
a, b, c (Å)5-10 Å, 8-15 Å, 10-20 ÅThe dimensions of the repeating unit cell.
α, β, γ (°)90°, 90-110°, 90° (for Monoclinic)The angles of the unit cell.
Z4The number of molecules in one unit cell.
R-factor (R1)< 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low value indicates a good fit.

The final output, a Crystallographic Information File (CIF), contains the atomic coordinates that definitively describe the molecule's structure, including the planarity of the benzothiadiazole ring system and the conformation of the aldehyde group relative to the ring.

Part 3: A Comparative Analysis: Orthogonal Validation Techniques

While SC-XRD is definitive for the solid state, other spectroscopic methods provide complementary and confirmatory data, primarily for the bulk sample and its behavior in solution.[8]

cluster_spectro Spectroscopic & Other Methods XRD X-ray Crystallography 3D Atomic Coordinates Bond Lengths/Angles Solid-State Conformation NMR NMR Spectroscopy Atom Connectivity Chemical Environment Solution-State Structure XRD->NMR Provides Unambiguous 3D Structure for Comparison IR IR Spectroscopy Functional Groups (C=O, C=N) Vibrational Modes XRD->IR Provides Unambiguous 3D Structure for Comparison MS Mass Spectrometry Molecular Weight Elemental Formula Fragmentation Pattern XRD->MS Provides Unambiguous 3D Structure for Comparison PXRD Powder XRD Crystalline Phases Lattice Parameters (Bulk) XRD->PXRD Provides Unambiguous 3D Structure for Comparison

Caption: Comparison of Analytical Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment and connectivity of atoms in solution.

  • ¹H NMR: Would confirm the number and splitting patterns of aromatic protons and the distinct singlet for the aldehyde proton (-CHO).

  • ¹³C NMR: Would confirm the number of unique carbon environments, including the characteristic downfield shift for the carbonyl carbon.

  • Limitation: NMR confirms the molecular skeleton but does not provide the high-precision bond lengths and angles or the solid-state packing information that SC-XRD does.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.[8] For this compound, key vibrational bands would confirm:

  • ~1700 cm⁻¹: A strong absorption for the C=O stretch of the aldehyde.

  • ~1600-1450 cm⁻¹: Absorptions for the C=C and C=N stretching of the aromatic and heterocyclic rings.

  • Limitation: IR confirms the presence of functional groups but gives no information on their spatial arrangement.

Mass Spectrometry (MS)

MS provides the molecular weight and, with high resolution, the elemental formula.

  • Expected M/Z: The molecular ion peak would confirm the mass of 164.18 g/mol .[9]

  • Limitation: MS confirms "what it is made of" but provides no information about the isomeric arrangement (e.g., it cannot distinguish this compound from the 4- or 6-carboxaldehyde isomers without fragmentation analysis).

Table 2: Comparison Summary of Structural Elucidation Methods

TechniqueInformation ProvidedSample PhaseDefinitive 3D Structure?
Single-Crystal XRD Atomic coordinates, bond lengths/angles, packing Solid Yes (Unambiguous)
NMR SpectroscopyAtom connectivity, chemical environmentLiquidNo (Infers from coupling)
IR SpectroscopyPresence of functional groupsSolid/LiquidNo
Mass SpectrometryMolecular weight, elemental formulaGasNo
Powder XRDCrystalline phase identity, lattice parametersSolidNo (Typically not for novel structure solution)[3][4]

Conclusion: The Unambiguous Verdict of X-ray Crystallography

While techniques like NMR, IR, and MS are essential for routine characterization and confirmation of molecular identity, they provide an incomplete picture. They confirm the constitution and connectivity but cannot definitively resolve the precise three-dimensional architecture, especially in the solid state where intermolecular interactions dictate material properties.

Single-crystal X-ray crystallography alone provides the high-resolution, unambiguous data required to confirm the exact structure of this compound. This certainty is non-negotiable for drug development professionals who rely on precise structure-activity relationships and for materials scientists engineering crystal packing for desired electronic or optical properties. It is the ultimate arbiter, transforming a two-dimensional chemical drawing into a three-dimensional reality.

References

A Comparative Guide to the Cytotoxicity of Functionalized Benzothiadiazole Isomers and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, heterocyclic compounds have emerged as a cornerstone for the development of novel therapeutic agents. Among these, the benzothiadiazole scaffold and its isomers have garnered significant interest due to their diverse biological activities. This guide provides an in-depth technical comparison of the cytotoxic properties of functionalized benzothiadiazole isomers and their closely related benzothiazole analogs, supported by experimental data and methodological insights to aid in the rational design of next-generation anticancer compounds.

Introduction: The Therapeutic Potential of the Benzothiazole and Benzothiadiazole Core

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The anticancer potential of benzothiazole derivatives is particularly noteworthy, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[3][4] This activity is often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer progression.[5]

Benzothiadiazoles, which feature a thiadiazole ring fused to a benzene ring, represent isomeric variations of this core structure. The arrangement of the nitrogen and sulfur atoms within the five-membered ring gives rise to different isomers, such as 2,1,3-benzothiadiazole and 1,2,3-benzothiadiazole. While extensive research has focused on the benzothiazole scaffold, the comparative cytotoxicology of its isomeric benzothiadiazole counterparts is a developing area of investigation. This guide aims to synthesize the available data to provide a comparative perspective.

Comparative Cytotoxicity: A Look at the Data

The cytotoxic efficacy of benzothiazole and benzothiadiazole derivatives is profoundly influenced by the nature and position of their functional groups. The following sections and tables summarize the in vitro cytotoxic activity of representative compounds against various human cancer cell lines.

Functionalized Benzothiazole Derivatives: A Wealth of Evidence

A vast body of research has explored the structure-activity relationships (SAR) of functionalized benzothiazoles. Substitutions at the 2- and 6-positions of the benzothiazole ring have been particularly fruitful in yielding potent anticancer agents.

Compound IDFunctionalizationCancer Cell LineIC50 / GI50 (µM)Reference
1 2-(4-aminophenyl)benzothiazoleBreast (MCF-7)-[6]
2 2-(4-Hydroxyphenyl)-5-fluorobenzothiazoleBreast (MCF-7)0.4[3]
3 3-(5-Fluorobenzothiazol-2-yl)phenolBreast (MCF-7)0.57[3]
4 N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLung (A549)68 (µg/mL)[7]
5 6-nitrobenzo[d]thiazol-2-olLung (A549)121 (µg/mL)[7]
6b Benzothiazole derivativeBreast (MCF-7)5.15[8]
5c Benzothiazole derivativeBreast (MCF-7)7.39[8]
5d Benzothiazole derivativeBreast (MCF-7)7.56[8]
4 Benzothiazole derivativeBreast (MCF-7)8.64[8]
Cisplatin Reference DrugBreast (MCF-7)13.33[8]
4g N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideBladder (HT-1376)26.51[9]
Cisplatin Reference DrugBladder (HT-1376)14.85[9]
1d Benzothiazole-piperazine derivativeHepatocellular (HUH-7)3.1[8]
1d Benzothiazole-piperazine derivativeBreast (MCF-7)9.2[8]
1a Benzothiazole-piperazine derivativeColorectal (HCT-116)4.8[8]
2a Benzothiazole-piperazine derivativeColorectal (HCT-116)4.5[8]

Key Insights from Benzothiazole Cytotoxicity Data:

  • Substitution Pattern is Critical: The type and position of substituents dramatically affect cytotoxicity. For instance, fluorination and the presence of phenolic hydroxyl groups can enhance anticancer activity.[3]

  • Potency against Diverse Cancer Types: Benzothiazole derivatives have demonstrated efficacy against a broad spectrum of cancer cell lines, including breast, lung, liver, and colon cancers.[3][7][8][9]

  • Superiority to Standard Chemotherapeutics: Several benzothiazole derivatives have exhibited greater potency (lower IC50 values) than the standard chemotherapy drug, cisplatin, in certain cell lines.[8]

Functionalized Benzothiadiazole Isomers: An Emerging Frontier

While less explored for their cytotoxic properties compared to benzothiazoles, functionalized benzothiadiazole isomers are gaining attention. The available data, though not extensive in a comparative sense, suggests their potential as anticancer agents. Much of the current research on benzothiadiazoles has focused on their applications in materials science due to their unique electronic and photophysical properties.[10] However, some studies have begun to investigate their biological activities.

A study on benzothiadiazole-based photoactive polymers for photodynamic therapy (PDT) demonstrated that these compounds can induce growth inhibition in ovarian, prostate, and bladder cancer cell lines upon light activation.[6] This indicates a potential therapeutic application for appropriately functionalized benzothiadiazoles.

Direct comparative studies on the cytotoxicity of different benzothiadiazole isomers are not yet widely available in the scientific literature. The subtle changes in the electronic distribution and geometry between isomers like 2,1,3-benzothiadiazole and 1,2,3-benzothiadiazole could significantly impact their interaction with biological targets, making such comparative studies a crucial area for future research.

Mechanistic Insights: How Do These Compounds Exert Their Cytotoxic Effects?

The anticancer activity of benzothiazole and related derivatives is often mediated through the induction of apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous cells without inducing an inflammatory response.

A proposed signaling pathway for apoptosis induction by some benzothiazole derivatives is illustrated below.

apoptosis_pathway Benzothiazole Benzothiazole Derivative PI3K_AKT PI3K/AKT Pathway Benzothiazole->PI3K_AKT ROS ↑ Reactive Oxygen Species (ROS) Benzothiazole->ROS Apoptosis Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis by some benzothiazole derivatives.

Studies have shown that certain benzothiazole derivatives can suppress the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[6] Additionally, they can increase the production of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction. This, in turn, activates the intrinsic apoptotic pathway through the activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[6][8]

Experimental Protocols for Cytotoxicity Evaluation

The assessment of the cytotoxic potential of novel compounds is a critical step in drug discovery. The following are detailed, step-by-step methodologies for key experiments commonly used in the evaluation of benzothiadiazole and benzothiazole derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

mtt_workflow Seed 1. Seed cells in a 96-well plate Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Treat with varying concentrations of compounds Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 Add_MTT 5. Add MTT solution to each well Incubate2->Add_MTT Incubate3 6. Incubate for 2-4h Add_MTT->Incubate3 Add_Solvent 7. Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Measure 8. Measure absorbance at ~570 nm Add_Solvent->Measure

Caption: General workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period with the test compounds, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA and dead cells. Allow the plate to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

Functionalized benzothiazole derivatives represent a highly promising class of anticancer agents, with a substantial body of evidence supporting their potent cytotoxic effects against a wide range of cancer cell lines. The structure-activity relationship studies have provided valuable insights for the design of more effective and selective compounds.

The isomeric benzothiadiazoles remain a relatively underexplored area in the context of cancer therapy. The limited available data suggests that they too possess cytotoxic potential, particularly in specialized applications like photodynamic therapy. A critical need exists for direct comparative studies of the cytotoxicity of different benzothiadiazole isomers to understand how the arrangement of heteroatoms in the thiadiazole ring influences their biological activity. Such studies will be invaluable for the rational design of novel and potent anticancer drugs based on this versatile heterocyclic scaffold. Future research should focus on synthesizing and screening libraries of functionalized benzothiadiazole isomers to build a comprehensive structure-activity relationship profile and unlock their full therapeutic potential.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,2,3-Benzothiadiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

Hazard Assessment and Waste Classification: A Precautionary Approach

Due to the absence of a dedicated Safety Data Sheet (SDS) for 1,2,3-Benzothiadiazole-5-carboxaldehyde, a conservative approach to its hazard assessment is paramount. An SDS for the closely related isomer, 2,1,3-Benzothiadiazole-5-carbaldehyde, indicates that it is not classified as hazardous under the OSHA 2012 Hazard Communication Standard, though it may cause eye and respiratory irritation.[1][2][3] Benzothiadiazole and its derivatives are recognized as high-production-volume chemicals with various industrial applications, and their environmental presence and potential toxicity are subjects of ongoing study.[4][5]

Recommendation: In the absence of definitive data, it is prudent to treat this compound as a potentially hazardous chemical waste. Each laboratory must conduct a formal hazardous waste determination in accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA).[6]

Personal Protective Equipment (PPE) and Spill Control

Before handling the compound for disposal, ensure that appropriate personal protective equipment is worn. This establishes a primary barrier against potential exposure.

Required PPE:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Spill Control:

In the event of a spill, avoid generating dust.[3] Carefully sweep the solid material into a designated waste container.[3] Decontaminate the area with a suitable solvent and wash with soap and water.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the collection and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Action: Collect all solid waste of this compound, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a dedicated, properly labeled waste container.

  • Rationale: Preventing the mixing of incompatible waste streams is a critical safety measure and a requirement under hazardous waste regulations.

Step 2: Containerization

The integrity of the waste container is essential to prevent leaks and environmental contamination.

  • Action: Use a clearly labeled, sealable, and chemically compatible container for solid waste. Ensure the container is in good condition and free from leaks.[7]

  • Rationale: Secure containment prevents the release of the chemical into the environment during storage and transport.

Step 3: Labeling

Accurate and comprehensive labeling is a regulatory requirement and vital for the safety of all personnel handling the waste.

  • Action: Label the waste container with the following information:

    • The words "Hazardous Waste" (or "Non-Hazardous Waste" if a formal determination has been made).

    • The full chemical name: "this compound".

    • The CAS Number: "394223-15-5".

    • The primary hazard(s) (e.g., "Irritant," "Handle with Caution").

    • The accumulation start date.

    • The name and contact information of the generating laboratory.

  • Rationale: Proper labeling ensures that the waste is handled, transported, and disposed of correctly by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Step 4: Storage

Temporary storage of chemical waste within the laboratory must be managed to minimize risks.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.

  • Rationale: Safe storage practices prevent accidental spills, reactions, and exposure to laboratory personnel.

Step 5: Final Disposal

The final disposal of the chemical waste must be conducted by authorized personnel.

  • Action: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal company.

  • Rationale: Professional disposal ensures that the waste is managed in compliance with all regulatory requirements, which may include high-temperature incineration for organic solids.[8][9] Incineration is often the preferred method for destroying organic hazardous waste, as it can permanently destroy hazardous characteristics and significantly reduce waste volume.[8][10] Landfilling in a designated hazardous waste landfill is another potential disposal route for solid chemical waste.[11][12][13][14]

Disposal Decision Workflow

DisposalWorkflow Start Start: Waste Generation Assess Perform Hazard Assessment (Consult SDS of Isomer, Local Regulations) Start->Assess IsHazardous Is Waste Classified as Hazardous? Assess->IsHazardous SegregateHazardous Segregate as Hazardous Solid Waste IsHazardous->SegregateHazardous Yes SegregateNonHazardous Segregate as Non-Hazardous Solid Waste IsHazardous->SegregateNonHazardous No Containerize Use Labeled, Sealable, Compatible Container SegregateHazardous->Containerize SegregateNonHazardous->Containerize LabelHazardous Label as 'Hazardous Waste' with Chemical Details Containerize->LabelHazardous If Hazardous LabelNonHazardous Label as 'Non-Hazardous Waste' with Chemical Details Containerize->LabelNonHazardous If Non-Hazardous Store Store in Designated Satellite Accumulation Area LabelHazardous->Store LabelNonHazardous->Store EHS_Pickup Arrange for EHS/ Licensed Contractor Pickup Store->EHS_Pickup Disposal Final Disposal (e.g., Incineration, Landfill) EHS_Pickup->Disposal

References

Mastering the Safe Handling of 2,1,3-Benzothiadiazole-5-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2,1,3-Benzothiadiazole-5-carbaldehyde (CAS: 71605-72-6), a key reagent in many synthetic pathways. Beyond mere procedural steps, this document elucidates the causality behind each recommendation, empowering you to build a self-validating system of laboratory safety.

Understanding the Hazard Profile

Before any handling, a thorough understanding of the hazard profile of 2,1,3-Benzothiadiazole-5-carbaldehyde is crucial. While comprehensive toxicological data is not available for this specific compound, related structures and available Safety Data Sheets (SDS) indicate potential hazards that necessitate a cautious approach. The primary risks are associated with skin and eye contact, as well as inhalation of the powdered form.

According to available safety data, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Hazard Identification Summary:

Hazard StatementClassificationPrecautionary Statement
Causes skin irritationSkin Irrit. 2P264: Wash skin thoroughly after handling.[2]
Causes serious eye irritationEye Irrit. 2AP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
May cause respiratory irritationSTOT SE 3P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling 2,1,3-Benzothiadiazole-5-carbaldehyde. The following recommendations are based on a comprehensive risk assessment and should be strictly adhered to.

Hand Protection: The Critical Barrier

Recommended Glove Types:

  • Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable primary choice for handling this compound in solid form and for protection against incidental splashes of solutions. It is crucial to select gloves that meet the EN 374 or ASTM F739 standards.[3][4][5]

  • Double Gloving: For procedures with a higher risk of splash or for extended handling periods, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

Glove Selection and Use Protocol:

  • Inspect Before Use: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or pinholes, before use.

  • Proper Donning and Doffing: Follow established procedures for donning and doffing gloves to avoid contaminating your hands.

  • Regular Changes: Do not wear the same pair of gloves for extended periods. For continuous use, it is advisable to change gloves every 1-2 hours, or immediately if contamination is suspected.

  • Consult Manufacturer's Data: Whenever possible, consult the glove manufacturer's specific chemical resistance data.

Eye and Face Protection: Shielding from Splashes and Dust

Given the risk of serious eye irritation, appropriate eye and face protection is mandatory.

  • Safety Glasses with Side Shields: At a minimum, safety glasses with side shields that conform to EN 166 or ANSI Z87.1 standards must be worn.[6]

  • Goggles: For procedures with a higher risk of splashing or aerosol generation, chemical splash goggles provide a more complete seal around the eyes.

  • Face Shield: When handling larger quantities or during procedures with a significant risk of splashing, a face shield should be worn in conjunction with safety glasses or goggles.

Respiratory Protection: Preventing Inhalation

To mitigate the risk of respiratory irritation from the powdered form of the compound, handling should be performed in a well-ventilated area.

  • Fume Hood: All weighing and transfer operations involving the solid material should be conducted inside a certified chemical fume hood.[3]

  • Respirator: If a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used.

Protective Clothing: Minimizing Skin Exposure

To prevent accidental skin contact, appropriate protective clothing is essential.

  • Laboratory Coat: A standard laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Protection: In situations involving large quantities or a high likelihood of significant exposure, a disposable coverall may be necessary.

Safe Handling and Storage: A Procedural Workflow

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling of 2,1,3-Benzothiadiazole-5-carbaldehyde.

SafeHandlingWorkflow Safe Handling Workflow for 2,1,3-Benzothiadiazole-5-carbaldehyde cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_ppe_removal PPE Removal Prep Review SDS and Procedure GatherPPE Gather and Inspect PPE Prep->GatherPPE Weigh Weigh Solid Compound GatherPPE->Weigh Don PPE Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Work Area Transfer->Clean Dispose Dispose of Waste Clean->Dispose RemoveGloves Remove Outer Gloves (if double-gloved) Dispose->RemoveGloves RemoveRest Remove Remaining PPE RemoveGloves->RemoveRest WashHands Wash Hands Thoroughly RemoveRest->WashHands SpillResponse Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Collect Collect Material Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose of Waste Clean->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.